molecular formula C51H82N8O21S B549160 FR 901379

FR 901379

Número de catálogo: B549160
Peso molecular: 1175.3 g/mol
Clave InChI: KAPLTEIQCKDUAT-UYCSHIFKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

FR901379 is an echinocandin-like antifungal lipopeptide. It is active against C. albicans, C. krusei, C. tropicalis, C. utilis, A. fumigatus, and A. niger fungi (IC50s = br>FR 901379 is an impurity of Micafungin, a lipopeptide compound that acts as an antifungal agent with activity against Aspergillus and Candida species.

Propiedades

IUPAC Name

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPLTEIQCKDUAT-UYCSHIFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82N8O21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Structure and Biological Activity of FR901379: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the filamentous fungus Coleophoma empetri. As a potent antifungal agent, it serves as a crucial precursor in the semi-synthesis of Micafungin, a clinically significant drug for treating invasive fungal infections. This guide provides a detailed examination of the chemical structure of FR901379, its mechanism of action, biosynthetic pathway, and relevant experimental protocols for its production and analysis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Chemical Structure of FR901379

FR901379 is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. Its systematic name is 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0[1][2]. The molecular formula of FR901379 is C₅₁H₈₂N₈O₂₁S, with a molecular weight of 1175.3 g/mol [1][2].

The core structure consists of a cyclic hexapeptide nucleus. A key feature of FR901379, which distinguishes it from many other echinocandins and contributes to its water solubility, is the presence of a sulfate (B86663) group on the hydroxyphenyl moiety of the threonine residue[3]. The lipophilic side chain is a palmitoyl (B13399708) group (1-oxohexadecyl) attached to the ornithine residue. This fatty acid side chain is crucial for its antifungal activity but also contributes to hemolytic effects, which are mitigated in its semi-synthetic derivative, Micafungin.

Quantitative Data on Biological Activity

FR901379 exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida and Aspergillus species. Its efficacy stems from the inhibition of β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. Below is a summary of its reported in vitro and in vivo activities.

Fungal SpeciesIC₅₀ (µg/mL)Reference
Candida albicans<0.003 - 1.9
Candida krusei<0.003 - 1.9
Candida tropicalis<0.003 - 1.9
Candida utilis<0.003 - 1.9
Aspergillus fumigatus<0.003 - 1.9
Aspergillus niger<0.003 - 1.9

Table 1: In Vitro Antifungal Activity of FR901379 (IC₅₀)

Animal ModelPathogenED₅₀ (mg/kg)Reference
MouseCandida albicans infection1.1

Table 2: In Vivo Efficacy of FR901379

Experimental Protocols

Fermentation for FR901379 Production

FR901379 is produced by fermentation of Coleophoma empetri. The following outlines a typical fermentation protocol.

1. Inoculum Preparation:

  • A seed culture of C. empetri is prepared in a suitable medium (e.g., MKS medium: soluble starch, sucrose, cottonseed meal, peptone, KH₂PO₄, CaCO₃) and incubated for approximately 2 days at 25°C with shaking.

2. Production Fermentation:

  • The seed culture is inoculated into a larger fermentation vessel containing a production medium (e.g., MKF medium: glucose, corn starch, peptone, (NH₄)₂SO₄, KH₂PO₄, FeSO₄·7H₂O, ZnSO₄·7H₂O, CaCO₃).

  • Fermentation is carried out at 25°C with controlled aeration and agitation for 8-10 days.

  • Production yields can be enhanced through fed-batch strategies and the optimization of medium components.

3. Monitoring:

  • The concentration of FR901379 in the fermentation broth is monitored using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification

A common method for extracting and purifying FR901379 from the fermentation broth is as follows:

1. Filtration:

  • The fermentation broth is filtered to separate the mycelia from the supernatant containing FR901379.

2. Adsorption Chromatography:

  • The supernatant is passed through a macroporous adsorbent resin column to capture FR901379.

3. Desorption:

  • The resin is washed, and FR901379 is eluted using a solvent such as 80% ethanol.

4. Further Purification:

  • The eluate is concentrated, and further purification can be achieved using silica (B1680970) gel chromatography.

5. Crystallization:

  • The purified FR901379 is crystallized from a suitable solvent like acetone (B3395972) to obtain a high-purity product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column - Mobile Phase: A gradient of acetonitrile (B52724) and water - Detection: UV at 210 nm - Purpose: To quantify the concentration of FR901379 in fermentation broths and during purification steps.

Visualizations

Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase

Mechanism of Action FR901379 FR901379 GlucanSynthase β-1,3-D-Glucan Synthase FR901379->GlucanSynthase Inhibits Glucan β-1,3-D-Glucan GlucanSynthase->Glucan Synthesizes CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Loss leads to

Caption: Inhibition of fungal cell wall synthesis by FR901379.

Simplified Biosynthetic Pathway of FR901379

Biosynthesis Pathway cluster_regulation Regulation cluster_synthesis Core Synthesis cluster_modification Post-Synthesis Modification McfJ McfJ (Transcriptional Activator) NRPS Non-Ribosomal Peptide Synthetase (NRPS) (mcf gene cluster) McfJ->NRPS Activates expression Lipohexapeptide Lipohexapeptide Intermediate NRPS->Lipohexapeptide Precursor Amino Acid & Fatty Acid Precursors Precursor->NRPS McfF_McfH Cytochrome P450s (McfF, McfH) Lipohexapeptide->McfF_McfH Hydroxylation Hydroxylated_Intermediate Hydroxylated Intermediate Sulfotransferase Sulfotransferase Hydroxylated_Intermediate->Sulfotransferase Sulfonation FR901379 FR901379

Caption: Key steps in the biosynthesis of FR901379.

Experimental Workflow: Production and Purification

Experimental Workflow Start Start: Coleophoma empetri culture Fermentation Fermentation Start->Fermentation Harvest Harvest & Filtration Fermentation->Harvest Analysis HPLC Analysis Fermentation->Analysis Supernatant Supernatant Harvest->Supernatant ResinAdsorption Macroporous Resin Adsorption Supernatant->ResinAdsorption Elution Elution with Ethanol ResinAdsorption->Elution Concentration Concentration Elution->Concentration SilicaChromatography Silica Gel Chromatography Concentration->SilicaChromatography Crystallization Crystallization SilicaChromatography->Crystallization FinalProduct Purified FR901379 Crystallization->FinalProduct FinalProduct->Analysis

Caption: Workflow for FR901379 production and purification.

References

The Core Structure and Biological Activity of FR901379: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the filamentous fungus Coleophoma empetri. As a potent antifungal agent, it serves as a crucial precursor in the semi-synthesis of Micafungin, a clinically significant drug for treating invasive fungal infections. This guide provides a detailed examination of the chemical structure of FR901379, its mechanism of action, biosynthetic pathway, and relevant experimental protocols for its production and analysis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Chemical Structure of FR901379

FR901379 is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. Its systematic name is 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0[1][2]. The molecular formula of FR901379 is C₅₁H₈₂N₈O₂₁S, with a molecular weight of 1175.3 g/mol [1][2].

The core structure consists of a cyclic hexapeptide nucleus. A key feature of FR901379, which distinguishes it from many other echinocandins and contributes to its water solubility, is the presence of a sulfate (B86663) group on the hydroxyphenyl moiety of the threonine residue[3]. The lipophilic side chain is a palmitoyl (B13399708) group (1-oxohexadecyl) attached to the ornithine residue. This fatty acid side chain is crucial for its antifungal activity but also contributes to hemolytic effects, which are mitigated in its semi-synthetic derivative, Micafungin.

Quantitative Data on Biological Activity

FR901379 exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida and Aspergillus species. Its efficacy stems from the inhibition of β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. Below is a summary of its reported in vitro and in vivo activities.

Fungal SpeciesIC₅₀ (µg/mL)Reference
Candida albicans<0.003 - 1.9
Candida krusei<0.003 - 1.9
Candida tropicalis<0.003 - 1.9
Candida utilis<0.003 - 1.9
Aspergillus fumigatus<0.003 - 1.9
Aspergillus niger<0.003 - 1.9

Table 1: In Vitro Antifungal Activity of FR901379 (IC₅₀)

Animal ModelPathogenED₅₀ (mg/kg)Reference
MouseCandida albicans infection1.1

Table 2: In Vivo Efficacy of FR901379

Experimental Protocols

Fermentation for FR901379 Production

FR901379 is produced by fermentation of Coleophoma empetri. The following outlines a typical fermentation protocol.

1. Inoculum Preparation:

  • A seed culture of C. empetri is prepared in a suitable medium (e.g., MKS medium: soluble starch, sucrose, cottonseed meal, peptone, KH₂PO₄, CaCO₃) and incubated for approximately 2 days at 25°C with shaking.

2. Production Fermentation:

  • The seed culture is inoculated into a larger fermentation vessel containing a production medium (e.g., MKF medium: glucose, corn starch, peptone, (NH₄)₂SO₄, KH₂PO₄, FeSO₄·7H₂O, ZnSO₄·7H₂O, CaCO₃).

  • Fermentation is carried out at 25°C with controlled aeration and agitation for 8-10 days.

  • Production yields can be enhanced through fed-batch strategies and the optimization of medium components.

3. Monitoring:

  • The concentration of FR901379 in the fermentation broth is monitored using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification

A common method for extracting and purifying FR901379 from the fermentation broth is as follows:

1. Filtration:

  • The fermentation broth is filtered to separate the mycelia from the supernatant containing FR901379.

2. Adsorption Chromatography:

  • The supernatant is passed through a macroporous adsorbent resin column to capture FR901379.

3. Desorption:

  • The resin is washed, and FR901379 is eluted using a solvent such as 80% ethanol.

4. Further Purification:

  • The eluate is concentrated, and further purification can be achieved using silica (B1680970) gel chromatography.

5. Crystallization:

  • The purified FR901379 is crystallized from a suitable solvent like acetone (B3395972) to obtain a high-purity product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column - Mobile Phase: A gradient of acetonitrile (B52724) and water - Detection: UV at 210 nm - Purpose: To quantify the concentration of FR901379 in fermentation broths and during purification steps.

Visualizations

Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase

Mechanism of Action FR901379 FR901379 GlucanSynthase β-1,3-D-Glucan Synthase FR901379->GlucanSynthase Inhibits Glucan β-1,3-D-Glucan GlucanSynthase->Glucan Synthesizes CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Loss leads to

Caption: Inhibition of fungal cell wall synthesis by FR901379.

Simplified Biosynthetic Pathway of FR901379

Biosynthesis Pathway cluster_regulation Regulation cluster_synthesis Core Synthesis cluster_modification Post-Synthesis Modification McfJ McfJ (Transcriptional Activator) NRPS Non-Ribosomal Peptide Synthetase (NRPS) (mcf gene cluster) McfJ->NRPS Activates expression Lipohexapeptide Lipohexapeptide Intermediate NRPS->Lipohexapeptide Precursor Amino Acid & Fatty Acid Precursors Precursor->NRPS McfF_McfH Cytochrome P450s (McfF, McfH) Lipohexapeptide->McfF_McfH Hydroxylation Hydroxylated_Intermediate Hydroxylated Intermediate Sulfotransferase Sulfotransferase Hydroxylated_Intermediate->Sulfotransferase Sulfonation FR901379 FR901379

Caption: Key steps in the biosynthesis of FR901379.

Experimental Workflow: Production and Purification

Experimental Workflow Start Start: Coleophoma empetri culture Fermentation Fermentation Start->Fermentation Harvest Harvest & Filtration Fermentation->Harvest Analysis HPLC Analysis Fermentation->Analysis Supernatant Supernatant Harvest->Supernatant ResinAdsorption Macroporous Resin Adsorption Supernatant->ResinAdsorption Elution Elution with Ethanol ResinAdsorption->Elution Concentration Concentration Elution->Concentration SilicaChromatography Silica Gel Chromatography Concentration->SilicaChromatography Crystallization Crystallization SilicaChromatography->Crystallization FinalProduct Purified FR901379 Crystallization->FinalProduct FinalProduct->Analysis

Caption: Workflow for FR901379 production and purification.

References

The Core Structure and Biological Activity of FR901379: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the filamentous fungus Coleophoma empetri. As a potent antifungal agent, it serves as a crucial precursor in the semi-synthesis of Micafungin, a clinically significant drug for treating invasive fungal infections. This guide provides a detailed examination of the chemical structure of FR901379, its mechanism of action, biosynthetic pathway, and relevant experimental protocols for its production and analysis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Chemical Structure of FR901379

FR901379 is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. Its systematic name is 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0[1][2]. The molecular formula of FR901379 is C₅₁H₈₂N₈O₂₁S, with a molecular weight of 1175.3 g/mol [1][2].

The core structure consists of a cyclic hexapeptide nucleus. A key feature of FR901379, which distinguishes it from many other echinocandins and contributes to its water solubility, is the presence of a sulfate group on the hydroxyphenyl moiety of the threonine residue[3]. The lipophilic side chain is a palmitoyl group (1-oxohexadecyl) attached to the ornithine residue. This fatty acid side chain is crucial for its antifungal activity but also contributes to hemolytic effects, which are mitigated in its semi-synthetic derivative, Micafungin.

Quantitative Data on Biological Activity

FR901379 exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida and Aspergillus species. Its efficacy stems from the inhibition of β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. Below is a summary of its reported in vitro and in vivo activities.

Fungal SpeciesIC₅₀ (µg/mL)Reference
Candida albicans<0.003 - 1.9
Candida krusei<0.003 - 1.9
Candida tropicalis<0.003 - 1.9
Candida utilis<0.003 - 1.9
Aspergillus fumigatus<0.003 - 1.9
Aspergillus niger<0.003 - 1.9

Table 1: In Vitro Antifungal Activity of FR901379 (IC₅₀)

Animal ModelPathogenED₅₀ (mg/kg)Reference
MouseCandida albicans infection1.1

Table 2: In Vivo Efficacy of FR901379

Experimental Protocols

Fermentation for FR901379 Production

FR901379 is produced by fermentation of Coleophoma empetri. The following outlines a typical fermentation protocol.

1. Inoculum Preparation:

  • A seed culture of C. empetri is prepared in a suitable medium (e.g., MKS medium: soluble starch, sucrose, cottonseed meal, peptone, KH₂PO₄, CaCO₃) and incubated for approximately 2 days at 25°C with shaking.

2. Production Fermentation:

  • The seed culture is inoculated into a larger fermentation vessel containing a production medium (e.g., MKF medium: glucose, corn starch, peptone, (NH₄)₂SO₄, KH₂PO₄, FeSO₄·7H₂O, ZnSO₄·7H₂O, CaCO₃).

  • Fermentation is carried out at 25°C with controlled aeration and agitation for 8-10 days.

  • Production yields can be enhanced through fed-batch strategies and the optimization of medium components.

3. Monitoring:

  • The concentration of FR901379 in the fermentation broth is monitored using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification

A common method for extracting and purifying FR901379 from the fermentation broth is as follows:

1. Filtration:

  • The fermentation broth is filtered to separate the mycelia from the supernatant containing FR901379.

2. Adsorption Chromatography:

  • The supernatant is passed through a macroporous adsorbent resin column to capture FR901379.

3. Desorption:

  • The resin is washed, and FR901379 is eluted using a solvent such as 80% ethanol.

4. Further Purification:

  • The eluate is concentrated, and further purification can be achieved using silica gel chromatography.

5. Crystallization:

  • The purified FR901379 is crystallized from a suitable solvent like acetone to obtain a high-purity product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column - Mobile Phase: A gradient of acetonitrile and water - Detection: UV at 210 nm - Purpose: To quantify the concentration of FR901379 in fermentation broths and during purification steps.

Visualizations

Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase

Mechanism of Action FR901379 FR901379 GlucanSynthase β-1,3-D-Glucan Synthase FR901379->GlucanSynthase Inhibits Glucan β-1,3-D-Glucan GlucanSynthase->Glucan Synthesizes CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Loss leads to

Caption: Inhibition of fungal cell wall synthesis by FR901379.

Simplified Biosynthetic Pathway of FR901379

Biosynthesis Pathway cluster_regulation Regulation cluster_synthesis Core Synthesis cluster_modification Post-Synthesis Modification McfJ McfJ (Transcriptional Activator) NRPS Non-Ribosomal Peptide Synthetase (NRPS) (mcf gene cluster) McfJ->NRPS Activates expression Lipohexapeptide Lipohexapeptide Intermediate NRPS->Lipohexapeptide Precursor Amino Acid & Fatty Acid Precursors Precursor->NRPS McfF_McfH Cytochrome P450s (McfF, McfH) Lipohexapeptide->McfF_McfH Hydroxylation Hydroxylated_Intermediate Hydroxylated Intermediate Sulfotransferase Sulfotransferase Hydroxylated_Intermediate->Sulfotransferase Sulfonation FR901379 FR901379

Caption: Key steps in the biosynthesis of FR901379.

Experimental Workflow: Production and Purification

Experimental Workflow Start Start: Coleophoma empetri culture Fermentation Fermentation Start->Fermentation Harvest Harvest & Filtration Fermentation->Harvest Analysis HPLC Analysis Fermentation->Analysis Supernatant Supernatant Harvest->Supernatant ResinAdsorption Macroporous Resin Adsorption Supernatant->ResinAdsorption Elution Elution with Ethanol ResinAdsorption->Elution Concentration Concentration Elution->Concentration SilicaChromatography Silica Gel Chromatography Concentration->SilicaChromatography Crystallization Crystallization SilicaChromatography->Crystallization FinalProduct Purified FR901379 Crystallization->FinalProduct FinalProduct->Analysis

Caption: Workflow for FR901379 production and purification.

References

A Technical Guide to FR901379 Production from Coleophoma empetri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the production of FR901379, a crucial precursor to the antifungal drug micafungin (B1204384), from the filamentous fungus Coleophoma empetri. This document details the producing organism, fermentation parameters, biosynthetic pathways, and downstream processing, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in the field of antifungal drug development.

The Producing Organism: Coleophoma empetri

FR901379 is a non-ribosomal cyclic hexapeptide naturally produced by the filamentous fungus Coleophoma empetri.[1][2] Various strains of C. empetri have been utilized for FR901379 production, including wild-type isolates and genetically engineered strains with significantly improved yields. Strain improvement has been achieved through methods such as heavy-ion irradiation mutagenesis and metabolic engineering of the biosynthetic pathway.[2][3]

Fermentation Process for FR901379 Production

The production of FR901379 is typically carried out through a submerged fermentation process. This involves a two-stage cultivation strategy: a seed culture stage to generate sufficient biomass and a production stage optimized for the synthesis of the target compound.

Culture Media

Two primary types of media are employed in the fermentation process: a seed medium (MKS) for initial growth and a production medium (MKF) for FR901379 synthesis.[1] The compositions of these media are detailed below.

Table 1: Composition of Seed and Production Media for Coleophoma empetri Fermentation

ComponentSeed Medium (MKS) (g/L)Production Medium (MKF) (g/L)
Soluble Starch15-
Sucrose10-
Glucose-10
Corn Starch-30
Cotton Seed Meal5-
Peptone1010
(NH₄)₂SO₄-6
KH₂PO₄11
CaCO₃22
FeSO₄-0.3
ZnSO₄-0.01
D-sorbitol-160
pH 6.56.5
Experimental Protocol: Shake Flask Fermentation

This protocol outlines the steps for the laboratory-scale production of FR901379 in shake flasks.

Materials:

  • Coleophoma empetri strain (e.g., MEFC009)

  • Seed Medium (MKS)

  • Production Medium (MKF)

  • 250 mL Erlenmeyer flasks

  • Shaker incubator

Procedure:

  • Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of MKS medium with a fresh culture of C. empetri.

  • Seed Culture Incubation: Incubate the seed culture at 25°C for 2 days with agitation at 220 rpm.

  • Production Culture Inoculation: Transfer 5 mL of the seed culture to a 250 mL flask containing 50 mL of MKF medium.

  • Production Phase: Incubate the production culture at 25°C for 8-10 days with agitation at 220 rpm.

  • Fed-Batch Strategy (for enhanced yield): For fed-batch cultivation in a bioreactor, a controlled feeding strategy can be implemented to maintain optimal nutrient levels and achieve higher titers.

Quantitative Analysis of FR901379 Production

The yield of FR901379 can be significantly influenced by the strain of C. empetri and the fermentation strategy employed. Metabolic engineering has proven to be a powerful tool for enhancing production.

Table 2: FR901379 Titers from Different Coleophoma empetri Strains and Fermentation Conditions

StrainFermentation ConditionFR901379 Titer (g/L)Reference
C. empetri MEFC09 (Parental)Shake Flask~0.2 - 0.3
C. empetri Mutant (Heavy-ion irradiation)Shake Flask1.1
C. empetri MEFC09-J-4 (Overexpressing mcfJ)Shake Flask1.32
Engineered Strain (co-expressing mcfJ, mcfF, and mcfH)5 L Bioreactor (Fed-batch)4.0

Biosynthesis of FR901379

FR901379 is a non-ribosomal peptide synthesized by a complex enzymatic machinery encoded by a biosynthetic gene cluster. The biosynthesis involves the assembly of six amino acid building blocks and a palmitic acid side chain.

Key Enzymes and Genes in the Biosynthetic Pathway

The biosynthesis of FR901379 is orchestrated by a series of enzymes, with the core structure being assembled by a non-ribosomal peptide synthetase (NRPS). Several other enzymes are involved in the synthesis of non-proteinogenic amino acids and subsequent modifications.

  • CEnrps: A non-ribosomal peptide synthetase responsible for the core peptide assembly.

  • CEligase: A fatty-acyl-AMP ligase that activates and transfers the palmitic acid side chain to the NRPS.

  • CEoxy1, CEoxy2, CEoxy3, CEoxy4: Nonheme mononuclear iron oxygenases involved in the synthesis of non-proteinogenic amino acids.

  • CEhtyA-D: Genes responsible for L-homotyrosine biosynthesis.

  • McfF and McfH (Cytochrome P450 enzymes): Catalyze the hydroxylation of the peptide core. Overexpression of these enzymes has been shown to reduce the accumulation of byproducts and increase the final yield of FR901379.

  • CEp450-1, CEp450-2, CEp450-3: Other cytochrome P450 enzymes involved in the biosynthetic pathway.

  • CEsul: A gene responsible for the addition of the sulfonyloxy group.

  • McfJ: A transcriptional activator that positively regulates the biosynthesis of FR901379. Its overexpression leads to a significant increase in production.

Visualizing the Biosynthetic Logic

The following diagram illustrates the key stages in the biosynthesis of FR901379, highlighting the roles of the crucial enzymes.

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Core Assembly & Modification cluster_regulation Regulation Palmitic_Acid Palmitic Acid Activation Activation (CEligase) Palmitic_Acid->Activation Amino_Acids Standard Amino Acids Nonproteinogenic_AAs Non-proteinogenic Amino Acids Amino_Acids->Nonproteinogenic_AAs CEoxy, CEhty NRPS_Assembly NRPS-mediated Assembly (CEnrps) Nonproteinogenic_AAs->NRPS_Assembly Activation->NRPS_Assembly Cyclization Cyclization NRPS_Assembly->Cyclization Hydroxylation Hydroxylation (McfF, McfH) Cyclization->Hydroxylation Sulfonation Sulfonation (CEsul) Hydroxylation->Sulfonation FR901379 FR901379 Sulfonation->FR901379 McfJ McfJ (Transcriptional Activator) McfJ->NRPS_Assembly Upregulates

Caption: Logical flow of FR901379 biosynthesis in Coleophoma empetri.

Downstream Processing: Extraction and Purification of FR901379

After fermentation, FR901379 needs to be extracted from the fermentation broth and purified. The following protocol provides a general outline of this process.

Experimental Protocol: Extraction and Purification

Materials:

  • Fermentation broth of C. empetri

  • Filter press or centrifuge for solid-liquid separation

  • Organic solvents (e.g., methanol (B129727), ethanol, ethyl acetate)

  • Adsorbent resin (e.g., D312 resin)

  • Silica (B1680970) gel for chromatography

  • Rotary evaporator

Procedure:

  • Solid-Liquid Separation: Separate the fungal mycelia from the fermentation broth via filtration or centrifugation.

  • Extraction: Extract the FR901379 from the mycelia using an organic solvent such as methanol or ethanol. The supernatant can also be processed for any secreted product.

  • Adsorption: The crude extract is then typically subjected to adsorption chromatography using a suitable resin to capture the FR901379.

  • Elution: Elute the bound FR901379 from the resin using a gradient of an organic solvent.

  • Concentration: Concentrate the eluted fractions containing FR901379 using a rotary evaporator.

  • Purification: Further purify the concentrated product using silica gel chromatography to obtain high-purity FR901379.

Biological Activity and Mechanism of Action

FR901379 belongs to the echinocandin class of antifungal agents. These compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. By inhibiting this enzyme, echinocandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death. This specific mode of action makes them effective against a broad range of pathogenic fungi, including Candida and Aspergillus species, with a low potential for toxicity in humans as mammalian cells lack a cell wall.

Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis

The diagram below illustrates the mechanism of action of FR901379.

MoA_FR901379 FR901379 FR901379 Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fungal Cell Membrane) FR901379->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis and Fungal Death Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of FR901379 on fungal cell wall synthesis.

Conclusion

This technical guide provides a detailed overview of the production of FR901379 from Coleophoma empetri, covering aspects from fermentation and biosynthesis to downstream processing and biological activity. The provided data and protocols offer a valuable resource for researchers and professionals in the field, aiming to optimize the production of this key antifungal precursor and contribute to the development of novel antifungal therapies. The continuous advancement in metabolic engineering and fermentation technology holds the promise of further enhancing the efficiency of FR901379 production, making this life-saving medication more accessible.

References

A Technical Guide to FR901379 Production from Coleophoma empetri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the production of FR901379, a crucial precursor to the antifungal drug micafungin (B1204384), from the filamentous fungus Coleophoma empetri. This document details the producing organism, fermentation parameters, biosynthetic pathways, and downstream processing, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in the field of antifungal drug development.

The Producing Organism: Coleophoma empetri

FR901379 is a non-ribosomal cyclic hexapeptide naturally produced by the filamentous fungus Coleophoma empetri.[1][2] Various strains of C. empetri have been utilized for FR901379 production, including wild-type isolates and genetically engineered strains with significantly improved yields. Strain improvement has been achieved through methods such as heavy-ion irradiation mutagenesis and metabolic engineering of the biosynthetic pathway.[2][3]

Fermentation Process for FR901379 Production

The production of FR901379 is typically carried out through a submerged fermentation process. This involves a two-stage cultivation strategy: a seed culture stage to generate sufficient biomass and a production stage optimized for the synthesis of the target compound.

Culture Media

Two primary types of media are employed in the fermentation process: a seed medium (MKS) for initial growth and a production medium (MKF) for FR901379 synthesis.[1] The compositions of these media are detailed below.

Table 1: Composition of Seed and Production Media for Coleophoma empetri Fermentation

ComponentSeed Medium (MKS) (g/L)Production Medium (MKF) (g/L)
Soluble Starch15-
Sucrose10-
Glucose-10
Corn Starch-30
Cotton Seed Meal5-
Peptone1010
(NH₄)₂SO₄-6
KH₂PO₄11
CaCO₃22
FeSO₄-0.3
ZnSO₄-0.01
D-sorbitol-160
pH 6.56.5
Experimental Protocol: Shake Flask Fermentation

This protocol outlines the steps for the laboratory-scale production of FR901379 in shake flasks.

Materials:

  • Coleophoma empetri strain (e.g., MEFC009)

  • Seed Medium (MKS)

  • Production Medium (MKF)

  • 250 mL Erlenmeyer flasks

  • Shaker incubator

Procedure:

  • Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of MKS medium with a fresh culture of C. empetri.

  • Seed Culture Incubation: Incubate the seed culture at 25°C for 2 days with agitation at 220 rpm.

  • Production Culture Inoculation: Transfer 5 mL of the seed culture to a 250 mL flask containing 50 mL of MKF medium.

  • Production Phase: Incubate the production culture at 25°C for 8-10 days with agitation at 220 rpm.

  • Fed-Batch Strategy (for enhanced yield): For fed-batch cultivation in a bioreactor, a controlled feeding strategy can be implemented to maintain optimal nutrient levels and achieve higher titers.

Quantitative Analysis of FR901379 Production

The yield of FR901379 can be significantly influenced by the strain of C. empetri and the fermentation strategy employed. Metabolic engineering has proven to be a powerful tool for enhancing production.

Table 2: FR901379 Titers from Different Coleophoma empetri Strains and Fermentation Conditions

StrainFermentation ConditionFR901379 Titer (g/L)Reference
C. empetri MEFC09 (Parental)Shake Flask~0.2 - 0.3
C. empetri Mutant (Heavy-ion irradiation)Shake Flask1.1
C. empetri MEFC09-J-4 (Overexpressing mcfJ)Shake Flask1.32
Engineered Strain (co-expressing mcfJ, mcfF, and mcfH)5 L Bioreactor (Fed-batch)4.0

Biosynthesis of FR901379

FR901379 is a non-ribosomal peptide synthesized by a complex enzymatic machinery encoded by a biosynthetic gene cluster. The biosynthesis involves the assembly of six amino acid building blocks and a palmitic acid side chain.

Key Enzymes and Genes in the Biosynthetic Pathway

The biosynthesis of FR901379 is orchestrated by a series of enzymes, with the core structure being assembled by a non-ribosomal peptide synthetase (NRPS). Several other enzymes are involved in the synthesis of non-proteinogenic amino acids and subsequent modifications.

  • CEnrps: A non-ribosomal peptide synthetase responsible for the core peptide assembly.

  • CEligase: A fatty-acyl-AMP ligase that activates and transfers the palmitic acid side chain to the NRPS.

  • CEoxy1, CEoxy2, CEoxy3, CEoxy4: Nonheme mononuclear iron oxygenases involved in the synthesis of non-proteinogenic amino acids.

  • CEhtyA-D: Genes responsible for L-homotyrosine biosynthesis.

  • McfF and McfH (Cytochrome P450 enzymes): Catalyze the hydroxylation of the peptide core. Overexpression of these enzymes has been shown to reduce the accumulation of byproducts and increase the final yield of FR901379.

  • CEp450-1, CEp450-2, CEp450-3: Other cytochrome P450 enzymes involved in the biosynthetic pathway.

  • CEsul: A gene responsible for the addition of the sulfonyloxy group.

  • McfJ: A transcriptional activator that positively regulates the biosynthesis of FR901379. Its overexpression leads to a significant increase in production.

Visualizing the Biosynthetic Logic

The following diagram illustrates the key stages in the biosynthesis of FR901379, highlighting the roles of the crucial enzymes.

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Core Assembly & Modification cluster_regulation Regulation Palmitic_Acid Palmitic Acid Activation Activation (CEligase) Palmitic_Acid->Activation Amino_Acids Standard Amino Acids Nonproteinogenic_AAs Non-proteinogenic Amino Acids Amino_Acids->Nonproteinogenic_AAs CEoxy, CEhty NRPS_Assembly NRPS-mediated Assembly (CEnrps) Nonproteinogenic_AAs->NRPS_Assembly Activation->NRPS_Assembly Cyclization Cyclization NRPS_Assembly->Cyclization Hydroxylation Hydroxylation (McfF, McfH) Cyclization->Hydroxylation Sulfonation Sulfonation (CEsul) Hydroxylation->Sulfonation FR901379 FR901379 Sulfonation->FR901379 McfJ McfJ (Transcriptional Activator) McfJ->NRPS_Assembly Upregulates

Caption: Logical flow of FR901379 biosynthesis in Coleophoma empetri.

Downstream Processing: Extraction and Purification of FR901379

After fermentation, FR901379 needs to be extracted from the fermentation broth and purified. The following protocol provides a general outline of this process.

Experimental Protocol: Extraction and Purification

Materials:

  • Fermentation broth of C. empetri

  • Filter press or centrifuge for solid-liquid separation

  • Organic solvents (e.g., methanol (B129727), ethanol, ethyl acetate)

  • Adsorbent resin (e.g., D312 resin)

  • Silica (B1680970) gel for chromatography

  • Rotary evaporator

Procedure:

  • Solid-Liquid Separation: Separate the fungal mycelia from the fermentation broth via filtration or centrifugation.

  • Extraction: Extract the FR901379 from the mycelia using an organic solvent such as methanol or ethanol. The supernatant can also be processed for any secreted product.

  • Adsorption: The crude extract is then typically subjected to adsorption chromatography using a suitable resin to capture the FR901379.

  • Elution: Elute the bound FR901379 from the resin using a gradient of an organic solvent.

  • Concentration: Concentrate the eluted fractions containing FR901379 using a rotary evaporator.

  • Purification: Further purify the concentrated product using silica gel chromatography to obtain high-purity FR901379.

Biological Activity and Mechanism of Action

FR901379 belongs to the echinocandin class of antifungal agents. These compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. By inhibiting this enzyme, echinocandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death. This specific mode of action makes them effective against a broad range of pathogenic fungi, including Candida and Aspergillus species, with a low potential for toxicity in humans as mammalian cells lack a cell wall.

Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis

The diagram below illustrates the mechanism of action of FR901379.

MoA_FR901379 FR901379 FR901379 Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fungal Cell Membrane) FR901379->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis and Fungal Death Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of FR901379 on fungal cell wall synthesis.

Conclusion

This technical guide provides a detailed overview of the production of FR901379 from Coleophoma empetri, covering aspects from fermentation and biosynthesis to downstream processing and biological activity. The provided data and protocols offer a valuable resource for researchers and professionals in the field, aiming to optimize the production of this key antifungal precursor and contribute to the development of novel antifungal therapies. The continuous advancement in metabolic engineering and fermentation technology holds the promise of further enhancing the efficiency of FR901379 production, making this life-saving medication more accessible.

References

A Technical Guide to FR901379 Production from Coleophoma empetri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the production of FR901379, a crucial precursor to the antifungal drug micafungin, from the filamentous fungus Coleophoma empetri. This document details the producing organism, fermentation parameters, biosynthetic pathways, and downstream processing, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in the field of antifungal drug development.

The Producing Organism: Coleophoma empetri

FR901379 is a non-ribosomal cyclic hexapeptide naturally produced by the filamentous fungus Coleophoma empetri.[1][2] Various strains of C. empetri have been utilized for FR901379 production, including wild-type isolates and genetically engineered strains with significantly improved yields. Strain improvement has been achieved through methods such as heavy-ion irradiation mutagenesis and metabolic engineering of the biosynthetic pathway.[2][3]

Fermentation Process for FR901379 Production

The production of FR901379 is typically carried out through a submerged fermentation process. This involves a two-stage cultivation strategy: a seed culture stage to generate sufficient biomass and a production stage optimized for the synthesis of the target compound.

Culture Media

Two primary types of media are employed in the fermentation process: a seed medium (MKS) for initial growth and a production medium (MKF) for FR901379 synthesis.[1] The compositions of these media are detailed below.

Table 1: Composition of Seed and Production Media for Coleophoma empetri Fermentation

ComponentSeed Medium (MKS) (g/L)Production Medium (MKF) (g/L)
Soluble Starch15-
Sucrose10-
Glucose-10
Corn Starch-30
Cotton Seed Meal5-
Peptone1010
(NH₄)₂SO₄-6
KH₂PO₄11
CaCO₃22
FeSO₄-0.3
ZnSO₄-0.01
D-sorbitol-160
pH 6.56.5
Experimental Protocol: Shake Flask Fermentation

This protocol outlines the steps for the laboratory-scale production of FR901379 in shake flasks.

Materials:

  • Coleophoma empetri strain (e.g., MEFC009)

  • Seed Medium (MKS)

  • Production Medium (MKF)

  • 250 mL Erlenmeyer flasks

  • Shaker incubator

Procedure:

  • Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of MKS medium with a fresh culture of C. empetri.

  • Seed Culture Incubation: Incubate the seed culture at 25°C for 2 days with agitation at 220 rpm.

  • Production Culture Inoculation: Transfer 5 mL of the seed culture to a 250 mL flask containing 50 mL of MKF medium.

  • Production Phase: Incubate the production culture at 25°C for 8-10 days with agitation at 220 rpm.

  • Fed-Batch Strategy (for enhanced yield): For fed-batch cultivation in a bioreactor, a controlled feeding strategy can be implemented to maintain optimal nutrient levels and achieve higher titers.

Quantitative Analysis of FR901379 Production

The yield of FR901379 can be significantly influenced by the strain of C. empetri and the fermentation strategy employed. Metabolic engineering has proven to be a powerful tool for enhancing production.

Table 2: FR901379 Titers from Different Coleophoma empetri Strains and Fermentation Conditions

StrainFermentation ConditionFR901379 Titer (g/L)Reference
C. empetri MEFC09 (Parental)Shake Flask~0.2 - 0.3
C. empetri Mutant (Heavy-ion irradiation)Shake Flask1.1
C. empetri MEFC09-J-4 (Overexpressing mcfJ)Shake Flask1.32
Engineered Strain (co-expressing mcfJ, mcfF, and mcfH)5 L Bioreactor (Fed-batch)4.0

Biosynthesis of FR901379

FR901379 is a non-ribosomal peptide synthesized by a complex enzymatic machinery encoded by a biosynthetic gene cluster. The biosynthesis involves the assembly of six amino acid building blocks and a palmitic acid side chain.

Key Enzymes and Genes in the Biosynthetic Pathway

The biosynthesis of FR901379 is orchestrated by a series of enzymes, with the core structure being assembled by a non-ribosomal peptide synthetase (NRPS). Several other enzymes are involved in the synthesis of non-proteinogenic amino acids and subsequent modifications.

  • CEnrps: A non-ribosomal peptide synthetase responsible for the core peptide assembly.

  • CEligase: A fatty-acyl-AMP ligase that activates and transfers the palmitic acid side chain to the NRPS.

  • CEoxy1, CEoxy2, CEoxy3, CEoxy4: Nonheme mononuclear iron oxygenases involved in the synthesis of non-proteinogenic amino acids.

  • CEhtyA-D: Genes responsible for L-homotyrosine biosynthesis.

  • McfF and McfH (Cytochrome P450 enzymes): Catalyze the hydroxylation of the peptide core. Overexpression of these enzymes has been shown to reduce the accumulation of byproducts and increase the final yield of FR901379.

  • CEp450-1, CEp450-2, CEp450-3: Other cytochrome P450 enzymes involved in the biosynthetic pathway.

  • CEsul: A gene responsible for the addition of the sulfonyloxy group.

  • McfJ: A transcriptional activator that positively regulates the biosynthesis of FR901379. Its overexpression leads to a significant increase in production.

Visualizing the Biosynthetic Logic

The following diagram illustrates the key stages in the biosynthesis of FR901379, highlighting the roles of the crucial enzymes.

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Core Assembly & Modification cluster_regulation Regulation Palmitic_Acid Palmitic Acid Activation Activation (CEligase) Palmitic_Acid->Activation Amino_Acids Standard Amino Acids Nonproteinogenic_AAs Non-proteinogenic Amino Acids Amino_Acids->Nonproteinogenic_AAs CEoxy, CEhty NRPS_Assembly NRPS-mediated Assembly (CEnrps) Nonproteinogenic_AAs->NRPS_Assembly Activation->NRPS_Assembly Cyclization Cyclization NRPS_Assembly->Cyclization Hydroxylation Hydroxylation (McfF, McfH) Cyclization->Hydroxylation Sulfonation Sulfonation (CEsul) Hydroxylation->Sulfonation FR901379 FR901379 Sulfonation->FR901379 McfJ McfJ (Transcriptional Activator) McfJ->NRPS_Assembly Upregulates

Caption: Logical flow of FR901379 biosynthesis in Coleophoma empetri.

Downstream Processing: Extraction and Purification of FR901379

After fermentation, FR901379 needs to be extracted from the fermentation broth and purified. The following protocol provides a general outline of this process.

Experimental Protocol: Extraction and Purification

Materials:

  • Fermentation broth of C. empetri

  • Filter press or centrifuge for solid-liquid separation

  • Organic solvents (e.g., methanol, ethanol, ethyl acetate)

  • Adsorbent resin (e.g., D312 resin)

  • Silica gel for chromatography

  • Rotary evaporator

Procedure:

  • Solid-Liquid Separation: Separate the fungal mycelia from the fermentation broth via filtration or centrifugation.

  • Extraction: Extract the FR901379 from the mycelia using an organic solvent such as methanol or ethanol. The supernatant can also be processed for any secreted product.

  • Adsorption: The crude extract is then typically subjected to adsorption chromatography using a suitable resin to capture the FR901379.

  • Elution: Elute the bound FR901379 from the resin using a gradient of an organic solvent.

  • Concentration: Concentrate the eluted fractions containing FR901379 using a rotary evaporator.

  • Purification: Further purify the concentrated product using silica gel chromatography to obtain high-purity FR901379.

Biological Activity and Mechanism of Action

FR901379 belongs to the echinocandin class of antifungal agents. These compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. By inhibiting this enzyme, echinocandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death. This specific mode of action makes them effective against a broad range of pathogenic fungi, including Candida and Aspergillus species, with a low potential for toxicity in humans as mammalian cells lack a cell wall.

Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis

The diagram below illustrates the mechanism of action of FR901379.

MoA_FR901379 FR901379 FR901379 Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fungal Cell Membrane) FR901379->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis and Fungal Death Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of FR901379 on fungal cell wall synthesis.

Conclusion

This technical guide provides a detailed overview of the production of FR901379 from Coleophoma empetri, covering aspects from fermentation and biosynthesis to downstream processing and biological activity. The provided data and protocols offer a valuable resource for researchers and professionals in the field, aiming to optimize the production of this key antifungal precursor and contribute to the development of novel antifungal therapies. The continuous advancement in metabolic engineering and fermentation technology holds the promise of further enhancing the efficiency of FR901379 production, making this life-saving medication more accessible.

References

An In-depth Technical Guide to the FR901379 Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster (BGC) responsible for producing FR901379, a crucial precursor to the potent antifungal agent micafungin (B1204384). FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri.[1][2][3] Understanding its biosynthesis is paramount for strain improvement and optimization of micafungin production. This document details the genetic architecture, key enzymatic functions, regulatory mechanisms, and experimental protocols used to elucidate the pathway.

Organization of the FR901379 Biosynthetic Gene Cluster

The genes responsible for FR901379 biosynthesis are uniquely distributed across two distinct genomic loci in C. empetri.[4] This separation distinguishes it from many other fungal secondary metabolite pathways.

  • The Core mcf Gene Cluster: This primary cluster contains the majority of the genes required for synthesizing the lipohexapeptide backbone, including the nonribosomal peptide synthetase (NRPS) and enzymes for precursor synthesis and modification.

  • The O-sulfonation Gene Cluster: A smaller, separate cluster houses the genes responsible for the characteristic sulfonyloxy group, a feature critical for the compound's high water solubility.

Core Biosynthetic Genes and Their Functions

Systematic gene disruption and complementation studies have identified the essential functions of the core genes in the FR901379 pathway. These key genes are summarized in the table below.

Gene Name(s)Protein ProductFunction
CEnrps / mcfANonribosomal Peptide Synthetase (NRPS)Assembles the hexapeptide core of FR901379. Upregulation of mcfA has been shown to increase FR901379 production.
CEligaseFatty-acyl-AMP LigaseActivates palmitic acid and transfers it to the NRPS for lipidation of the peptide core.
CEhtyA-DL-homotyrosine Biosynthesis EnzymesCatalyze the synthesis of L-homotyrosine, a nonproteinogenic amino acid precursor for the peptide core.
CEoxy1, CEoxy2, CEoxy3, CEoxy4Nonheme Mononuclear Iron OxygenasesResponsible for the synthesis and modification of other nonproteinogenic amino acids, such as 4R-hydroxy-L-proline and 3S-hydroxy-4S-methyl-L-proline, which are incorporated into the hexapeptide structure.
CEp450-1 / mcfHCytochrome P450 EnzymeCatalyzes the hydroxylation of L-ornithine within the peptide structure.
CEp450-2 / mcfFCytochrome P450 EnzymeCatalyzes the hydroxylation of the 3S-hydroxyl-3'-O-sulfonate-homotyrosine moiety.

O-Sulfonation and Regulatory Genes

Separate from the core cluster, two genes are essential for the final sulfonation step. The entire pathway is governed by a key transcriptional activator.

Gene Name(s)Protein ProductFunction
CEp450-3 & CEsulP450 Enzyme & SulfotransferaseThese two genes, located apart from the core cluster, are responsible for adding the sulfonyloxy group to the molecule.
CEhyp / mcfJTranscriptional ActivatorA critical regulatory gene. McfJ coordinately regulates the expression of genes in both the core mcf cluster and the O-sulfonation cluster.

Quantitative Analysis of Production Titers

Metabolic engineering strategies targeting the biosynthetic and regulatory genes have led to significant improvements in FR901379 production. The following table summarizes the reported titers from key strain engineering studies.

Strain / ConditionGenetic ModificationFR901379 Titer (g/L)Fold Increase
C. empetri MEFC09 (Wild-Type)-0.3-
MEFC09-J-4Overexpression of mcfJ1.32~4.4x
Engineered Strain (Fed-batch)Co-overexpression of mcfJ, mcfF, and mcfH4.0~13.3x

Data sourced from Men et al. (2023).

Experimental Protocols

Elucidating the function of each gene in the FR901379 BGC was largely accomplished through targeted gene manipulation. Below is a detailed protocol for gene disruption using the CRISPR/Cas9 system, a method that has proven highly effective in C. empetri.

Protocol: CRISPR/Cas9-Mediated Gene Disruption in C. empetri
  • gRNA Plasmid Construction:

    • Identify a 20-bp protospacer sequence for the target gene, followed by a protospacer adjacent motif (PAM).

    • Synthesize two complementary oligonucleotides encoding the target sequence.

    • Anneal the oligonucleotides to form a double-stranded DNA fragment.

    • Ligate this fragment into a gRNA expression vector containing a suitable promoter (e.g., U6 promoter) and the gRNA scaffold.

  • Cas9 Expression Plasmid:

    • Utilize a plasmid containing the Cas9 nuclease gene driven by a strong constitutive promoter, such as the gpdA promoter. This plasmid should also carry a selection marker (e.g., hygromycin resistance).

  • Protoplast Preparation:

    • Grow C. empetri mycelia in a suitable liquid medium.

    • Harvest and wash the mycelia.

    • Digest the fungal cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum and snailase) in an osmotic stabilizer solution (e.g., 1.2 M MgSO₄).

    • Filter the resulting protoplasts to remove mycelial debris and wash them with the stabilizer solution.

  • Protoplast Transformation:

    • Co-transform the prepared protoplasts with the Cas9 expression plasmid and the specific gRNA plasmid using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin) and an osmotic stabilizer.

    • Incubate until transformant colonies appear.

  • Verification of Mutants:

    • Isolate genomic DNA from the resulting transformant colonies.

    • Perform PCR amplification of the target gene locus.

    • Sequence the PCR products to confirm the presence of induced mutations (insertions or deletions) at the target site.

    • Analyze the production profile of the confirmed mutants using High-Performance Liquid Chromatography (HPLC) to observe the absence of FR901379 or the accumulation of intermediates.

Visualizations of Pathways and Workflows

FR901379 Biosynthetic Pathway

G cluster_precursors Precursor Synthesis cluster_core Core Lipohexapeptide Assembly cluster_final Final Modifications palmitic_acid Palmitic Acid activation Lipid Activation (CEligase) palmitic_acid->activation l_ornithine L-Ornithine nrps Hexapeptide Assembly (CEnrps / mcfA) l_ornithine->nrps l_homotyrosine L-Homotyrosine (CEhtyA-D) l_homotyrosine->nrps other_aa Other Amino Acids other_aa->nrps activation->nrps hydroxylation1 Ornithine Hydroxylation (CEp450-1 / mcfH) nrps->hydroxylation1 hydroxylation2 AA Modifications (CEoxy1-4) hydroxylation1->hydroxylation2 intermediate Hydroxylated Lipohexapeptide hydroxylation2->intermediate hydroxylation3 Homotyrosine Hydroxylation (CEp450-2 / mcfF) intermediate->hydroxylation3 sulfonation O-Sulfonation (CEp450-3, CEsul) hydroxylation3->sulfonation fr901379 FR901379 sulfonation->fr901379

Caption: Overview of the FR901379 biosynthetic pathway.

Regulatory Control of FR901379 Biosynthesis

G cluster_core Core mcf Cluster cluster_sul O-Sulfonation Cluster McfJ McfJ / CEhyp (Transcriptional Activator) CEnrps CEnrps McfJ->CEnrps CEligase CEligase McfJ->CEligase CEoxy CEoxy1-4 McfJ->CEoxy CEp450_1_2 CEp450-1, CEp450-2 McfJ->CEp450_1_2 CEp450_3 CEp450-3 McfJ->CEp450_3 CEsul CEsul McfJ->CEsul FR901379 FR901379 Production CEnrps->FR901379 CEligase->FR901379 CEoxy->FR901379 CEp450_1_2->FR901379 CEp450_3->FR901379 CEsul->FR901379

Caption: Regulatory cascade for FR901379 biosynthesis.

Experimental Workflow for Gene Function Analysis

G start Identify Putative Functional Gene crispr CRISPR/Cas9-Mediated Gene Disruption start->crispr transform Screen Transformants (PCR & Sequencing) crispr->transform hplc Analyze Metabolites (HPLC) transform->hplc result Production Abolished / Intermediate Accumulated hplc->result complement Gene Complementation (Re-introduce Gene) result->complement Verify hplc2 Analyze Complemented Strain (HPLC) complement->hplc2 end Function Verified: Production Restored hplc2->end

Caption: Workflow for gene disruption and complementation.

References

An In-depth Technical Guide to the FR901379 Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster (BGC) responsible for producing FR901379, a crucial precursor to the potent antifungal agent micafungin (B1204384). FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri.[1][2][3] Understanding its biosynthesis is paramount for strain improvement and optimization of micafungin production. This document details the genetic architecture, key enzymatic functions, regulatory mechanisms, and experimental protocols used to elucidate the pathway.

Organization of the FR901379 Biosynthetic Gene Cluster

The genes responsible for FR901379 biosynthesis are uniquely distributed across two distinct genomic loci in C. empetri.[4] This separation distinguishes it from many other fungal secondary metabolite pathways.

  • The Core mcf Gene Cluster: This primary cluster contains the majority of the genes required for synthesizing the lipohexapeptide backbone, including the nonribosomal peptide synthetase (NRPS) and enzymes for precursor synthesis and modification.

  • The O-sulfonation Gene Cluster: A smaller, separate cluster houses the genes responsible for the characteristic sulfonyloxy group, a feature critical for the compound's high water solubility.

Core Biosynthetic Genes and Their Functions

Systematic gene disruption and complementation studies have identified the essential functions of the core genes in the FR901379 pathway. These key genes are summarized in the table below.

Gene Name(s)Protein ProductFunction
CEnrps / mcfANonribosomal Peptide Synthetase (NRPS)Assembles the hexapeptide core of FR901379. Upregulation of mcfA has been shown to increase FR901379 production.
CEligaseFatty-acyl-AMP LigaseActivates palmitic acid and transfers it to the NRPS for lipidation of the peptide core.
CEhtyA-DL-homotyrosine Biosynthesis EnzymesCatalyze the synthesis of L-homotyrosine, a nonproteinogenic amino acid precursor for the peptide core.
CEoxy1, CEoxy2, CEoxy3, CEoxy4Nonheme Mononuclear Iron OxygenasesResponsible for the synthesis and modification of other nonproteinogenic amino acids, such as 4R-hydroxy-L-proline and 3S-hydroxy-4S-methyl-L-proline, which are incorporated into the hexapeptide structure.
CEp450-1 / mcfHCytochrome P450 EnzymeCatalyzes the hydroxylation of L-ornithine within the peptide structure.
CEp450-2 / mcfFCytochrome P450 EnzymeCatalyzes the hydroxylation of the 3S-hydroxyl-3'-O-sulfonate-homotyrosine moiety.

O-Sulfonation and Regulatory Genes

Separate from the core cluster, two genes are essential for the final sulfonation step. The entire pathway is governed by a key transcriptional activator.

Gene Name(s)Protein ProductFunction
CEp450-3 & CEsulP450 Enzyme & SulfotransferaseThese two genes, located apart from the core cluster, are responsible for adding the sulfonyloxy group to the molecule.
CEhyp / mcfJTranscriptional ActivatorA critical regulatory gene. McfJ coordinately regulates the expression of genes in both the core mcf cluster and the O-sulfonation cluster.

Quantitative Analysis of Production Titers

Metabolic engineering strategies targeting the biosynthetic and regulatory genes have led to significant improvements in FR901379 production. The following table summarizes the reported titers from key strain engineering studies.

Strain / ConditionGenetic ModificationFR901379 Titer (g/L)Fold Increase
C. empetri MEFC09 (Wild-Type)-0.3-
MEFC09-J-4Overexpression of mcfJ1.32~4.4x
Engineered Strain (Fed-batch)Co-overexpression of mcfJ, mcfF, and mcfH4.0~13.3x

Data sourced from Men et al. (2023).

Experimental Protocols

Elucidating the function of each gene in the FR901379 BGC was largely accomplished through targeted gene manipulation. Below is a detailed protocol for gene disruption using the CRISPR/Cas9 system, a method that has proven highly effective in C. empetri.

Protocol: CRISPR/Cas9-Mediated Gene Disruption in C. empetri
  • gRNA Plasmid Construction:

    • Identify a 20-bp protospacer sequence for the target gene, followed by a protospacer adjacent motif (PAM).

    • Synthesize two complementary oligonucleotides encoding the target sequence.

    • Anneal the oligonucleotides to form a double-stranded DNA fragment.

    • Ligate this fragment into a gRNA expression vector containing a suitable promoter (e.g., U6 promoter) and the gRNA scaffold.

  • Cas9 Expression Plasmid:

    • Utilize a plasmid containing the Cas9 nuclease gene driven by a strong constitutive promoter, such as the gpdA promoter. This plasmid should also carry a selection marker (e.g., hygromycin resistance).

  • Protoplast Preparation:

    • Grow C. empetri mycelia in a suitable liquid medium.

    • Harvest and wash the mycelia.

    • Digest the fungal cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum and snailase) in an osmotic stabilizer solution (e.g., 1.2 M MgSO₄).

    • Filter the resulting protoplasts to remove mycelial debris and wash them with the stabilizer solution.

  • Protoplast Transformation:

    • Co-transform the prepared protoplasts with the Cas9 expression plasmid and the specific gRNA plasmid using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin) and an osmotic stabilizer.

    • Incubate until transformant colonies appear.

  • Verification of Mutants:

    • Isolate genomic DNA from the resulting transformant colonies.

    • Perform PCR amplification of the target gene locus.

    • Sequence the PCR products to confirm the presence of induced mutations (insertions or deletions) at the target site.

    • Analyze the production profile of the confirmed mutants using High-Performance Liquid Chromatography (HPLC) to observe the absence of FR901379 or the accumulation of intermediates.

Visualizations of Pathways and Workflows

FR901379 Biosynthetic Pathway

G cluster_precursors Precursor Synthesis cluster_core Core Lipohexapeptide Assembly cluster_final Final Modifications palmitic_acid Palmitic Acid activation Lipid Activation (CEligase) palmitic_acid->activation l_ornithine L-Ornithine nrps Hexapeptide Assembly (CEnrps / mcfA) l_ornithine->nrps l_homotyrosine L-Homotyrosine (CEhtyA-D) l_homotyrosine->nrps other_aa Other Amino Acids other_aa->nrps activation->nrps hydroxylation1 Ornithine Hydroxylation (CEp450-1 / mcfH) nrps->hydroxylation1 hydroxylation2 AA Modifications (CEoxy1-4) hydroxylation1->hydroxylation2 intermediate Hydroxylated Lipohexapeptide hydroxylation2->intermediate hydroxylation3 Homotyrosine Hydroxylation (CEp450-2 / mcfF) intermediate->hydroxylation3 sulfonation O-Sulfonation (CEp450-3, CEsul) hydroxylation3->sulfonation fr901379 FR901379 sulfonation->fr901379

Caption: Overview of the FR901379 biosynthetic pathway.

Regulatory Control of FR901379 Biosynthesis

G cluster_core Core mcf Cluster cluster_sul O-Sulfonation Cluster McfJ McfJ / CEhyp (Transcriptional Activator) CEnrps CEnrps McfJ->CEnrps CEligase CEligase McfJ->CEligase CEoxy CEoxy1-4 McfJ->CEoxy CEp450_1_2 CEp450-1, CEp450-2 McfJ->CEp450_1_2 CEp450_3 CEp450-3 McfJ->CEp450_3 CEsul CEsul McfJ->CEsul FR901379 FR901379 Production CEnrps->FR901379 CEligase->FR901379 CEoxy->FR901379 CEp450_1_2->FR901379 CEp450_3->FR901379 CEsul->FR901379

Caption: Regulatory cascade for FR901379 biosynthesis.

Experimental Workflow for Gene Function Analysis

G start Identify Putative Functional Gene crispr CRISPR/Cas9-Mediated Gene Disruption start->crispr transform Screen Transformants (PCR & Sequencing) crispr->transform hplc Analyze Metabolites (HPLC) transform->hplc result Production Abolished / Intermediate Accumulated hplc->result complement Gene Complementation (Re-introduce Gene) result->complement Verify hplc2 Analyze Complemented Strain (HPLC) complement->hplc2 end Function Verified: Production Restored hplc2->end

Caption: Workflow for gene disruption and complementation.

References

An In-depth Technical Guide to the FR901379 Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster (BGC) responsible for producing FR901379, a crucial precursor to the potent antifungal agent micafungin. FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri.[1][2][3] Understanding its biosynthesis is paramount for strain improvement and optimization of micafungin production. This document details the genetic architecture, key enzymatic functions, regulatory mechanisms, and experimental protocols used to elucidate the pathway.

Organization of the FR901379 Biosynthetic Gene Cluster

The genes responsible for FR901379 biosynthesis are uniquely distributed across two distinct genomic loci in C. empetri.[4] This separation distinguishes it from many other fungal secondary metabolite pathways.

  • The Core mcf Gene Cluster: This primary cluster contains the majority of the genes required for synthesizing the lipohexapeptide backbone, including the nonribosomal peptide synthetase (NRPS) and enzymes for precursor synthesis and modification.

  • The O-sulfonation Gene Cluster: A smaller, separate cluster houses the genes responsible for the characteristic sulfonyloxy group, a feature critical for the compound's high water solubility.

Core Biosynthetic Genes and Their Functions

Systematic gene disruption and complementation studies have identified the essential functions of the core genes in the FR901379 pathway. These key genes are summarized in the table below.

Gene Name(s)Protein ProductFunction
CEnrps / mcfANonribosomal Peptide Synthetase (NRPS)Assembles the hexapeptide core of FR901379. Upregulation of mcfA has been shown to increase FR901379 production.
CEligaseFatty-acyl-AMP LigaseActivates palmitic acid and transfers it to the NRPS for lipidation of the peptide core.
CEhtyA-DL-homotyrosine Biosynthesis EnzymesCatalyze the synthesis of L-homotyrosine, a nonproteinogenic amino acid precursor for the peptide core.
CEoxy1, CEoxy2, CEoxy3, CEoxy4Nonheme Mononuclear Iron OxygenasesResponsible for the synthesis and modification of other nonproteinogenic amino acids, such as 4R-hydroxy-L-proline and 3S-hydroxy-4S-methyl-L-proline, which are incorporated into the hexapeptide structure.
CEp450-1 / mcfHCytochrome P450 EnzymeCatalyzes the hydroxylation of L-ornithine within the peptide structure.
CEp450-2 / mcfFCytochrome P450 EnzymeCatalyzes the hydroxylation of the 3S-hydroxyl-3'-O-sulfonate-homotyrosine moiety.

O-Sulfonation and Regulatory Genes

Separate from the core cluster, two genes are essential for the final sulfonation step. The entire pathway is governed by a key transcriptional activator.

Gene Name(s)Protein ProductFunction
CEp450-3 & CEsulP450 Enzyme & SulfotransferaseThese two genes, located apart from the core cluster, are responsible for adding the sulfonyloxy group to the molecule.
CEhyp / mcfJTranscriptional ActivatorA critical regulatory gene. McfJ coordinately regulates the expression of genes in both the core mcf cluster and the O-sulfonation cluster.

Quantitative Analysis of Production Titers

Metabolic engineering strategies targeting the biosynthetic and regulatory genes have led to significant improvements in FR901379 production. The following table summarizes the reported titers from key strain engineering studies.

Strain / ConditionGenetic ModificationFR901379 Titer (g/L)Fold Increase
C. empetri MEFC09 (Wild-Type)-0.3-
MEFC09-J-4Overexpression of mcfJ1.32~4.4x
Engineered Strain (Fed-batch)Co-overexpression of mcfJ, mcfF, and mcfH4.0~13.3x

Data sourced from Men et al. (2023).

Experimental Protocols

Elucidating the function of each gene in the FR901379 BGC was largely accomplished through targeted gene manipulation. Below is a detailed protocol for gene disruption using the CRISPR/Cas9 system, a method that has proven highly effective in C. empetri.

Protocol: CRISPR/Cas9-Mediated Gene Disruption in C. empetri
  • gRNA Plasmid Construction:

    • Identify a 20-bp protospacer sequence for the target gene, followed by a protospacer adjacent motif (PAM).

    • Synthesize two complementary oligonucleotides encoding the target sequence.

    • Anneal the oligonucleotides to form a double-stranded DNA fragment.

    • Ligate this fragment into a gRNA expression vector containing a suitable promoter (e.g., U6 promoter) and the gRNA scaffold.

  • Cas9 Expression Plasmid:

    • Utilize a plasmid containing the Cas9 nuclease gene driven by a strong constitutive promoter, such as the gpdA promoter. This plasmid should also carry a selection marker (e.g., hygromycin resistance).

  • Protoplast Preparation:

    • Grow C. empetri mycelia in a suitable liquid medium.

    • Harvest and wash the mycelia.

    • Digest the fungal cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum and snailase) in an osmotic stabilizer solution (e.g., 1.2 M MgSO₄).

    • Filter the resulting protoplasts to remove mycelial debris and wash them with the stabilizer solution.

  • Protoplast Transformation:

    • Co-transform the prepared protoplasts with the Cas9 expression plasmid and the specific gRNA plasmid using a polyethylene glycol (PEG)-mediated method.

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin) and an osmotic stabilizer.

    • Incubate until transformant colonies appear.

  • Verification of Mutants:

    • Isolate genomic DNA from the resulting transformant colonies.

    • Perform PCR amplification of the target gene locus.

    • Sequence the PCR products to confirm the presence of induced mutations (insertions or deletions) at the target site.

    • Analyze the production profile of the confirmed mutants using High-Performance Liquid Chromatography (HPLC) to observe the absence of FR901379 or the accumulation of intermediates.

Visualizations of Pathways and Workflows

FR901379 Biosynthetic Pathway

G cluster_precursors Precursor Synthesis cluster_core Core Lipohexapeptide Assembly cluster_final Final Modifications palmitic_acid Palmitic Acid activation Lipid Activation (CEligase) palmitic_acid->activation l_ornithine L-Ornithine nrps Hexapeptide Assembly (CEnrps / mcfA) l_ornithine->nrps l_homotyrosine L-Homotyrosine (CEhtyA-D) l_homotyrosine->nrps other_aa Other Amino Acids other_aa->nrps activation->nrps hydroxylation1 Ornithine Hydroxylation (CEp450-1 / mcfH) nrps->hydroxylation1 hydroxylation2 AA Modifications (CEoxy1-4) hydroxylation1->hydroxylation2 intermediate Hydroxylated Lipohexapeptide hydroxylation2->intermediate hydroxylation3 Homotyrosine Hydroxylation (CEp450-2 / mcfF) intermediate->hydroxylation3 sulfonation O-Sulfonation (CEp450-3, CEsul) hydroxylation3->sulfonation fr901379 FR901379 sulfonation->fr901379

Caption: Overview of the FR901379 biosynthetic pathway.

Regulatory Control of FR901379 Biosynthesis

G cluster_core Core mcf Cluster cluster_sul O-Sulfonation Cluster McfJ McfJ / CEhyp (Transcriptional Activator) CEnrps CEnrps McfJ->CEnrps CEligase CEligase McfJ->CEligase CEoxy CEoxy1-4 McfJ->CEoxy CEp450_1_2 CEp450-1, CEp450-2 McfJ->CEp450_1_2 CEp450_3 CEp450-3 McfJ->CEp450_3 CEsul CEsul McfJ->CEsul FR901379 FR901379 Production CEnrps->FR901379 CEligase->FR901379 CEoxy->FR901379 CEp450_1_2->FR901379 CEp450_3->FR901379 CEsul->FR901379

Caption: Regulatory cascade for FR901379 biosynthesis.

Experimental Workflow for Gene Function Analysis

G start Identify Putative Functional Gene crispr CRISPR/Cas9-Mediated Gene Disruption start->crispr transform Screen Transformants (PCR & Sequencing) crispr->transform hplc Analyze Metabolites (HPLC) transform->hplc result Production Abolished / Intermediate Accumulated hplc->result complement Gene Complementation (Re-introduce Gene) result->complement Verify hplc2 Analyze Complemented Strain (HPLC) complement->hplc2 end Function Verified: Production Restored hplc2->end

Caption: Workflow for gene disruption and complementation.

References

FR901379: A Technical Guide to a Key Precursor in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901379 is a naturally occurring lipohexapeptide of significant interest in the pharmaceutical industry. Produced by the filamentous fungus Coleophoma empetri, this complex molecule serves as the direct precursor for the semi-synthesis of micafungin (B1204384), a potent echinocandin antifungal agent used in the clinical setting to treat invasive fungal infections.[1][2][3] The echinocandins represent a critical class of antifungal drugs due to their unique mechanism of action, targeting the fungal cell wall component β-1,3-glucan synthase, an enzyme absent in mammals, which results in a favorable safety profile.[4] This technical guide provides an in-depth overview of FR901379, focusing on its biosynthesis, production optimization, and its role as a foundational scaffold for antifungal drug discovery.

Biosynthesis of FR901379

The biosynthesis of FR901379 in Coleophoma empetri is a complex process involving a series of enzymatic reactions orchestrated by genes located in two distinct biosynthetic gene clusters (BGCs): the core mcf gene cluster and a separate O-sulfonation gene cluster.[2] The pathway can be broadly categorized into three key stages: the formation of non-proteinogenic amino acid precursors, the assembly of the hexapeptide core and attachment of the lipid side chain by a nonribosomal peptide synthetase (NRPS), and subsequent post-assembly modifications.

Key enzymes and their roles in the biosynthetic pathway have been elucidated through gene deletion, enzymatic assays, and heterologous expression studies. These include:

  • Nonribosomal Peptide Synthetase (NRPS): The central enzyme responsible for the assembly of the cyclic hexapeptide core.

  • Cytochrome P450 Enzymes (McfF and McfH): These are rate-limiting enzymes involved in the hydroxylation steps of the biosynthesis. Their overexpression has been shown to be a successful strategy to increase the production of FR901379 and reduce the accumulation of unwanted byproducts.

  • Transcriptional Activator (McfJ): A key regulatory protein that controls the expression of the FR901379 biosynthetic genes. Overexpression of mcfJ has led to a significant increase in FR901379 titer.

  • O-sulfonation enzymes: Encoded by a separate gene cluster, these enzymes are responsible for the addition of a sulfate (B86663) group, a critical step for the biological activity of FR901379.

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Core Assembly cluster_modification Post-Assembly Modification palmitic_acid Palmitic Acid amino_acids Non-proteinogenic Amino Acids nrps NRPS-mediated Cyclic Hexapeptide Formation palmitic_acid->nrps Fatty Acyl-AMP Ligase amino_acids->nrps hydroxylation Hydroxylation nrps->hydroxylation Cyclized Lipohexapeptide sulfonation O-Sulfonation hydroxylation->sulfonation McfF, McfH (P450s) fr901379 FR901379 sulfonation->fr901379 Sulfotransferase

Caption: Simplified biosynthetic pathway of FR901379.

Production and Metabolic Engineering

The native production of FR901379 by Coleophoma empetri is often low, which presents a bottleneck for the cost-effective manufacturing of micafungin. Consequently, significant research efforts have been directed towards enhancing the fermentation efficiency through metabolic engineering and process optimization.

Strain Improvement Strategies

Several strategies have been successfully employed to increase the production titer of FR901379:

  • Overexpression of Rate-Limiting Enzymes: As previously mentioned, the overexpression of cytochrome P450 enzymes McfF and McfH has proven effective in boosting FR901379 yields and minimizing byproduct formation.

  • Transcriptional Regulation: Overexpression of the transcriptional activator McfJ has been shown to markedly increase FR901379 production.

  • Combined Overexpression: A combinatorial approach, co-expressing mcfJ, mcfF, and mcfH, has demonstrated an additive effect on FR901379 titers.

  • Heavy-Ion Irradiation Mutagenesis: This technique has been utilized to generate high-producing mutants of C. empetri, leading to significant increases in FR901379 yields.

Fermentation Optimization

In addition to genetic manipulation, optimization of fermentation conditions is crucial for maximizing FR901379 production. Key parameters that have been shown to influence yield include the composition of the culture medium, particularly the nitrogen and carbon sources, as well as physical parameters like temperature and oxygen supply.

Quantitative Data on FR901379 Production
Strain/ConditionFR901379 Titer (g/L)Fold IncreaseReference
C. empetri MEFC09 (Parental)0.2 - 0.3-
Overexpression of mcfJ1.3~4.3-6.5
Heavy-ion irradiation mutant1.1~3.7-5.5
Co-expression of mcfJ, mcfF, mcfH (5L bioreactor, fed-batch)4.0~13.3-20

Experimental Protocols

General Fermentation Protocol for FR901379 Production

This protocol is a generalized representation based on published methods. Specific parameters may require optimization depending on the strain and equipment used.

  • Inoculum Preparation:

    • Culture Coleophoma empetri on a suitable agar (B569324) medium for 7-10 days.

    • Inoculate a seed culture medium with mycelia and incubate for 2-3 days with shaking.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture.

    • The production medium typically contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., corn steep liquor, peptone), and mineral salts.

    • Maintain the fermentation at a controlled temperature (typically 25-28°C) with constant agitation and aeration for 10-14 days.

    • Monitor pH and dissolved oxygen levels throughout the fermentation.

  • Extraction and Quantification:

    • Separate the mycelia from the fermentation broth by centrifugation or filtration.

    • Extract FR901379 from the broth using a suitable solvent (e.g., ethyl acetate).

    • Analyze and quantify the FR901379 concentration using High-Performance Liquid Chromatography (HPLC).

Fermentation_Workflow agar_plate Agar Plate Culture (7-10 days) seed_culture Seed Culture (2-3 days) agar_plate->seed_culture Inoculation production_fermentation Production Fermentation (10-14 days) seed_culture->production_fermentation Inoculation extraction Extraction production_fermentation->extraction Harvest hplc_analysis HPLC Analysis extraction->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: General workflow for FR901379 production and analysis.

FR901379 as a Precursor for Semi-Synthesis

The primary application of FR901379 is as a starting material for the semi-synthesis of micafungin. This process involves the enzymatic deacylation of the palmitic acid side chain from the FR901379 core, followed by the chemical re-acylation with a synthetic side chain (3,4-dihydroxy-5-methoxybenzoyl group) to yield micafungin. This semi-synthetic approach allows for the modification of the side chain to improve the pharmacological properties of the final drug product, such as efficacy and safety. The development of novel acylase enzymes is an active area of research to improve the efficiency of the deacylation step.

Micafungin_Semisynthesis fr901379 FR901379 deacylation Enzymatic Deacylation fr901379->deacylation nucleus FR901379 Nucleus deacylation->nucleus Acylase reacylation Chemical Re-acylation nucleus->reacylation micafungin Micafungin reacylation->micafungin side_chain Synthetic Side Chain side_chain->reacylation

Caption: Semi-synthetic pathway from FR901379 to micafungin.

Conclusion

FR901379 stands as a pivotal natural product in the ongoing battle against invasive fungal diseases. A thorough understanding of its biosynthesis and the application of metabolic engineering principles have been instrumental in enhancing its production, thereby facilitating the synthesis of the life-saving drug micafungin. Future research in this area will likely focus on further optimizing fermentation processes, discovering novel and more efficient enzymes for semi-synthesis, and exploring the potential of the FR901379 scaffold for the generation of new antifungal agents with improved properties. The continued investigation of this remarkable molecule holds significant promise for the future of antifungal drug development.

References

FR901379: A Technical Guide to a Key Precursor in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901379 is a naturally occurring lipohexapeptide of significant interest in the pharmaceutical industry. Produced by the filamentous fungus Coleophoma empetri, this complex molecule serves as the direct precursor for the semi-synthesis of micafungin (B1204384), a potent echinocandin antifungal agent used in the clinical setting to treat invasive fungal infections.[1][2][3] The echinocandins represent a critical class of antifungal drugs due to their unique mechanism of action, targeting the fungal cell wall component β-1,3-glucan synthase, an enzyme absent in mammals, which results in a favorable safety profile.[4] This technical guide provides an in-depth overview of FR901379, focusing on its biosynthesis, production optimization, and its role as a foundational scaffold for antifungal drug discovery.

Biosynthesis of FR901379

The biosynthesis of FR901379 in Coleophoma empetri is a complex process involving a series of enzymatic reactions orchestrated by genes located in two distinct biosynthetic gene clusters (BGCs): the core mcf gene cluster and a separate O-sulfonation gene cluster.[2] The pathway can be broadly categorized into three key stages: the formation of non-proteinogenic amino acid precursors, the assembly of the hexapeptide core and attachment of the lipid side chain by a nonribosomal peptide synthetase (NRPS), and subsequent post-assembly modifications.

Key enzymes and their roles in the biosynthetic pathway have been elucidated through gene deletion, enzymatic assays, and heterologous expression studies. These include:

  • Nonribosomal Peptide Synthetase (NRPS): The central enzyme responsible for the assembly of the cyclic hexapeptide core.

  • Cytochrome P450 Enzymes (McfF and McfH): These are rate-limiting enzymes involved in the hydroxylation steps of the biosynthesis. Their overexpression has been shown to be a successful strategy to increase the production of FR901379 and reduce the accumulation of unwanted byproducts.

  • Transcriptional Activator (McfJ): A key regulatory protein that controls the expression of the FR901379 biosynthetic genes. Overexpression of mcfJ has led to a significant increase in FR901379 titer.

  • O-sulfonation enzymes: Encoded by a separate gene cluster, these enzymes are responsible for the addition of a sulfate (B86663) group, a critical step for the biological activity of FR901379.

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Core Assembly cluster_modification Post-Assembly Modification palmitic_acid Palmitic Acid amino_acids Non-proteinogenic Amino Acids nrps NRPS-mediated Cyclic Hexapeptide Formation palmitic_acid->nrps Fatty Acyl-AMP Ligase amino_acids->nrps hydroxylation Hydroxylation nrps->hydroxylation Cyclized Lipohexapeptide sulfonation O-Sulfonation hydroxylation->sulfonation McfF, McfH (P450s) fr901379 FR901379 sulfonation->fr901379 Sulfotransferase

Caption: Simplified biosynthetic pathway of FR901379.

Production and Metabolic Engineering

The native production of FR901379 by Coleophoma empetri is often low, which presents a bottleneck for the cost-effective manufacturing of micafungin. Consequently, significant research efforts have been directed towards enhancing the fermentation efficiency through metabolic engineering and process optimization.

Strain Improvement Strategies

Several strategies have been successfully employed to increase the production titer of FR901379:

  • Overexpression of Rate-Limiting Enzymes: As previously mentioned, the overexpression of cytochrome P450 enzymes McfF and McfH has proven effective in boosting FR901379 yields and minimizing byproduct formation.

  • Transcriptional Regulation: Overexpression of the transcriptional activator McfJ has been shown to markedly increase FR901379 production.

  • Combined Overexpression: A combinatorial approach, co-expressing mcfJ, mcfF, and mcfH, has demonstrated an additive effect on FR901379 titers.

  • Heavy-Ion Irradiation Mutagenesis: This technique has been utilized to generate high-producing mutants of C. empetri, leading to significant increases in FR901379 yields.

Fermentation Optimization

In addition to genetic manipulation, optimization of fermentation conditions is crucial for maximizing FR901379 production. Key parameters that have been shown to influence yield include the composition of the culture medium, particularly the nitrogen and carbon sources, as well as physical parameters like temperature and oxygen supply.

Quantitative Data on FR901379 Production
Strain/ConditionFR901379 Titer (g/L)Fold IncreaseReference
C. empetri MEFC09 (Parental)0.2 - 0.3-
Overexpression of mcfJ1.3~4.3-6.5
Heavy-ion irradiation mutant1.1~3.7-5.5
Co-expression of mcfJ, mcfF, mcfH (5L bioreactor, fed-batch)4.0~13.3-20

Experimental Protocols

General Fermentation Protocol for FR901379 Production

This protocol is a generalized representation based on published methods. Specific parameters may require optimization depending on the strain and equipment used.

  • Inoculum Preparation:

    • Culture Coleophoma empetri on a suitable agar (B569324) medium for 7-10 days.

    • Inoculate a seed culture medium with mycelia and incubate for 2-3 days with shaking.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture.

    • The production medium typically contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., corn steep liquor, peptone), and mineral salts.

    • Maintain the fermentation at a controlled temperature (typically 25-28°C) with constant agitation and aeration for 10-14 days.

    • Monitor pH and dissolved oxygen levels throughout the fermentation.

  • Extraction and Quantification:

    • Separate the mycelia from the fermentation broth by centrifugation or filtration.

    • Extract FR901379 from the broth using a suitable solvent (e.g., ethyl acetate).

    • Analyze and quantify the FR901379 concentration using High-Performance Liquid Chromatography (HPLC).

Fermentation_Workflow agar_plate Agar Plate Culture (7-10 days) seed_culture Seed Culture (2-3 days) agar_plate->seed_culture Inoculation production_fermentation Production Fermentation (10-14 days) seed_culture->production_fermentation Inoculation extraction Extraction production_fermentation->extraction Harvest hplc_analysis HPLC Analysis extraction->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: General workflow for FR901379 production and analysis.

FR901379 as a Precursor for Semi-Synthesis

The primary application of FR901379 is as a starting material for the semi-synthesis of micafungin. This process involves the enzymatic deacylation of the palmitic acid side chain from the FR901379 core, followed by the chemical re-acylation with a synthetic side chain (3,4-dihydroxy-5-methoxybenzoyl group) to yield micafungin. This semi-synthetic approach allows for the modification of the side chain to improve the pharmacological properties of the final drug product, such as efficacy and safety. The development of novel acylase enzymes is an active area of research to improve the efficiency of the deacylation step.

Micafungin_Semisynthesis fr901379 FR901379 deacylation Enzymatic Deacylation fr901379->deacylation nucleus FR901379 Nucleus deacylation->nucleus Acylase reacylation Chemical Re-acylation nucleus->reacylation micafungin Micafungin reacylation->micafungin side_chain Synthetic Side Chain side_chain->reacylation

Caption: Semi-synthetic pathway from FR901379 to micafungin.

Conclusion

FR901379 stands as a pivotal natural product in the ongoing battle against invasive fungal diseases. A thorough understanding of its biosynthesis and the application of metabolic engineering principles have been instrumental in enhancing its production, thereby facilitating the synthesis of the life-saving drug micafungin. Future research in this area will likely focus on further optimizing fermentation processes, discovering novel and more efficient enzymes for semi-synthesis, and exploring the potential of the FR901379 scaffold for the generation of new antifungal agents with improved properties. The continued investigation of this remarkable molecule holds significant promise for the future of antifungal drug development.

References

FR901379: A Technical Guide to a Key Precursor in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901379 is a naturally occurring lipohexapeptide of significant interest in the pharmaceutical industry. Produced by the filamentous fungus Coleophoma empetri, this complex molecule serves as the direct precursor for the semi-synthesis of micafungin, a potent echinocandin antifungal agent used in the clinical setting to treat invasive fungal infections.[1][2][3] The echinocandins represent a critical class of antifungal drugs due to their unique mechanism of action, targeting the fungal cell wall component β-1,3-glucan synthase, an enzyme absent in mammals, which results in a favorable safety profile.[4] This technical guide provides an in-depth overview of FR901379, focusing on its biosynthesis, production optimization, and its role as a foundational scaffold for antifungal drug discovery.

Biosynthesis of FR901379

The biosynthesis of FR901379 in Coleophoma empetri is a complex process involving a series of enzymatic reactions orchestrated by genes located in two distinct biosynthetic gene clusters (BGCs): the core mcf gene cluster and a separate O-sulfonation gene cluster.[2] The pathway can be broadly categorized into three key stages: the formation of non-proteinogenic amino acid precursors, the assembly of the hexapeptide core and attachment of the lipid side chain by a nonribosomal peptide synthetase (NRPS), and subsequent post-assembly modifications.

Key enzymes and their roles in the biosynthetic pathway have been elucidated through gene deletion, enzymatic assays, and heterologous expression studies. These include:

  • Nonribosomal Peptide Synthetase (NRPS): The central enzyme responsible for the assembly of the cyclic hexapeptide core.

  • Cytochrome P450 Enzymes (McfF and McfH): These are rate-limiting enzymes involved in the hydroxylation steps of the biosynthesis. Their overexpression has been shown to be a successful strategy to increase the production of FR901379 and reduce the accumulation of unwanted byproducts.

  • Transcriptional Activator (McfJ): A key regulatory protein that controls the expression of the FR901379 biosynthetic genes. Overexpression of mcfJ has led to a significant increase in FR901379 titer.

  • O-sulfonation enzymes: Encoded by a separate gene cluster, these enzymes are responsible for the addition of a sulfate group, a critical step for the biological activity of FR901379.

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Core Assembly cluster_modification Post-Assembly Modification palmitic_acid Palmitic Acid amino_acids Non-proteinogenic Amino Acids nrps NRPS-mediated Cyclic Hexapeptide Formation palmitic_acid->nrps Fatty Acyl-AMP Ligase amino_acids->nrps hydroxylation Hydroxylation nrps->hydroxylation Cyclized Lipohexapeptide sulfonation O-Sulfonation hydroxylation->sulfonation McfF, McfH (P450s) fr901379 FR901379 sulfonation->fr901379 Sulfotransferase

Caption: Simplified biosynthetic pathway of FR901379.

Production and Metabolic Engineering

The native production of FR901379 by Coleophoma empetri is often low, which presents a bottleneck for the cost-effective manufacturing of micafungin. Consequently, significant research efforts have been directed towards enhancing the fermentation efficiency through metabolic engineering and process optimization.

Strain Improvement Strategies

Several strategies have been successfully employed to increase the production titer of FR901379:

  • Overexpression of Rate-Limiting Enzymes: As previously mentioned, the overexpression of cytochrome P450 enzymes McfF and McfH has proven effective in boosting FR901379 yields and minimizing byproduct formation.

  • Transcriptional Regulation: Overexpression of the transcriptional activator McfJ has been shown to markedly increase FR901379 production.

  • Combined Overexpression: A combinatorial approach, co-expressing mcfJ, mcfF, and mcfH, has demonstrated an additive effect on FR901379 titers.

  • Heavy-Ion Irradiation Mutagenesis: This technique has been utilized to generate high-producing mutants of C. empetri, leading to significant increases in FR901379 yields.

Fermentation Optimization

In addition to genetic manipulation, optimization of fermentation conditions is crucial for maximizing FR901379 production. Key parameters that have been shown to influence yield include the composition of the culture medium, particularly the nitrogen and carbon sources, as well as physical parameters like temperature and oxygen supply.

Quantitative Data on FR901379 Production
Strain/ConditionFR901379 Titer (g/L)Fold IncreaseReference
C. empetri MEFC09 (Parental)0.2 - 0.3-
Overexpression of mcfJ1.3~4.3-6.5
Heavy-ion irradiation mutant1.1~3.7-5.5
Co-expression of mcfJ, mcfF, mcfH (5L bioreactor, fed-batch)4.0~13.3-20

Experimental Protocols

General Fermentation Protocol for FR901379 Production

This protocol is a generalized representation based on published methods. Specific parameters may require optimization depending on the strain and equipment used.

  • Inoculum Preparation:

    • Culture Coleophoma empetri on a suitable agar medium for 7-10 days.

    • Inoculate a seed culture medium with mycelia and incubate for 2-3 days with shaking.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture.

    • The production medium typically contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., corn steep liquor, peptone), and mineral salts.

    • Maintain the fermentation at a controlled temperature (typically 25-28°C) with constant agitation and aeration for 10-14 days.

    • Monitor pH and dissolved oxygen levels throughout the fermentation.

  • Extraction and Quantification:

    • Separate the mycelia from the fermentation broth by centrifugation or filtration.

    • Extract FR901379 from the broth using a suitable solvent (e.g., ethyl acetate).

    • Analyze and quantify the FR901379 concentration using High-Performance Liquid Chromatography (HPLC).

Fermentation_Workflow agar_plate Agar Plate Culture (7-10 days) seed_culture Seed Culture (2-3 days) agar_plate->seed_culture Inoculation production_fermentation Production Fermentation (10-14 days) seed_culture->production_fermentation Inoculation extraction Extraction production_fermentation->extraction Harvest hplc_analysis HPLC Analysis extraction->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: General workflow for FR901379 production and analysis.

FR901379 as a Precursor for Semi-Synthesis

The primary application of FR901379 is as a starting material for the semi-synthesis of micafungin. This process involves the enzymatic deacylation of the palmitic acid side chain from the FR901379 core, followed by the chemical re-acylation with a synthetic side chain (3,4-dihydroxy-5-methoxybenzoyl group) to yield micafungin. This semi-synthetic approach allows for the modification of the side chain to improve the pharmacological properties of the final drug product, such as efficacy and safety. The development of novel acylase enzymes is an active area of research to improve the efficiency of the deacylation step.

Micafungin_Semisynthesis fr901379 FR901379 deacylation Enzymatic Deacylation fr901379->deacylation nucleus FR901379 Nucleus deacylation->nucleus Acylase reacylation Chemical Re-acylation nucleus->reacylation micafungin Micafungin reacylation->micafungin side_chain Synthetic Side Chain side_chain->reacylation

Caption: Semi-synthetic pathway from FR901379 to micafungin.

Conclusion

FR901379 stands as a pivotal natural product in the ongoing battle against invasive fungal diseases. A thorough understanding of its biosynthesis and the application of metabolic engineering principles have been instrumental in enhancing its production, thereby facilitating the synthesis of the life-saving drug micafungin. Future research in this area will likely focus on further optimizing fermentation processes, discovering novel and more efficient enzymes for semi-synthesis, and exploring the potential of the FR901379 scaffold for the generation of new antifungal agents with improved properties. The continued investigation of this remarkable molecule holds significant promise for the future of antifungal drug development.

References

The Discovery and Isolation of FR901379 from Coleophoma empetri: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a sulfonated lipohexapeptide, a nonribosomal peptide produced by the filamentous fungus Coleophoma empetri. It is a key precursor in the semi-synthesis of Micafungin (B1204384), a potent echinocandin-type antifungal agent used clinically to treat invasive fungal infections. The production of FR901379 is a critical step in the manufacturing of Micafungin; however, challenges such as low fermentation titers and the presence of structurally similar byproducts complicate its large-scale purification. This technical guide provides an in-depth overview of the discovery, fermentation, extraction, and purification of FR901379 from Coleophoma empetri, presenting quantitative data in structured tables and detailing key experimental protocols. Furthermore, this guide illustrates the biosynthetic pathway and experimental workflows using logical diagrams to facilitate a comprehensive understanding of the processes involved.

Introduction

Echinocandins represent a significant class of antifungal agents that function by inhibiting the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[1][2] This mechanism of action provides a high degree of selective toxicity, making them a first-line therapy for invasive fungal infections.[1][2] Micafungin, a semi-synthetic echinocandin, is derived from the natural product FR901379, which was discovered by Fujisawa Pharmaceutical in Japan.[2] The industrial production of Micafungin involves the fermentation of Coleophoma empetri to produce FR901379, followed by chemical modification of the palmitic acid side chain to enhance its pharmacological properties, including reduced hemolytic activity.

The efficiency of FR901379 production is a crucial factor in the overall cost and availability of Micafungin. Research efforts have focused on improving fermentation titers and streamlining purification processes through metabolic engineering and optimization of fermentation and purification protocols.

Fermentation of Coleophoma empetri

The production of FR901379 is achieved through the submerged fermentation of Coleophoma empetri. The fermentation process involves two main stages: seed culture preparation and production fermentation.

Experimental Protocol: Fermentation

1. Seed Culture Preparation:

  • Fresh mycelia of C. empetri are crushed and inoculated into a 250 mL shake flask containing 50 mL of seed medium (MKS).

  • The seed culture is incubated for 2 days at 25°C with agitation at 220 rpm.

2. Production Fermentation:

  • 5 mL of the seed culture is transferred to a 250 mL shake flask containing 50 mL of fermentation medium (MKF).

  • The production culture is cultivated at 25°C and 220 rpm for 8-10 days.

  • For fed-batch conditions in a 5 L bioreactor, specific feeding strategies are employed to enhance the titer.

Fermentation Media Composition
Medium Component Concentration (g/L) pH
Seed Medium (MKS) Soluble Starch156.5
Sucrose10
Cottonseed Meal5
Peptone10
KH₂PO₄1
CaCO₃2
Fermentation Medium (MKF) Glucose106.5
Corn Starch30
Peptone10
D-Sorbitol160
(NH₄)₂SO₄6
KH₂PO₄1
FeSO₄·7H₂O0.3
ZnSO₄·7H₂O0.01
CaCO₃2
Alternative Fermentation Medium Glucose50-
Cottonseed Meal20
Yeast Powder10
Peptone10
Magnesium Sulfate2
Dipotassium Hydrogen Phosphate1
Calcium Carbonate4
Antifoaming Agent1

Data sourced from multiple studies to provide a comprehensive overview.

Fermentation Titers

The yield of FR901379 from C. empetri fermentation can vary significantly depending on the strain and cultivation conditions.

Strain/Condition FR901379 Titer (g/L) Reference
C. empetri MEFC09 (Parental Strain)0.2 - 0.3
C. empetri MEFC09 (Shake Flask, 10 days)~0.3
Engineered Strain (Overexpressing mcfJ)1.3
Engineered Strain (Co-expressing mcfJ, mcfF, mcfH in 5L bioreactor)4.0
Mutants from Heavy-Ion Irradiation1.1
Fermentation with Methyl Hexadecanoate (3%)2.87
Fermentation with Methyl Hexadecanoate (8%)3.05
Fermentation with Methyl Hexadecanoate (10%)2.99

Extraction and Purification of FR901379

The recovery and purification of FR901379 from the fermentation broth is a multi-step process designed to remove fungal biomass, proteins, and other impurities, including structurally related byproducts.

Experimental Protocol: Extraction and Purification

1. Biomass Removal and Initial Extraction:

  • The fermentation broth is filtered to separate the mycelium from the culture filtrate.

  • A 1 mL aliquot of the culture is extracted with 5 volumes of methanol (B129727) using ultrasonic crushing for 1 hour.

  • The mixture is then centrifuged at 10,000 x g for 5 minutes to pellet the cell debris.

2. Crude Extract Preparation:

  • The supernatant containing FR901379 is subjected to resin adsorption.

  • The adsorbed compound is then desorbed from the resin.

  • The desorbed solution is concentrated to yield a crude extract of FR901379. A study mentions the use of D303 as a decolorizing resin and LX-18 as an adsorbing resin.

3. Chromatographic Purification:

  • The crude extract is further purified by silica (B1680970) gel column chromatography.

  • Elution is performed using a mixed solvent system.

4. Crystallization:

  • The eluent fractions containing FR901379 are concentrated.

  • The concentrated product is crystallized using a suitable solvent, such as acetone, to obtain high-purity FR901379.

Purification Metrics
Purification Stage Purity Yield Reference
Crude Product55% - 70%-
After Resin Purification≥ 85%> 70%

Biosynthesis and Mechanism of Action

Biosynthesis of FR901379

The biosynthesis of FR901379 in C. empetri is a complex process involving multiple gene clusters. The core structure is a cyclic hexapeptide assembled by a nonribosomal peptide synthetase. The pathway involves the synthesis of nonproteinogenic amino acids, assembly of the lipohexapeptide, and subsequent post-modification steps, including hydroxylations and O-sulfonation. Two key byproducts, WF11899B and WF11899C, are intermediates in the biosynthetic pathway that lack specific hydroxyl groups present in the final FR901379 molecule. The hydroxylation steps are catalyzed by cytochrome P450 enzymes, McfF and McfH.

FR901379_Biosynthesis Precursors Amino Acid & Palmitic Acid Precursors NRPS Nonribosomal Peptide Synthetase (NRPS) Assembly Precursors->NRPS Cyclic_Lipohexapeptide Cyclized Lipohexapeptide (WF11899C) NRPS->Cyclic_Lipohexapeptide Hydroxylation1 Hydroxylation (McfH) Cyclic_Lipohexapeptide->Hydroxylation1 WF11899B WF11899B Hydroxylation1->WF11899B Hydroxylation2 Hydroxylation (McfF) WF11899B->Hydroxylation2 Intermediate Hydroxylated Intermediate Hydroxylation2->Intermediate Sulfonation O-Sulfonation Intermediate->Sulfonation FR901379 FR901379 Sulfonation->FR901379

Caption: Biosynthetic pathway of FR901379 in Coleophoma empetri.

Mechanism of Action of Echinocandins

FR901379, as an echinocandin, inhibits the activity of β-1,3-glucan synthase, an enzyme crucial for the synthesis of the major structural polymer of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and ultimately cell death.

Echinocandin_MoA Echinocandin Echinocandin (e.g., FR901379) Inhibition Inhibition Echinocandin->Inhibition Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1p subunit) Glucan_Synthase->Inhibition Glucan_Synthesis β-1,3-D-Glucan Synthesis Inhibition->Glucan_Synthesis blocks Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis disruption leads to FR901379_Workflow Start Start Seed_Culture Seed Culture of C. empetri Start->Seed_Culture Fermentation Production Fermentation Seed_Culture->Fermentation Harvest Harvest Fermentation Broth Fermentation->Harvest Filtration Filtration Harvest->Filtration Mycelia Mycelial Cake (Discard) Filtration->Mycelia Supernatant Supernatant Filtration->Supernatant Extraction Extraction & Resin Adsorption Supernatant->Extraction Purification Chromatographic Purification (Silica Gel) Extraction->Purification Crystallization Crystallization Purification->Crystallization Final_Product High-Purity FR901379 Crystallization->Final_Product

References

The Discovery and Isolation of FR901379 from Coleophoma empetri: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a sulfonated lipohexapeptide, a nonribosomal peptide produced by the filamentous fungus Coleophoma empetri. It is a key precursor in the semi-synthesis of Micafungin (B1204384), a potent echinocandin-type antifungal agent used clinically to treat invasive fungal infections. The production of FR901379 is a critical step in the manufacturing of Micafungin; however, challenges such as low fermentation titers and the presence of structurally similar byproducts complicate its large-scale purification. This technical guide provides an in-depth overview of the discovery, fermentation, extraction, and purification of FR901379 from Coleophoma empetri, presenting quantitative data in structured tables and detailing key experimental protocols. Furthermore, this guide illustrates the biosynthetic pathway and experimental workflows using logical diagrams to facilitate a comprehensive understanding of the processes involved.

Introduction

Echinocandins represent a significant class of antifungal agents that function by inhibiting the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[1][2] This mechanism of action provides a high degree of selective toxicity, making them a first-line therapy for invasive fungal infections.[1][2] Micafungin, a semi-synthetic echinocandin, is derived from the natural product FR901379, which was discovered by Fujisawa Pharmaceutical in Japan.[2] The industrial production of Micafungin involves the fermentation of Coleophoma empetri to produce FR901379, followed by chemical modification of the palmitic acid side chain to enhance its pharmacological properties, including reduced hemolytic activity.

The efficiency of FR901379 production is a crucial factor in the overall cost and availability of Micafungin. Research efforts have focused on improving fermentation titers and streamlining purification processes through metabolic engineering and optimization of fermentation and purification protocols.

Fermentation of Coleophoma empetri

The production of FR901379 is achieved through the submerged fermentation of Coleophoma empetri. The fermentation process involves two main stages: seed culture preparation and production fermentation.

Experimental Protocol: Fermentation

1. Seed Culture Preparation:

  • Fresh mycelia of C. empetri are crushed and inoculated into a 250 mL shake flask containing 50 mL of seed medium (MKS).

  • The seed culture is incubated for 2 days at 25°C with agitation at 220 rpm.

2. Production Fermentation:

  • 5 mL of the seed culture is transferred to a 250 mL shake flask containing 50 mL of fermentation medium (MKF).

  • The production culture is cultivated at 25°C and 220 rpm for 8-10 days.

  • For fed-batch conditions in a 5 L bioreactor, specific feeding strategies are employed to enhance the titer.

Fermentation Media Composition
Medium Component Concentration (g/L) pH
Seed Medium (MKS) Soluble Starch156.5
Sucrose10
Cottonseed Meal5
Peptone10
KH₂PO₄1
CaCO₃2
Fermentation Medium (MKF) Glucose106.5
Corn Starch30
Peptone10
D-Sorbitol160
(NH₄)₂SO₄6
KH₂PO₄1
FeSO₄·7H₂O0.3
ZnSO₄·7H₂O0.01
CaCO₃2
Alternative Fermentation Medium Glucose50-
Cottonseed Meal20
Yeast Powder10
Peptone10
Magnesium Sulfate2
Dipotassium Hydrogen Phosphate1
Calcium Carbonate4
Antifoaming Agent1

Data sourced from multiple studies to provide a comprehensive overview.

Fermentation Titers

The yield of FR901379 from C. empetri fermentation can vary significantly depending on the strain and cultivation conditions.

Strain/Condition FR901379 Titer (g/L) Reference
C. empetri MEFC09 (Parental Strain)0.2 - 0.3
C. empetri MEFC09 (Shake Flask, 10 days)~0.3
Engineered Strain (Overexpressing mcfJ)1.3
Engineered Strain (Co-expressing mcfJ, mcfF, mcfH in 5L bioreactor)4.0
Mutants from Heavy-Ion Irradiation1.1
Fermentation with Methyl Hexadecanoate (3%)2.87
Fermentation with Methyl Hexadecanoate (8%)3.05
Fermentation with Methyl Hexadecanoate (10%)2.99

Extraction and Purification of FR901379

The recovery and purification of FR901379 from the fermentation broth is a multi-step process designed to remove fungal biomass, proteins, and other impurities, including structurally related byproducts.

Experimental Protocol: Extraction and Purification

1. Biomass Removal and Initial Extraction:

  • The fermentation broth is filtered to separate the mycelium from the culture filtrate.

  • A 1 mL aliquot of the culture is extracted with 5 volumes of methanol (B129727) using ultrasonic crushing for 1 hour.

  • The mixture is then centrifuged at 10,000 x g for 5 minutes to pellet the cell debris.

2. Crude Extract Preparation:

  • The supernatant containing FR901379 is subjected to resin adsorption.

  • The adsorbed compound is then desorbed from the resin.

  • The desorbed solution is concentrated to yield a crude extract of FR901379. A study mentions the use of D303 as a decolorizing resin and LX-18 as an adsorbing resin.

3. Chromatographic Purification:

  • The crude extract is further purified by silica (B1680970) gel column chromatography.

  • Elution is performed using a mixed solvent system.

4. Crystallization:

  • The eluent fractions containing FR901379 are concentrated.

  • The concentrated product is crystallized using a suitable solvent, such as acetone, to obtain high-purity FR901379.

Purification Metrics
Purification Stage Purity Yield Reference
Crude Product55% - 70%-
After Resin Purification≥ 85%> 70%

Biosynthesis and Mechanism of Action

Biosynthesis of FR901379

The biosynthesis of FR901379 in C. empetri is a complex process involving multiple gene clusters. The core structure is a cyclic hexapeptide assembled by a nonribosomal peptide synthetase. The pathway involves the synthesis of nonproteinogenic amino acids, assembly of the lipohexapeptide, and subsequent post-modification steps, including hydroxylations and O-sulfonation. Two key byproducts, WF11899B and WF11899C, are intermediates in the biosynthetic pathway that lack specific hydroxyl groups present in the final FR901379 molecule. The hydroxylation steps are catalyzed by cytochrome P450 enzymes, McfF and McfH.

FR901379_Biosynthesis Precursors Amino Acid & Palmitic Acid Precursors NRPS Nonribosomal Peptide Synthetase (NRPS) Assembly Precursors->NRPS Cyclic_Lipohexapeptide Cyclized Lipohexapeptide (WF11899C) NRPS->Cyclic_Lipohexapeptide Hydroxylation1 Hydroxylation (McfH) Cyclic_Lipohexapeptide->Hydroxylation1 WF11899B WF11899B Hydroxylation1->WF11899B Hydroxylation2 Hydroxylation (McfF) WF11899B->Hydroxylation2 Intermediate Hydroxylated Intermediate Hydroxylation2->Intermediate Sulfonation O-Sulfonation Intermediate->Sulfonation FR901379 FR901379 Sulfonation->FR901379

Caption: Biosynthetic pathway of FR901379 in Coleophoma empetri.

Mechanism of Action of Echinocandins

FR901379, as an echinocandin, inhibits the activity of β-1,3-glucan synthase, an enzyme crucial for the synthesis of the major structural polymer of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and ultimately cell death.

Echinocandin_MoA Echinocandin Echinocandin (e.g., FR901379) Inhibition Inhibition Echinocandin->Inhibition Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1p subunit) Glucan_Synthase->Inhibition Glucan_Synthesis β-1,3-D-Glucan Synthesis Inhibition->Glucan_Synthesis blocks Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis disruption leads to FR901379_Workflow Start Start Seed_Culture Seed Culture of C. empetri Start->Seed_Culture Fermentation Production Fermentation Seed_Culture->Fermentation Harvest Harvest Fermentation Broth Fermentation->Harvest Filtration Filtration Harvest->Filtration Mycelia Mycelial Cake (Discard) Filtration->Mycelia Supernatant Supernatant Filtration->Supernatant Extraction Extraction & Resin Adsorption Supernatant->Extraction Purification Chromatographic Purification (Silica Gel) Extraction->Purification Crystallization Crystallization Purification->Crystallization Final_Product High-Purity FR901379 Crystallization->Final_Product

References

The Discovery and Isolation of FR901379 from Coleophoma empetri: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a sulfonated lipohexapeptide, a nonribosomal peptide produced by the filamentous fungus Coleophoma empetri. It is a key precursor in the semi-synthesis of Micafungin, a potent echinocandin-type antifungal agent used clinically to treat invasive fungal infections. The production of FR901379 is a critical step in the manufacturing of Micafungin; however, challenges such as low fermentation titers and the presence of structurally similar byproducts complicate its large-scale purification. This technical guide provides an in-depth overview of the discovery, fermentation, extraction, and purification of FR901379 from Coleophoma empetri, presenting quantitative data in structured tables and detailing key experimental protocols. Furthermore, this guide illustrates the biosynthetic pathway and experimental workflows using logical diagrams to facilitate a comprehensive understanding of the processes involved.

Introduction

Echinocandins represent a significant class of antifungal agents that function by inhibiting the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[1][2] This mechanism of action provides a high degree of selective toxicity, making them a first-line therapy for invasive fungal infections.[1][2] Micafungin, a semi-synthetic echinocandin, is derived from the natural product FR901379, which was discovered by Fujisawa Pharmaceutical in Japan.[2] The industrial production of Micafungin involves the fermentation of Coleophoma empetri to produce FR901379, followed by chemical modification of the palmitic acid side chain to enhance its pharmacological properties, including reduced hemolytic activity.

The efficiency of FR901379 production is a crucial factor in the overall cost and availability of Micafungin. Research efforts have focused on improving fermentation titers and streamlining purification processes through metabolic engineering and optimization of fermentation and purification protocols.

Fermentation of Coleophoma empetri

The production of FR901379 is achieved through the submerged fermentation of Coleophoma empetri. The fermentation process involves two main stages: seed culture preparation and production fermentation.

Experimental Protocol: Fermentation

1. Seed Culture Preparation:

  • Fresh mycelia of C. empetri are crushed and inoculated into a 250 mL shake flask containing 50 mL of seed medium (MKS).

  • The seed culture is incubated for 2 days at 25°C with agitation at 220 rpm.

2. Production Fermentation:

  • 5 mL of the seed culture is transferred to a 250 mL shake flask containing 50 mL of fermentation medium (MKF).

  • The production culture is cultivated at 25°C and 220 rpm for 8-10 days.

  • For fed-batch conditions in a 5 L bioreactor, specific feeding strategies are employed to enhance the titer.

Fermentation Media Composition
Medium Component Concentration (g/L) pH
Seed Medium (MKS) Soluble Starch156.5
Sucrose10
Cottonseed Meal5
Peptone10
KH₂PO₄1
CaCO₃2
Fermentation Medium (MKF) Glucose106.5
Corn Starch30
Peptone10
D-Sorbitol160
(NH₄)₂SO₄6
KH₂PO₄1
FeSO₄·7H₂O0.3
ZnSO₄·7H₂O0.01
CaCO₃2
Alternative Fermentation Medium Glucose50-
Cottonseed Meal20
Yeast Powder10
Peptone10
Magnesium Sulfate2
Dipotassium Hydrogen Phosphate1
Calcium Carbonate4
Antifoaming Agent1

Data sourced from multiple studies to provide a comprehensive overview.

Fermentation Titers

The yield of FR901379 from C. empetri fermentation can vary significantly depending on the strain and cultivation conditions.

Strain/Condition FR901379 Titer (g/L) Reference
C. empetri MEFC09 (Parental Strain)0.2 - 0.3
C. empetri MEFC09 (Shake Flask, 10 days)~0.3
Engineered Strain (Overexpressing mcfJ)1.3
Engineered Strain (Co-expressing mcfJ, mcfF, mcfH in 5L bioreactor)4.0
Mutants from Heavy-Ion Irradiation1.1
Fermentation with Methyl Hexadecanoate (3%)2.87
Fermentation with Methyl Hexadecanoate (8%)3.05
Fermentation with Methyl Hexadecanoate (10%)2.99

Extraction and Purification of FR901379

The recovery and purification of FR901379 from the fermentation broth is a multi-step process designed to remove fungal biomass, proteins, and other impurities, including structurally related byproducts.

Experimental Protocol: Extraction and Purification

1. Biomass Removal and Initial Extraction:

  • The fermentation broth is filtered to separate the mycelium from the culture filtrate.

  • A 1 mL aliquot of the culture is extracted with 5 volumes of methanol using ultrasonic crushing for 1 hour.

  • The mixture is then centrifuged at 10,000 x g for 5 minutes to pellet the cell debris.

2. Crude Extract Preparation:

  • The supernatant containing FR901379 is subjected to resin adsorption.

  • The adsorbed compound is then desorbed from the resin.

  • The desorbed solution is concentrated to yield a crude extract of FR901379. A study mentions the use of D303 as a decolorizing resin and LX-18 as an adsorbing resin.

3. Chromatographic Purification:

  • The crude extract is further purified by silica gel column chromatography.

  • Elution is performed using a mixed solvent system.

4. Crystallization:

  • The eluent fractions containing FR901379 are concentrated.

  • The concentrated product is crystallized using a suitable solvent, such as acetone, to obtain high-purity FR901379.

Purification Metrics
Purification Stage Purity Yield Reference
Crude Product55% - 70%-
After Resin Purification≥ 85%> 70%

Biosynthesis and Mechanism of Action

Biosynthesis of FR901379

The biosynthesis of FR901379 in C. empetri is a complex process involving multiple gene clusters. The core structure is a cyclic hexapeptide assembled by a nonribosomal peptide synthetase. The pathway involves the synthesis of nonproteinogenic amino acids, assembly of the lipohexapeptide, and subsequent post-modification steps, including hydroxylations and O-sulfonation. Two key byproducts, WF11899B and WF11899C, are intermediates in the biosynthetic pathway that lack specific hydroxyl groups present in the final FR901379 molecule. The hydroxylation steps are catalyzed by cytochrome P450 enzymes, McfF and McfH.

FR901379_Biosynthesis Precursors Amino Acid & Palmitic Acid Precursors NRPS Nonribosomal Peptide Synthetase (NRPS) Assembly Precursors->NRPS Cyclic_Lipohexapeptide Cyclized Lipohexapeptide (WF11899C) NRPS->Cyclic_Lipohexapeptide Hydroxylation1 Hydroxylation (McfH) Cyclic_Lipohexapeptide->Hydroxylation1 WF11899B WF11899B Hydroxylation1->WF11899B Hydroxylation2 Hydroxylation (McfF) WF11899B->Hydroxylation2 Intermediate Hydroxylated Intermediate Hydroxylation2->Intermediate Sulfonation O-Sulfonation Intermediate->Sulfonation FR901379 FR901379 Sulfonation->FR901379

Caption: Biosynthetic pathway of FR901379 in Coleophoma empetri.

Mechanism of Action of Echinocandins

FR901379, as an echinocandin, inhibits the activity of β-1,3-glucan synthase, an enzyme crucial for the synthesis of the major structural polymer of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and ultimately cell death.

Echinocandin_MoA Echinocandin Echinocandin (e.g., FR901379) Inhibition Inhibition Echinocandin->Inhibition Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1p subunit) Glucan_Synthase->Inhibition Glucan_Synthesis β-1,3-D-Glucan Synthesis Inhibition->Glucan_Synthesis blocks Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis disruption leads to FR901379_Workflow Start Start Seed_Culture Seed Culture of C. empetri Start->Seed_Culture Fermentation Production Fermentation Seed_Culture->Fermentation Harvest Harvest Fermentation Broth Fermentation->Harvest Filtration Filtration Harvest->Filtration Mycelia Mycelial Cake (Discard) Filtration->Mycelia Supernatant Supernatant Filtration->Supernatant Extraction Extraction & Resin Adsorption Supernatant->Extraction Purification Chromatographic Purification (Silica Gel) Extraction->Purification Crystallization Crystallization Purification->Crystallization Final_Product High-Purity FR901379 Crystallization->Final_Product

References

The Sulfonation of FR901379: A Technical Guide to its Biosynthesis, Mechanism, and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sulfonation of FR901379, a critical precursor to the antifungal agent micafungin (B1204384). FR901379 is a naturally occurring lipopeptide produced by the filamentous fungus Coleophoma empetri. Its unique sulfonate group imparts enhanced water solubility, a key characteristic for its pharmacological efficacy. This document details the biosynthetic pathway of FR901379 with a focus on the terminal sulfonation step, methods for its production and purification, and its mechanism of action.

Biosynthesis and the Crucial Sulfonation Step

The biosynthesis of FR901379 is a complex process involving a non-ribosomal peptide synthetase (NRPS) pathway. The sulfonation of the FR901379 hexapeptide core is a post-assembly modification, crucial for its biological activity and physical properties. This final step is catalyzed by a duo of enzymes encoded within the FR901379 biosynthetic gene cluster.

The process begins with the hydroxylation of the cyclic hexapeptide precursor by a cytochrome P450 enzyme, McfP. Following this, the sulfotransferase McfS catalyzes the transfer of a sulfonate group to the hydroxylated residue, yielding the final product, FR901379.[1][2]

Experimental Workflow: FR901379 Biosynthesis

FR901379 Biosynthesis Workflow FR901379 Biosynthesis Workflow cluster_0 Hexapeptide Core Assembly cluster_1 Post-Assembly Modification Amino_Acid_Precursors Amino Acid Precursors NRPS_Machinery Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acid_Precursors->NRPS_Machinery Incorporation Cyclic_Hexapeptide Cyclic Hexapeptide Precursor NRPS_Machinery->Cyclic_Hexapeptide Assembly & Cyclization Hydroxylation Hydroxylation (McfP - Cytochrome P450) Cyclic_Hexapeptide->Hydroxylation Sulfonation Sulfonation (McfS - Sulfotransferase) Hydroxylation->Sulfonation FR901379_Final FR901379 Sulfonation->FR901379_Final

Caption: A simplified workflow of the biosynthesis of FR901379, highlighting the key enzymatic steps.

Production of FR901379

The production of FR901379 is achieved through the fermentation of Coleophoma empetri. Significant efforts in metabolic engineering have been made to enhance the production yield. These strategies have focused on overexpressing key enzymes in the biosynthetic pathway and optimizing fermentation conditions.

Fermentation Protocol for Coleophoma empetri

Strain: Coleophoma empetri MEFC09 and its derivatives are commonly used for FR901379 production.[3][4]

Seed Culture Medium (MKS):

  • Soluble Starch: 15 g/L

  • Sucrose: 10 g/L

  • Cotton Seed Meal: 5 g/L

  • Peptone: 10 g/L

  • KH₂PO₄: 1 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

Fermentation Medium (MKF):

  • Glucose: 10 g/L

  • Corn Starch: 30 g/L

  • Peptone: 10 g/L

  • (NH₄)₂SO₄: 6 g/L

  • KH₂PO₄: 1 g/L

  • FeSO₄: 0.3 g/L

  • ZnSO₄: 0.01 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

Cultivation Conditions:

  • Inoculate C. empetri into MKS medium and cultivate in shake flasks at 25°C and 220 rpm for 2 days.

  • Transfer the seed culture to the MKF fermentation medium.

  • Continue cultivation at 25°C and 220 rpm for 8-10 days.[3]

Quantitative Data on FR901379 Production

Metabolic engineering has led to substantial increases in FR901379 titers. The following table summarizes the production yields from various engineered strains of C. empetri.

StrainGenetic ModificationFR901379 Titer (g/L)Reference
Wild-Type (MEFC09)-~0.2-0.3
MEFC09-J-4Overexpression of McfJ (transcriptional activator)1.3
MEFC09-JFH-2Co-overexpression of McfJ, McfF, and McfH2.03
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH in 5L bioreactor4.0
Heavy-ion MutagenesisTwo rounds of 12C6+ ion irradiation1.1

Extraction and Purification

A standardized protocol for the extraction and analysis of FR901379 from the fermentation broth is outlined below.

Experimental Protocol for Extraction and HPLC Analysis
  • Extraction:

    • To 1 mL of the fermentation culture, add 5 volumes of methanol (B129727).

    • Perform ultrasonic crushing for 1 hour to lyse the cells and extract the compound.

    • Centrifuge the mixture at 10,000 x g for 5 minutes.

    • Collect the supernatant for analysis.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: C₁₈ reversed-phase column.

    • Mobile Phase: Acetonitrile/Water gradient.

    • Detection: UV at 210 nm.

    • Flow Rate: 1 mL/min.

    • Temperature: 30°C.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

FR901379, like other echinocandins, exerts its antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death. Mammalian cells lack a cell wall, making β-(1,3)-D-glucan synthase an excellent target for selective antifungal therapy.

Signaling Pathway: Fungal Response to Cell Wall Stress

Inhibition of β-(1,3)-D-glucan synthase by FR901379 triggers a cell wall integrity (CWI) signaling pathway in fungi. This is a compensatory response to the cell wall damage.

Fungal Cell Wall Stress Response Fungal Response to FR901379-Induced Cell Wall Stress FR901379 FR901379 Glucan_Synthase β-(1,3)-D-Glucan Synthase FR901379->Glucan_Synthase inhibits Glucan_Synthesis_Inhibition Inhibition of β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis_Inhibition Cell_Wall_Damage Cell Wall Damage Glucan_Synthesis_Inhibition->Cell_Wall_Damage CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Cell_Wall_Damage->CWI_Pathway activates Chitin_Synthesis_Upregulation Upregulation of Chitin Synthesis CWI_Pathway->Chitin_Synthesis_Upregulation leads to Cell_Survival_Adaptation Cell Survival and Adaptation (Paradoxical Effect) Chitin_Synthesis_Upregulation->Cell_Survival_Adaptation

Caption: The signaling cascade initiated by FR901379's inhibition of β-(1,3)-D-glucan synthase.

Enzymatic Assay for Sulfotransferase Activity

Proposed Experimental Protocol for McfS Assay

This protocol is based on a general method for sulfotransferase assays and would require optimization for McfS.

Reagents:

  • Purified McfS enzyme

  • Hydroxylated FR901379 precursor (substrate)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS; sulfate (B86663) donor)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., methanol or acetonitrile)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, hydroxylated FR901379 precursor, and PAPS.

  • Initiate the reaction by adding the purified McfS enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Analyze the formation of sulfonated FR901379 by HPLC, as described in section 3.1.

Kinetic Analysis: By varying the concentration of one substrate (e.g., hydroxylated precursor) while keeping the other (PAPS) at a saturating concentration, Michaelis-Menten kinetics can be determined to calculate Km and Vmax values for the McfS enzyme.

Conclusion

The sulfonation of FR901379 is a pivotal step in the biosynthesis of this important antifungal precursor. Understanding the enzymes and pathways involved has enabled significant improvements in its production through metabolic engineering. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the fields of natural product biosynthesis, antifungal drug development, and industrial microbiology. Further characterization of the sulfotransferase McfS will undoubtedly open new avenues for the chemoenzymatic synthesis of novel echinocandin derivatives with improved therapeutic properties.

References

The Sulfonation of FR901379: A Technical Guide to its Biosynthesis, Mechanism, and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sulfonation of FR901379, a critical precursor to the antifungal agent micafungin (B1204384). FR901379 is a naturally occurring lipopeptide produced by the filamentous fungus Coleophoma empetri. Its unique sulfonate group imparts enhanced water solubility, a key characteristic for its pharmacological efficacy. This document details the biosynthetic pathway of FR901379 with a focus on the terminal sulfonation step, methods for its production and purification, and its mechanism of action.

Biosynthesis and the Crucial Sulfonation Step

The biosynthesis of FR901379 is a complex process involving a non-ribosomal peptide synthetase (NRPS) pathway. The sulfonation of the FR901379 hexapeptide core is a post-assembly modification, crucial for its biological activity and physical properties. This final step is catalyzed by a duo of enzymes encoded within the FR901379 biosynthetic gene cluster.

The process begins with the hydroxylation of the cyclic hexapeptide precursor by a cytochrome P450 enzyme, McfP. Following this, the sulfotransferase McfS catalyzes the transfer of a sulfonate group to the hydroxylated residue, yielding the final product, FR901379.[1][2]

Experimental Workflow: FR901379 Biosynthesis

FR901379 Biosynthesis Workflow FR901379 Biosynthesis Workflow cluster_0 Hexapeptide Core Assembly cluster_1 Post-Assembly Modification Amino_Acid_Precursors Amino Acid Precursors NRPS_Machinery Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acid_Precursors->NRPS_Machinery Incorporation Cyclic_Hexapeptide Cyclic Hexapeptide Precursor NRPS_Machinery->Cyclic_Hexapeptide Assembly & Cyclization Hydroxylation Hydroxylation (McfP - Cytochrome P450) Cyclic_Hexapeptide->Hydroxylation Sulfonation Sulfonation (McfS - Sulfotransferase) Hydroxylation->Sulfonation FR901379_Final FR901379 Sulfonation->FR901379_Final

Caption: A simplified workflow of the biosynthesis of FR901379, highlighting the key enzymatic steps.

Production of FR901379

The production of FR901379 is achieved through the fermentation of Coleophoma empetri. Significant efforts in metabolic engineering have been made to enhance the production yield. These strategies have focused on overexpressing key enzymes in the biosynthetic pathway and optimizing fermentation conditions.

Fermentation Protocol for Coleophoma empetri

Strain: Coleophoma empetri MEFC09 and its derivatives are commonly used for FR901379 production.[3][4]

Seed Culture Medium (MKS):

  • Soluble Starch: 15 g/L

  • Sucrose: 10 g/L

  • Cotton Seed Meal: 5 g/L

  • Peptone: 10 g/L

  • KH₂PO₄: 1 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

Fermentation Medium (MKF):

  • Glucose: 10 g/L

  • Corn Starch: 30 g/L

  • Peptone: 10 g/L

  • (NH₄)₂SO₄: 6 g/L

  • KH₂PO₄: 1 g/L

  • FeSO₄: 0.3 g/L

  • ZnSO₄: 0.01 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

Cultivation Conditions:

  • Inoculate C. empetri into MKS medium and cultivate in shake flasks at 25°C and 220 rpm for 2 days.

  • Transfer the seed culture to the MKF fermentation medium.

  • Continue cultivation at 25°C and 220 rpm for 8-10 days.[3]

Quantitative Data on FR901379 Production

Metabolic engineering has led to substantial increases in FR901379 titers. The following table summarizes the production yields from various engineered strains of C. empetri.

StrainGenetic ModificationFR901379 Titer (g/L)Reference
Wild-Type (MEFC09)-~0.2-0.3
MEFC09-J-4Overexpression of McfJ (transcriptional activator)1.3
MEFC09-JFH-2Co-overexpression of McfJ, McfF, and McfH2.03
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH in 5L bioreactor4.0
Heavy-ion MutagenesisTwo rounds of 12C6+ ion irradiation1.1

Extraction and Purification

A standardized protocol for the extraction and analysis of FR901379 from the fermentation broth is outlined below.

Experimental Protocol for Extraction and HPLC Analysis
  • Extraction:

    • To 1 mL of the fermentation culture, add 5 volumes of methanol (B129727).

    • Perform ultrasonic crushing for 1 hour to lyse the cells and extract the compound.

    • Centrifuge the mixture at 10,000 x g for 5 minutes.

    • Collect the supernatant for analysis.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: C₁₈ reversed-phase column.

    • Mobile Phase: Acetonitrile/Water gradient.

    • Detection: UV at 210 nm.

    • Flow Rate: 1 mL/min.

    • Temperature: 30°C.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

FR901379, like other echinocandins, exerts its antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death. Mammalian cells lack a cell wall, making β-(1,3)-D-glucan synthase an excellent target for selective antifungal therapy.

Signaling Pathway: Fungal Response to Cell Wall Stress

Inhibition of β-(1,3)-D-glucan synthase by FR901379 triggers a cell wall integrity (CWI) signaling pathway in fungi. This is a compensatory response to the cell wall damage.

Fungal Cell Wall Stress Response Fungal Response to FR901379-Induced Cell Wall Stress FR901379 FR901379 Glucan_Synthase β-(1,3)-D-Glucan Synthase FR901379->Glucan_Synthase inhibits Glucan_Synthesis_Inhibition Inhibition of β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis_Inhibition Cell_Wall_Damage Cell Wall Damage Glucan_Synthesis_Inhibition->Cell_Wall_Damage CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Cell_Wall_Damage->CWI_Pathway activates Chitin_Synthesis_Upregulation Upregulation of Chitin Synthesis CWI_Pathway->Chitin_Synthesis_Upregulation leads to Cell_Survival_Adaptation Cell Survival and Adaptation (Paradoxical Effect) Chitin_Synthesis_Upregulation->Cell_Survival_Adaptation

Caption: The signaling cascade initiated by FR901379's inhibition of β-(1,3)-D-glucan synthase.

Enzymatic Assay for Sulfotransferase Activity

Proposed Experimental Protocol for McfS Assay

This protocol is based on a general method for sulfotransferase assays and would require optimization for McfS.

Reagents:

  • Purified McfS enzyme

  • Hydroxylated FR901379 precursor (substrate)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS; sulfate (B86663) donor)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., methanol or acetonitrile)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, hydroxylated FR901379 precursor, and PAPS.

  • Initiate the reaction by adding the purified McfS enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Analyze the formation of sulfonated FR901379 by HPLC, as described in section 3.1.

Kinetic Analysis: By varying the concentration of one substrate (e.g., hydroxylated precursor) while keeping the other (PAPS) at a saturating concentration, Michaelis-Menten kinetics can be determined to calculate Km and Vmax values for the McfS enzyme.

Conclusion

The sulfonation of FR901379 is a pivotal step in the biosynthesis of this important antifungal precursor. Understanding the enzymes and pathways involved has enabled significant improvements in its production through metabolic engineering. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the fields of natural product biosynthesis, antifungal drug development, and industrial microbiology. Further characterization of the sulfotransferase McfS will undoubtedly open new avenues for the chemoenzymatic synthesis of novel echinocandin derivatives with improved therapeutic properties.

References

The Sulfonation of FR901379: A Technical Guide to its Biosynthesis, Mechanism, and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sulfonation of FR901379, a critical precursor to the antifungal agent micafungin. FR901379 is a naturally occurring lipopeptide produced by the filamentous fungus Coleophoma empetri. Its unique sulfonate group imparts enhanced water solubility, a key characteristic for its pharmacological efficacy. This document details the biosynthetic pathway of FR901379 with a focus on the terminal sulfonation step, methods for its production and purification, and its mechanism of action.

Biosynthesis and the Crucial Sulfonation Step

The biosynthesis of FR901379 is a complex process involving a non-ribosomal peptide synthetase (NRPS) pathway. The sulfonation of the FR901379 hexapeptide core is a post-assembly modification, crucial for its biological activity and physical properties. This final step is catalyzed by a duo of enzymes encoded within the FR901379 biosynthetic gene cluster.

The process begins with the hydroxylation of the cyclic hexapeptide precursor by a cytochrome P450 enzyme, McfP. Following this, the sulfotransferase McfS catalyzes the transfer of a sulfonate group to the hydroxylated residue, yielding the final product, FR901379.[1][2]

Experimental Workflow: FR901379 Biosynthesis

FR901379 Biosynthesis Workflow FR901379 Biosynthesis Workflow cluster_0 Hexapeptide Core Assembly cluster_1 Post-Assembly Modification Amino_Acid_Precursors Amino Acid Precursors NRPS_Machinery Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acid_Precursors->NRPS_Machinery Incorporation Cyclic_Hexapeptide Cyclic Hexapeptide Precursor NRPS_Machinery->Cyclic_Hexapeptide Assembly & Cyclization Hydroxylation Hydroxylation (McfP - Cytochrome P450) Cyclic_Hexapeptide->Hydroxylation Sulfonation Sulfonation (McfS - Sulfotransferase) Hydroxylation->Sulfonation FR901379_Final FR901379 Sulfonation->FR901379_Final

Caption: A simplified workflow of the biosynthesis of FR901379, highlighting the key enzymatic steps.

Production of FR901379

The production of FR901379 is achieved through the fermentation of Coleophoma empetri. Significant efforts in metabolic engineering have been made to enhance the production yield. These strategies have focused on overexpressing key enzymes in the biosynthetic pathway and optimizing fermentation conditions.

Fermentation Protocol for Coleophoma empetri

Strain: Coleophoma empetri MEFC09 and its derivatives are commonly used for FR901379 production.[3][4]

Seed Culture Medium (MKS):

  • Soluble Starch: 15 g/L

  • Sucrose: 10 g/L

  • Cotton Seed Meal: 5 g/L

  • Peptone: 10 g/L

  • KH₂PO₄: 1 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

Fermentation Medium (MKF):

  • Glucose: 10 g/L

  • Corn Starch: 30 g/L

  • Peptone: 10 g/L

  • (NH₄)₂SO₄: 6 g/L

  • KH₂PO₄: 1 g/L

  • FeSO₄: 0.3 g/L

  • ZnSO₄: 0.01 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

Cultivation Conditions:

  • Inoculate C. empetri into MKS medium and cultivate in shake flasks at 25°C and 220 rpm for 2 days.

  • Transfer the seed culture to the MKF fermentation medium.

  • Continue cultivation at 25°C and 220 rpm for 8-10 days.[3]

Quantitative Data on FR901379 Production

Metabolic engineering has led to substantial increases in FR901379 titers. The following table summarizes the production yields from various engineered strains of C. empetri.

StrainGenetic ModificationFR901379 Titer (g/L)Reference
Wild-Type (MEFC09)-~0.2-0.3
MEFC09-J-4Overexpression of McfJ (transcriptional activator)1.3
MEFC09-JFH-2Co-overexpression of McfJ, McfF, and McfH2.03
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH in 5L bioreactor4.0
Heavy-ion MutagenesisTwo rounds of 12C6+ ion irradiation1.1

Extraction and Purification

A standardized protocol for the extraction and analysis of FR901379 from the fermentation broth is outlined below.

Experimental Protocol for Extraction and HPLC Analysis
  • Extraction:

    • To 1 mL of the fermentation culture, add 5 volumes of methanol.

    • Perform ultrasonic crushing for 1 hour to lyse the cells and extract the compound.

    • Centrifuge the mixture at 10,000 x g for 5 minutes.

    • Collect the supernatant for analysis.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: C₁₈ reversed-phase column.

    • Mobile Phase: Acetonitrile/Water gradient.

    • Detection: UV at 210 nm.

    • Flow Rate: 1 mL/min.

    • Temperature: 30°C.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

FR901379, like other echinocandins, exerts its antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death. Mammalian cells lack a cell wall, making β-(1,3)-D-glucan synthase an excellent target for selective antifungal therapy.

Signaling Pathway: Fungal Response to Cell Wall Stress

Inhibition of β-(1,3)-D-glucan synthase by FR901379 triggers a cell wall integrity (CWI) signaling pathway in fungi. This is a compensatory response to the cell wall damage.

Fungal Cell Wall Stress Response Fungal Response to FR901379-Induced Cell Wall Stress FR901379 FR901379 Glucan_Synthase β-(1,3)-D-Glucan Synthase FR901379->Glucan_Synthase inhibits Glucan_Synthesis_Inhibition Inhibition of β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis_Inhibition Cell_Wall_Damage Cell Wall Damage Glucan_Synthesis_Inhibition->Cell_Wall_Damage CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Cell_Wall_Damage->CWI_Pathway activates Chitin_Synthesis_Upregulation Upregulation of Chitin Synthesis CWI_Pathway->Chitin_Synthesis_Upregulation leads to Cell_Survival_Adaptation Cell Survival and Adaptation (Paradoxical Effect) Chitin_Synthesis_Upregulation->Cell_Survival_Adaptation

Caption: The signaling cascade initiated by FR901379's inhibition of β-(1,3)-D-glucan synthase.

Enzymatic Assay for Sulfotransferase Activity

Proposed Experimental Protocol for McfS Assay

This protocol is based on a general method for sulfotransferase assays and would require optimization for McfS.

Reagents:

  • Purified McfS enzyme

  • Hydroxylated FR901379 precursor (substrate)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS; sulfate donor)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., methanol or acetonitrile)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, hydroxylated FR901379 precursor, and PAPS.

  • Initiate the reaction by adding the purified McfS enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Analyze the formation of sulfonated FR901379 by HPLC, as described in section 3.1.

Kinetic Analysis: By varying the concentration of one substrate (e.g., hydroxylated precursor) while keeping the other (PAPS) at a saturating concentration, Michaelis-Menten kinetics can be determined to calculate Km and Vmax values for the McfS enzyme.

Conclusion

The sulfonation of FR901379 is a pivotal step in the biosynthesis of this important antifungal precursor. Understanding the enzymes and pathways involved has enabled significant improvements in its production through metabolic engineering. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the fields of natural product biosynthesis, antifungal drug development, and industrial microbiology. Further characterization of the sulfotransferase McfS will undoubtedly open new avenues for the chemoenzymatic synthesis of novel echinocandin derivatives with improved therapeutic properties.

References

FR901379 Derivatives: A Technical Guide to their Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of FR901379 and its derivatives. FR901379 is a naturally occurring echinocandin-like lipopeptide produced by the fungus Coleophoma empetri. It serves as a crucial precursor for the semi-synthesis of potent antifungal agents, most notably micafungin (B1204384). This document details the mechanism of action, structure-activity relationships, and the cellular pathways affected by these compounds. While a comprehensive comparative table of Minimum Inhibitory Concentrations (MICs) for a wide range of FR901379 derivatives is not publicly available in the reviewed literature, this guide summarizes the key findings and provides a framework for understanding their antifungal potential.

Core Concepts: Mechanism of Action

FR901379 and its derivatives belong to the echinocandin class of antifungal agents. Their primary mechanism of action is the non-competitive inhibition of β-1,3-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway[1][2]. This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural polymer of the fungal cell wall. By inhibiting this enzyme, FR901379 derivatives disrupt cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This targeted action on a component unique to fungi contributes to the high selectivity and favorable safety profile of echinocandins[1].

FR901379 Derivatives and Structure-Activity Relationships

The natural product FR901379 exhibits potent in vivo antifungal activity against Candida albicans[1]. However, it also possesses hemolytic activity and has limited activity against Aspergillus fumigatus[1]. To address these limitations, extensive research has focused on the chemical modification of the FR901379 core structure, particularly the N-acyl side chain.

Key Derivatives and their Improved Properties
  • FR131535: This derivative was synthesized by replacing the palmitoyl (B13399708) side chain of FR901379 with an octyloxybenzoyl acyl side chain. FR131535 demonstrated potent anti-Aspergillus activity and significantly reduced hemolytic activity while retaining the anti-Candida activity of the parent compound.

  • Micafungin (FK463): Further optimization of the side chain, focusing on disrupting the linearity of a terphenyl lipophilic side chain, led to the discovery of micafungin. This compound, which features an isoxazole (B147169) ring in its side chain, exhibits a well-balanced profile of potent antifungal activity against both Candida and Aspergillus species, coupled with low toxicity. Micafungin is now a clinically approved antifungal drug.

The development of these derivatives underscores the critical role of the lipophilic acyl side chain in modulating the antifungal spectrum and toxicological profile of FR901379-based compounds.

Quantitative Antifungal Activity Data

Table 1: Representative Antifungal Activity of Clinically Relevant Echinocandins (General Values)

Antifungal AgentFungal GenusMIC Range (µg/mL)
MicafunginCandida0.008 - 2
MicafunginAspergillus0.008 - 0.125
AnidulafunginCandida0.015 - 4
AnidulafunginAspergillus0.008 - 0.125
CaspofunginCandida0.015 - 8
CaspofunginAspergillus0.008 - 4

Note: These values are representative ranges and can vary depending on the specific species and testing methodology. Detailed, comparative data for a series of FR901379 derivatives is not available in the reviewed literature.

Experimental Protocols

General Synthesis of FR901379 Derivatives

The synthesis of FR901379 derivatives generally follows a semi-synthetic approach starting from the natural product. The key steps involve:

  • Fermentation: Production of FR901379 by fermentation of Coleophoma empetri.

  • Deacylation: Enzymatic or chemical removal of the native palmitoyl side chain from the FR901379 core.

  • Re-acylation: Acylation of the deacylated FR901379 core with a desired synthetic side chain to yield the final derivative.

Detailed, step-by-step protocols with specific reagents, reaction conditions, and purification methods are proprietary and not fully disclosed in publicly available literature.

Antifungal Susceptibility Testing

The in vitro antifungal activity of FR901379 derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) for yeasts like Candida and the Minimum Effective Concentration (MEC) for filamentous fungi like Aspergillus. Standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are followed.

General Protocol for Broth Microdilution MIC/MEC Determination:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates, and a standardized inoculum suspension is prepared and adjusted to a specific cell density.

  • Drug Dilution: A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Endpoint Reading:

    • MIC (for yeasts): The lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% reduction compared to the growth control).

    • MEC (for filamentous fungi): The lowest drug concentration at which short, aberrant, and highly branched hyphae are observed microscopically.

Fungal Signaling Pathways and Cellular Response to FR901379 Derivatives

Inhibition of β-1,3-glucan synthase by FR901379 derivatives triggers a cellular stress response in fungi, activating compensatory signaling pathways aimed at maintaining cell wall integrity. The primary pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the Calcineurin pathway, and the High-Osmolarity Glycerol (HOG) pathway. These pathways ultimately lead to an increase in chitin (B13524) synthesis to reinforce the weakened cell wall.

Signaling Pathway Diagrams

Fungal_Cell_Wall_Stress_Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PKC PKC Pathway cluster_Calcineurin Calcineurin Pathway cluster_HOG HOG Pathway cluster_nucleus Nucleus FR901379_Derivative FR901379 Derivative Glucan_Synthase β-1,3-Glucan Synthase (Fks1/Fks2) FR901379_Derivative->Glucan_Synthase Inhibition Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Rho1 Rho1 Cell_Wall_Stress->Rho1 Ca2+ Ca²⁺ Influx Cell_Wall_Stress->Ca2+ Hog1 Hog1 Cell_Wall_Stress->Hog1 PKC Protein Kinase C Rho1->PKC MAPK_Cascade_PKC MAPK Cascade (Bck1, Mkk1/2, Mkc1) PKC->MAPK_Cascade_PKC Transcription_Factors Transcription Factors (e.g., Rlm1, Crz1) MAPK_Cascade_PKC->Transcription_Factors Calcineurin Calcineurin Ca2+->Calcineurin Crz1 Crz1 Calcineurin->Crz1 Crz1->Transcription_Factors Translocation Hog1->Transcription_Factors Chitin_Synthase_Genes Chitin Synthase Genes (CHS) Transcription_Factors->Chitin_Synthase_Genes Upregulation Chitin_Synthesis Increased Chitin Synthesis Chitin_Synthase_Genes->Chitin_Synthesis Cell_Wall_Reinforcement Cell Wall Reinforcement Chitin_Synthesis->Cell_Wall_Reinforcement Experimental_Workflow_MIC Start Start Fungal_Culture Culture of Fungal Isolate Start->Fungal_Culture Inoculum_Prep Prepare Standardized Inoculum Suspension Fungal_Culture->Inoculum_Prep Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of FR901379 Derivative in 96-well Plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Endpoint_Reading Read MIC/MEC Incubation->Endpoint_Reading End End Endpoint_Reading->End

References

FR901379 Derivatives: A Technical Guide to their Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of FR901379 and its derivatives. FR901379 is a naturally occurring echinocandin-like lipopeptide produced by the fungus Coleophoma empetri. It serves as a crucial precursor for the semi-synthesis of potent antifungal agents, most notably micafungin (B1204384). This document details the mechanism of action, structure-activity relationships, and the cellular pathways affected by these compounds. While a comprehensive comparative table of Minimum Inhibitory Concentrations (MICs) for a wide range of FR901379 derivatives is not publicly available in the reviewed literature, this guide summarizes the key findings and provides a framework for understanding their antifungal potential.

Core Concepts: Mechanism of Action

FR901379 and its derivatives belong to the echinocandin class of antifungal agents. Their primary mechanism of action is the non-competitive inhibition of β-1,3-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway[1][2]. This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural polymer of the fungal cell wall. By inhibiting this enzyme, FR901379 derivatives disrupt cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This targeted action on a component unique to fungi contributes to the high selectivity and favorable safety profile of echinocandins[1].

FR901379 Derivatives and Structure-Activity Relationships

The natural product FR901379 exhibits potent in vivo antifungal activity against Candida albicans[1]. However, it also possesses hemolytic activity and has limited activity against Aspergillus fumigatus[1]. To address these limitations, extensive research has focused on the chemical modification of the FR901379 core structure, particularly the N-acyl side chain.

Key Derivatives and their Improved Properties
  • FR131535: This derivative was synthesized by replacing the palmitoyl (B13399708) side chain of FR901379 with an octyloxybenzoyl acyl side chain. FR131535 demonstrated potent anti-Aspergillus activity and significantly reduced hemolytic activity while retaining the anti-Candida activity of the parent compound.

  • Micafungin (FK463): Further optimization of the side chain, focusing on disrupting the linearity of a terphenyl lipophilic side chain, led to the discovery of micafungin. This compound, which features an isoxazole (B147169) ring in its side chain, exhibits a well-balanced profile of potent antifungal activity against both Candida and Aspergillus species, coupled with low toxicity. Micafungin is now a clinically approved antifungal drug.

The development of these derivatives underscores the critical role of the lipophilic acyl side chain in modulating the antifungal spectrum and toxicological profile of FR901379-based compounds.

Quantitative Antifungal Activity Data

Table 1: Representative Antifungal Activity of Clinically Relevant Echinocandins (General Values)

Antifungal AgentFungal GenusMIC Range (µg/mL)
MicafunginCandida0.008 - 2
MicafunginAspergillus0.008 - 0.125
AnidulafunginCandida0.015 - 4
AnidulafunginAspergillus0.008 - 0.125
CaspofunginCandida0.015 - 8
CaspofunginAspergillus0.008 - 4

Note: These values are representative ranges and can vary depending on the specific species and testing methodology. Detailed, comparative data for a series of FR901379 derivatives is not available in the reviewed literature.

Experimental Protocols

General Synthesis of FR901379 Derivatives

The synthesis of FR901379 derivatives generally follows a semi-synthetic approach starting from the natural product. The key steps involve:

  • Fermentation: Production of FR901379 by fermentation of Coleophoma empetri.

  • Deacylation: Enzymatic or chemical removal of the native palmitoyl side chain from the FR901379 core.

  • Re-acylation: Acylation of the deacylated FR901379 core with a desired synthetic side chain to yield the final derivative.

Detailed, step-by-step protocols with specific reagents, reaction conditions, and purification methods are proprietary and not fully disclosed in publicly available literature.

Antifungal Susceptibility Testing

The in vitro antifungal activity of FR901379 derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) for yeasts like Candida and the Minimum Effective Concentration (MEC) for filamentous fungi like Aspergillus. Standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are followed.

General Protocol for Broth Microdilution MIC/MEC Determination:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates, and a standardized inoculum suspension is prepared and adjusted to a specific cell density.

  • Drug Dilution: A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Endpoint Reading:

    • MIC (for yeasts): The lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% reduction compared to the growth control).

    • MEC (for filamentous fungi): The lowest drug concentration at which short, aberrant, and highly branched hyphae are observed microscopically.

Fungal Signaling Pathways and Cellular Response to FR901379 Derivatives

Inhibition of β-1,3-glucan synthase by FR901379 derivatives triggers a cellular stress response in fungi, activating compensatory signaling pathways aimed at maintaining cell wall integrity. The primary pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the Calcineurin pathway, and the High-Osmolarity Glycerol (HOG) pathway. These pathways ultimately lead to an increase in chitin (B13524) synthesis to reinforce the weakened cell wall.

Signaling Pathway Diagrams

Fungal_Cell_Wall_Stress_Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PKC PKC Pathway cluster_Calcineurin Calcineurin Pathway cluster_HOG HOG Pathway cluster_nucleus Nucleus FR901379_Derivative FR901379 Derivative Glucan_Synthase β-1,3-Glucan Synthase (Fks1/Fks2) FR901379_Derivative->Glucan_Synthase Inhibition Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Rho1 Rho1 Cell_Wall_Stress->Rho1 Ca2+ Ca²⁺ Influx Cell_Wall_Stress->Ca2+ Hog1 Hog1 Cell_Wall_Stress->Hog1 PKC Protein Kinase C Rho1->PKC MAPK_Cascade_PKC MAPK Cascade (Bck1, Mkk1/2, Mkc1) PKC->MAPK_Cascade_PKC Transcription_Factors Transcription Factors (e.g., Rlm1, Crz1) MAPK_Cascade_PKC->Transcription_Factors Calcineurin Calcineurin Ca2+->Calcineurin Crz1 Crz1 Calcineurin->Crz1 Crz1->Transcription_Factors Translocation Hog1->Transcription_Factors Chitin_Synthase_Genes Chitin Synthase Genes (CHS) Transcription_Factors->Chitin_Synthase_Genes Upregulation Chitin_Synthesis Increased Chitin Synthesis Chitin_Synthase_Genes->Chitin_Synthesis Cell_Wall_Reinforcement Cell Wall Reinforcement Chitin_Synthesis->Cell_Wall_Reinforcement Experimental_Workflow_MIC Start Start Fungal_Culture Culture of Fungal Isolate Start->Fungal_Culture Inoculum_Prep Prepare Standardized Inoculum Suspension Fungal_Culture->Inoculum_Prep Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of FR901379 Derivative in 96-well Plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Endpoint_Reading Read MIC/MEC Incubation->Endpoint_Reading End End Endpoint_Reading->End

References

FR901379 Derivatives: A Technical Guide to their Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of FR901379 and its derivatives. FR901379 is a naturally occurring echinocandin-like lipopeptide produced by the fungus Coleophoma empetri. It serves as a crucial precursor for the semi-synthesis of potent antifungal agents, most notably micafungin. This document details the mechanism of action, structure-activity relationships, and the cellular pathways affected by these compounds. While a comprehensive comparative table of Minimum Inhibitory Concentrations (MICs) for a wide range of FR901379 derivatives is not publicly available in the reviewed literature, this guide summarizes the key findings and provides a framework for understanding their antifungal potential.

Core Concepts: Mechanism of Action

FR901379 and its derivatives belong to the echinocandin class of antifungal agents. Their primary mechanism of action is the non-competitive inhibition of β-1,3-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway[1][2]. This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural polymer of the fungal cell wall. By inhibiting this enzyme, FR901379 derivatives disrupt cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This targeted action on a component unique to fungi contributes to the high selectivity and favorable safety profile of echinocandins[1].

FR901379 Derivatives and Structure-Activity Relationships

The natural product FR901379 exhibits potent in vivo antifungal activity against Candida albicans[1]. However, it also possesses hemolytic activity and has limited activity against Aspergillus fumigatus[1]. To address these limitations, extensive research has focused on the chemical modification of the FR901379 core structure, particularly the N-acyl side chain.

Key Derivatives and their Improved Properties
  • FR131535: This derivative was synthesized by replacing the palmitoyl side chain of FR901379 with an octyloxybenzoyl acyl side chain. FR131535 demonstrated potent anti-Aspergillus activity and significantly reduced hemolytic activity while retaining the anti-Candida activity of the parent compound.

  • Micafungin (FK463): Further optimization of the side chain, focusing on disrupting the linearity of a terphenyl lipophilic side chain, led to the discovery of micafungin. This compound, which features an isoxazole ring in its side chain, exhibits a well-balanced profile of potent antifungal activity against both Candida and Aspergillus species, coupled with low toxicity. Micafungin is now a clinically approved antifungal drug.

The development of these derivatives underscores the critical role of the lipophilic acyl side chain in modulating the antifungal spectrum and toxicological profile of FR901379-based compounds.

Quantitative Antifungal Activity Data

Table 1: Representative Antifungal Activity of Clinically Relevant Echinocandins (General Values)

Antifungal AgentFungal GenusMIC Range (µg/mL)
MicafunginCandida0.008 - 2
MicafunginAspergillus0.008 - 0.125
AnidulafunginCandida0.015 - 4
AnidulafunginAspergillus0.008 - 0.125
CaspofunginCandida0.015 - 8
CaspofunginAspergillus0.008 - 4

Note: These values are representative ranges and can vary depending on the specific species and testing methodology. Detailed, comparative data for a series of FR901379 derivatives is not available in the reviewed literature.

Experimental Protocols

General Synthesis of FR901379 Derivatives

The synthesis of FR901379 derivatives generally follows a semi-synthetic approach starting from the natural product. The key steps involve:

  • Fermentation: Production of FR901379 by fermentation of Coleophoma empetri.

  • Deacylation: Enzymatic or chemical removal of the native palmitoyl side chain from the FR901379 core.

  • Re-acylation: Acylation of the deacylated FR901379 core with a desired synthetic side chain to yield the final derivative.

Detailed, step-by-step protocols with specific reagents, reaction conditions, and purification methods are proprietary and not fully disclosed in publicly available literature.

Antifungal Susceptibility Testing

The in vitro antifungal activity of FR901379 derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) for yeasts like Candida and the Minimum Effective Concentration (MEC) for filamentous fungi like Aspergillus. Standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are followed.

General Protocol for Broth Microdilution MIC/MEC Determination:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared and adjusted to a specific cell density.

  • Drug Dilution: A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Endpoint Reading:

    • MIC (for yeasts): The lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% reduction compared to the growth control).

    • MEC (for filamentous fungi): The lowest drug concentration at which short, aberrant, and highly branched hyphae are observed microscopically.

Fungal Signaling Pathways and Cellular Response to FR901379 Derivatives

Inhibition of β-1,3-glucan synthase by FR901379 derivatives triggers a cellular stress response in fungi, activating compensatory signaling pathways aimed at maintaining cell wall integrity. The primary pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the Calcineurin pathway, and the High-Osmolarity Glycerol (HOG) pathway. These pathways ultimately lead to an increase in chitin synthesis to reinforce the weakened cell wall.

Signaling Pathway Diagrams

Fungal_Cell_Wall_Stress_Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PKC PKC Pathway cluster_Calcineurin Calcineurin Pathway cluster_HOG HOG Pathway cluster_nucleus Nucleus FR901379_Derivative FR901379 Derivative Glucan_Synthase β-1,3-Glucan Synthase (Fks1/Fks2) FR901379_Derivative->Glucan_Synthase Inhibition Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Rho1 Rho1 Cell_Wall_Stress->Rho1 Ca2+ Ca²⁺ Influx Cell_Wall_Stress->Ca2+ Hog1 Hog1 Cell_Wall_Stress->Hog1 PKC Protein Kinase C Rho1->PKC MAPK_Cascade_PKC MAPK Cascade (Bck1, Mkk1/2, Mkc1) PKC->MAPK_Cascade_PKC Transcription_Factors Transcription Factors (e.g., Rlm1, Crz1) MAPK_Cascade_PKC->Transcription_Factors Calcineurin Calcineurin Ca2+->Calcineurin Crz1 Crz1 Calcineurin->Crz1 Crz1->Transcription_Factors Translocation Hog1->Transcription_Factors Chitin_Synthase_Genes Chitin Synthase Genes (CHS) Transcription_Factors->Chitin_Synthase_Genes Upregulation Chitin_Synthesis Increased Chitin Synthesis Chitin_Synthase_Genes->Chitin_Synthesis Cell_Wall_Reinforcement Cell Wall Reinforcement Chitin_Synthesis->Cell_Wall_Reinforcement Experimental_Workflow_MIC Start Start Fungal_Culture Culture of Fungal Isolate Start->Fungal_Culture Inoculum_Prep Prepare Standardized Inoculum Suspension Fungal_Culture->Inoculum_Prep Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of FR901379 Derivative in 96-well Plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Endpoint_Reading Read MIC/MEC Incubation->Endpoint_Reading End End Endpoint_Reading->End

References

Methodological & Application

Scaling Up the Fermentation of FR901379: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up of the FR901379 fermentation process. FR901379 is a crucial intermediate in the synthesis of the antifungal drug micafungin (B1204384), and its efficient production is paramount for cost-effective manufacturing. These guidelines are compiled from published research and patents to assist in transitioning from laboratory-scale shake flasks to pilot and industrial-scale bioreactors.

Introduction to FR901379 Fermentation

FR901379 is a complex lipopeptide antibiotic produced by the filamentous fungus Coleophoma empetri. The industrial production of micafungin involves the fermentation of C. empetri to produce FR901379, followed by enzymatic deacylation and chemical modification of the side chain.[1] A significant challenge in the fermentation process is the low yield of FR901379, the presence of structurally similar byproducts, and the high viscosity of the fermentation broth, which complicates large-scale purification and increases production costs.[1][2]

Recent advancements in strain improvement through mutagenesis and metabolic engineering have led to significant increases in FR901379 titers.[3][4] This document focuses on the practical aspects of scaling up the fermentation process for these improved strains.

Fermentation Media Composition

The composition of the fermentation medium is critical for cell growth and product formation. Different media are typically used for the seed culture and the main production fermentation.

Table 1: Seed Medium (MKS) Composition
ComponentConcentration (g/L)
Soluble Starch15
Sucrose10
Cottonseed Meal5
Peptone10
KH₂PO₄1
CaCO₃2
pH 6.5
Table 2: Production Medium (MKF) Composition for Shake Flask and Bioreactor
ComponentConcentration (g/L)
Glucose10
Corn Starch30
Peptone10
D-Sorbitol160
(NH₄)₂SO₄6
KH₂PO₄1
FeSO₄·7H₂O0.3
ZnSO₄·7H₂O0.01
CaCO₃2
pH 6.5

Experimental Protocols

Inoculum Preparation

A robust and healthy inoculum is crucial for a successful fermentation. The following protocol is for preparing the seed culture for inoculation into the main fermenter.

Protocol 1: Inoculum Preparation

  • Strain Activation: Culture the Coleophoma empetri strain on Potato Dextrose Agar (PDA) plates.

  • Mycelia Preparation: Transfer fresh mycelia from the PDA plate and crush them.

  • Seed Culture Inoculation: Inoculate the crushed mycelia into a 250 mL shake flask containing 50 mL of MKS seed medium.

  • Incubation: Incubate the seed culture for 2 days at 25 °C with agitation at 220 rpm.

  • Second Stage Seed (Optional but Recommended for larger fermenters): For larger scale fermentations, a second seed stage may be necessary to ensure a sufficient inoculum volume (typically 5-10% of the production fermenter volume). This is performed by transferring the first stage seed culture into a larger volume of MKS medium and incubating under the same conditions.

Shake-Flask Fermentation

Shake-flask studies are essential for initial strain evaluation and process optimization.

Protocol 2: Shake-Flask Fermentation

  • Inoculation: Inoculate 5 mL of the prepared seed culture into a 250 mL shake flask containing 50 mL of MKF production medium.

  • Incubation: Cultivate at 25 °C with agitation at 220 rpm for 8-10 days.

  • Sampling and Analysis: Withdraw samples periodically to monitor cell growth, substrate consumption, and FR901379 concentration.

Bioreactor Scale-Up Fermentation

Scaling up to a bioreactor requires careful control of various parameters to replicate the optimal conditions found in shake flasks while addressing challenges such as oxygen transfer and mixing.

Protocol 3: 5L Bioreactor Batch Fermentation

  • Bioreactor Preparation: Prepare a 5L stirred-tank bioreactor containing 3L of MKF production medium and sterilize.

  • Inoculation: Inoculate with 10% (v/v) of a 2-day old seed culture.

  • Fermentation Parameters:

    • Temperature: 25 °C

    • pH: Maintain at 6.5.

    • Agitation: Start at a low speed and gradually increase as biomass and viscosity increase to maintain dissolved oxygen levels.

    • Aeration: Provide sterile air at a controlled rate (e.g., 1 vvm).

  • Duration: The fermentation is typically run for 8-10 days.

Protocol 4: 5L Bioreactor Fed-Batch Fermentation

To achieve higher titers, a fed-batch strategy is employed to prevent substrate depletion.

  • Initial Batch Phase: Follow steps 1-3 of the batch fermentation protocol.

  • Feeding Strategy: When the initial carbon source (e.g., D-sorbitol) is depleted (typically around day 5-6), initiate feeding with a concentrated solution of the limiting substrate. While the exact feeding strategy from the literature is not detailed, a common approach is to feed a solution of D-sorbitol or glucose to maintain a low but steady concentration in the bioreactor.

  • Fed-Batch Phase: Continue the fermentation with feeding for an additional 2-4 days, or until the production rate plateaus. A final titer of up to 4.0 g/L has been reported using an engineered strain with a fed-batch strategy.

Scale-Up Challenges and Mitigation Strategies

Transitioning from small-scale to large-scale fermentation presents several challenges. The key parameters and strategies to address them are summarized below.

Table 3: Scale-Up Fermentation Parameters and Strategies
ParameterChallenge at Scale-UpMitigation StrategyReference
Viscosity High viscosity of the fermentation broth due to mycelial growth, leading to poor mixing and oxygen transfer.- Modify the medium by replacing organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor.- Intermittent feeding of the carbon source.- Use of specialized impellers (e.g., FULLZONE impeller) to improve mixing and reduce shear damage.- Maintain lower viscosity through improved mycelial morphogenesis.
Oxygen Transfer Maintaining adequate dissolved oxygen (DO) levels becomes difficult in large volumes.- Use a cascade control system to maintain DO levels (e.g., >20%), adjusting agitation speed, aeration rate, and potentially supplementing with pure oxygen.- The use of oxygen carriers in the medium, such as methyl hexadecanoate, has been proposed.
Mixing Achieving homogeneity in large fermenters is challenging.- Installation of specialized impellers like the FULLZONE impeller has been shown to improve mixing time and reproducibility.
Reproducibility Maintaining consistent performance across different scales.- Use a key scale-up parameter, such as the volumetric oxygen transfer coefficient (kLa), to ensure similar process performance at different scales.

A successful 500-fold scale-up from a 0.03 m³ to a 15 m³ fermenter has been achieved by modifying the medium, implementing intermittent carbon source feeding, and using a FULLZONE impeller, maintaining a production level of over 50 U/mL.

Product Quantification and Downstream Processing

FR901379 Quantification

Protocol 5: HPLC Analysis of FR901379

  • Sample Preparation: Take 1 mL of the fermentation broth and extract it with an equal volume of methanol (B129727) by ultrasonic crushing for 1 hour.

  • Centrifugation: Centrifuge the extract to pellet cell debris.

  • HPLC Analysis: Analyze the supernatant using a C18 reversed-phase column.

Downstream Processing Overview

The recovery and purification of FR901379 from the fermentation broth typically involves the following steps:

  • Solid-Liquid Separation: The fermentation broth is filtered to separate the mycelia from the liquid phase.

  • Extraction: The solid mycelial cake is extracted with a polar solvent such as ethanol.

  • Purification: The extract is further purified using techniques like resin adsorption, desorption, and silica (B1680970) gel chromatography to obtain high-purity FR901379.

Visualizations

FR901379 Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of FR901379, highlighting the role of key enzymes.

FR901379_Biosynthesis Palmitic_acid Palmitic Acid CEligase CEligase Palmitic_acid->CEligase Amino_Acids Amino Acid Precursors CEnrps CEnrps (Non-ribosomal Peptide Synthetase) Amino_Acids->CEnrps CEligase->CEnrps Lipohexapeptide Lipohexapeptide Intermediate CEnrps->Lipohexapeptide CEp450_1 CEp450-1 (Hydroxylation) Lipohexapeptide->CEp450_1 Hydroxylated_Intermediate Hydroxylated Intermediate CEp450_1->Hydroxylated_Intermediate CEp450_2 CEp450-2 (Hydroxylation) Hydroxylated_Intermediate->CEp450_2 CEp450_3 CEp450-3 Hydroxylated_Intermediate->CEp450_3 CEsul CEsul (Sulfonation) Hydroxylated_Intermediate->CEsul FR901379 FR901379 CEp450_3->FR901379 CEsul->FR901379

Caption: Simplified biosynthetic pathway of FR901379 in Coleophoma empetri.

Fermentation Scale-Up Workflow

The logical workflow for scaling up the FR901379 fermentation process is depicted below.

Fermentation_Scale_Up_Workflow Strain_Selection Strain Selection & Improvement Shake_Flask Shake Flask Fermentation (50 mL) Strain_Selection->Shake_Flask Initial Screening Lab_Bioreactor Lab-Scale Bioreactor (e.g., 5L) Shake_Flask->Lab_Bioreactor Process Optimization & Parameter Definition Pilot_Bioreactor Pilot-Scale Bioreactor (e.g., 30L - 4 m³) Lab_Bioreactor->Pilot_Bioreactor Scale-Up Studies (kLa, Viscosity Control) Industrial_Bioreactor Industrial-Scale Bioreactor (e.g., 15 m³) Pilot_Bioreactor->Industrial_Bioreactor Process Validation Downstream Downstream Processing (Purification) Industrial_Bioreactor->Downstream Harvest

Caption: Logical workflow for the scale-up of FR901379 fermentation.

References

Scaling Up the Fermentation of FR901379: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up of the FR901379 fermentation process. FR901379 is a crucial intermediate in the synthesis of the antifungal drug micafungin (B1204384), and its efficient production is paramount for cost-effective manufacturing. These guidelines are compiled from published research and patents to assist in transitioning from laboratory-scale shake flasks to pilot and industrial-scale bioreactors.

Introduction to FR901379 Fermentation

FR901379 is a complex lipopeptide antibiotic produced by the filamentous fungus Coleophoma empetri. The industrial production of micafungin involves the fermentation of C. empetri to produce FR901379, followed by enzymatic deacylation and chemical modification of the side chain.[1] A significant challenge in the fermentation process is the low yield of FR901379, the presence of structurally similar byproducts, and the high viscosity of the fermentation broth, which complicates large-scale purification and increases production costs.[1][2]

Recent advancements in strain improvement through mutagenesis and metabolic engineering have led to significant increases in FR901379 titers.[3][4] This document focuses on the practical aspects of scaling up the fermentation process for these improved strains.

Fermentation Media Composition

The composition of the fermentation medium is critical for cell growth and product formation. Different media are typically used for the seed culture and the main production fermentation.

Table 1: Seed Medium (MKS) Composition
ComponentConcentration (g/L)
Soluble Starch15
Sucrose10
Cottonseed Meal5
Peptone10
KH₂PO₄1
CaCO₃2
pH 6.5
Table 2: Production Medium (MKF) Composition for Shake Flask and Bioreactor
ComponentConcentration (g/L)
Glucose10
Corn Starch30
Peptone10
D-Sorbitol160
(NH₄)₂SO₄6
KH₂PO₄1
FeSO₄·7H₂O0.3
ZnSO₄·7H₂O0.01
CaCO₃2
pH 6.5

Experimental Protocols

Inoculum Preparation

A robust and healthy inoculum is crucial for a successful fermentation. The following protocol is for preparing the seed culture for inoculation into the main fermenter.

Protocol 1: Inoculum Preparation

  • Strain Activation: Culture the Coleophoma empetri strain on Potato Dextrose Agar (PDA) plates.

  • Mycelia Preparation: Transfer fresh mycelia from the PDA plate and crush them.

  • Seed Culture Inoculation: Inoculate the crushed mycelia into a 250 mL shake flask containing 50 mL of MKS seed medium.

  • Incubation: Incubate the seed culture for 2 days at 25 °C with agitation at 220 rpm.

  • Second Stage Seed (Optional but Recommended for larger fermenters): For larger scale fermentations, a second seed stage may be necessary to ensure a sufficient inoculum volume (typically 5-10% of the production fermenter volume). This is performed by transferring the first stage seed culture into a larger volume of MKS medium and incubating under the same conditions.

Shake-Flask Fermentation

Shake-flask studies are essential for initial strain evaluation and process optimization.

Protocol 2: Shake-Flask Fermentation

  • Inoculation: Inoculate 5 mL of the prepared seed culture into a 250 mL shake flask containing 50 mL of MKF production medium.

  • Incubation: Cultivate at 25 °C with agitation at 220 rpm for 8-10 days.

  • Sampling and Analysis: Withdraw samples periodically to monitor cell growth, substrate consumption, and FR901379 concentration.

Bioreactor Scale-Up Fermentation

Scaling up to a bioreactor requires careful control of various parameters to replicate the optimal conditions found in shake flasks while addressing challenges such as oxygen transfer and mixing.

Protocol 3: 5L Bioreactor Batch Fermentation

  • Bioreactor Preparation: Prepare a 5L stirred-tank bioreactor containing 3L of MKF production medium and sterilize.

  • Inoculation: Inoculate with 10% (v/v) of a 2-day old seed culture.

  • Fermentation Parameters:

    • Temperature: 25 °C

    • pH: Maintain at 6.5.

    • Agitation: Start at a low speed and gradually increase as biomass and viscosity increase to maintain dissolved oxygen levels.

    • Aeration: Provide sterile air at a controlled rate (e.g., 1 vvm).

  • Duration: The fermentation is typically run for 8-10 days.

Protocol 4: 5L Bioreactor Fed-Batch Fermentation

To achieve higher titers, a fed-batch strategy is employed to prevent substrate depletion.

  • Initial Batch Phase: Follow steps 1-3 of the batch fermentation protocol.

  • Feeding Strategy: When the initial carbon source (e.g., D-sorbitol) is depleted (typically around day 5-6), initiate feeding with a concentrated solution of the limiting substrate. While the exact feeding strategy from the literature is not detailed, a common approach is to feed a solution of D-sorbitol or glucose to maintain a low but steady concentration in the bioreactor.

  • Fed-Batch Phase: Continue the fermentation with feeding for an additional 2-4 days, or until the production rate plateaus. A final titer of up to 4.0 g/L has been reported using an engineered strain with a fed-batch strategy.

Scale-Up Challenges and Mitigation Strategies

Transitioning from small-scale to large-scale fermentation presents several challenges. The key parameters and strategies to address them are summarized below.

Table 3: Scale-Up Fermentation Parameters and Strategies
ParameterChallenge at Scale-UpMitigation StrategyReference
Viscosity High viscosity of the fermentation broth due to mycelial growth, leading to poor mixing and oxygen transfer.- Modify the medium by replacing organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor.- Intermittent feeding of the carbon source.- Use of specialized impellers (e.g., FULLZONE impeller) to improve mixing and reduce shear damage.- Maintain lower viscosity through improved mycelial morphogenesis.
Oxygen Transfer Maintaining adequate dissolved oxygen (DO) levels becomes difficult in large volumes.- Use a cascade control system to maintain DO levels (e.g., >20%), adjusting agitation speed, aeration rate, and potentially supplementing with pure oxygen.- The use of oxygen carriers in the medium, such as methyl hexadecanoate, has been proposed.
Mixing Achieving homogeneity in large fermenters is challenging.- Installation of specialized impellers like the FULLZONE impeller has been shown to improve mixing time and reproducibility.
Reproducibility Maintaining consistent performance across different scales.- Use a key scale-up parameter, such as the volumetric oxygen transfer coefficient (kLa), to ensure similar process performance at different scales.

A successful 500-fold scale-up from a 0.03 m³ to a 15 m³ fermenter has been achieved by modifying the medium, implementing intermittent carbon source feeding, and using a FULLZONE impeller, maintaining a production level of over 50 U/mL.

Product Quantification and Downstream Processing

FR901379 Quantification

Protocol 5: HPLC Analysis of FR901379

  • Sample Preparation: Take 1 mL of the fermentation broth and extract it with an equal volume of methanol (B129727) by ultrasonic crushing for 1 hour.

  • Centrifugation: Centrifuge the extract to pellet cell debris.

  • HPLC Analysis: Analyze the supernatant using a C18 reversed-phase column.

Downstream Processing Overview

The recovery and purification of FR901379 from the fermentation broth typically involves the following steps:

  • Solid-Liquid Separation: The fermentation broth is filtered to separate the mycelia from the liquid phase.

  • Extraction: The solid mycelial cake is extracted with a polar solvent such as ethanol.

  • Purification: The extract is further purified using techniques like resin adsorption, desorption, and silica (B1680970) gel chromatography to obtain high-purity FR901379.

Visualizations

FR901379 Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of FR901379, highlighting the role of key enzymes.

FR901379_Biosynthesis Palmitic_acid Palmitic Acid CEligase CEligase Palmitic_acid->CEligase Amino_Acids Amino Acid Precursors CEnrps CEnrps (Non-ribosomal Peptide Synthetase) Amino_Acids->CEnrps CEligase->CEnrps Lipohexapeptide Lipohexapeptide Intermediate CEnrps->Lipohexapeptide CEp450_1 CEp450-1 (Hydroxylation) Lipohexapeptide->CEp450_1 Hydroxylated_Intermediate Hydroxylated Intermediate CEp450_1->Hydroxylated_Intermediate CEp450_2 CEp450-2 (Hydroxylation) Hydroxylated_Intermediate->CEp450_2 CEp450_3 CEp450-3 Hydroxylated_Intermediate->CEp450_3 CEsul CEsul (Sulfonation) Hydroxylated_Intermediate->CEsul FR901379 FR901379 CEp450_3->FR901379 CEsul->FR901379

Caption: Simplified biosynthetic pathway of FR901379 in Coleophoma empetri.

Fermentation Scale-Up Workflow

The logical workflow for scaling up the FR901379 fermentation process is depicted below.

Fermentation_Scale_Up_Workflow Strain_Selection Strain Selection & Improvement Shake_Flask Shake Flask Fermentation (50 mL) Strain_Selection->Shake_Flask Initial Screening Lab_Bioreactor Lab-Scale Bioreactor (e.g., 5L) Shake_Flask->Lab_Bioreactor Process Optimization & Parameter Definition Pilot_Bioreactor Pilot-Scale Bioreactor (e.g., 30L - 4 m³) Lab_Bioreactor->Pilot_Bioreactor Scale-Up Studies (kLa, Viscosity Control) Industrial_Bioreactor Industrial-Scale Bioreactor (e.g., 15 m³) Pilot_Bioreactor->Industrial_Bioreactor Process Validation Downstream Downstream Processing (Purification) Industrial_Bioreactor->Downstream Harvest

Caption: Logical workflow for the scale-up of FR901379 fermentation.

References

Scaling Up the Fermentation of FR901379: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up of the FR901379 fermentation process. FR901379 is a crucial intermediate in the synthesis of the antifungal drug micafungin, and its efficient production is paramount for cost-effective manufacturing. These guidelines are compiled from published research and patents to assist in transitioning from laboratory-scale shake flasks to pilot and industrial-scale bioreactors.

Introduction to FR901379 Fermentation

FR901379 is a complex lipopeptide antibiotic produced by the filamentous fungus Coleophoma empetri. The industrial production of micafungin involves the fermentation of C. empetri to produce FR901379, followed by enzymatic deacylation and chemical modification of the side chain.[1] A significant challenge in the fermentation process is the low yield of FR901379, the presence of structurally similar byproducts, and the high viscosity of the fermentation broth, which complicates large-scale purification and increases production costs.[1][2]

Recent advancements in strain improvement through mutagenesis and metabolic engineering have led to significant increases in FR901379 titers.[3][4] This document focuses on the practical aspects of scaling up the fermentation process for these improved strains.

Fermentation Media Composition

The composition of the fermentation medium is critical for cell growth and product formation. Different media are typically used for the seed culture and the main production fermentation.

Table 1: Seed Medium (MKS) Composition
ComponentConcentration (g/L)
Soluble Starch15
Sucrose10
Cottonseed Meal5
Peptone10
KH₂PO₄1
CaCO₃2
pH 6.5
Table 2: Production Medium (MKF) Composition for Shake Flask and Bioreactor
ComponentConcentration (g/L)
Glucose10
Corn Starch30
Peptone10
D-Sorbitol160
(NH₄)₂SO₄6
KH₂PO₄1
FeSO₄·7H₂O0.3
ZnSO₄·7H₂O0.01
CaCO₃2
pH 6.5

Experimental Protocols

Inoculum Preparation

A robust and healthy inoculum is crucial for a successful fermentation. The following protocol is for preparing the seed culture for inoculation into the main fermenter.

Protocol 1: Inoculum Preparation

  • Strain Activation: Culture the Coleophoma empetri strain on Potato Dextrose Agar (PDA) plates.

  • Mycelia Preparation: Transfer fresh mycelia from the PDA plate and crush them.

  • Seed Culture Inoculation: Inoculate the crushed mycelia into a 250 mL shake flask containing 50 mL of MKS seed medium.

  • Incubation: Incubate the seed culture for 2 days at 25 °C with agitation at 220 rpm.

  • Second Stage Seed (Optional but Recommended for larger fermenters): For larger scale fermentations, a second seed stage may be necessary to ensure a sufficient inoculum volume (typically 5-10% of the production fermenter volume). This is performed by transferring the first stage seed culture into a larger volume of MKS medium and incubating under the same conditions.

Shake-Flask Fermentation

Shake-flask studies are essential for initial strain evaluation and process optimization.

Protocol 2: Shake-Flask Fermentation

  • Inoculation: Inoculate 5 mL of the prepared seed culture into a 250 mL shake flask containing 50 mL of MKF production medium.

  • Incubation: Cultivate at 25 °C with agitation at 220 rpm for 8-10 days.

  • Sampling and Analysis: Withdraw samples periodically to monitor cell growth, substrate consumption, and FR901379 concentration.

Bioreactor Scale-Up Fermentation

Scaling up to a bioreactor requires careful control of various parameters to replicate the optimal conditions found in shake flasks while addressing challenges such as oxygen transfer and mixing.

Protocol 3: 5L Bioreactor Batch Fermentation

  • Bioreactor Preparation: Prepare a 5L stirred-tank bioreactor containing 3L of MKF production medium and sterilize.

  • Inoculation: Inoculate with 10% (v/v) of a 2-day old seed culture.

  • Fermentation Parameters:

    • Temperature: 25 °C

    • pH: Maintain at 6.5.

    • Agitation: Start at a low speed and gradually increase as biomass and viscosity increase to maintain dissolved oxygen levels.

    • Aeration: Provide sterile air at a controlled rate (e.g., 1 vvm).

  • Duration: The fermentation is typically run for 8-10 days.

Protocol 4: 5L Bioreactor Fed-Batch Fermentation

To achieve higher titers, a fed-batch strategy is employed to prevent substrate depletion.

  • Initial Batch Phase: Follow steps 1-3 of the batch fermentation protocol.

  • Feeding Strategy: When the initial carbon source (e.g., D-sorbitol) is depleted (typically around day 5-6), initiate feeding with a concentrated solution of the limiting substrate. While the exact feeding strategy from the literature is not detailed, a common approach is to feed a solution of D-sorbitol or glucose to maintain a low but steady concentration in the bioreactor.

  • Fed-Batch Phase: Continue the fermentation with feeding for an additional 2-4 days, or until the production rate plateaus. A final titer of up to 4.0 g/L has been reported using an engineered strain with a fed-batch strategy.

Scale-Up Challenges and Mitigation Strategies

Transitioning from small-scale to large-scale fermentation presents several challenges. The key parameters and strategies to address them are summarized below.

Table 3: Scale-Up Fermentation Parameters and Strategies
ParameterChallenge at Scale-UpMitigation StrategyReference
Viscosity High viscosity of the fermentation broth due to mycelial growth, leading to poor mixing and oxygen transfer.- Modify the medium by replacing organic nitrogen sources with ammonium sulfate and corn steep liquor.- Intermittent feeding of the carbon source.- Use of specialized impellers (e.g., FULLZONE impeller) to improve mixing and reduce shear damage.- Maintain lower viscosity through improved mycelial morphogenesis.
Oxygen Transfer Maintaining adequate dissolved oxygen (DO) levels becomes difficult in large volumes.- Use a cascade control system to maintain DO levels (e.g., >20%), adjusting agitation speed, aeration rate, and potentially supplementing with pure oxygen.- The use of oxygen carriers in the medium, such as methyl hexadecanoate, has been proposed.
Mixing Achieving homogeneity in large fermenters is challenging.- Installation of specialized impellers like the FULLZONE impeller has been shown to improve mixing time and reproducibility.
Reproducibility Maintaining consistent performance across different scales.- Use a key scale-up parameter, such as the volumetric oxygen transfer coefficient (kLa), to ensure similar process performance at different scales.

A successful 500-fold scale-up from a 0.03 m³ to a 15 m³ fermenter has been achieved by modifying the medium, implementing intermittent carbon source feeding, and using a FULLZONE impeller, maintaining a production level of over 50 U/mL.

Product Quantification and Downstream Processing

FR901379 Quantification

Protocol 5: HPLC Analysis of FR901379

  • Sample Preparation: Take 1 mL of the fermentation broth and extract it with an equal volume of methanol by ultrasonic crushing for 1 hour.

  • Centrifugation: Centrifuge the extract to pellet cell debris.

  • HPLC Analysis: Analyze the supernatant using a C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at 210 nm.

Downstream Processing Overview

The recovery and purification of FR901379 from the fermentation broth typically involves the following steps:

  • Solid-Liquid Separation: The fermentation broth is filtered to separate the mycelia from the liquid phase.

  • Extraction: The solid mycelial cake is extracted with a polar solvent such as ethanol.

  • Purification: The extract is further purified using techniques like resin adsorption, desorption, and silica gel chromatography to obtain high-purity FR901379.

Visualizations

FR901379 Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of FR901379, highlighting the role of key enzymes.

FR901379_Biosynthesis Palmitic_acid Palmitic Acid CEligase CEligase Palmitic_acid->CEligase Amino_Acids Amino Acid Precursors CEnrps CEnrps (Non-ribosomal Peptide Synthetase) Amino_Acids->CEnrps CEligase->CEnrps Lipohexapeptide Lipohexapeptide Intermediate CEnrps->Lipohexapeptide CEp450_1 CEp450-1 (Hydroxylation) Lipohexapeptide->CEp450_1 Hydroxylated_Intermediate Hydroxylated Intermediate CEp450_1->Hydroxylated_Intermediate CEp450_2 CEp450-2 (Hydroxylation) Hydroxylated_Intermediate->CEp450_2 CEp450_3 CEp450-3 Hydroxylated_Intermediate->CEp450_3 CEsul CEsul (Sulfonation) Hydroxylated_Intermediate->CEsul FR901379 FR901379 CEp450_3->FR901379 CEsul->FR901379

Caption: Simplified biosynthetic pathway of FR901379 in Coleophoma empetri.

Fermentation Scale-Up Workflow

The logical workflow for scaling up the FR901379 fermentation process is depicted below.

Fermentation_Scale_Up_Workflow Strain_Selection Strain Selection & Improvement Shake_Flask Shake Flask Fermentation (50 mL) Strain_Selection->Shake_Flask Initial Screening Lab_Bioreactor Lab-Scale Bioreactor (e.g., 5L) Shake_Flask->Lab_Bioreactor Process Optimization & Parameter Definition Pilot_Bioreactor Pilot-Scale Bioreactor (e.g., 30L - 4 m³) Lab_Bioreactor->Pilot_Bioreactor Scale-Up Studies (kLa, Viscosity Control) Industrial_Bioreactor Industrial-Scale Bioreactor (e.g., 15 m³) Pilot_Bioreactor->Industrial_Bioreactor Process Validation Downstream Downstream Processing (Purification) Industrial_Bioreactor->Downstream Harvest

Caption: Logical workflow for the scale-up of FR901379 fermentation.

References

Application Notes and Protocols for Metabolic Engineering of Coleophoma empetri for Enhanced FR901379 Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview and detailed protocols for the metabolic engineering of the filamentous fungus Coleophoma empetri to improve the production of FR901379, a crucial precursor for the antifungal drug micafungin (B1204384).

Introduction

FR901379 is a sulfonated lipohexapeptide nonribosomal peptide produced by Coleophoma empetri. It serves as the immediate precursor for the semi-synthetic echinocandin antifungal agent, micafungin. The low fermentation efficiency of FR901379 in wild-type strains presents a significant bottleneck, increasing the production cost of micafungin. Metabolic engineering strategies offer a promising avenue to enhance FR901379 titers by optimizing the biosynthetic pathway, improving precursor supply, and eliminating competing pathways. This document outlines key metabolic engineering strategies and provides detailed protocols for their implementation.

Metabolic Engineering Strategies for Enhanced FR901379 Production

Several successful strategies have been employed to boost FR901379 production in C. empetri. These include:

  • Random Mutagenesis: Techniques like heavy-ion irradiation have been used to generate mutant strains with improved FR901379 yields.

  • Systems Metabolic Engineering: A more targeted approach involving the rational modification of the fungal genome. Key strategies include:

    • Overexpression of Rate-Limiting Enzymes: Increasing the expression of enzymes that catalyze slow steps in the biosynthetic pathway can eliminate the accumulation of unwanted byproducts and channel metabolic flux towards FR901379.

    • Overexpression of Transcriptional Activators: Enhancing the expression of specific transcription factors that positively regulate the FR901379 biosynthetic gene cluster can lead to a significant increase in production.

    • Gene Knockout: Deleting genes responsible for competing pathways or those that may degrade the final product can improve the overall yield.

Quantitative Data Summary

The following tables summarize the quantitative improvements in FR901379 production achieved through various metabolic engineering approaches.

Table 1: FR901379 Production in Engineered Coleophoma empetri Strains

StrainGenetic ModificationFR901379 Titer (g/L)Fold IncreaseReference
C. empetri MEFC09 (Wild-Type)-0.2 - 0.3-[1][2]
Mutant ∆ku80-28Heavy-ion irradiation of ∆ku80 strain0.52~1.7 - 2.6[1][2]
Mutant ZZ-138Two rounds of heavy-ion irradiation1.1~3.7 - 5.5[1]
Engineered StrainOverexpression of mcfJ1.3~4.3 - 6.5
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH4.0 (in 5 L bioreactor)~13.3 - 20

Visualizations

FR901379 Biosynthetic Pathway and Metabolic Engineering Targets

The biosynthesis of FR901379 is a complex process involving a nonribosomal peptide synthetase (NRPS) and several modifying enzymes. The key genes are organized in a biosynthetic gene cluster.

FR901379_Biosynthesis cluster_precursors Precursor Supply cluster_biosynthesis FR901379 Biosynthesis cluster_regulation Regulation & Engineering Amino Acids Amino Acids CEnrps Nonribosomal Peptide Synthetase (CEnrps) Amino Acids->CEnrps Palmitic Acid Palmitic Acid Modification_Enzymes Hydroxylation & Other Modifications (CEoxy1-4, CEhtyA-D) CEnrps->Modification_Enzymes Peptide Assembly CEligase Fatty-Acyl-AMP Ligase (CEligase) CEligase->CEnrps P450_Enzymes Cytochrome P450 (McfF/CEp450-1, McfH/CEp450-2) Modification_Enzymes->P450_Enzymes Sulfonation Sulfonation (CEp450-3, CEsul) P450_Enzymes->Sulfonation FR901379 FR901379 Sulfonation->FR901379 McfJ Transcriptional Activator (McfJ) McfJ->CEnrps Upregulation McfJ->P450_Enzymes

Caption: FR901379 biosynthetic pathway with key enzymes and regulatory elements targeted for metabolic engineering.

General Workflow for Metabolic Engineering of Coleophoma empetri

This diagram outlines the typical experimental workflow for genetically modifying C. empetri to enhance FR901379 production.

Metabolic_Engineering_Workflow Target_Identification 2. Target Gene Identification (e.g., McfJ, McfF, McfH) Vector_Construction 3. Vector Construction (Overexpression/Knockout Cassette) Target_Identification->Vector_Construction Transformation 4. Fungal Transformation (Protoplast-mediated or Agrobacterium-mediated) Vector_Construction->Transformation Mutant_Screening 5. Mutant Screening and Selection (e.g., PCR, Antibiotic Resistance) Transformation->Mutant_Screening Fermentation 6. Fermentation and Cultivation Mutant_Screening->Fermentation Analysis 7. FR901379 Quantification (HPLC Analysis) Fermentation->Analysis Strain_Optimization 8. Further Strain Optimization Analysis->Strain_Optimization Strain_Optimization->Target_Identification Iterative Improvement

Caption: A generalized workflow for the metabolic engineering of Coleophoma empetri.

Experimental Protocols

Protocol 1: Cultivation of Coleophoma empetri

This protocol describes the media and conditions for the cultivation of C. empetri for routine growth, seed culture preparation, and FR901379 production.

Materials:

  • Potato Dextrose Agar (PDA) for solid medium

  • Seed Culture Medium (MKS):

    • Soluble starch: 15 g/L

    • Sucrose: 10 g/L

    • Cottonseed meal: 5 g/L

    • Peptone: 10 g/L

    • KH₂PO₄: 1 g/L

    • CaCO₃: 2 g/L

    • pH: 6.5

  • Fermentation Medium (MKF):

    • Glucose: 10 g/L

    • Corn starch: 30 g/L

    • Peptone: 10 g/L

    • (NH₄)₂SO₄: 6 g/L

    • KH₂PO₄: 1 g/L

    • FeSO₄·7H₂O: 0.3 g/L

    • ZnSO₄·7H₂O: 0.01 g/L

    • CaCO₃: 2 g/L

    • pH: 6.5

    • For some high-yield fermentations, D-sorbitol (160 g/L) can be added.

Procedure:

  • Strain Maintenance: Maintain C. empetri strains on PDA plates at 25°C.

  • Seed Culture Preparation: a. Inoculate fresh mycelia from a PDA plate into a 250 mL shake flask containing 50 mL of MKS medium. b. Incubate at 25°C with shaking at 220 rpm for 2 days.

  • Fermentation for FR901379 Production: a. Inoculate 5 mL of the seed culture into a 250 mL shake flask containing 50 mL of MKF medium. b. Incubate at 25°C with shaking at 220 rpm for 8 days.

Protocol 2: Protoplast-Mediated Transformation of Coleophoma empetri

This protocol is for the genetic transformation of C. empetri to introduce foreign DNA for gene overexpression or knockout.

Materials:

  • C. empetri mycelia from a 1-day old MKS culture.

  • Enzyme Solution:

    • 0.6% Snailase

    • 0.6% Lysis enzymes

    • 0.7% Lywallzyme

  • STC Solution: (Sorbitol, Tris-HCl, CaCl₂)

  • PEG-CaCl₂ solution

  • DNA cassette for transformation (e.g., overexpression cassette with a selectable marker).

  • Regeneration medium (e.g., PDA with an osmotic stabilizer like sorbitol and the appropriate antibiotic for selection).

Procedure:

  • Mycelia Preparation: a. Grow C. empetri in MKS medium. For transformation, use young, actively growing mycelia.

  • Protoplast Formation: a. Harvest the mycelia by centrifugation. b. Resuspend the mycelia in the enzyme solution. c. Incubate at 30°C for 2-4 hours to digest the cell wall. d. Monitor protoplast formation under a microscope.

  • Protoplast Purification: a. Separate protoplasts from mycelial debris by filtration. b. Wash the protoplasts with an osmotic stabilizer solution (e.g., STC). c. Resuspend the purified protoplasts in STC solution to a concentration of 1.5 x 10⁷ protoplasts/mL.

  • Transformation: a. Mix approximately 1 µg of the DNA cassette with 100 µL of the protoplast suspension. b. Add PEG-CaCl₂ solution to facilitate DNA uptake and incubate.

  • Regeneration and Selection: a. Plate the transformation mixture onto the regeneration medium containing the selective agent. b. Incubate at 25°C until transformants appear.

  • Verification of Transformants: a. Isolate individual colonies and confirm the integration of the DNA cassette by PCR analysis.

Protocol 3: FR901379 Extraction and Quantification by HPLC

This protocol details the extraction of FR901379 from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth of C. empetri.

  • Methanol (B129727)

  • Centrifuge

  • HPLC system with a C18 reverse-phase column (e.g., Agilent, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Deionized water with 0.05% trifluoroacetic acid.

    • Solvent B: Acetonitrile with 0.05% trifluoroacetic acid.

  • FR901379 standard for quantification.

Procedure:

  • Extraction: a. Take a known volume of the fermentation broth. b. Add four volumes of methanol and shake vigorously for 1 hour at room temperature. c. Centrifuge at 10,000 x g for 5 minutes to pellet the mycelia and debris. d. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: a. Set the detection wavelength to 210 nm. b. Set the flow rate to 1 mL/min. c. Use the following gradient:

    • 5% - 40% Solvent B for 3 minutes
    • 40% - 60% Solvent B for 15 minutes
    • 100% Solvent B for 5 minutes
    • 5% Solvent B for 3 minutes d. Inject the extracted sample and a series of FR901379 standards. e. Quantify the amount of FR901379 in the sample by comparing the peak area to the standard curve.

Conclusion

The metabolic engineering of Coleophoma empetri has proven to be a highly effective strategy for increasing the production of the micafungin precursor, FR901379. The protocols and data presented here provide a solid foundation for researchers to further optimize FR901379 production, ultimately contributing to a more efficient and cost-effective manufacturing process for the important antifungal drug, micafungin. The continuous development of genetic tools and a deeper understanding of the metabolic and regulatory networks in C. empetri will undoubtedly lead to even more significant improvements in the future.

References

Application Notes and Protocols for Metabolic Engineering of Coleophoma empetri for Enhanced FR901379 Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview and detailed protocols for the metabolic engineering of the filamentous fungus Coleophoma empetri to improve the production of FR901379, a crucial precursor for the antifungal drug micafungin (B1204384).

Introduction

FR901379 is a sulfonated lipohexapeptide nonribosomal peptide produced by Coleophoma empetri. It serves as the immediate precursor for the semi-synthetic echinocandin antifungal agent, micafungin. The low fermentation efficiency of FR901379 in wild-type strains presents a significant bottleneck, increasing the production cost of micafungin. Metabolic engineering strategies offer a promising avenue to enhance FR901379 titers by optimizing the biosynthetic pathway, improving precursor supply, and eliminating competing pathways. This document outlines key metabolic engineering strategies and provides detailed protocols for their implementation.

Metabolic Engineering Strategies for Enhanced FR901379 Production

Several successful strategies have been employed to boost FR901379 production in C. empetri. These include:

  • Random Mutagenesis: Techniques like heavy-ion irradiation have been used to generate mutant strains with improved FR901379 yields.

  • Systems Metabolic Engineering: A more targeted approach involving the rational modification of the fungal genome. Key strategies include:

    • Overexpression of Rate-Limiting Enzymes: Increasing the expression of enzymes that catalyze slow steps in the biosynthetic pathway can eliminate the accumulation of unwanted byproducts and channel metabolic flux towards FR901379.

    • Overexpression of Transcriptional Activators: Enhancing the expression of specific transcription factors that positively regulate the FR901379 biosynthetic gene cluster can lead to a significant increase in production.

    • Gene Knockout: Deleting genes responsible for competing pathways or those that may degrade the final product can improve the overall yield.

Quantitative Data Summary

The following tables summarize the quantitative improvements in FR901379 production achieved through various metabolic engineering approaches.

Table 1: FR901379 Production in Engineered Coleophoma empetri Strains

StrainGenetic ModificationFR901379 Titer (g/L)Fold IncreaseReference
C. empetri MEFC09 (Wild-Type)-0.2 - 0.3-[1][2]
Mutant ∆ku80-28Heavy-ion irradiation of ∆ku80 strain0.52~1.7 - 2.6[1][2]
Mutant ZZ-138Two rounds of heavy-ion irradiation1.1~3.7 - 5.5[1]
Engineered StrainOverexpression of mcfJ1.3~4.3 - 6.5
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH4.0 (in 5 L bioreactor)~13.3 - 20

Visualizations

FR901379 Biosynthetic Pathway and Metabolic Engineering Targets

The biosynthesis of FR901379 is a complex process involving a nonribosomal peptide synthetase (NRPS) and several modifying enzymes. The key genes are organized in a biosynthetic gene cluster.

FR901379_Biosynthesis cluster_precursors Precursor Supply cluster_biosynthesis FR901379 Biosynthesis cluster_regulation Regulation & Engineering Amino Acids Amino Acids CEnrps Nonribosomal Peptide Synthetase (CEnrps) Amino Acids->CEnrps Palmitic Acid Palmitic Acid Modification_Enzymes Hydroxylation & Other Modifications (CEoxy1-4, CEhtyA-D) CEnrps->Modification_Enzymes Peptide Assembly CEligase Fatty-Acyl-AMP Ligase (CEligase) CEligase->CEnrps P450_Enzymes Cytochrome P450 (McfF/CEp450-1, McfH/CEp450-2) Modification_Enzymes->P450_Enzymes Sulfonation Sulfonation (CEp450-3, CEsul) P450_Enzymes->Sulfonation FR901379 FR901379 Sulfonation->FR901379 McfJ Transcriptional Activator (McfJ) McfJ->CEnrps Upregulation McfJ->P450_Enzymes

Caption: FR901379 biosynthetic pathway with key enzymes and regulatory elements targeted for metabolic engineering.

General Workflow for Metabolic Engineering of Coleophoma empetri

This diagram outlines the typical experimental workflow for genetically modifying C. empetri to enhance FR901379 production.

Metabolic_Engineering_Workflow Target_Identification 2. Target Gene Identification (e.g., McfJ, McfF, McfH) Vector_Construction 3. Vector Construction (Overexpression/Knockout Cassette) Target_Identification->Vector_Construction Transformation 4. Fungal Transformation (Protoplast-mediated or Agrobacterium-mediated) Vector_Construction->Transformation Mutant_Screening 5. Mutant Screening and Selection (e.g., PCR, Antibiotic Resistance) Transformation->Mutant_Screening Fermentation 6. Fermentation and Cultivation Mutant_Screening->Fermentation Analysis 7. FR901379 Quantification (HPLC Analysis) Fermentation->Analysis Strain_Optimization 8. Further Strain Optimization Analysis->Strain_Optimization Strain_Optimization->Target_Identification Iterative Improvement

Caption: A generalized workflow for the metabolic engineering of Coleophoma empetri.

Experimental Protocols

Protocol 1: Cultivation of Coleophoma empetri

This protocol describes the media and conditions for the cultivation of C. empetri for routine growth, seed culture preparation, and FR901379 production.

Materials:

  • Potato Dextrose Agar (PDA) for solid medium

  • Seed Culture Medium (MKS):

    • Soluble starch: 15 g/L

    • Sucrose: 10 g/L

    • Cottonseed meal: 5 g/L

    • Peptone: 10 g/L

    • KH₂PO₄: 1 g/L

    • CaCO₃: 2 g/L

    • pH: 6.5

  • Fermentation Medium (MKF):

    • Glucose: 10 g/L

    • Corn starch: 30 g/L

    • Peptone: 10 g/L

    • (NH₄)₂SO₄: 6 g/L

    • KH₂PO₄: 1 g/L

    • FeSO₄·7H₂O: 0.3 g/L

    • ZnSO₄·7H₂O: 0.01 g/L

    • CaCO₃: 2 g/L

    • pH: 6.5

    • For some high-yield fermentations, D-sorbitol (160 g/L) can be added.

Procedure:

  • Strain Maintenance: Maintain C. empetri strains on PDA plates at 25°C.

  • Seed Culture Preparation: a. Inoculate fresh mycelia from a PDA plate into a 250 mL shake flask containing 50 mL of MKS medium. b. Incubate at 25°C with shaking at 220 rpm for 2 days.

  • Fermentation for FR901379 Production: a. Inoculate 5 mL of the seed culture into a 250 mL shake flask containing 50 mL of MKF medium. b. Incubate at 25°C with shaking at 220 rpm for 8 days.

Protocol 2: Protoplast-Mediated Transformation of Coleophoma empetri

This protocol is for the genetic transformation of C. empetri to introduce foreign DNA for gene overexpression or knockout.

Materials:

  • C. empetri mycelia from a 1-day old MKS culture.

  • Enzyme Solution:

    • 0.6% Snailase

    • 0.6% Lysis enzymes

    • 0.7% Lywallzyme

  • STC Solution: (Sorbitol, Tris-HCl, CaCl₂)

  • PEG-CaCl₂ solution

  • DNA cassette for transformation (e.g., overexpression cassette with a selectable marker).

  • Regeneration medium (e.g., PDA with an osmotic stabilizer like sorbitol and the appropriate antibiotic for selection).

Procedure:

  • Mycelia Preparation: a. Grow C. empetri in MKS medium. For transformation, use young, actively growing mycelia.

  • Protoplast Formation: a. Harvest the mycelia by centrifugation. b. Resuspend the mycelia in the enzyme solution. c. Incubate at 30°C for 2-4 hours to digest the cell wall. d. Monitor protoplast formation under a microscope.

  • Protoplast Purification: a. Separate protoplasts from mycelial debris by filtration. b. Wash the protoplasts with an osmotic stabilizer solution (e.g., STC). c. Resuspend the purified protoplasts in STC solution to a concentration of 1.5 x 10⁷ protoplasts/mL.

  • Transformation: a. Mix approximately 1 µg of the DNA cassette with 100 µL of the protoplast suspension. b. Add PEG-CaCl₂ solution to facilitate DNA uptake and incubate.

  • Regeneration and Selection: a. Plate the transformation mixture onto the regeneration medium containing the selective agent. b. Incubate at 25°C until transformants appear.

  • Verification of Transformants: a. Isolate individual colonies and confirm the integration of the DNA cassette by PCR analysis.

Protocol 3: FR901379 Extraction and Quantification by HPLC

This protocol details the extraction of FR901379 from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth of C. empetri.

  • Methanol (B129727)

  • Centrifuge

  • HPLC system with a C18 reverse-phase column (e.g., Agilent, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Deionized water with 0.05% trifluoroacetic acid.

    • Solvent B: Acetonitrile with 0.05% trifluoroacetic acid.

  • FR901379 standard for quantification.

Procedure:

  • Extraction: a. Take a known volume of the fermentation broth. b. Add four volumes of methanol and shake vigorously for 1 hour at room temperature. c. Centrifuge at 10,000 x g for 5 minutes to pellet the mycelia and debris. d. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: a. Set the detection wavelength to 210 nm. b. Set the flow rate to 1 mL/min. c. Use the following gradient:

    • 5% - 40% Solvent B for 3 minutes
    • 40% - 60% Solvent B for 15 minutes
    • 100% Solvent B for 5 minutes
    • 5% Solvent B for 3 minutes d. Inject the extracted sample and a series of FR901379 standards. e. Quantify the amount of FR901379 in the sample by comparing the peak area to the standard curve.

Conclusion

The metabolic engineering of Coleophoma empetri has proven to be a highly effective strategy for increasing the production of the micafungin precursor, FR901379. The protocols and data presented here provide a solid foundation for researchers to further optimize FR901379 production, ultimately contributing to a more efficient and cost-effective manufacturing process for the important antifungal drug, micafungin. The continuous development of genetic tools and a deeper understanding of the metabolic and regulatory networks in C. empetri will undoubtedly lead to even more significant improvements in the future.

References

Application Notes and Protocols for Metabolic Engineering of Coleophoma empetri for Enhanced FR901379 Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview and detailed protocols for the metabolic engineering of the filamentous fungus Coleophoma empetri to improve the production of FR901379, a crucial precursor for the antifungal drug micafungin.

Introduction

FR901379 is a sulfonated lipohexapeptide nonribosomal peptide produced by Coleophoma empetri. It serves as the immediate precursor for the semi-synthetic echinocandin antifungal agent, micafungin. The low fermentation efficiency of FR901379 in wild-type strains presents a significant bottleneck, increasing the production cost of micafungin. Metabolic engineering strategies offer a promising avenue to enhance FR901379 titers by optimizing the biosynthetic pathway, improving precursor supply, and eliminating competing pathways. This document outlines key metabolic engineering strategies and provides detailed protocols for their implementation.

Metabolic Engineering Strategies for Enhanced FR901379 Production

Several successful strategies have been employed to boost FR901379 production in C. empetri. These include:

  • Random Mutagenesis: Techniques like heavy-ion irradiation have been used to generate mutant strains with improved FR901379 yields.

  • Systems Metabolic Engineering: A more targeted approach involving the rational modification of the fungal genome. Key strategies include:

    • Overexpression of Rate-Limiting Enzymes: Increasing the expression of enzymes that catalyze slow steps in the biosynthetic pathway can eliminate the accumulation of unwanted byproducts and channel metabolic flux towards FR901379.

    • Overexpression of Transcriptional Activators: Enhancing the expression of specific transcription factors that positively regulate the FR901379 biosynthetic gene cluster can lead to a significant increase in production.

    • Gene Knockout: Deleting genes responsible for competing pathways or those that may degrade the final product can improve the overall yield.

Quantitative Data Summary

The following tables summarize the quantitative improvements in FR901379 production achieved through various metabolic engineering approaches.

Table 1: FR901379 Production in Engineered Coleophoma empetri Strains

StrainGenetic ModificationFR901379 Titer (g/L)Fold IncreaseReference
C. empetri MEFC09 (Wild-Type)-0.2 - 0.3-[1][2]
Mutant ∆ku80-28Heavy-ion irradiation of ∆ku80 strain0.52~1.7 - 2.6[1][2]
Mutant ZZ-138Two rounds of heavy-ion irradiation1.1~3.7 - 5.5[1]
Engineered StrainOverexpression of mcfJ1.3~4.3 - 6.5
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH4.0 (in 5 L bioreactor)~13.3 - 20

Visualizations

FR901379 Biosynthetic Pathway and Metabolic Engineering Targets

The biosynthesis of FR901379 is a complex process involving a nonribosomal peptide synthetase (NRPS) and several modifying enzymes. The key genes are organized in a biosynthetic gene cluster.

FR901379_Biosynthesis cluster_precursors Precursor Supply cluster_biosynthesis FR901379 Biosynthesis cluster_regulation Regulation & Engineering Amino Acids Amino Acids CEnrps Nonribosomal Peptide Synthetase (CEnrps) Amino Acids->CEnrps Palmitic Acid Palmitic Acid Modification_Enzymes Hydroxylation & Other Modifications (CEoxy1-4, CEhtyA-D) CEnrps->Modification_Enzymes Peptide Assembly CEligase Fatty-Acyl-AMP Ligase (CEligase) CEligase->CEnrps P450_Enzymes Cytochrome P450 (McfF/CEp450-1, McfH/CEp450-2) Modification_Enzymes->P450_Enzymes Sulfonation Sulfonation (CEp450-3, CEsul) P450_Enzymes->Sulfonation FR901379 FR901379 Sulfonation->FR901379 McfJ Transcriptional Activator (McfJ) McfJ->CEnrps Upregulation McfJ->P450_Enzymes

Caption: FR901379 biosynthetic pathway with key enzymes and regulatory elements targeted for metabolic engineering.

General Workflow for Metabolic Engineering of Coleophoma empetri

This diagram outlines the typical experimental workflow for genetically modifying C. empetri to enhance FR901379 production.

Metabolic_Engineering_Workflow Target_Identification 2. Target Gene Identification (e.g., McfJ, McfF, McfH) Vector_Construction 3. Vector Construction (Overexpression/Knockout Cassette) Target_Identification->Vector_Construction Transformation 4. Fungal Transformation (Protoplast-mediated or Agrobacterium-mediated) Vector_Construction->Transformation Mutant_Screening 5. Mutant Screening and Selection (e.g., PCR, Antibiotic Resistance) Transformation->Mutant_Screening Fermentation 6. Fermentation and Cultivation Mutant_Screening->Fermentation Analysis 7. FR901379 Quantification (HPLC Analysis) Fermentation->Analysis Strain_Optimization 8. Further Strain Optimization Analysis->Strain_Optimization Strain_Optimization->Target_Identification Iterative Improvement

Caption: A generalized workflow for the metabolic engineering of Coleophoma empetri.

Experimental Protocols

Protocol 1: Cultivation of Coleophoma empetri

This protocol describes the media and conditions for the cultivation of C. empetri for routine growth, seed culture preparation, and FR901379 production.

Materials:

  • Potato Dextrose Agar (PDA) for solid medium

  • Seed Culture Medium (MKS):

    • Soluble starch: 15 g/L

    • Sucrose: 10 g/L

    • Cottonseed meal: 5 g/L

    • Peptone: 10 g/L

    • KH₂PO₄: 1 g/L

    • CaCO₃: 2 g/L

    • pH: 6.5

  • Fermentation Medium (MKF):

    • Glucose: 10 g/L

    • Corn starch: 30 g/L

    • Peptone: 10 g/L

    • (NH₄)₂SO₄: 6 g/L

    • KH₂PO₄: 1 g/L

    • FeSO₄·7H₂O: 0.3 g/L

    • ZnSO₄·7H₂O: 0.01 g/L

    • CaCO₃: 2 g/L

    • pH: 6.5

    • For some high-yield fermentations, D-sorbitol (160 g/L) can be added.

Procedure:

  • Strain Maintenance: Maintain C. empetri strains on PDA plates at 25°C.

  • Seed Culture Preparation: a. Inoculate fresh mycelia from a PDA plate into a 250 mL shake flask containing 50 mL of MKS medium. b. Incubate at 25°C with shaking at 220 rpm for 2 days.

  • Fermentation for FR901379 Production: a. Inoculate 5 mL of the seed culture into a 250 mL shake flask containing 50 mL of MKF medium. b. Incubate at 25°C with shaking at 220 rpm for 8 days.

Protocol 2: Protoplast-Mediated Transformation of Coleophoma empetri

This protocol is for the genetic transformation of C. empetri to introduce foreign DNA for gene overexpression or knockout.

Materials:

  • C. empetri mycelia from a 1-day old MKS culture.

  • Enzyme Solution:

    • 0.6% Snailase

    • 0.6% Lysis enzymes

    • 0.7% Lywallzyme

  • STC Solution: (Sorbitol, Tris-HCl, CaCl₂)

  • PEG-CaCl₂ solution

  • DNA cassette for transformation (e.g., overexpression cassette with a selectable marker).

  • Regeneration medium (e.g., PDA with an osmotic stabilizer like sorbitol and the appropriate antibiotic for selection).

Procedure:

  • Mycelia Preparation: a. Grow C. empetri in MKS medium. For transformation, use young, actively growing mycelia.

  • Protoplast Formation: a. Harvest the mycelia by centrifugation. b. Resuspend the mycelia in the enzyme solution. c. Incubate at 30°C for 2-4 hours to digest the cell wall. d. Monitor protoplast formation under a microscope.

  • Protoplast Purification: a. Separate protoplasts from mycelial debris by filtration. b. Wash the protoplasts with an osmotic stabilizer solution (e.g., STC). c. Resuspend the purified protoplasts in STC solution to a concentration of 1.5 x 10⁷ protoplasts/mL.

  • Transformation: a. Mix approximately 1 µg of the DNA cassette with 100 µL of the protoplast suspension. b. Add PEG-CaCl₂ solution to facilitate DNA uptake and incubate.

  • Regeneration and Selection: a. Plate the transformation mixture onto the regeneration medium containing the selective agent. b. Incubate at 25°C until transformants appear.

  • Verification of Transformants: a. Isolate individual colonies and confirm the integration of the DNA cassette by PCR analysis.

Protocol 3: FR901379 Extraction and Quantification by HPLC

This protocol details the extraction of FR901379 from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth of C. empetri.

  • Methanol

  • Centrifuge

  • HPLC system with a C18 reverse-phase column (e.g., Agilent, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Deionized water with 0.05% trifluoroacetic acid.

    • Solvent B: Acetonitrile with 0.05% trifluoroacetic acid.

  • FR901379 standard for quantification.

Procedure:

  • Extraction: a. Take a known volume of the fermentation broth. b. Add four volumes of methanol and shake vigorously for 1 hour at room temperature. c. Centrifuge at 10,000 x g for 5 minutes to pellet the mycelia and debris. d. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: a. Set the detection wavelength to 210 nm. b. Set the flow rate to 1 mL/min. c. Use the following gradient:

    • 5% - 40% Solvent B for 3 minutes
    • 40% - 60% Solvent B for 15 minutes
    • 100% Solvent B for 5 minutes
    • 5% Solvent B for 3 minutes d. Inject the extracted sample and a series of FR901379 standards. e. Quantify the amount of FR901379 in the sample by comparing the peak area to the standard curve.

Conclusion

The metabolic engineering of Coleophoma empetri has proven to be a highly effective strategy for increasing the production of the micafungin precursor, FR901379. The protocols and data presented here provide a solid foundation for researchers to further optimize FR901379 production, ultimately contributing to a more efficient and cost-effective manufacturing process for the important antifungal drug, micafungin. The continuous development of genetic tools and a deeper understanding of the metabolic and regulatory networks in C. empetri will undoubtedly lead to even more significant improvements in the future.

References

Application Notes and Protocols for the Quantification of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of FR901379, a key intermediate in the synthesis of the antifungal drug micafungin (B1204384). The protocols outlined below are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods, designed to ensure accuracy and reproducibility in research and quality control settings.

Introduction

FR901379 is a complex lipopeptide natural product produced by the filamentous fungus Coleophoma empetri. As the direct precursor to micafungin, an important echinocandin antifungal agent, robust and reliable analytical methods for its quantification are crucial for fermentation process optimization, purification monitoring, and quality assessment of the final active pharmaceutical ingredient.[1][2][3] Echinocandins, including the semi-synthetic micafungin derived from FR901379, function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4][5] This specific mechanism of action provides a targeted approach to treating fungal infections with high efficacy and selectivity.

Analytical Methods Overview

The primary methods for the quantification of FR901379 are based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. For higher sensitivity and selectivity, particularly in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed.

High-Performance Liquid Chromatography (HPLC) for FR901379 Quantification

This section details the protocols for the quantitative analysis of FR901379 using HPLC.

Experimental Protocol: HPLC Method 1

This protocol is suitable for the routine analysis of FR901379 in fermentation broth and in-process samples.

1. Sample Preparation:

  • To 1 mL of fermentation broth, add 4 mL of methanol.

  • Vortex the mixture vigorously for 1 hour at room temperature to ensure complete extraction.

  • Centrifuge the mixture at 10,000 x g for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity LC system or equivalent.

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Deionized water with 0.05% (v/v) trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.05% (v/v) trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase B
0 - 35 - 40
3 - 1840 - 60
18 - 23100
23 - 265

4. Quantification:

  • Construct a calibration curve using a series of known concentrations of a purified FR901379 reference standard.

  • The amount of FR901379 in the samples is quantified based on the peak area of the analyte.

Experimental Protocol: HPLC Method 2

This protocol offers an alternative gradient for separation.

1. Sample Preparation:

  • Follow the same procedure as described in HPLC Method 1.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters 515 pump and 996 detector or equivalent.

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Deionized water with 0.1% (v/v) trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase B
0 - 205 - 100

4. Quantification:

  • Quantification is performed by comparing the peak area of the sample to a calibration curve prepared with FR901379 standards.

Data Presentation: HPLC Method Performance (Illustrative)
ParameterHPLC Method 1HPLC Method 2
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.3 µg/mL
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98 - 102%97 - 103%
Note: The values presented in this table are illustrative and should be determined for each specific laboratory setup and application.

Liquid Chromatography-Mass Spectrometry (LC-MS) for FR901379 Analysis

For more sensitive and selective detection, especially for identifying metabolites and degradation products, LC-MS is a powerful tool.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Reaction mixtures are quenched with an equal volume of methanol.

  • Centrifuge at 13,000 x g for 15 minutes.

  • Transfer the supernatant to autosampler vials for analysis.

2. LC-MS Instrumentation and Conditions:

  • LC System: Agilent 1260 Infinity LC system or equivalent.

  • Mass Spectrometer: Agilent 6230 TOF-MS with an ESI ion source or equivalent.

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: Water with 0.5% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 20 µL.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase B
0 - 1015 - 40
10 - 4040 - 100

4. Mass Spectrometry Detection:

  • The deacylated product of FR901379, FR179642, can be observed at m/z 857.3525 [M+H-SO₃]⁺ and 839.3430 [M+H-SO₃-H₂O]⁺.

Visualizations

Signaling Pathway of Echinocandins

G cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action UDP_Glucose UDP-Glucose Glucan_Synthase_Complex β-(1,3)-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase_Complex Substrate Beta_Glucan_Chain β-(1,3)-D-Glucan Chain Glucan_Synthase_Complex->Beta_Glucan_Chain Elongation Cell_Wall Fungal Cell Wall Beta_Glucan_Chain->Cell_Wall Incorporation FR901379 FR901379 Micafungin Micafungin FR901379->Micafungin Semi-synthesis Micafungin->Glucan_Synthase_Complex Inhibition

Caption: Mechanism of action of echinocandins derived from FR901379.

Experimental Workflow for FR901379 Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Fermentation_Broth Fermentation Broth Extraction Methanol Extraction Fermentation_Broth->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Vial Sample for Analysis Filtration->HPLC_Vial HPLC_System HPLC System HPLC_Vial->HPLC_System Data_Acquisition Data Acquisition (210 nm) HPLC_System->Data_Acquisition Quantification Quantification vs. Standard Curve Data_Acquisition->Quantification

Caption: Workflow for the quantification of FR901379 from fermentation broth.

References

Application Notes and Protocols for the Quantification of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of FR901379, a key intermediate in the synthesis of the antifungal drug micafungin (B1204384). The protocols outlined below are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods, designed to ensure accuracy and reproducibility in research and quality control settings.

Introduction

FR901379 is a complex lipopeptide natural product produced by the filamentous fungus Coleophoma empetri. As the direct precursor to micafungin, an important echinocandin antifungal agent, robust and reliable analytical methods for its quantification are crucial for fermentation process optimization, purification monitoring, and quality assessment of the final active pharmaceutical ingredient.[1][2][3] Echinocandins, including the semi-synthetic micafungin derived from FR901379, function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4][5] This specific mechanism of action provides a targeted approach to treating fungal infections with high efficacy and selectivity.

Analytical Methods Overview

The primary methods for the quantification of FR901379 are based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. For higher sensitivity and selectivity, particularly in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed.

High-Performance Liquid Chromatography (HPLC) for FR901379 Quantification

This section details the protocols for the quantitative analysis of FR901379 using HPLC.

Experimental Protocol: HPLC Method 1

This protocol is suitable for the routine analysis of FR901379 in fermentation broth and in-process samples.

1. Sample Preparation:

  • To 1 mL of fermentation broth, add 4 mL of methanol.

  • Vortex the mixture vigorously for 1 hour at room temperature to ensure complete extraction.

  • Centrifuge the mixture at 10,000 x g for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity LC system or equivalent.

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Deionized water with 0.05% (v/v) trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.05% (v/v) trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase B
0 - 35 - 40
3 - 1840 - 60
18 - 23100
23 - 265

4. Quantification:

  • Construct a calibration curve using a series of known concentrations of a purified FR901379 reference standard.

  • The amount of FR901379 in the samples is quantified based on the peak area of the analyte.

Experimental Protocol: HPLC Method 2

This protocol offers an alternative gradient for separation.

1. Sample Preparation:

  • Follow the same procedure as described in HPLC Method 1.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters 515 pump and 996 detector or equivalent.

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Deionized water with 0.1% (v/v) trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase B
0 - 205 - 100

4. Quantification:

  • Quantification is performed by comparing the peak area of the sample to a calibration curve prepared with FR901379 standards.

Data Presentation: HPLC Method Performance (Illustrative)
ParameterHPLC Method 1HPLC Method 2
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.3 µg/mL
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98 - 102%97 - 103%
Note: The values presented in this table are illustrative and should be determined for each specific laboratory setup and application.

Liquid Chromatography-Mass Spectrometry (LC-MS) for FR901379 Analysis

For more sensitive and selective detection, especially for identifying metabolites and degradation products, LC-MS is a powerful tool.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Reaction mixtures are quenched with an equal volume of methanol.

  • Centrifuge at 13,000 x g for 15 minutes.

  • Transfer the supernatant to autosampler vials for analysis.

2. LC-MS Instrumentation and Conditions:

  • LC System: Agilent 1260 Infinity LC system or equivalent.

  • Mass Spectrometer: Agilent 6230 TOF-MS with an ESI ion source or equivalent.

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: Water with 0.5% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 20 µL.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase B
0 - 1015 - 40
10 - 4040 - 100

4. Mass Spectrometry Detection:

  • The deacylated product of FR901379, FR179642, can be observed at m/z 857.3525 [M+H-SO₃]⁺ and 839.3430 [M+H-SO₃-H₂O]⁺.

Visualizations

Signaling Pathway of Echinocandins

G cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action UDP_Glucose UDP-Glucose Glucan_Synthase_Complex β-(1,3)-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase_Complex Substrate Beta_Glucan_Chain β-(1,3)-D-Glucan Chain Glucan_Synthase_Complex->Beta_Glucan_Chain Elongation Cell_Wall Fungal Cell Wall Beta_Glucan_Chain->Cell_Wall Incorporation FR901379 FR901379 Micafungin Micafungin FR901379->Micafungin Semi-synthesis Micafungin->Glucan_Synthase_Complex Inhibition

Caption: Mechanism of action of echinocandins derived from FR901379.

Experimental Workflow for FR901379 Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Fermentation_Broth Fermentation Broth Extraction Methanol Extraction Fermentation_Broth->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Vial Sample for Analysis Filtration->HPLC_Vial HPLC_System HPLC System HPLC_Vial->HPLC_System Data_Acquisition Data Acquisition (210 nm) HPLC_System->Data_Acquisition Quantification Quantification vs. Standard Curve Data_Acquisition->Quantification

Caption: Workflow for the quantification of FR901379 from fermentation broth.

References

Application Notes and Protocols for the Quantification of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of FR901379, a key intermediate in the synthesis of the antifungal drug micafungin. The protocols outlined below are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods, designed to ensure accuracy and reproducibility in research and quality control settings.

Introduction

FR901379 is a complex lipopeptide natural product produced by the filamentous fungus Coleophoma empetri. As the direct precursor to micafungin, an important echinocandin antifungal agent, robust and reliable analytical methods for its quantification are crucial for fermentation process optimization, purification monitoring, and quality assessment of the final active pharmaceutical ingredient.[1][2][3] Echinocandins, including the semi-synthetic micafungin derived from FR901379, function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4][5] This specific mechanism of action provides a targeted approach to treating fungal infections with high efficacy and selectivity.

Analytical Methods Overview

The primary methods for the quantification of FR901379 are based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. For higher sensitivity and selectivity, particularly in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed.

High-Performance Liquid Chromatography (HPLC) for FR901379 Quantification

This section details the protocols for the quantitative analysis of FR901379 using HPLC.

Experimental Protocol: HPLC Method 1

This protocol is suitable for the routine analysis of FR901379 in fermentation broth and in-process samples.

1. Sample Preparation:

  • To 1 mL of fermentation broth, add 4 mL of methanol.

  • Vortex the mixture vigorously for 1 hour at room temperature to ensure complete extraction.

  • Centrifuge the mixture at 10,000 x g for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity LC system or equivalent.

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Deionized water with 0.05% (v/v) trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.05% (v/v) trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase B
0 - 35 - 40
3 - 1840 - 60
18 - 23100
23 - 265

4. Quantification:

  • Construct a calibration curve using a series of known concentrations of a purified FR901379 reference standard.

  • The amount of FR901379 in the samples is quantified based on the peak area of the analyte.

Experimental Protocol: HPLC Method 2

This protocol offers an alternative gradient for separation.

1. Sample Preparation:

  • Follow the same procedure as described in HPLC Method 1.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters 515 pump and 996 detector or equivalent.

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Deionized water with 0.1% (v/v) trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase B
0 - 205 - 100

4. Quantification:

  • Quantification is performed by comparing the peak area of the sample to a calibration curve prepared with FR901379 standards.

Data Presentation: HPLC Method Performance (Illustrative)
ParameterHPLC Method 1HPLC Method 2
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.3 µg/mL
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98 - 102%97 - 103%
Note: The values presented in this table are illustrative and should be determined for each specific laboratory setup and application.

Liquid Chromatography-Mass Spectrometry (LC-MS) for FR901379 Analysis

For more sensitive and selective detection, especially for identifying metabolites and degradation products, LC-MS is a powerful tool.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Reaction mixtures are quenched with an equal volume of methanol.

  • Centrifuge at 13,000 x g for 15 minutes.

  • Transfer the supernatant to autosampler vials for analysis.

2. LC-MS Instrumentation and Conditions:

  • LC System: Agilent 1260 Infinity LC system or equivalent.

  • Mass Spectrometer: Agilent 6230 TOF-MS with an ESI ion source or equivalent.

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: Water with 0.5% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 20 µL.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase B
0 - 1015 - 40
10 - 4040 - 100

4. Mass Spectrometry Detection:

  • The deacylated product of FR901379, FR179642, can be observed at m/z 857.3525 [M+H-SO₃]⁺ and 839.3430 [M+H-SO₃-H₂O]⁺.

Visualizations

Signaling Pathway of Echinocandins

G cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action UDP_Glucose UDP-Glucose Glucan_Synthase_Complex β-(1,3)-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase_Complex Substrate Beta_Glucan_Chain β-(1,3)-D-Glucan Chain Glucan_Synthase_Complex->Beta_Glucan_Chain Elongation Cell_Wall Fungal Cell Wall Beta_Glucan_Chain->Cell_Wall Incorporation FR901379 FR901379 Micafungin Micafungin FR901379->Micafungin Semi-synthesis Micafungin->Glucan_Synthase_Complex Inhibition

Caption: Mechanism of action of echinocandins derived from FR901379.

Experimental Workflow for FR901379 Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Fermentation_Broth Fermentation Broth Extraction Methanol Extraction Fermentation_Broth->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Vial Sample for Analysis Filtration->HPLC_Vial HPLC_System HPLC System HPLC_Vial->HPLC_System Data_Acquisition Data Acquisition (210 nm) HPLC_System->Data_Acquisition Quantification Quantification vs. Standard Curve Data_Acquisition->Quantification

Caption: Workflow for the quantification of FR901379 from fermentation broth.

References

Application Notes and Protocols for Enhancing FR-901379 Production via Heavy-Ion Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing heavy-ion irradiation as a mutagenesis tool to improve the production yield of FR-901379, a crucial precursor for the antifungal drug micafungin (B1204384), from the filamentous fungus Coleophoma empetri.

Introduction

FR-901379 is a non-ribosomal cyclic hexapeptide with potent antifungal activity, produced by the filamentous fungus Coleophoma empetri. It serves as the starting material for the semi-synthesis of micafungin, a widely used clinical antifungal agent. A significant challenge in the cost-effective production of micafungin is the relatively low yield of FR-901379 from the wild-type and conventionally mutated strains of C. empetri. Heavy-ion irradiation has emerged as a powerful and efficient mutagenesis technique for microbial strain improvement, offering advantages such as high mutation rates and broad mutation spectra.[1] This document outlines the application of heavy-ion irradiation to enhance FR-901379 production, providing detailed protocols for irradiation, mutant screening, and yield analysis.

Recent studies have demonstrated that subjecting Coleophoma empetri to heavy-ion irradiation can lead to a significant increase in FR-901379 production. Mutants obtained through two rounds of heavy-ion irradiation mutagenesis have been reported to produce up to 1.1 g/L of FR-901379, a remarkable 253.7% increase compared to the parent strain.[1] These high-yielding mutants often exhibit noticeable differences in morphology and fermentation characteristics, such as the formation of regular mycelial pellets and lower viscosity of the fermentation broth, which are beneficial for industrial-scale production.[1][2]

Data Presentation

The following tables summarize the quantitative data from studies employing heavy-ion irradiation for improving FR-901379 yield.

Table 1: FR-901379 Yield Improvement in Coleophoma empetri Mutants

StrainTreatmentFR-901379 Titer (g/L)Yield Increase (%)Reference
C. empetri MEFC09 (Parental)None0.2 - 0.3-[1]
Mutant Z40-23 (First Round)12C6+ Ion IrradiationNot specified, but led to second round-
High-Yield Mutants (Second Round)Two rounds of 12C6+ Ion Irradiation1.1253.7

Table 2: Heavy-Ion Irradiation Parameters

ParameterValueReference
Ion Source12C6+
FacilityHeavy Ion Research Facility in Lanzhou (HIRFL)
Irradiation Doses (First Round)40, 60, 80, 100, 120, 140, 160, 200, 500, 800 Gy
Irradiation Doses (Second Round)40, 60, 80, 100, 120, 140, 160, 200 Gy

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the heavy-ion irradiation-based strain improvement of Coleophoma empetri for enhanced FR-901379 production.

Microorganism, Media, and Cultivation Conditions
  • Producing Strain: Coleophoma empetri MEFC09

  • Culture Medium (PDA): Potato Dextrose Agar (B569324) for routine culture and spore production.

  • Seed Culture Medium (MKS):

    • Soluble Starch: 15 g/L

    • Sucrose: 10 g/L

    • Cotton Seed Meal: 5 g/L

    • Peptone: 10 g/L

    • KH2PO4: 1 g/L

    • CaCO3: 2 g/L

    • pH: 6.5

  • Fermentation Medium (MKF):

    • Glucose: 10 g/L

    • Corn Starch: 30 g/L

    • Peptone: 10 g/L

    • (NH4)2SO4: 6 g/L

    • KH2PO4: 1 g/L

    • FeSO4: 0.3 g/L

    • ZnSO4: 0.01 g/L

    • CaCO3: 2 g/L

    • pH: 6.5

Protocol for Heavy-Ion Irradiation
  • Spore Suspension Preparation:

    • Culture C. empetri MEFC09 on PDA plates at 25°C for 8 days to allow for sufficient sporulation.

    • Harvest the spores by adding a suitable sterile solution (e.g., 0.85% NaCl with 0.1% Tween 80) to the agar surface and gently scraping with a sterile loop.

    • Filter the spore suspension through sterile cotton wool or miracloth to remove mycelial fragments.

    • Wash the spores by centrifugation and resuspend in sterile distilled water.

    • Adjust the spore concentration to approximately 1 x 107 spores/mL using a hemocytometer.

  • Irradiation Procedure:

    • Pipette a defined volume of the spore suspension into a sterile container suitable for irradiation (e.g., a small petri dish or a specific sample holder for the beamline).

    • Expose the spore suspension to a 12C6+ heavy-ion beam at the Heavy Ion Research Facility in Lanzhou (HIRFL) or a similar facility.

    • Apply a range of irradiation doses to determine the optimal dose for mutagenesis. A common starting point is to aim for a lethality rate of 80-90%. For the first round, doses ranging from 40 to 800 Gy can be tested, and for subsequent rounds, a narrower range, such as 40 to 200 Gy, can be used.

Protocol for Mutant Screening
  • Post-Irradiation Plating:

    • Dilute the irradiated spore suspension serially with sterile water.

    • Plate the dilutions onto PDA plates to obtain single colonies.

    • Incubate the plates at 25°C until colonies are well-formed.

    • Simultaneously, plate an un-irradiated control to calculate the lethality rate.

  • High-Throughput Screening:

    • Randomly select a large number of single colonies from the irradiated plates and transfer each to a separate well of a multi-well plate containing seed culture medium (MKS).

    • Incubate the multi-well plates to allow for initial growth.

    • Inoculate a fermentation medium (MKF) in a larger multi-well plate or shake flasks with the seed cultures.

    • Incubate the fermentation cultures under appropriate conditions (e.g., 25°C, shaking at 200 rpm) for a defined period (e.g., 7-10 days).

Protocol for FR-901379 Quantification by HPLC
  • Sample Preparation:

    • Take a 1 mL aliquot of the fermentation broth.

    • Add 5 volumes of methanol (B129727) and extract using ultrasonic disruption for 1 hour.

    • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet cell debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for lipopeptide separation. The exact gradient should be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 210 nm.

    • Quantification: Create a standard curve using a purified FR-901379 standard to quantify the concentration in the samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Strain Preparation cluster_irradiation Mutagenesis cluster_screening Screening cluster_analysis Analysis strain Coleophoma empetri MEFC09 pda Culture on PDA (8 days, 25°C) strain->pda spore_prep Spore Suspension Preparation (1x10^7 spores/mL) pda->spore_prep irradiation Heavy-Ion Irradiation (12C6+) spore_prep->irradiation doses Dose Gradient (e.g., 40-800 Gy) irradiation->doses plating Plating on PDA doses->plating selection Single Colony Selection plating->selection fermentation Shake Flask Fermentation selection->fermentation extraction Methanol Extraction fermentation->extraction hplc HPLC-UV Analysis (210 nm) extraction->hplc yield_quant Yield Quantification hplc->yield_quant high_yield High-Yield Mutant Identified yield_quant->high_yield

Caption: Experimental workflow for improving FR-901379 yield.

FR-901379 Biosynthesis and Potential Impact of Heavy-Ion Irradiation

biosynthesis_pathway cluster_precursors Precursor Supply cluster_assembly Core Assembly cluster_modification Post-Assembly Modification cluster_regulation Regulation cluster_mutagenesis Heavy-Ion Irradiation Impact palmitic_acid Palmitic Acid celigase CEligase (Fatty-acyl-AMP ligase) palmitic_acid->celigase amino_acids Amino Acids (e.g., L-homotyrosine) cenrps CEnrps (Non-ribosomal peptide synthetase) amino_acids->cenrps celigase->cenrps cyclic_intermediate Cyclic Lipopeptide Intermediate cenrps->cyclic_intermediate ceoxy CEoxy (Oxygenases) cyclic_intermediate->ceoxy cep450 CEp450 (Cytochrome P450s) cyclic_intermediate->cep450 cesul CEsul (Sulfotransferase) ceoxy->cesul cep450->cesul fr901379 FR-901379 cesul->fr901379 cehyp CEhyp (Transcription Regulator) cehyp->celigase cehyp->cenrps cehyp->ceoxy cehyp->cep450 cehyp->cesul irradiation Heavy-Ion Irradiation irradiation->cenrps Enhanced Efficiency irradiation->cehyp Upregulation/ Mutation

Caption: FR-901379 biosynthesis and potential mutagenesis targets.

References

Application Notes and Protocols for Enhancing FR-901379 Production via Heavy-Ion Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing heavy-ion irradiation as a mutagenesis tool to improve the production yield of FR-901379, a crucial precursor for the antifungal drug micafungin (B1204384), from the filamentous fungus Coleophoma empetri.

Introduction

FR-901379 is a non-ribosomal cyclic hexapeptide with potent antifungal activity, produced by the filamentous fungus Coleophoma empetri. It serves as the starting material for the semi-synthesis of micafungin, a widely used clinical antifungal agent. A significant challenge in the cost-effective production of micafungin is the relatively low yield of FR-901379 from the wild-type and conventionally mutated strains of C. empetri. Heavy-ion irradiation has emerged as a powerful and efficient mutagenesis technique for microbial strain improvement, offering advantages such as high mutation rates and broad mutation spectra.[1] This document outlines the application of heavy-ion irradiation to enhance FR-901379 production, providing detailed protocols for irradiation, mutant screening, and yield analysis.

Recent studies have demonstrated that subjecting Coleophoma empetri to heavy-ion irradiation can lead to a significant increase in FR-901379 production. Mutants obtained through two rounds of heavy-ion irradiation mutagenesis have been reported to produce up to 1.1 g/L of FR-901379, a remarkable 253.7% increase compared to the parent strain.[1] These high-yielding mutants often exhibit noticeable differences in morphology and fermentation characteristics, such as the formation of regular mycelial pellets and lower viscosity of the fermentation broth, which are beneficial for industrial-scale production.[1][2]

Data Presentation

The following tables summarize the quantitative data from studies employing heavy-ion irradiation for improving FR-901379 yield.

Table 1: FR-901379 Yield Improvement in Coleophoma empetri Mutants

StrainTreatmentFR-901379 Titer (g/L)Yield Increase (%)Reference
C. empetri MEFC09 (Parental)None0.2 - 0.3-[1]
Mutant Z40-23 (First Round)12C6+ Ion IrradiationNot specified, but led to second round-
High-Yield Mutants (Second Round)Two rounds of 12C6+ Ion Irradiation1.1253.7

Table 2: Heavy-Ion Irradiation Parameters

ParameterValueReference
Ion Source12C6+
FacilityHeavy Ion Research Facility in Lanzhou (HIRFL)
Irradiation Doses (First Round)40, 60, 80, 100, 120, 140, 160, 200, 500, 800 Gy
Irradiation Doses (Second Round)40, 60, 80, 100, 120, 140, 160, 200 Gy

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the heavy-ion irradiation-based strain improvement of Coleophoma empetri for enhanced FR-901379 production.

Microorganism, Media, and Cultivation Conditions
  • Producing Strain: Coleophoma empetri MEFC09

  • Culture Medium (PDA): Potato Dextrose Agar (B569324) for routine culture and spore production.

  • Seed Culture Medium (MKS):

    • Soluble Starch: 15 g/L

    • Sucrose: 10 g/L

    • Cotton Seed Meal: 5 g/L

    • Peptone: 10 g/L

    • KH2PO4: 1 g/L

    • CaCO3: 2 g/L

    • pH: 6.5

  • Fermentation Medium (MKF):

    • Glucose: 10 g/L

    • Corn Starch: 30 g/L

    • Peptone: 10 g/L

    • (NH4)2SO4: 6 g/L

    • KH2PO4: 1 g/L

    • FeSO4: 0.3 g/L

    • ZnSO4: 0.01 g/L

    • CaCO3: 2 g/L

    • pH: 6.5

Protocol for Heavy-Ion Irradiation
  • Spore Suspension Preparation:

    • Culture C. empetri MEFC09 on PDA plates at 25°C for 8 days to allow for sufficient sporulation.

    • Harvest the spores by adding a suitable sterile solution (e.g., 0.85% NaCl with 0.1% Tween 80) to the agar surface and gently scraping with a sterile loop.

    • Filter the spore suspension through sterile cotton wool or miracloth to remove mycelial fragments.

    • Wash the spores by centrifugation and resuspend in sterile distilled water.

    • Adjust the spore concentration to approximately 1 x 107 spores/mL using a hemocytometer.

  • Irradiation Procedure:

    • Pipette a defined volume of the spore suspension into a sterile container suitable for irradiation (e.g., a small petri dish or a specific sample holder for the beamline).

    • Expose the spore suspension to a 12C6+ heavy-ion beam at the Heavy Ion Research Facility in Lanzhou (HIRFL) or a similar facility.

    • Apply a range of irradiation doses to determine the optimal dose for mutagenesis. A common starting point is to aim for a lethality rate of 80-90%. For the first round, doses ranging from 40 to 800 Gy can be tested, and for subsequent rounds, a narrower range, such as 40 to 200 Gy, can be used.

Protocol for Mutant Screening
  • Post-Irradiation Plating:

    • Dilute the irradiated spore suspension serially with sterile water.

    • Plate the dilutions onto PDA plates to obtain single colonies.

    • Incubate the plates at 25°C until colonies are well-formed.

    • Simultaneously, plate an un-irradiated control to calculate the lethality rate.

  • High-Throughput Screening:

    • Randomly select a large number of single colonies from the irradiated plates and transfer each to a separate well of a multi-well plate containing seed culture medium (MKS).

    • Incubate the multi-well plates to allow for initial growth.

    • Inoculate a fermentation medium (MKF) in a larger multi-well plate or shake flasks with the seed cultures.

    • Incubate the fermentation cultures under appropriate conditions (e.g., 25°C, shaking at 200 rpm) for a defined period (e.g., 7-10 days).

Protocol for FR-901379 Quantification by HPLC
  • Sample Preparation:

    • Take a 1 mL aliquot of the fermentation broth.

    • Add 5 volumes of methanol (B129727) and extract using ultrasonic disruption for 1 hour.

    • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet cell debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for lipopeptide separation. The exact gradient should be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 210 nm.

    • Quantification: Create a standard curve using a purified FR-901379 standard to quantify the concentration in the samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Strain Preparation cluster_irradiation Mutagenesis cluster_screening Screening cluster_analysis Analysis strain Coleophoma empetri MEFC09 pda Culture on PDA (8 days, 25°C) strain->pda spore_prep Spore Suspension Preparation (1x10^7 spores/mL) pda->spore_prep irradiation Heavy-Ion Irradiation (12C6+) spore_prep->irradiation doses Dose Gradient (e.g., 40-800 Gy) irradiation->doses plating Plating on PDA doses->plating selection Single Colony Selection plating->selection fermentation Shake Flask Fermentation selection->fermentation extraction Methanol Extraction fermentation->extraction hplc HPLC-UV Analysis (210 nm) extraction->hplc yield_quant Yield Quantification hplc->yield_quant high_yield High-Yield Mutant Identified yield_quant->high_yield

Caption: Experimental workflow for improving FR-901379 yield.

FR-901379 Biosynthesis and Potential Impact of Heavy-Ion Irradiation

biosynthesis_pathway cluster_precursors Precursor Supply cluster_assembly Core Assembly cluster_modification Post-Assembly Modification cluster_regulation Regulation cluster_mutagenesis Heavy-Ion Irradiation Impact palmitic_acid Palmitic Acid celigase CEligase (Fatty-acyl-AMP ligase) palmitic_acid->celigase amino_acids Amino Acids (e.g., L-homotyrosine) cenrps CEnrps (Non-ribosomal peptide synthetase) amino_acids->cenrps celigase->cenrps cyclic_intermediate Cyclic Lipopeptide Intermediate cenrps->cyclic_intermediate ceoxy CEoxy (Oxygenases) cyclic_intermediate->ceoxy cep450 CEp450 (Cytochrome P450s) cyclic_intermediate->cep450 cesul CEsul (Sulfotransferase) ceoxy->cesul cep450->cesul fr901379 FR-901379 cesul->fr901379 cehyp CEhyp (Transcription Regulator) cehyp->celigase cehyp->cenrps cehyp->ceoxy cehyp->cep450 cehyp->cesul irradiation Heavy-Ion Irradiation irradiation->cenrps Enhanced Efficiency irradiation->cehyp Upregulation/ Mutation

Caption: FR-901379 biosynthesis and potential mutagenesis targets.

References

Application Notes and Protocols for Enhancing FR-901379 Production via Heavy-Ion Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing heavy-ion irradiation as a mutagenesis tool to improve the production yield of FR-901379, a crucial precursor for the antifungal drug micafungin, from the filamentous fungus Coleophoma empetri.

Introduction

FR-901379 is a non-ribosomal cyclic hexapeptide with potent antifungal activity, produced by the filamentous fungus Coleophoma empetri. It serves as the starting material for the semi-synthesis of micafungin, a widely used clinical antifungal agent. A significant challenge in the cost-effective production of micafungin is the relatively low yield of FR-901379 from the wild-type and conventionally mutated strains of C. empetri. Heavy-ion irradiation has emerged as a powerful and efficient mutagenesis technique for microbial strain improvement, offering advantages such as high mutation rates and broad mutation spectra.[1] This document outlines the application of heavy-ion irradiation to enhance FR-901379 production, providing detailed protocols for irradiation, mutant screening, and yield analysis.

Recent studies have demonstrated that subjecting Coleophoma empetri to heavy-ion irradiation can lead to a significant increase in FR-901379 production. Mutants obtained through two rounds of heavy-ion irradiation mutagenesis have been reported to produce up to 1.1 g/L of FR-901379, a remarkable 253.7% increase compared to the parent strain.[1] These high-yielding mutants often exhibit noticeable differences in morphology and fermentation characteristics, such as the formation of regular mycelial pellets and lower viscosity of the fermentation broth, which are beneficial for industrial-scale production.[1][2]

Data Presentation

The following tables summarize the quantitative data from studies employing heavy-ion irradiation for improving FR-901379 yield.

Table 1: FR-901379 Yield Improvement in Coleophoma empetri Mutants

StrainTreatmentFR-901379 Titer (g/L)Yield Increase (%)Reference
C. empetri MEFC09 (Parental)None0.2 - 0.3-[1]
Mutant Z40-23 (First Round)12C6+ Ion IrradiationNot specified, but led to second round-
High-Yield Mutants (Second Round)Two rounds of 12C6+ Ion Irradiation1.1253.7

Table 2: Heavy-Ion Irradiation Parameters

ParameterValueReference
Ion Source12C6+
FacilityHeavy Ion Research Facility in Lanzhou (HIRFL)
Irradiation Doses (First Round)40, 60, 80, 100, 120, 140, 160, 200, 500, 800 Gy
Irradiation Doses (Second Round)40, 60, 80, 100, 120, 140, 160, 200 Gy

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the heavy-ion irradiation-based strain improvement of Coleophoma empetri for enhanced FR-901379 production.

Microorganism, Media, and Cultivation Conditions
  • Producing Strain: Coleophoma empetri MEFC09

  • Culture Medium (PDA): Potato Dextrose Agar for routine culture and spore production.

  • Seed Culture Medium (MKS):

    • Soluble Starch: 15 g/L

    • Sucrose: 10 g/L

    • Cotton Seed Meal: 5 g/L

    • Peptone: 10 g/L

    • KH2PO4: 1 g/L

    • CaCO3: 2 g/L

    • pH: 6.5

  • Fermentation Medium (MKF):

    • Glucose: 10 g/L

    • Corn Starch: 30 g/L

    • Peptone: 10 g/L

    • (NH4)2SO4: 6 g/L

    • KH2PO4: 1 g/L

    • FeSO4: 0.3 g/L

    • ZnSO4: 0.01 g/L

    • CaCO3: 2 g/L

    • pH: 6.5

Protocol for Heavy-Ion Irradiation
  • Spore Suspension Preparation:

    • Culture C. empetri MEFC09 on PDA plates at 25°C for 8 days to allow for sufficient sporulation.

    • Harvest the spores by adding a suitable sterile solution (e.g., 0.85% NaCl with 0.1% Tween 80) to the agar surface and gently scraping with a sterile loop.

    • Filter the spore suspension through sterile cotton wool or miracloth to remove mycelial fragments.

    • Wash the spores by centrifugation and resuspend in sterile distilled water.

    • Adjust the spore concentration to approximately 1 x 107 spores/mL using a hemocytometer.

  • Irradiation Procedure:

    • Pipette a defined volume of the spore suspension into a sterile container suitable for irradiation (e.g., a small petri dish or a specific sample holder for the beamline).

    • Expose the spore suspension to a 12C6+ heavy-ion beam at the Heavy Ion Research Facility in Lanzhou (HIRFL) or a similar facility.

    • Apply a range of irradiation doses to determine the optimal dose for mutagenesis. A common starting point is to aim for a lethality rate of 80-90%. For the first round, doses ranging from 40 to 800 Gy can be tested, and for subsequent rounds, a narrower range, such as 40 to 200 Gy, can be used.

Protocol for Mutant Screening
  • Post-Irradiation Plating:

    • Dilute the irradiated spore suspension serially with sterile water.

    • Plate the dilutions onto PDA plates to obtain single colonies.

    • Incubate the plates at 25°C until colonies are well-formed.

    • Simultaneously, plate an un-irradiated control to calculate the lethality rate.

  • High-Throughput Screening:

    • Randomly select a large number of single colonies from the irradiated plates and transfer each to a separate well of a multi-well plate containing seed culture medium (MKS).

    • Incubate the multi-well plates to allow for initial growth.

    • Inoculate a fermentation medium (MKF) in a larger multi-well plate or shake flasks with the seed cultures.

    • Incubate the fermentation cultures under appropriate conditions (e.g., 25°C, shaking at 200 rpm) for a defined period (e.g., 7-10 days).

Protocol for FR-901379 Quantification by HPLC
  • Sample Preparation:

    • Take a 1 mL aliquot of the fermentation broth.

    • Add 5 volumes of methanol and extract using ultrasonic disruption for 1 hour.

    • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet cell debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used for lipopeptide separation. The exact gradient should be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 210 nm.

    • Quantification: Create a standard curve using a purified FR-901379 standard to quantify the concentration in the samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Strain Preparation cluster_irradiation Mutagenesis cluster_screening Screening cluster_analysis Analysis strain Coleophoma empetri MEFC09 pda Culture on PDA (8 days, 25°C) strain->pda spore_prep Spore Suspension Preparation (1x10^7 spores/mL) pda->spore_prep irradiation Heavy-Ion Irradiation (12C6+) spore_prep->irradiation doses Dose Gradient (e.g., 40-800 Gy) irradiation->doses plating Plating on PDA doses->plating selection Single Colony Selection plating->selection fermentation Shake Flask Fermentation selection->fermentation extraction Methanol Extraction fermentation->extraction hplc HPLC-UV Analysis (210 nm) extraction->hplc yield_quant Yield Quantification hplc->yield_quant high_yield High-Yield Mutant Identified yield_quant->high_yield

Caption: Experimental workflow for improving FR-901379 yield.

FR-901379 Biosynthesis and Potential Impact of Heavy-Ion Irradiation

biosynthesis_pathway cluster_precursors Precursor Supply cluster_assembly Core Assembly cluster_modification Post-Assembly Modification cluster_regulation Regulation cluster_mutagenesis Heavy-Ion Irradiation Impact palmitic_acid Palmitic Acid celigase CEligase (Fatty-acyl-AMP ligase) palmitic_acid->celigase amino_acids Amino Acids (e.g., L-homotyrosine) cenrps CEnrps (Non-ribosomal peptide synthetase) amino_acids->cenrps celigase->cenrps cyclic_intermediate Cyclic Lipopeptide Intermediate cenrps->cyclic_intermediate ceoxy CEoxy (Oxygenases) cyclic_intermediate->ceoxy cep450 CEp450 (Cytochrome P450s) cyclic_intermediate->cep450 cesul CEsul (Sulfotransferase) ceoxy->cesul cep450->cesul fr901379 FR-901379 cesul->fr901379 cehyp CEhyp (Transcription Regulator) cehyp->celigase cehyp->cenrps cehyp->ceoxy cehyp->cep450 cehyp->cesul irradiation Heavy-Ion Irradiation irradiation->cenrps Enhanced Efficiency irradiation->cehyp Upregulation/ Mutation

Caption: FR-901379 biosynthesis and potential mutagenesis targets.

References

Application Notes and Protocols for CRISPR/Cas9 Gene Editing in Coleophoma empetri for FR901379 Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FR901379 is a sulfated echinocandin produced by the filamentous fungus Coleophoma empetri. It serves as a crucial intermediate in the synthesis of the potent antifungal drug micafungin (B1204384).[1][2] Enhancing the production of FR901379 is a key objective for improving the cost-effectiveness of micafungin manufacturing.[3][4][5] The advent of CRISPR/Cas9 technology has provided a powerful tool for the genetic manipulation of C. empetri, enabling targeted gene disruptions and overexpression to elucidate the FR901379 biosynthetic pathway and to engineer high-producing strains.

These application notes provide a comprehensive overview and detailed protocols for the application of CRISPR/Cas9-mediated gene editing in C. empetri for research focused on FR901379. This includes methodologies for gene knockout and overexpression, analysis of biosynthetic pathway genes, and strategies for enhancing FR901379 production.

Key Genes in the FR901379 Biosynthetic Pathway

Genetic manipulation using CRISPR/Cas9 has been instrumental in identifying and verifying the function of genes involved in FR901379 biosynthesis. The biosynthetic gene cluster contains several core functional genes, including:

  • CEnrps : A nonribosomal peptide synthetase.

  • CEligase : A fatty-acyl-AMP ligase involved in the activation and transfer of palmitic acid.

  • CEoxy1-4 : Four nonheme mononuclear iron oxygenases responsible for synthesizing nonproteinogenic amino acids.

  • CEhtyA-D : Genes involved in L-homotyrosine biosynthesis.

  • CEp450-1 & CEp450-2 : Two cytochrome P450 enzymes.

  • CEhyp/mcfJ : A key transcriptional regulator of the biosynthetic pathway.

Furthermore, two genes located outside the main cluster, CEp450-3 and CEsul , have been identified as responsible for the addition of the sulfonyloxy group.

Data Presentation: Quantitative Analysis of FR901379 Production

The following tables summarize the quantitative data on FR901379 production in various genetically engineered C. empetri strains.

Table 1: Effect of Gene Overexpression on FR901379 Titer

StrainGenotypeFR901379 Titer (g/L)Fold IncreaseReference
MEFC09Wild-Type0.3-
MEFC09-J-4Overexpression of mcfJ1.32~4.4
Engineered StrainCo-overexpression of mcfJ, mcfF, and mcfH4.0~13.3

Table 2: Impact of Gene Deletion on FR901379 Production

StrainGenotypeFR901379 ProductionReference
mcfJ deletion mutantΔmcfJCompletely abolished
Cehyp deletion mutantΔCehypCompletely abolished

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in C. empetri

This protocol outlines the steps for generating a gene knockout mutant in C. empetri using a CRISPR/Cas9 system, adapted from methodologies described for filamentous fungi.

1. sgRNA Design and Vector Construction:

  • Design 20-nucleotide single-guide RNAs (sgRNAs) targeting the gene of interest.
  • Synthesize and clone the sgRNA cassette into a vector containing the Streptococcus pyogenes Cas9 nuclease. This "all-in-one" vector should also contain a selectable marker, such as hygromycin resistance.

2. Protoplast Preparation:

  • Culture fresh C. empetri hyphae on Potato Dextrose Agar (PDA) plates.
  • Inoculate 50 mL of MKS medium with the hyphae and incubate for 2 days at 25°C with shaking (220 rpm).
  • Homogenize the hyphae and re-inoculate into fresh MKS medium for 1 day.
  • Harvest the hyphae by filtration and wash with 0.6 M MgSO4.
  • Treat the hyphae with a lytic enzyme solution to generate protoplasts.

3. Protoplast-Mediated Transformation (PMT):

  • Mix the prepared protoplasts with the CRISPR/Cas9 plasmid DNA.
  • Add a PEG-calcium solution to facilitate DNA uptake.
  • Plate the transformation mixture on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
  • Incubate the plates until transformants appear.

4. Screening and Verification of Mutants:

  • Isolate genomic DNA from putative transformants.
  • Perform PCR using primers flanking the target gene to screen for deletions or insertions.
  • Confirm the gene knockout by Southern blotting or Sanger sequencing of the PCR products.

Protocol 2: Fermentation and HPLC Analysis of FR901379

This protocol describes the fermentation of C. empetri strains and the quantification of FR901379 production by High-Performance Liquid Chromatography (HPLC).

1. Fermentation:

  • Inoculate the wild-type and mutant C. empetri strains in 50 mL of MKF fermentation medium. The MKF medium contains glucose, corn starch, peptone, (NH4)2SO4, KH2PO4, FeSO4, ZnSO4, and CaCO3, with a pH of 6.5.
  • Incubate the cultures at 25°C for up to 10 days.

2. Sample Preparation:

  • Take 1 mL of the fermentation culture at desired time points.
  • Extract the sample with an equal volume of methanol (B129727) by ultrasonic crushing for 1 hour.
  • Centrifuge the extract to pellet cell debris and collect the supernatant for analysis.

3. HPLC Analysis:

  • Analyze the supernatant using a C18 reversed-phase column.
  • Use a mobile phase of acetonitrile (B52724) and water with a flow rate of 1 mL/min at 30°C.
  • Detect FR901379 by monitoring the absorbance at 210 nm.
  • Quantify the concentration of FR901379 by comparing the peak area to a standard curve.

Visualizations

FR901379_Biosynthesis_Pathway cluster_precursors Precursors cluster_core_biosynthesis Core Biosynthesis cluster_sulfonation Sulfonation cluster_regulation Regulation Palmitic Acid Palmitic Acid CEligase CEligase Palmitic Acid->CEligase Amino Acids Amino Acids CEnrps CEnrps Amino Acids->CEnrps CEligase->CEnrps Intermediate Unsulfated Intermediate CEnrps->Intermediate CEoxy1-4 CEoxy1-4 CEoxy1-4->CEnrps Nonproteinogenic amino acids CEhtyA-D CEhtyA-D CEhtyA-D->CEnrps L-homotyrosine CEp450_1_2 CEp450-1 & CEp450-2 CEp450_1_2->Intermediate CEp450_3 CEp450-3 Intermediate->CEp450_3 CEsul CEsul CEp450_3->CEsul FR901379 FR901379 CEsul->FR901379 CEhyp CEhyp/mcfJ (Transcriptional Activator) CEhyp->CEligase CEhyp->CEnrps CEhyp->CEoxy1-4 CEhyp->CEhtyA-D CEhyp->CEp450_1_2 CEhyp->CEp450_3 CEhyp->CEsul

Caption: FR901379 biosynthetic pathway and its regulation in C. empetri.

CRISPR_Workflow Start Start sgRNA_Design sgRNA Design & Vector Construction Start->sgRNA_Design Protoplast_Prep Protoplast Preparation sgRNA_Design->Protoplast_Prep Transformation Protoplast-Mediated Transformation Protoplast_Prep->Transformation Screening Screening of Transformants (PCR) Transformation->Screening Verification Verification (Sequencing/Southern Blot) Screening->Verification Fermentation Fermentation of Verified Mutants Verification->Fermentation HPLC HPLC Analysis for FR901379 Fermentation->HPLC End End HPLC->End

References

Application Notes and Protocols for CRISPR/Cas9 Gene Editing in Coleophoma empetri for FR901379 Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FR901379 is a sulfated echinocandin produced by the filamentous fungus Coleophoma empetri. It serves as a crucial intermediate in the synthesis of the potent antifungal drug micafungin (B1204384).[1][2] Enhancing the production of FR901379 is a key objective for improving the cost-effectiveness of micafungin manufacturing.[3][4][5] The advent of CRISPR/Cas9 technology has provided a powerful tool for the genetic manipulation of C. empetri, enabling targeted gene disruptions and overexpression to elucidate the FR901379 biosynthetic pathway and to engineer high-producing strains.

These application notes provide a comprehensive overview and detailed protocols for the application of CRISPR/Cas9-mediated gene editing in C. empetri for research focused on FR901379. This includes methodologies for gene knockout and overexpression, analysis of biosynthetic pathway genes, and strategies for enhancing FR901379 production.

Key Genes in the FR901379 Biosynthetic Pathway

Genetic manipulation using CRISPR/Cas9 has been instrumental in identifying and verifying the function of genes involved in FR901379 biosynthesis. The biosynthetic gene cluster contains several core functional genes, including:

  • CEnrps : A nonribosomal peptide synthetase.

  • CEligase : A fatty-acyl-AMP ligase involved in the activation and transfer of palmitic acid.

  • CEoxy1-4 : Four nonheme mononuclear iron oxygenases responsible for synthesizing nonproteinogenic amino acids.

  • CEhtyA-D : Genes involved in L-homotyrosine biosynthesis.

  • CEp450-1 & CEp450-2 : Two cytochrome P450 enzymes.

  • CEhyp/mcfJ : A key transcriptional regulator of the biosynthetic pathway.

Furthermore, two genes located outside the main cluster, CEp450-3 and CEsul , have been identified as responsible for the addition of the sulfonyloxy group.

Data Presentation: Quantitative Analysis of FR901379 Production

The following tables summarize the quantitative data on FR901379 production in various genetically engineered C. empetri strains.

Table 1: Effect of Gene Overexpression on FR901379 Titer

StrainGenotypeFR901379 Titer (g/L)Fold IncreaseReference
MEFC09Wild-Type0.3-
MEFC09-J-4Overexpression of mcfJ1.32~4.4
Engineered StrainCo-overexpression of mcfJ, mcfF, and mcfH4.0~13.3

Table 2: Impact of Gene Deletion on FR901379 Production

StrainGenotypeFR901379 ProductionReference
mcfJ deletion mutantΔmcfJCompletely abolished
Cehyp deletion mutantΔCehypCompletely abolished

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in C. empetri

This protocol outlines the steps for generating a gene knockout mutant in C. empetri using a CRISPR/Cas9 system, adapted from methodologies described for filamentous fungi.

1. sgRNA Design and Vector Construction:

  • Design 20-nucleotide single-guide RNAs (sgRNAs) targeting the gene of interest.
  • Synthesize and clone the sgRNA cassette into a vector containing the Streptococcus pyogenes Cas9 nuclease. This "all-in-one" vector should also contain a selectable marker, such as hygromycin resistance.

2. Protoplast Preparation:

  • Culture fresh C. empetri hyphae on Potato Dextrose Agar (PDA) plates.
  • Inoculate 50 mL of MKS medium with the hyphae and incubate for 2 days at 25°C with shaking (220 rpm).
  • Homogenize the hyphae and re-inoculate into fresh MKS medium for 1 day.
  • Harvest the hyphae by filtration and wash with 0.6 M MgSO4.
  • Treat the hyphae with a lytic enzyme solution to generate protoplasts.

3. Protoplast-Mediated Transformation (PMT):

  • Mix the prepared protoplasts with the CRISPR/Cas9 plasmid DNA.
  • Add a PEG-calcium solution to facilitate DNA uptake.
  • Plate the transformation mixture on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
  • Incubate the plates until transformants appear.

4. Screening and Verification of Mutants:

  • Isolate genomic DNA from putative transformants.
  • Perform PCR using primers flanking the target gene to screen for deletions or insertions.
  • Confirm the gene knockout by Southern blotting or Sanger sequencing of the PCR products.

Protocol 2: Fermentation and HPLC Analysis of FR901379

This protocol describes the fermentation of C. empetri strains and the quantification of FR901379 production by High-Performance Liquid Chromatography (HPLC).

1. Fermentation:

  • Inoculate the wild-type and mutant C. empetri strains in 50 mL of MKF fermentation medium. The MKF medium contains glucose, corn starch, peptone, (NH4)2SO4, KH2PO4, FeSO4, ZnSO4, and CaCO3, with a pH of 6.5.
  • Incubate the cultures at 25°C for up to 10 days.

2. Sample Preparation:

  • Take 1 mL of the fermentation culture at desired time points.
  • Extract the sample with an equal volume of methanol (B129727) by ultrasonic crushing for 1 hour.
  • Centrifuge the extract to pellet cell debris and collect the supernatant for analysis.

3. HPLC Analysis:

  • Analyze the supernatant using a C18 reversed-phase column.
  • Use a mobile phase of acetonitrile (B52724) and water with a flow rate of 1 mL/min at 30°C.
  • Detect FR901379 by monitoring the absorbance at 210 nm.
  • Quantify the concentration of FR901379 by comparing the peak area to a standard curve.

Visualizations

FR901379_Biosynthesis_Pathway cluster_precursors Precursors cluster_core_biosynthesis Core Biosynthesis cluster_sulfonation Sulfonation cluster_regulation Regulation Palmitic Acid Palmitic Acid CEligase CEligase Palmitic Acid->CEligase Amino Acids Amino Acids CEnrps CEnrps Amino Acids->CEnrps CEligase->CEnrps Intermediate Unsulfated Intermediate CEnrps->Intermediate CEoxy1-4 CEoxy1-4 CEoxy1-4->CEnrps Nonproteinogenic amino acids CEhtyA-D CEhtyA-D CEhtyA-D->CEnrps L-homotyrosine CEp450_1_2 CEp450-1 & CEp450-2 CEp450_1_2->Intermediate CEp450_3 CEp450-3 Intermediate->CEp450_3 CEsul CEsul CEp450_3->CEsul FR901379 FR901379 CEsul->FR901379 CEhyp CEhyp/mcfJ (Transcriptional Activator) CEhyp->CEligase CEhyp->CEnrps CEhyp->CEoxy1-4 CEhyp->CEhtyA-D CEhyp->CEp450_1_2 CEhyp->CEp450_3 CEhyp->CEsul

Caption: FR901379 biosynthetic pathway and its regulation in C. empetri.

CRISPR_Workflow Start Start sgRNA_Design sgRNA Design & Vector Construction Start->sgRNA_Design Protoplast_Prep Protoplast Preparation sgRNA_Design->Protoplast_Prep Transformation Protoplast-Mediated Transformation Protoplast_Prep->Transformation Screening Screening of Transformants (PCR) Transformation->Screening Verification Verification (Sequencing/Southern Blot) Screening->Verification Fermentation Fermentation of Verified Mutants Verification->Fermentation HPLC HPLC Analysis for FR901379 Fermentation->HPLC End End HPLC->End

References

Application Notes and Protocols for CRISPR/Cas9 Gene Editing in Coleophoma empetri for FR901379 Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FR901379 is a sulfated echinocandin produced by the filamentous fungus Coleophoma empetri. It serves as a crucial intermediate in the synthesis of the potent antifungal drug micafungin.[1][2] Enhancing the production of FR901379 is a key objective for improving the cost-effectiveness of micafungin manufacturing.[3][4][5] The advent of CRISPR/Cas9 technology has provided a powerful tool for the genetic manipulation of C. empetri, enabling targeted gene disruptions and overexpression to elucidate the FR901379 biosynthetic pathway and to engineer high-producing strains.

These application notes provide a comprehensive overview and detailed protocols for the application of CRISPR/Cas9-mediated gene editing in C. empetri for research focused on FR901379. This includes methodologies for gene knockout and overexpression, analysis of biosynthetic pathway genes, and strategies for enhancing FR901379 production.

Key Genes in the FR901379 Biosynthetic Pathway

Genetic manipulation using CRISPR/Cas9 has been instrumental in identifying and verifying the function of genes involved in FR901379 biosynthesis. The biosynthetic gene cluster contains several core functional genes, including:

  • CEnrps : A nonribosomal peptide synthetase.

  • CEligase : A fatty-acyl-AMP ligase involved in the activation and transfer of palmitic acid.

  • CEoxy1-4 : Four nonheme mononuclear iron oxygenases responsible for synthesizing nonproteinogenic amino acids.

  • CEhtyA-D : Genes involved in L-homotyrosine biosynthesis.

  • CEp450-1 & CEp450-2 : Two cytochrome P450 enzymes.

  • CEhyp/mcfJ : A key transcriptional regulator of the biosynthetic pathway.

Furthermore, two genes located outside the main cluster, CEp450-3 and CEsul , have been identified as responsible for the addition of the sulfonyloxy group.

Data Presentation: Quantitative Analysis of FR901379 Production

The following tables summarize the quantitative data on FR901379 production in various genetically engineered C. empetri strains.

Table 1: Effect of Gene Overexpression on FR901379 Titer

StrainGenotypeFR901379 Titer (g/L)Fold IncreaseReference
MEFC09Wild-Type0.3-
MEFC09-J-4Overexpression of mcfJ1.32~4.4
Engineered StrainCo-overexpression of mcfJ, mcfF, and mcfH4.0~13.3

Table 2: Impact of Gene Deletion on FR901379 Production

StrainGenotypeFR901379 ProductionReference
mcfJ deletion mutantΔmcfJCompletely abolished
Cehyp deletion mutantΔCehypCompletely abolished

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in C. empetri

This protocol outlines the steps for generating a gene knockout mutant in C. empetri using a CRISPR/Cas9 system, adapted from methodologies described for filamentous fungi.

1. sgRNA Design and Vector Construction:

  • Design 20-nucleotide single-guide RNAs (sgRNAs) targeting the gene of interest.
  • Synthesize and clone the sgRNA cassette into a vector containing the Streptococcus pyogenes Cas9 nuclease. This "all-in-one" vector should also contain a selectable marker, such as hygromycin resistance.

2. Protoplast Preparation:

  • Culture fresh C. empetri hyphae on Potato Dextrose Agar (PDA) plates.
  • Inoculate 50 mL of MKS medium with the hyphae and incubate for 2 days at 25°C with shaking (220 rpm).
  • Homogenize the hyphae and re-inoculate into fresh MKS medium for 1 day.
  • Harvest the hyphae by filtration and wash with 0.6 M MgSO4.
  • Treat the hyphae with a lytic enzyme solution to generate protoplasts.

3. Protoplast-Mediated Transformation (PMT):

  • Mix the prepared protoplasts with the CRISPR/Cas9 plasmid DNA.
  • Add a PEG-calcium solution to facilitate DNA uptake.
  • Plate the transformation mixture on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
  • Incubate the plates until transformants appear.

4. Screening and Verification of Mutants:

  • Isolate genomic DNA from putative transformants.
  • Perform PCR using primers flanking the target gene to screen for deletions or insertions.
  • Confirm the gene knockout by Southern blotting or Sanger sequencing of the PCR products.

Protocol 2: Fermentation and HPLC Analysis of FR901379

This protocol describes the fermentation of C. empetri strains and the quantification of FR901379 production by High-Performance Liquid Chromatography (HPLC).

1. Fermentation:

  • Inoculate the wild-type and mutant C. empetri strains in 50 mL of MKF fermentation medium. The MKF medium contains glucose, corn starch, peptone, (NH4)2SO4, KH2PO4, FeSO4, ZnSO4, and CaCO3, with a pH of 6.5.
  • Incubate the cultures at 25°C for up to 10 days.

2. Sample Preparation:

  • Take 1 mL of the fermentation culture at desired time points.
  • Extract the sample with an equal volume of methanol by ultrasonic crushing for 1 hour.
  • Centrifuge the extract to pellet cell debris and collect the supernatant for analysis.

3. HPLC Analysis:

  • Analyze the supernatant using a C18 reversed-phase column.
  • Use a mobile phase of acetonitrile and water with a flow rate of 1 mL/min at 30°C.
  • Detect FR901379 by monitoring the absorbance at 210 nm.
  • Quantify the concentration of FR901379 by comparing the peak area to a standard curve.

Visualizations

FR901379_Biosynthesis_Pathway cluster_precursors Precursors cluster_core_biosynthesis Core Biosynthesis cluster_sulfonation Sulfonation cluster_regulation Regulation Palmitic Acid Palmitic Acid CEligase CEligase Palmitic Acid->CEligase Amino Acids Amino Acids CEnrps CEnrps Amino Acids->CEnrps CEligase->CEnrps Intermediate Unsulfated Intermediate CEnrps->Intermediate CEoxy1-4 CEoxy1-4 CEoxy1-4->CEnrps Nonproteinogenic amino acids CEhtyA-D CEhtyA-D CEhtyA-D->CEnrps L-homotyrosine CEp450_1_2 CEp450-1 & CEp450-2 CEp450_1_2->Intermediate CEp450_3 CEp450-3 Intermediate->CEp450_3 CEsul CEsul CEp450_3->CEsul FR901379 FR901379 CEsul->FR901379 CEhyp CEhyp/mcfJ (Transcriptional Activator) CEhyp->CEligase CEhyp->CEnrps CEhyp->CEoxy1-4 CEhyp->CEhtyA-D CEhyp->CEp450_1_2 CEhyp->CEp450_3 CEhyp->CEsul

Caption: FR901379 biosynthetic pathway and its regulation in C. empetri.

CRISPR_Workflow Start Start sgRNA_Design sgRNA Design & Vector Construction Start->sgRNA_Design Protoplast_Prep Protoplast Preparation sgRNA_Design->Protoplast_Prep Transformation Protoplast-Mediated Transformation Protoplast_Prep->Transformation Screening Screening of Transformants (PCR) Transformation->Screening Verification Verification (Sequencing/Southern Blot) Screening->Verification Fermentation Fermentation of Verified Mutants Verification->Fermentation HPLC HPLC Analysis for FR901379 Fermentation->HPLC End End HPLC->End

References

Application Notes and Protocols for the Extraction and Purification of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the extraction and purification of FR901379, a key precursor for the antifungal agent micafungin (B1204384). FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri.[1][2] The methodologies outlined below are compiled from various scientific sources and patents, aiming to provide a comprehensive guide for obtaining high-purity FR901379 suitable for further chemical modification and drug development.

The industrial production of micafungin involves the fermentation of Coleophoma empetri to produce FR901379, followed by deacylation of the palmitic acid side chain and substitution with an optimized N-acyl side chain.[1] The efficiency of FR901379 production and purification is a critical factor in the overall cost and yield of micafungin.[1][3]

Quantitative Data Summary

The following table summarizes quantitative data related to the production and purification of FR901379 from various studies. This data is intended to provide a comparative overview of different approaches and outcomes.

ParameterValueMethod/StrainReference
Fermentation Titer
0.3 g/LC. empetri MEFC09
0.9 g/LC. empetri MEFC09 (5L bioreactor)
1.1 g/LMutated C. empetri (heavy-ion irradiation)
1.3 g/LEngineered C. empetri (overexpressing mcfJ)
2.4 g/LEngineered C. empetri MEFC09-JFH (5L bioreactor)
4.0 g/LEngineered C. empetri (co-expressing mcfJ, mcfF, and mcfH)
Purification
Purity of Crude Powder≥ 85%Macroporous resin and solvent crystallization
Final Product Purity> 90% (weight content)Resin adsorption and silica (B1680970) gel chromatography
HPLC Purity> 95% (area normalization)Resin adsorption and silica gel chromatography
Yield
Extraction Yield> 70%Macroporous resin and solvent crystallization
Overall Recovery Rate> 75%Resin adsorption and silica gel chromatography

Experimental Protocols

The following protocols describe the extraction and purification of FR901379 from the fermentation broth of Coleophoma empetri.

Protocol 1: Extraction and Preliminary Purification using Macroporous Resin

This protocol is based on methods described in patent literature and publications focusing on industrial-scale production.

1. Solid-Liquid Separation:

  • Separate the fungal mycelia from the fermentation broth by filtration to obtain the solid fermenting culture.

2. Extraction from Mycelia:

  • To the solid fermenting culture, add a polar solvent (e.g., methanol) and stir for a sufficient time to leach FR901379 from the mycelia. A common method involves using 5 volumes of methanol (B129727) and ultrasonic crushing for 1 hour.
  • Perform another solid-liquid separation (e.g., centrifugation at 10,000 x g for 5 minutes) to obtain the FR901379-containing liquor.

3. Resin Adsorption:

  • Dilute the FR901379 liquor with water to reduce the concentration of the polar solvent.
  • The diluted extract is then passed through a column packed with a non-polar macroporous adsorbent resin, such as HP-20, for adsorption. Alternatively, a sequence of decolorizing resin (e.g., D303) followed by an adsorbing resin (e.g., LX-18) can be used.
  • The recommended adsorption flow rate is 1.5 - 2 bed volumes (BV) per hour.

4. Desorption and Concentration:

  • After adsorption, wash the resin column with water to remove impurities.
  • Desorb FR901379 from the resin using a suitable eluent, such as 80% ethanol.
  • Collect the eluate and concentrate it under reduced pressure to obtain a crude extract of FR901379.

5. Crystallization:

  • The concentrated crude extract is further purified by crystallization from a suitable solvent, such as acetone.
  • After crystallization, the purified FR901379 is collected by filtration and dried.

Protocol 2: Purification by Silica Gel Chromatography

This protocol is a further purification step for the crude FR901379 extract obtained from Protocol 1.

1. Column Preparation:

  • Prepare a silica gel chromatography column packed with an appropriate grade of silica gel.

2. Sample Loading and Elution:

  • Dissolve the crude FR901379 extract in a minimal amount of a suitable solvent and load it onto the silica gel column.
  • Elute the column with a mixed solvent system. The specific solvent system is not detailed in the provided references but would typically involve a gradient of a non-polar and a polar solvent.

3. Fraction Collection and Analysis:

  • Collect fractions as they elute from the column.
  • Analyze the fractions for the presence and purity of FR901379 using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm.

4. Concentration and Crystallization:

  • Pool the fractions containing high-purity FR901379 and concentrate them under reduced pressure.
  • The concentrated, highly purified FR901379 can be crystallized using a suitable solvent, filtered, and dried to obtain the final product.

Visualizations

Experimental Workflow for FR901379 Extraction and Purification

FR901379_Purification_Workflow Fermentation C. empetri Fermentation Broth Filtration1 Solid-Liquid Separation (Filtration) Fermentation->Filtration1 Mycelia Solid Fermenting Culture (Mycelia) Filtration1->Mycelia Solid Phase Supernatant1 Spent Broth Filtration1->Supernatant1 Liquid Phase Extraction Solvent Extraction (e.g., Methanol) Mycelia->Extraction Filtration2 Solid-Liquid Separation (Centrifugation) Extraction->Filtration2 Mycelial_Debris Mycelial Debris Filtration2->Mycelial_Debris Solid Phase Crude_Extract FR901379 Liquor (Crude Extract) Filtration2->Crude_Extract Liquid Phase Resin_Adsorption Macroporous Resin Adsorption (e.g., HP-20, LX-18) Crude_Extract->Resin_Adsorption Desorption Desorption (e.g., 80% Ethanol) Resin_Adsorption->Desorption Concentration1 Concentration Desorption->Concentration1 Crude_FR901379 Crude FR901379 Powder Concentration1->Crude_FR901379 Silica_Gel Silica Gel Chromatography Crude_FR901379->Silica_Gel Concentration2 Concentration of Pure Fractions Silica_Gel->Concentration2 Crystallization Crystallization (e.g., Acetone) Concentration2->Crystallization Final_Product High-Purity FR901379 Crystallization->Final_Product

Caption: Workflow for the extraction and purification of FR901379.

Logical Relationship of Key Genes in FR901379 Biosynthesis

The production of the starting material, FR901379, in C. empetri can be significantly enhanced through metabolic engineering. Overexpression of specific genes has been shown to increase the titer and reduce byproducts.

FR901379_Biosynthesis_Logic McfJ mcfJ (Transcriptional Activator) Biosynthesis_Pathway FR901379 Biosynthesis Pathway McfJ->Biosynthesis_Pathway Positively Regulates McfF_H mcfF & mcfH (Cytochrome P450 enzymes) FR901379 FR901379 McfF_H->FR901379 Catalyzes Hydroxylation Intermediates Intermediates (WF11899B, WF11899C) Biosynthesis_Pathway->Intermediates Intermediates->FR901379 Hydroxylation Byproducts Byproducts Intermediates->Byproducts

Caption: Key gene interactions in FR901379 biosynthesis.

References

Application Notes and Protocols for the Extraction and Purification of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the extraction and purification of FR901379, a key precursor for the antifungal agent micafungin (B1204384). FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri.[1][2] The methodologies outlined below are compiled from various scientific sources and patents, aiming to provide a comprehensive guide for obtaining high-purity FR901379 suitable for further chemical modification and drug development.

The industrial production of micafungin involves the fermentation of Coleophoma empetri to produce FR901379, followed by deacylation of the palmitic acid side chain and substitution with an optimized N-acyl side chain.[1] The efficiency of FR901379 production and purification is a critical factor in the overall cost and yield of micafungin.[1][3]

Quantitative Data Summary

The following table summarizes quantitative data related to the production and purification of FR901379 from various studies. This data is intended to provide a comparative overview of different approaches and outcomes.

ParameterValueMethod/StrainReference
Fermentation Titer
0.3 g/LC. empetri MEFC09
0.9 g/LC. empetri MEFC09 (5L bioreactor)
1.1 g/LMutated C. empetri (heavy-ion irradiation)
1.3 g/LEngineered C. empetri (overexpressing mcfJ)
2.4 g/LEngineered C. empetri MEFC09-JFH (5L bioreactor)
4.0 g/LEngineered C. empetri (co-expressing mcfJ, mcfF, and mcfH)
Purification
Purity of Crude Powder≥ 85%Macroporous resin and solvent crystallization
Final Product Purity> 90% (weight content)Resin adsorption and silica (B1680970) gel chromatography
HPLC Purity> 95% (area normalization)Resin adsorption and silica gel chromatography
Yield
Extraction Yield> 70%Macroporous resin and solvent crystallization
Overall Recovery Rate> 75%Resin adsorption and silica gel chromatography

Experimental Protocols

The following protocols describe the extraction and purification of FR901379 from the fermentation broth of Coleophoma empetri.

Protocol 1: Extraction and Preliminary Purification using Macroporous Resin

This protocol is based on methods described in patent literature and publications focusing on industrial-scale production.

1. Solid-Liquid Separation:

  • Separate the fungal mycelia from the fermentation broth by filtration to obtain the solid fermenting culture.

2. Extraction from Mycelia:

  • To the solid fermenting culture, add a polar solvent (e.g., methanol) and stir for a sufficient time to leach FR901379 from the mycelia. A common method involves using 5 volumes of methanol (B129727) and ultrasonic crushing for 1 hour.
  • Perform another solid-liquid separation (e.g., centrifugation at 10,000 x g for 5 minutes) to obtain the FR901379-containing liquor.

3. Resin Adsorption:

  • Dilute the FR901379 liquor with water to reduce the concentration of the polar solvent.
  • The diluted extract is then passed through a column packed with a non-polar macroporous adsorbent resin, such as HP-20, for adsorption. Alternatively, a sequence of decolorizing resin (e.g., D303) followed by an adsorbing resin (e.g., LX-18) can be used.
  • The recommended adsorption flow rate is 1.5 - 2 bed volumes (BV) per hour.

4. Desorption and Concentration:

  • After adsorption, wash the resin column with water to remove impurities.
  • Desorb FR901379 from the resin using a suitable eluent, such as 80% ethanol.
  • Collect the eluate and concentrate it under reduced pressure to obtain a crude extract of FR901379.

5. Crystallization:

  • The concentrated crude extract is further purified by crystallization from a suitable solvent, such as acetone.
  • After crystallization, the purified FR901379 is collected by filtration and dried.

Protocol 2: Purification by Silica Gel Chromatography

This protocol is a further purification step for the crude FR901379 extract obtained from Protocol 1.

1. Column Preparation:

  • Prepare a silica gel chromatography column packed with an appropriate grade of silica gel.

2. Sample Loading and Elution:

  • Dissolve the crude FR901379 extract in a minimal amount of a suitable solvent and load it onto the silica gel column.
  • Elute the column with a mixed solvent system. The specific solvent system is not detailed in the provided references but would typically involve a gradient of a non-polar and a polar solvent.

3. Fraction Collection and Analysis:

  • Collect fractions as they elute from the column.
  • Analyze the fractions for the presence and purity of FR901379 using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm.

4. Concentration and Crystallization:

  • Pool the fractions containing high-purity FR901379 and concentrate them under reduced pressure.
  • The concentrated, highly purified FR901379 can be crystallized using a suitable solvent, filtered, and dried to obtain the final product.

Visualizations

Experimental Workflow for FR901379 Extraction and Purification

FR901379_Purification_Workflow Fermentation C. empetri Fermentation Broth Filtration1 Solid-Liquid Separation (Filtration) Fermentation->Filtration1 Mycelia Solid Fermenting Culture (Mycelia) Filtration1->Mycelia Solid Phase Supernatant1 Spent Broth Filtration1->Supernatant1 Liquid Phase Extraction Solvent Extraction (e.g., Methanol) Mycelia->Extraction Filtration2 Solid-Liquid Separation (Centrifugation) Extraction->Filtration2 Mycelial_Debris Mycelial Debris Filtration2->Mycelial_Debris Solid Phase Crude_Extract FR901379 Liquor (Crude Extract) Filtration2->Crude_Extract Liquid Phase Resin_Adsorption Macroporous Resin Adsorption (e.g., HP-20, LX-18) Crude_Extract->Resin_Adsorption Desorption Desorption (e.g., 80% Ethanol) Resin_Adsorption->Desorption Concentration1 Concentration Desorption->Concentration1 Crude_FR901379 Crude FR901379 Powder Concentration1->Crude_FR901379 Silica_Gel Silica Gel Chromatography Crude_FR901379->Silica_Gel Concentration2 Concentration of Pure Fractions Silica_Gel->Concentration2 Crystallization Crystallization (e.g., Acetone) Concentration2->Crystallization Final_Product High-Purity FR901379 Crystallization->Final_Product

Caption: Workflow for the extraction and purification of FR901379.

Logical Relationship of Key Genes in FR901379 Biosynthesis

The production of the starting material, FR901379, in C. empetri can be significantly enhanced through metabolic engineering. Overexpression of specific genes has been shown to increase the titer and reduce byproducts.

FR901379_Biosynthesis_Logic McfJ mcfJ (Transcriptional Activator) Biosynthesis_Pathway FR901379 Biosynthesis Pathway McfJ->Biosynthesis_Pathway Positively Regulates McfF_H mcfF & mcfH (Cytochrome P450 enzymes) FR901379 FR901379 McfF_H->FR901379 Catalyzes Hydroxylation Intermediates Intermediates (WF11899B, WF11899C) Biosynthesis_Pathway->Intermediates Intermediates->FR901379 Hydroxylation Byproducts Byproducts Intermediates->Byproducts

Caption: Key gene interactions in FR901379 biosynthesis.

References

Application Notes and Protocols for the Extraction and Purification of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the extraction and purification of FR901379, a key precursor for the antifungal agent micafungin. FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri.[1][2] The methodologies outlined below are compiled from various scientific sources and patents, aiming to provide a comprehensive guide for obtaining high-purity FR901379 suitable for further chemical modification and drug development.

The industrial production of micafungin involves the fermentation of Coleophoma empetri to produce FR901379, followed by deacylation of the palmitic acid side chain and substitution with an optimized N-acyl side chain.[1] The efficiency of FR901379 production and purification is a critical factor in the overall cost and yield of micafungin.[1][3]

Quantitative Data Summary

The following table summarizes quantitative data related to the production and purification of FR901379 from various studies. This data is intended to provide a comparative overview of different approaches and outcomes.

ParameterValueMethod/StrainReference
Fermentation Titer
0.3 g/LC. empetri MEFC09
0.9 g/LC. empetri MEFC09 (5L bioreactor)
1.1 g/LMutated C. empetri (heavy-ion irradiation)
1.3 g/LEngineered C. empetri (overexpressing mcfJ)
2.4 g/LEngineered C. empetri MEFC09-JFH (5L bioreactor)
4.0 g/LEngineered C. empetri (co-expressing mcfJ, mcfF, and mcfH)
Purification
Purity of Crude Powder≥ 85%Macroporous resin and solvent crystallization
Final Product Purity> 90% (weight content)Resin adsorption and silica gel chromatography
HPLC Purity> 95% (area normalization)Resin adsorption and silica gel chromatography
Yield
Extraction Yield> 70%Macroporous resin and solvent crystallization
Overall Recovery Rate> 75%Resin adsorption and silica gel chromatography

Experimental Protocols

The following protocols describe the extraction and purification of FR901379 from the fermentation broth of Coleophoma empetri.

Protocol 1: Extraction and Preliminary Purification using Macroporous Resin

This protocol is based on methods described in patent literature and publications focusing on industrial-scale production.

1. Solid-Liquid Separation:

  • Separate the fungal mycelia from the fermentation broth by filtration to obtain the solid fermenting culture.

2. Extraction from Mycelia:

  • To the solid fermenting culture, add a polar solvent (e.g., methanol) and stir for a sufficient time to leach FR901379 from the mycelia. A common method involves using 5 volumes of methanol and ultrasonic crushing for 1 hour.
  • Perform another solid-liquid separation (e.g., centrifugation at 10,000 x g for 5 minutes) to obtain the FR901379-containing liquor.

3. Resin Adsorption:

  • Dilute the FR901379 liquor with water to reduce the concentration of the polar solvent.
  • The diluted extract is then passed through a column packed with a non-polar macroporous adsorbent resin, such as HP-20, for adsorption. Alternatively, a sequence of decolorizing resin (e.g., D303) followed by an adsorbing resin (e.g., LX-18) can be used.
  • The recommended adsorption flow rate is 1.5 - 2 bed volumes (BV) per hour.

4. Desorption and Concentration:

  • After adsorption, wash the resin column with water to remove impurities.
  • Desorb FR901379 from the resin using a suitable eluent, such as 80% ethanol.
  • Collect the eluate and concentrate it under reduced pressure to obtain a crude extract of FR901379.

5. Crystallization:

  • The concentrated crude extract is further purified by crystallization from a suitable solvent, such as acetone.
  • After crystallization, the purified FR901379 is collected by filtration and dried.

Protocol 2: Purification by Silica Gel Chromatography

This protocol is a further purification step for the crude FR901379 extract obtained from Protocol 1.

1. Column Preparation:

  • Prepare a silica gel chromatography column packed with an appropriate grade of silica gel.

2. Sample Loading and Elution:

  • Dissolve the crude FR901379 extract in a minimal amount of a suitable solvent and load it onto the silica gel column.
  • Elute the column with a mixed solvent system. The specific solvent system is not detailed in the provided references but would typically involve a gradient of a non-polar and a polar solvent.

3. Fraction Collection and Analysis:

  • Collect fractions as they elute from the column.
  • Analyze the fractions for the presence and purity of FR901379 using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm.

4. Concentration and Crystallization:

  • Pool the fractions containing high-purity FR901379 and concentrate them under reduced pressure.
  • The concentrated, highly purified FR901379 can be crystallized using a suitable solvent, filtered, and dried to obtain the final product.

Visualizations

Experimental Workflow for FR901379 Extraction and Purification

FR901379_Purification_Workflow Fermentation C. empetri Fermentation Broth Filtration1 Solid-Liquid Separation (Filtration) Fermentation->Filtration1 Mycelia Solid Fermenting Culture (Mycelia) Filtration1->Mycelia Solid Phase Supernatant1 Spent Broth Filtration1->Supernatant1 Liquid Phase Extraction Solvent Extraction (e.g., Methanol) Mycelia->Extraction Filtration2 Solid-Liquid Separation (Centrifugation) Extraction->Filtration2 Mycelial_Debris Mycelial Debris Filtration2->Mycelial_Debris Solid Phase Crude_Extract FR901379 Liquor (Crude Extract) Filtration2->Crude_Extract Liquid Phase Resin_Adsorption Macroporous Resin Adsorption (e.g., HP-20, LX-18) Crude_Extract->Resin_Adsorption Desorption Desorption (e.g., 80% Ethanol) Resin_Adsorption->Desorption Concentration1 Concentration Desorption->Concentration1 Crude_FR901379 Crude FR901379 Powder Concentration1->Crude_FR901379 Silica_Gel Silica Gel Chromatography Crude_FR901379->Silica_Gel Concentration2 Concentration of Pure Fractions Silica_Gel->Concentration2 Crystallization Crystallization (e.g., Acetone) Concentration2->Crystallization Final_Product High-Purity FR901379 Crystallization->Final_Product

Caption: Workflow for the extraction and purification of FR901379.

Logical Relationship of Key Genes in FR901379 Biosynthesis

The production of the starting material, FR901379, in C. empetri can be significantly enhanced through metabolic engineering. Overexpression of specific genes has been shown to increase the titer and reduce byproducts.

FR901379_Biosynthesis_Logic McfJ mcfJ (Transcriptional Activator) Biosynthesis_Pathway FR901379 Biosynthesis Pathway McfJ->Biosynthesis_Pathway Positively Regulates McfF_H mcfF & mcfH (Cytochrome P450 enzymes) FR901379 FR901379 McfF_H->FR901379 Catalyzes Hydroxylation Intermediates Intermediates (WF11899B, WF11899C) Biosynthesis_Pathway->Intermediates Intermediates->FR901379 Hydroxylation Byproducts Byproducts Intermediates->Byproducts

Caption: Key gene interactions in FR901379 biosynthesis.

References

Semi-Synthesis of Micafungin: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micafungin (B1204384) is a potent, semi-synthetic echinocandin antifungal agent widely used for the treatment of systemic fungal infections. It is derived from the natural product FR901379, a lipopeptide produced by the fermentation of the fungus Coleophoma empetri. The semi-synthesis of micafungin from FR901379 involves a multi-step process that includes enzymatic deacylation, chemical synthesis of a specific side chain, a subsequent coupling reaction, and rigorous purification. This document provides detailed application notes and protocols for the key steps in the semi-synthesis of micafungin, intended for researchers, scientists, and professionals in the field of drug development.

Overall Synthesis Workflow

The semi-synthesis of micafungin from FR901379 can be summarized in the following key stages:

  • Enzymatic Deacylation of FR901379: The palmitoyl (B13399708) side chain of FR901379 is selectively removed using an acylase enzyme to yield the micafungin peptide core, FR179642.

  • Synthesis of the Micafungin Side Chain: The aromatic side chain, 4-[5-(4-pentyloxyphenyl)isoxazole-3-yl]benzoic acid, is synthesized chemically.

  • Coupling Reaction: The synthesized side chain is activated and then coupled to the micafungin peptide core (FR179642) to form micafungin.

  • Purification and Salt Formation: The crude micafungin is purified, often as a diisopropylethylamine (DIPEA) salt, and then converted to the final active pharmaceutical ingredient, micafungin sodium, through chromatographic techniques.

Micafungin_Synthesis FR901379 FR901379 (from Fermentation) Deacylation Enzymatic Deacylation FR901379->Deacylation FR179642 FR179642 (Micafungin Peptide Core) Deacylation->FR179642 Coupling Coupling Reaction (One-Pot) FR179642->Coupling Side_Chain_Synthesis Chemical Synthesis of Micafungin Side Chain Side_Chain 4-[5-(4-pentyloxyphenyl)isoxazole-3-yl]benzoic acid Side_Chain_Synthesis->Side_Chain Side_Chain->Coupling Crude_Micafungin Crude Micafungin (DIPEA Salt) Coupling->Crude_Micafungin Purification Chromatographic Purification & Salt Exchange Crude_Micafungin->Purification Micafungin_Sodium Micafungin Sodium (Final Product) Purification->Micafungin_Sodium

Semi-synthesis workflow of micafungin from FR901379.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the semi-synthesis of micafungin.

StepProductReported YieldReference
Enzymatic DeacylationFR179642 (Micafungin Peptide Core)90-96% (molar conversion rate)[1]
Side Chain Synthesis4-[5-(4-(pentyloxyphenyl)isoxazol-3-yl]benzoic acid55.0% (total yield)[2]
Coupling ReactionActivated Micafungin Side Chain95%[3]
Final ProductMicafungin96.67% (HPLC purity)[3]

Experimental Protocols

Protocol 1: Enzymatic Deacylation of FR901379 to FR179642

This protocol describes the enzymatic removal of the palmitoyl side chain from FR901379 to produce the micafungin peptide core, FR179642, using a deacylase enzyme.[1]

Materials:

  • FR901379

  • Deacylase enzyme (e.g., from Streptomyces albus ATCC21725)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde (B144438)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 1000 L) containing 2.24 g/L of KH₂PO₄ and 1.24 g/L of Na₂HPO₄. Adjust the pH to 6.0 using HCl or NaOH.

  • Enzyme Preparation: To the phosphate buffer, add the crude deacylase enzyme (e.g., 20 kg) and BSA (e.g., 2 kg). Stir the mixture at 80 rpm for 30 minutes while aerating at a flow rate of 200 L/min. Let the mixture stand at 8°C.

  • Enzyme Cross-linking: Add glutaraldehyde to a final concentration of 20 mmol/L to the enzyme solution. Stir at 100 rpm for 2 hours at 30°C.

  • Deacylation Reaction: Add FR901379 (e.g., 20 kg) to the reaction solution. Stir the reaction mixture at 100 rpm and maintain the temperature at 30°C for 6-24 hours.

  • Reaction Monitoring: Monitor the concentration of FR901379 and the formation of FR179642 using High-Performance Liquid Chromatography (HPLC).

  • Reaction Quench: Once the conversion is complete (typically when the molar conversion rate reaches 90-96%), the reaction can be stopped and the product isolated for the next step.

Protocol 2: Synthesis of Micafungin Side Chain

This protocol outlines a method for the chemical synthesis of 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid.

Materials:

Procedure:

Step 1: Synthesis of p-Alkoxy Acetophenone (B1666503)

  • In a reaction vessel, dissolve p-hydroxyacetophenone in DMF.

  • Add anhydrous potassium carbonate and either 1-chloropentane or 1-bromopentane.

  • Heat the reaction mixture to 60-80°C and stir for several hours until the reaction is complete.

  • Work up the reaction mixture to isolate the p-alkoxy acetophenone. A yield of up to 82% can be achieved for this step.

Step 2: Synthesis of 1,3-Dicarbonyl Carboxylic Acid

  • In a separate reaction vessel, react the terephthalic acid monoester with the p-alkoxy acetophenone from Step 1 in DMF.

  • Use a strong base such as potassium tert-butoxide or sodium tert-butoxide to facilitate the reaction.

  • After the reaction is complete, isolate the 1,3-dicarbonyl carboxylic acid compound.

Step 3: Cyclization to Form the Isoxazole (B147169) Ring

  • React the 1,3-dicarbonyl carboxylic acid compound with hydroxylamine hydrochloride in a mixed solvent of methanol and glacial acetic acid.

  • The reaction mixture is heated to facilitate the cyclization and formation of the isoxazole ring, yielding the final micafungin side chain.

  • The final product can be purified by crystallization. The total yield for the synthesis of the side chain is reported to be around 55.0%.

Protocol 3: One-Pot Coupling of FR179642 and Micafungin Side Chain

This protocol describes a one-pot method for the activation of the micafungin side chain and its subsequent coupling to the peptide core, FR179642.

Materials:

  • FR179642 (Micafungin peptide core)

  • 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (Micafungin side chain, FR-195752)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), dry

  • Acetonitrile (ACN)

  • Methanol

  • Acetone (B3395972)

  • Ethyl acetate (B1210297)

Procedure:

Step 1: Activation of the Micafungin Side Chain

  • Suspend the micafungin side chain (FR-195752, e.g., 10.0 g) and HOBt (e.g., 5.2 g, containing 12% water) in DMF (e.g., 142 ml) and stir for 5 minutes at 25°C.

  • Add EDC·HCl (e.g., 6.6 g) to the suspension.

  • Stir the reaction mixture for 4 hours at 25°C.

  • Pour the reaction mixture into ACN (e.g., 426 ml) and stir for 18 hours at 25°C to precipitate the activated side chain.

  • Filter the white suspension and dry the isolated solid. An isolated yield of approximately 95% with an HPLC purity of 98.0% can be expected.

Step 2: Coupling to the Micafungin Peptide Core

  • Suspend FR179642 (e.g., 10.0 g) in dry DMF (e.g., 200 ml) and stir at 25°C for 10 minutes.

  • Cool the mixture to 0°C.

  • Add the activated micafungin side chain from Step 1 (e.g., 4.50 g) to the suspension.

  • Add DIPEA (e.g., 2.25 ml). All materials should dissolve within 5 minutes.

  • Stir the reaction mixture for 90 minutes at 0°C.

Step 3: Product Precipitation

  • Add a mixture of methanol (e.g., 50 ml) and acetone (e.g., 100 ml) to the reaction mixture and raise the temperature to 10°C.

  • Stir at this temperature for 60 minutes.

  • Slowly add ethyl acetate (e.g., 1000 ml) over 2.5 hours to precipitate the crude micafungin product.

  • The precipitated product is typically the DIPEA salt of micafungin.

Protocol 4: Purification and Conversion to Micafungin Sodium

This protocol outlines the purification of the crude micafungin DIPEA salt and its conversion to the final sodium salt using reversed-phase chromatography.

Materials:

  • Crude Micafungin DIPEA salt

  • Reversed-phase chromatography column (e.g., HP20SS resin)

  • Methanol

  • Sodium chloride (NaCl)

  • Sodium acetate (NaAc)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Water (RO or deionized)

Procedure:

  • Column Preparation: Pack a chromatography column with a suitable reversed-phase resin (e.g., HP20SS) and equilibrate it with an appropriate solvent.

  • Sample Loading: Dissolve the crude micafungin DIPEA salt in an aqueous solution, which may contain a small amount of an organic solvent like methanol (e.g., 10% v/v), and load it onto the column.

  • Washing and Salt Exchange:

    • Wash the column with an aqueous solution containing a high concentration of sodium salt to displace the DIPEA and perform the salt exchange. A typical wash solution is a mixture of 3M NaCl and 0.1M NaAc at pH 5.5, often mixed with an organic solvent like methanol (e.g., 20% v/v).

    • Follow with a wash using a higher concentration of the organic solvent in water (e.g., 40% v/v methanol) to remove remaining salts and some impurities.

  • Elution: Elute the micafungin sodium from the column using a high concentration of the organic solvent in water (e.g., 90% v/v methanol).

  • Product Isolation: Collect the fractions containing the purified micafungin sodium. The solvent can be removed under reduced pressure to yield the final product.

Logical Relationship Diagram

Logical_Relationships cluster_Inputs Starting Materials cluster_Processes Key Processes cluster_Intermediates Key Intermediates cluster_Output Final Product FR901379 FR901379 Deacylation Enzymatic Deacylation FR901379->Deacylation Side_Chain_Precursors Side Chain Precursors Side_Chain_Synthesis Side Chain Synthesis Side_Chain_Precursors->Side_Chain_Synthesis Peptide_Core Micafungin Peptide Core (FR179642) Deacylation->Peptide_Core Side_Chain Micafungin Side Chain Side_Chain_Synthesis->Side_Chain Coupling Coupling Crude_Micafungin Crude Micafungin Product Coupling->Crude_Micafungin Purification Purification & Salt Exchange Micafungin_Sodium Micafungin Sodium Purification->Micafungin_Sodium Peptide_Core->Coupling Side_Chain->Coupling Crude_Micafungin->Purification

Logical relationships in micafungin semi-synthesis.

References

Semi-Synthesis of Micafungin: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micafungin (B1204384) is a potent, semi-synthetic echinocandin antifungal agent widely used for the treatment of systemic fungal infections. It is derived from the natural product FR901379, a lipopeptide produced by the fermentation of the fungus Coleophoma empetri. The semi-synthesis of micafungin from FR901379 involves a multi-step process that includes enzymatic deacylation, chemical synthesis of a specific side chain, a subsequent coupling reaction, and rigorous purification. This document provides detailed application notes and protocols for the key steps in the semi-synthesis of micafungin, intended for researchers, scientists, and professionals in the field of drug development.

Overall Synthesis Workflow

The semi-synthesis of micafungin from FR901379 can be summarized in the following key stages:

  • Enzymatic Deacylation of FR901379: The palmitoyl (B13399708) side chain of FR901379 is selectively removed using an acylase enzyme to yield the micafungin peptide core, FR179642.

  • Synthesis of the Micafungin Side Chain: The aromatic side chain, 4-[5-(4-pentyloxyphenyl)isoxazole-3-yl]benzoic acid, is synthesized chemically.

  • Coupling Reaction: The synthesized side chain is activated and then coupled to the micafungin peptide core (FR179642) to form micafungin.

  • Purification and Salt Formation: The crude micafungin is purified, often as a diisopropylethylamine (DIPEA) salt, and then converted to the final active pharmaceutical ingredient, micafungin sodium, through chromatographic techniques.

Micafungin_Synthesis FR901379 FR901379 (from Fermentation) Deacylation Enzymatic Deacylation FR901379->Deacylation FR179642 FR179642 (Micafungin Peptide Core) Deacylation->FR179642 Coupling Coupling Reaction (One-Pot) FR179642->Coupling Side_Chain_Synthesis Chemical Synthesis of Micafungin Side Chain Side_Chain 4-[5-(4-pentyloxyphenyl)isoxazole-3-yl]benzoic acid Side_Chain_Synthesis->Side_Chain Side_Chain->Coupling Crude_Micafungin Crude Micafungin (DIPEA Salt) Coupling->Crude_Micafungin Purification Chromatographic Purification & Salt Exchange Crude_Micafungin->Purification Micafungin_Sodium Micafungin Sodium (Final Product) Purification->Micafungin_Sodium

Semi-synthesis workflow of micafungin from FR901379.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the semi-synthesis of micafungin.

StepProductReported YieldReference
Enzymatic DeacylationFR179642 (Micafungin Peptide Core)90-96% (molar conversion rate)[1]
Side Chain Synthesis4-[5-(4-(pentyloxyphenyl)isoxazol-3-yl]benzoic acid55.0% (total yield)[2]
Coupling ReactionActivated Micafungin Side Chain95%[3]
Final ProductMicafungin96.67% (HPLC purity)[3]

Experimental Protocols

Protocol 1: Enzymatic Deacylation of FR901379 to FR179642

This protocol describes the enzymatic removal of the palmitoyl side chain from FR901379 to produce the micafungin peptide core, FR179642, using a deacylase enzyme.[1]

Materials:

  • FR901379

  • Deacylase enzyme (e.g., from Streptomyces albus ATCC21725)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde (B144438)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 1000 L) containing 2.24 g/L of KH₂PO₄ and 1.24 g/L of Na₂HPO₄. Adjust the pH to 6.0 using HCl or NaOH.

  • Enzyme Preparation: To the phosphate buffer, add the crude deacylase enzyme (e.g., 20 kg) and BSA (e.g., 2 kg). Stir the mixture at 80 rpm for 30 minutes while aerating at a flow rate of 200 L/min. Let the mixture stand at 8°C.

  • Enzyme Cross-linking: Add glutaraldehyde to a final concentration of 20 mmol/L to the enzyme solution. Stir at 100 rpm for 2 hours at 30°C.

  • Deacylation Reaction: Add FR901379 (e.g., 20 kg) to the reaction solution. Stir the reaction mixture at 100 rpm and maintain the temperature at 30°C for 6-24 hours.

  • Reaction Monitoring: Monitor the concentration of FR901379 and the formation of FR179642 using High-Performance Liquid Chromatography (HPLC).

  • Reaction Quench: Once the conversion is complete (typically when the molar conversion rate reaches 90-96%), the reaction can be stopped and the product isolated for the next step.

Protocol 2: Synthesis of Micafungin Side Chain

This protocol outlines a method for the chemical synthesis of 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid.

Materials:

Procedure:

Step 1: Synthesis of p-Alkoxy Acetophenone (B1666503)

  • In a reaction vessel, dissolve p-hydroxyacetophenone in DMF.

  • Add anhydrous potassium carbonate and either 1-chloropentane or 1-bromopentane.

  • Heat the reaction mixture to 60-80°C and stir for several hours until the reaction is complete.

  • Work up the reaction mixture to isolate the p-alkoxy acetophenone. A yield of up to 82% can be achieved for this step.

Step 2: Synthesis of 1,3-Dicarbonyl Carboxylic Acid

  • In a separate reaction vessel, react the terephthalic acid monoester with the p-alkoxy acetophenone from Step 1 in DMF.

  • Use a strong base such as potassium tert-butoxide or sodium tert-butoxide to facilitate the reaction.

  • After the reaction is complete, isolate the 1,3-dicarbonyl carboxylic acid compound.

Step 3: Cyclization to Form the Isoxazole (B147169) Ring

  • React the 1,3-dicarbonyl carboxylic acid compound with hydroxylamine hydrochloride in a mixed solvent of methanol and glacial acetic acid.

  • The reaction mixture is heated to facilitate the cyclization and formation of the isoxazole ring, yielding the final micafungin side chain.

  • The final product can be purified by crystallization. The total yield for the synthesis of the side chain is reported to be around 55.0%.

Protocol 3: One-Pot Coupling of FR179642 and Micafungin Side Chain

This protocol describes a one-pot method for the activation of the micafungin side chain and its subsequent coupling to the peptide core, FR179642.

Materials:

  • FR179642 (Micafungin peptide core)

  • 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (Micafungin side chain, FR-195752)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), dry

  • Acetonitrile (ACN)

  • Methanol

  • Acetone (B3395972)

  • Ethyl acetate (B1210297)

Procedure:

Step 1: Activation of the Micafungin Side Chain

  • Suspend the micafungin side chain (FR-195752, e.g., 10.0 g) and HOBt (e.g., 5.2 g, containing 12% water) in DMF (e.g., 142 ml) and stir for 5 minutes at 25°C.

  • Add EDC·HCl (e.g., 6.6 g) to the suspension.

  • Stir the reaction mixture for 4 hours at 25°C.

  • Pour the reaction mixture into ACN (e.g., 426 ml) and stir for 18 hours at 25°C to precipitate the activated side chain.

  • Filter the white suspension and dry the isolated solid. An isolated yield of approximately 95% with an HPLC purity of 98.0% can be expected.

Step 2: Coupling to the Micafungin Peptide Core

  • Suspend FR179642 (e.g., 10.0 g) in dry DMF (e.g., 200 ml) and stir at 25°C for 10 minutes.

  • Cool the mixture to 0°C.

  • Add the activated micafungin side chain from Step 1 (e.g., 4.50 g) to the suspension.

  • Add DIPEA (e.g., 2.25 ml). All materials should dissolve within 5 minutes.

  • Stir the reaction mixture for 90 minutes at 0°C.

Step 3: Product Precipitation

  • Add a mixture of methanol (e.g., 50 ml) and acetone (e.g., 100 ml) to the reaction mixture and raise the temperature to 10°C.

  • Stir at this temperature for 60 minutes.

  • Slowly add ethyl acetate (e.g., 1000 ml) over 2.5 hours to precipitate the crude micafungin product.

  • The precipitated product is typically the DIPEA salt of micafungin.

Protocol 4: Purification and Conversion to Micafungin Sodium

This protocol outlines the purification of the crude micafungin DIPEA salt and its conversion to the final sodium salt using reversed-phase chromatography.

Materials:

  • Crude Micafungin DIPEA salt

  • Reversed-phase chromatography column (e.g., HP20SS resin)

  • Methanol

  • Sodium chloride (NaCl)

  • Sodium acetate (NaAc)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Water (RO or deionized)

Procedure:

  • Column Preparation: Pack a chromatography column with a suitable reversed-phase resin (e.g., HP20SS) and equilibrate it with an appropriate solvent.

  • Sample Loading: Dissolve the crude micafungin DIPEA salt in an aqueous solution, which may contain a small amount of an organic solvent like methanol (e.g., 10% v/v), and load it onto the column.

  • Washing and Salt Exchange:

    • Wash the column with an aqueous solution containing a high concentration of sodium salt to displace the DIPEA and perform the salt exchange. A typical wash solution is a mixture of 3M NaCl and 0.1M NaAc at pH 5.5, often mixed with an organic solvent like methanol (e.g., 20% v/v).

    • Follow with a wash using a higher concentration of the organic solvent in water (e.g., 40% v/v methanol) to remove remaining salts and some impurities.

  • Elution: Elute the micafungin sodium from the column using a high concentration of the organic solvent in water (e.g., 90% v/v methanol).

  • Product Isolation: Collect the fractions containing the purified micafungin sodium. The solvent can be removed under reduced pressure to yield the final product.

Logical Relationship Diagram

Logical_Relationships cluster_Inputs Starting Materials cluster_Processes Key Processes cluster_Intermediates Key Intermediates cluster_Output Final Product FR901379 FR901379 Deacylation Enzymatic Deacylation FR901379->Deacylation Side_Chain_Precursors Side Chain Precursors Side_Chain_Synthesis Side Chain Synthesis Side_Chain_Precursors->Side_Chain_Synthesis Peptide_Core Micafungin Peptide Core (FR179642) Deacylation->Peptide_Core Side_Chain Micafungin Side Chain Side_Chain_Synthesis->Side_Chain Coupling Coupling Crude_Micafungin Crude Micafungin Product Coupling->Crude_Micafungin Purification Purification & Salt Exchange Micafungin_Sodium Micafungin Sodium Purification->Micafungin_Sodium Peptide_Core->Coupling Side_Chain->Coupling Crude_Micafungin->Purification

Logical relationships in micafungin semi-synthesis.

References

Semi-Synthesis of Micafungin: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micafungin is a potent, semi-synthetic echinocandin antifungal agent widely used for the treatment of systemic fungal infections. It is derived from the natural product FR901379, a lipopeptide produced by the fermentation of the fungus Coleophoma empetri. The semi-synthesis of micafungin from FR901379 involves a multi-step process that includes enzymatic deacylation, chemical synthesis of a specific side chain, a subsequent coupling reaction, and rigorous purification. This document provides detailed application notes and protocols for the key steps in the semi-synthesis of micafungin, intended for researchers, scientists, and professionals in the field of drug development.

Overall Synthesis Workflow

The semi-synthesis of micafungin from FR901379 can be summarized in the following key stages:

  • Enzymatic Deacylation of FR901379: The palmitoyl side chain of FR901379 is selectively removed using an acylase enzyme to yield the micafungin peptide core, FR179642.

  • Synthesis of the Micafungin Side Chain: The aromatic side chain, 4-[5-(4-pentyloxyphenyl)isoxazole-3-yl]benzoic acid, is synthesized chemically.

  • Coupling Reaction: The synthesized side chain is activated and then coupled to the micafungin peptide core (FR179642) to form micafungin.

  • Purification and Salt Formation: The crude micafungin is purified, often as a diisopropylethylamine (DIPEA) salt, and then converted to the final active pharmaceutical ingredient, micafungin sodium, through chromatographic techniques.

Micafungin_Synthesis FR901379 FR901379 (from Fermentation) Deacylation Enzymatic Deacylation FR901379->Deacylation FR179642 FR179642 (Micafungin Peptide Core) Deacylation->FR179642 Coupling Coupling Reaction (One-Pot) FR179642->Coupling Side_Chain_Synthesis Chemical Synthesis of Micafungin Side Chain Side_Chain 4-[5-(4-pentyloxyphenyl)isoxazole-3-yl]benzoic acid Side_Chain_Synthesis->Side_Chain Side_Chain->Coupling Crude_Micafungin Crude Micafungin (DIPEA Salt) Coupling->Crude_Micafungin Purification Chromatographic Purification & Salt Exchange Crude_Micafungin->Purification Micafungin_Sodium Micafungin Sodium (Final Product) Purification->Micafungin_Sodium

Semi-synthesis workflow of micafungin from FR901379.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the semi-synthesis of micafungin.

StepProductReported YieldReference
Enzymatic DeacylationFR179642 (Micafungin Peptide Core)90-96% (molar conversion rate)[1]
Side Chain Synthesis4-[5-(4-(pentyloxyphenyl)isoxazol-3-yl]benzoic acid55.0% (total yield)[2]
Coupling ReactionActivated Micafungin Side Chain95%[3]
Final ProductMicafungin96.67% (HPLC purity)[3]

Experimental Protocols

Protocol 1: Enzymatic Deacylation of FR901379 to FR179642

This protocol describes the enzymatic removal of the palmitoyl side chain from FR901379 to produce the micafungin peptide core, FR179642, using a deacylase enzyme.[1]

Materials:

  • FR901379

  • Deacylase enzyme (e.g., from Streptomyces albus ATCC21725)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde

  • Reaction vessel with stirring and temperature control

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 1000 L) containing 2.24 g/L of KH₂PO₄ and 1.24 g/L of Na₂HPO₄. Adjust the pH to 6.0 using HCl or NaOH.

  • Enzyme Preparation: To the phosphate buffer, add the crude deacylase enzyme (e.g., 20 kg) and BSA (e.g., 2 kg). Stir the mixture at 80 rpm for 30 minutes while aerating at a flow rate of 200 L/min. Let the mixture stand at 8°C.

  • Enzyme Cross-linking: Add glutaraldehyde to a final concentration of 20 mmol/L to the enzyme solution. Stir at 100 rpm for 2 hours at 30°C.

  • Deacylation Reaction: Add FR901379 (e.g., 20 kg) to the reaction solution. Stir the reaction mixture at 100 rpm and maintain the temperature at 30°C for 6-24 hours.

  • Reaction Monitoring: Monitor the concentration of FR901379 and the formation of FR179642 using High-Performance Liquid Chromatography (HPLC).

  • Reaction Quench: Once the conversion is complete (typically when the molar conversion rate reaches 90-96%), the reaction can be stopped and the product isolated for the next step.

Protocol 2: Synthesis of Micafungin Side Chain

This protocol outlines a method for the chemical synthesis of 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid.

Materials:

  • p-Hydroxyacetophenone

  • 1-Chloropentane or 1-Bromopentane

  • Anhydrous potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Terephthalic acid monoester (e.g., monomethyl terephthalate)

  • Potassium tert-butoxide or Sodium tert-butoxide

  • Hydroxylamine hydrochloride

  • Glacial acetic acid

  • Methanol

Procedure:

Step 1: Synthesis of p-Alkoxy Acetophenone

  • In a reaction vessel, dissolve p-hydroxyacetophenone in DMF.

  • Add anhydrous potassium carbonate and either 1-chloropentane or 1-bromopentane.

  • Heat the reaction mixture to 60-80°C and stir for several hours until the reaction is complete.

  • Work up the reaction mixture to isolate the p-alkoxy acetophenone. A yield of up to 82% can be achieved for this step.

Step 2: Synthesis of 1,3-Dicarbonyl Carboxylic Acid

  • In a separate reaction vessel, react the terephthalic acid monoester with the p-alkoxy acetophenone from Step 1 in DMF.

  • Use a strong base such as potassium tert-butoxide or sodium tert-butoxide to facilitate the reaction.

  • After the reaction is complete, isolate the 1,3-dicarbonyl carboxylic acid compound.

Step 3: Cyclization to Form the Isoxazole Ring

  • React the 1,3-dicarbonyl carboxylic acid compound with hydroxylamine hydrochloride in a mixed solvent of methanol and glacial acetic acid.

  • The reaction mixture is heated to facilitate the cyclization and formation of the isoxazole ring, yielding the final micafungin side chain.

  • The final product can be purified by crystallization. The total yield for the synthesis of the side chain is reported to be around 55.0%.

Protocol 3: One-Pot Coupling of FR179642 and Micafungin Side Chain

This protocol describes a one-pot method for the activation of the micafungin side chain and its subsequent coupling to the peptide core, FR179642.

Materials:

  • FR179642 (Micafungin peptide core)

  • 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (Micafungin side chain, FR-195752)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), dry

  • Acetonitrile (ACN)

  • Methanol

  • Acetone

  • Ethyl acetate

Procedure:

Step 1: Activation of the Micafungin Side Chain

  • Suspend the micafungin side chain (FR-195752, e.g., 10.0 g) and HOBt (e.g., 5.2 g, containing 12% water) in DMF (e.g., 142 ml) and stir for 5 minutes at 25°C.

  • Add EDC·HCl (e.g., 6.6 g) to the suspension.

  • Stir the reaction mixture for 4 hours at 25°C.

  • Pour the reaction mixture into ACN (e.g., 426 ml) and stir for 18 hours at 25°C to precipitate the activated side chain.

  • Filter the white suspension and dry the isolated solid. An isolated yield of approximately 95% with an HPLC purity of 98.0% can be expected.

Step 2: Coupling to the Micafungin Peptide Core

  • Suspend FR179642 (e.g., 10.0 g) in dry DMF (e.g., 200 ml) and stir at 25°C for 10 minutes.

  • Cool the mixture to 0°C.

  • Add the activated micafungin side chain from Step 1 (e.g., 4.50 g) to the suspension.

  • Add DIPEA (e.g., 2.25 ml). All materials should dissolve within 5 minutes.

  • Stir the reaction mixture for 90 minutes at 0°C.

Step 3: Product Precipitation

  • Add a mixture of methanol (e.g., 50 ml) and acetone (e.g., 100 ml) to the reaction mixture and raise the temperature to 10°C.

  • Stir at this temperature for 60 minutes.

  • Slowly add ethyl acetate (e.g., 1000 ml) over 2.5 hours to precipitate the crude micafungin product.

  • The precipitated product is typically the DIPEA salt of micafungin.

Protocol 4: Purification and Conversion to Micafungin Sodium

This protocol outlines the purification of the crude micafungin DIPEA salt and its conversion to the final sodium salt using reversed-phase chromatography.

Materials:

  • Crude Micafungin DIPEA salt

  • Reversed-phase chromatography column (e.g., HP20SS resin)

  • Methanol

  • Sodium chloride (NaCl)

  • Sodium acetate (NaAc)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Water (RO or deionized)

Procedure:

  • Column Preparation: Pack a chromatography column with a suitable reversed-phase resin (e.g., HP20SS) and equilibrate it with an appropriate solvent.

  • Sample Loading: Dissolve the crude micafungin DIPEA salt in an aqueous solution, which may contain a small amount of an organic solvent like methanol (e.g., 10% v/v), and load it onto the column.

  • Washing and Salt Exchange:

    • Wash the column with an aqueous solution containing a high concentration of sodium salt to displace the DIPEA and perform the salt exchange. A typical wash solution is a mixture of 3M NaCl and 0.1M NaAc at pH 5.5, often mixed with an organic solvent like methanol (e.g., 20% v/v).

    • Follow with a wash using a higher concentration of the organic solvent in water (e.g., 40% v/v methanol) to remove remaining salts and some impurities.

  • Elution: Elute the micafungin sodium from the column using a high concentration of the organic solvent in water (e.g., 90% v/v methanol).

  • Product Isolation: Collect the fractions containing the purified micafungin sodium. The solvent can be removed under reduced pressure to yield the final product.

Logical Relationship Diagram

Logical_Relationships cluster_Inputs Starting Materials cluster_Processes Key Processes cluster_Intermediates Key Intermediates cluster_Output Final Product FR901379 FR901379 Deacylation Enzymatic Deacylation FR901379->Deacylation Side_Chain_Precursors Side Chain Precursors Side_Chain_Synthesis Side Chain Synthesis Side_Chain_Precursors->Side_Chain_Synthesis Peptide_Core Micafungin Peptide Core (FR179642) Deacylation->Peptide_Core Side_Chain Micafungin Side Chain Side_Chain_Synthesis->Side_Chain Coupling Coupling Crude_Micafungin Crude Micafungin Product Coupling->Crude_Micafungin Purification Purification & Salt Exchange Micafungin_Sodium Micafungin Sodium Purification->Micafungin_Sodium Peptide_Core->Coupling Side_Chain->Coupling Crude_Micafungin->Purification

Logical relationships in micafungin semi-synthesis.

References

Troubleshooting & Optimization

Technical Support Center: FR901379 Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the industrial production of FR901379, the precursor to the antifungal agent micafungin (B1204384).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the industrial-scale production of FR901379?

A1: The main obstacles to efficient industrial production of FR901379 include low fermentation titer and efficiency, the presence of structurally similar byproducts that complicate purification, poor mycelial morphology leading to high viscosity of the fermentation broth, and consequently, high production costs.[1] The producing organism, Coleophoma empetri, is known for its relatively poor chassis performance and unclear mechanisms for high-yield production.[2]

Q2: What is a typical fermentation medium composition for Coleophoma empetri to produce FR901379?

A2: A common seed medium (MKS) consists of soluble starch, sucrose, cottonseed meal, peptone, KH2PO4, and CaCO3 at a pH of 6.5.[1] The fermentation medium (MKF) typically contains glucose, corn starch, peptone, D-sorbitol, (NH4)2SO4, KH2PO4, FeSO4·7H2O, ZnSO4·7H2O, and CaCO3, also at a pH of 6.5.[1]

Q3: What are the known byproducts in FR901379 fermentation?

A3: Two major byproducts, WF11899B and WF11899C, are often produced alongside FR901379. These are intermediates in the biosynthetic pathway that have not undergone final hydroxylation steps.

Q4: What strategies can be employed to increase the yield of FR901379?

A4: Several strategies have proven effective in boosting FR901379 production. These include classical strain improvement through mutagenesis (e.g., using heavy-ion irradiation), optimization of fermentation conditions, and metabolic engineering.[2] Metabolic engineering approaches involve overexpressing rate-limiting enzymes like cytochrome P450 McfF and McfH to reduce byproducts, and overexpressing the transcriptional activator McfJ to significantly increase the overall titer.

Q5: How does mycelial morphology affect FR901379 production?

A5: The morphology of Coleophoma empetri mycelia plays a crucial role. A pellet-shaped mycelial form is associated with lower broth viscosity and improved air uptake, which is beneficial for production. In contrast, filamentous growth can lead to high viscosity, hindering mixing and oxygen transfer in large-scale fermentors.

Troubleshooting Guides

Low Fermentation Yield

Problem: The final titer of FR901379 is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Fermentation Conditions - Temperature: Ensure the temperature is maintained between 23-27°C. - pH: Monitor and control the pH of the fermentation medium, as deviations can impact enzyme activity and cell viability. - Dissolved Oxygen (DO): Insufficient oxygen is a common issue. Increase agitation and/or aeration rates. Consider using oxygen-enriched air. Controlling DO at saturation levels, especially during the growth phase, has been shown to increase yields of similar antibiotics.
Nutrient Limitation - Carbon Source: Intermittent feeding of the carbon source can prevent substrate inhibition and maintain productivity. - Nitrogen Source: Ensure an adequate supply of nitrogen. Replacing complex organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor has been shown to be effective. - Precursor Limitation: The addition of methyl hexadecanoate (B85987), a precursor for the fatty acid side chain of FR901379, can promote biosynthesis.
Poor Mycelial Morphology - Inoculum: The concentration and age of the inoculum can influence morphology. Experiment with different inoculum densities. - Agitation: High shear stress from excessive agitation can damage mycelia. The use of specialized impellers, such as the FULLZONE™ impeller, can improve mixing while reducing shear, promoting a more favorable pellet morphology.
Strain Instability - Sub-culturing: Perform regular quality control checks on the production strain. Consider re-isolating from a master cell bank. - Mutagenesis: If yields consistently decline, consider a new round of strain improvement through mutagenesis to select for higher-producing variants.
High Impurity Profile

Problem: High levels of byproducts (WF11899B and WF11899C) are detected, complicating downstream purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Biosynthetic Pathway - Metabolic Engineering: Overexpress the genes encoding the rate-limiting hydroxylating enzymes, mcfF and mcfH. This has been shown to successfully eliminate the accumulation of unwanted byproducts.
Suboptimal Fermentation Conditions - Fermentation Time: Harvest the fermentation at the optimal time point, before significant degradation of FR901379 or accumulation of other byproducts occurs.

Quantitative Data on Yield Improvement Strategies

Strategy Strain/Condition FR901379 Titer (g/L) Fold Increase Reference
Baseline C. empetri MEFC09 (Wild Type)~0.3-
Heavy-Ion Mutagenesis Mutant Strain ZZ-1381.12~3.7
Metabolic Engineering Overexpression of mcfJ1.3~4.3
Combinatorial Metabolic Engineering Co-expression of mcfJ, mcfF, and mcfH4.0~13.3

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Coleophoma empetri for FR901379 Production
  • Seed Culture Preparation:

    • Inoculate a cryopreserved vial of a high-yielding C. empetri strain into a 250 mL shake flask containing 50 mL of MKS seed medium.

    • Incubate at 25°C with agitation at 220 rpm for 2 days.

  • Bioreactor Inoculation:

    • Aseptically transfer the seed culture (typically 10% v/v) to a 5 L bioreactor containing MKF fermentation medium.

  • Batch Phase Fermentation:

    • Maintain the temperature at 25°C.

    • Control the pH at 6.5.

    • Set the initial agitation and aeration rates to maintain a dissolved oxygen (DO) level above 50% saturation.

  • Fed-Batch Phase:

    • After approximately 48-72 hours, or upon depletion of the initial carbon source, initiate intermittent feeding of a concentrated glucose or corn starch solution.

    • A feeding strategy can also include the addition of methyl hexadecanoate (3% mass/volume ratio) to serve as a precursor and enhance oxygen transfer.

  • Monitoring and Harvesting:

    • Monitor the FR901379 concentration daily using HPLC.

    • Harvest the fermentation when the product concentration reaches its peak and begins to decline, typically after 8-10 days.

Protocol 2: Downstream Purification of FR901379
  • Solid-Liquid Separation:

    • Filter the fermentation broth to separate the mycelial biomass from the supernatant.

  • Extraction:

  • Resin Adsorption and Desorption:

    • Dilute the extract with water to reduce the solvent concentration.

    • Load the diluted extract onto a macroporous adsorbent resin column.

    • Wash the column to remove impurities.

    • Elute the FR901379 using a higher concentration of ethanol (e.g., 80%).

  • Chromatography:

    • Further purify the eluted fraction using silica (B1680970) gel chromatography to separate FR901379 from remaining impurities.

  • Crystallization and Drying:

    • Concentrate the purified FR901379 fraction.

    • Induce crystallization by adding a suitable anti-solvent like acetone.

    • Collect the crystals by filtration and dry under vacuum to obtain high-purity FR901379.

Visualizations

FR901379_Biosynthesis_Pathway Precursors Amino Acid & Fatty Acid Precursors NRPS McfA (NRPS) Precursors->NRPS Intermediates Peptide Intermediates NRPS->Intermediates WF11899C WF11899C Intermediates->WF11899C McfH McfH (P450) WF11899C->McfH Hydroxylation WF11899B WF11899B McfH->WF11899B McfF McfF (P450) WF11899B->McfF Hydroxylation FR901379 FR901379 McfF->FR901379 McfJ McfJ (Transcriptional Activator) McfJ->NRPS Activates McfJ->McfH McfJ->McfF

Caption: Simplified biosynthetic pathway of FR901379 from precursors.

FR901379_Production_Workflow Strain High-Yield C. empetri Strain Seed Seed Culture Strain->Seed Fermentation Fed-Batch Fermentation Seed->Fermentation Harvest Harvest Fermentation->Harvest Separation Solid-Liquid Separation Harvest->Separation Extraction Solvent Extraction Separation->Extraction Adsorption Resin Adsorption Extraction->Adsorption Purification Chromatography Adsorption->Purification Crystallization Crystallization & Drying Purification->Crystallization Final_Product High-Purity FR901379 Crystallization->Final_Product

Caption: Overall workflow for the industrial production of FR901379.

Troubleshooting_Low_Yield Start Low FR901379 Yield Check_Params Check Fermentation Parameters (Temp, pH, DO) Start->Check_Params Params_OK Parameters OK? Check_Params->Params_OK Adjust_Params Adjust Parameters & Monitor Params_OK->Adjust_Params No Check_Nutrients Analyze Nutrient Levels Params_OK->Check_Nutrients Yes Adjust_Params->Check_Params Nutrients_OK Nutrients Depleted? Check_Nutrients->Nutrients_OK Implement_Fed_Batch Implement/Optimize Fed-Batch Strategy Nutrients_OK->Implement_Fed_Batch Yes Check_Morphology Examine Mycelial Morphology Nutrients_OK->Check_Morphology No Morphology_OK Pellets or Filamentous? Check_Morphology->Morphology_OK Optimize_Agitation Optimize Agitation/Inoculum Morphology_OK->Optimize_Agitation Filamentous Strain_Improvement Consider Strain Improvement Morphology_OK->Strain_Improvement Pellets

Caption: Decision tree for troubleshooting low yields of FR901379.

References

Technical Support Center: FR901379 Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the industrial production of FR901379, the precursor to the antifungal agent micafungin (B1204384).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the industrial-scale production of FR901379?

A1: The main obstacles to efficient industrial production of FR901379 include low fermentation titer and efficiency, the presence of structurally similar byproducts that complicate purification, poor mycelial morphology leading to high viscosity of the fermentation broth, and consequently, high production costs.[1] The producing organism, Coleophoma empetri, is known for its relatively poor chassis performance and unclear mechanisms for high-yield production.[2]

Q2: What is a typical fermentation medium composition for Coleophoma empetri to produce FR901379?

A2: A common seed medium (MKS) consists of soluble starch, sucrose, cottonseed meal, peptone, KH2PO4, and CaCO3 at a pH of 6.5.[1] The fermentation medium (MKF) typically contains glucose, corn starch, peptone, D-sorbitol, (NH4)2SO4, KH2PO4, FeSO4·7H2O, ZnSO4·7H2O, and CaCO3, also at a pH of 6.5.[1]

Q3: What are the known byproducts in FR901379 fermentation?

A3: Two major byproducts, WF11899B and WF11899C, are often produced alongside FR901379. These are intermediates in the biosynthetic pathway that have not undergone final hydroxylation steps.

Q4: What strategies can be employed to increase the yield of FR901379?

A4: Several strategies have proven effective in boosting FR901379 production. These include classical strain improvement through mutagenesis (e.g., using heavy-ion irradiation), optimization of fermentation conditions, and metabolic engineering.[2] Metabolic engineering approaches involve overexpressing rate-limiting enzymes like cytochrome P450 McfF and McfH to reduce byproducts, and overexpressing the transcriptional activator McfJ to significantly increase the overall titer.

Q5: How does mycelial morphology affect FR901379 production?

A5: The morphology of Coleophoma empetri mycelia plays a crucial role. A pellet-shaped mycelial form is associated with lower broth viscosity and improved air uptake, which is beneficial for production. In contrast, filamentous growth can lead to high viscosity, hindering mixing and oxygen transfer in large-scale fermentors.

Troubleshooting Guides

Low Fermentation Yield

Problem: The final titer of FR901379 is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Fermentation Conditions - Temperature: Ensure the temperature is maintained between 23-27°C. - pH: Monitor and control the pH of the fermentation medium, as deviations can impact enzyme activity and cell viability. - Dissolved Oxygen (DO): Insufficient oxygen is a common issue. Increase agitation and/or aeration rates. Consider using oxygen-enriched air. Controlling DO at saturation levels, especially during the growth phase, has been shown to increase yields of similar antibiotics.
Nutrient Limitation - Carbon Source: Intermittent feeding of the carbon source can prevent substrate inhibition and maintain productivity. - Nitrogen Source: Ensure an adequate supply of nitrogen. Replacing complex organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor has been shown to be effective. - Precursor Limitation: The addition of methyl hexadecanoate (B85987), a precursor for the fatty acid side chain of FR901379, can promote biosynthesis.
Poor Mycelial Morphology - Inoculum: The concentration and age of the inoculum can influence morphology. Experiment with different inoculum densities. - Agitation: High shear stress from excessive agitation can damage mycelia. The use of specialized impellers, such as the FULLZONE™ impeller, can improve mixing while reducing shear, promoting a more favorable pellet morphology.
Strain Instability - Sub-culturing: Perform regular quality control checks on the production strain. Consider re-isolating from a master cell bank. - Mutagenesis: If yields consistently decline, consider a new round of strain improvement through mutagenesis to select for higher-producing variants.
High Impurity Profile

Problem: High levels of byproducts (WF11899B and WF11899C) are detected, complicating downstream purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Biosynthetic Pathway - Metabolic Engineering: Overexpress the genes encoding the rate-limiting hydroxylating enzymes, mcfF and mcfH. This has been shown to successfully eliminate the accumulation of unwanted byproducts.
Suboptimal Fermentation Conditions - Fermentation Time: Harvest the fermentation at the optimal time point, before significant degradation of FR901379 or accumulation of other byproducts occurs.

Quantitative Data on Yield Improvement Strategies

Strategy Strain/Condition FR901379 Titer (g/L) Fold Increase Reference
Baseline C. empetri MEFC09 (Wild Type)~0.3-
Heavy-Ion Mutagenesis Mutant Strain ZZ-1381.12~3.7
Metabolic Engineering Overexpression of mcfJ1.3~4.3
Combinatorial Metabolic Engineering Co-expression of mcfJ, mcfF, and mcfH4.0~13.3

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Coleophoma empetri for FR901379 Production
  • Seed Culture Preparation:

    • Inoculate a cryopreserved vial of a high-yielding C. empetri strain into a 250 mL shake flask containing 50 mL of MKS seed medium.

    • Incubate at 25°C with agitation at 220 rpm for 2 days.

  • Bioreactor Inoculation:

    • Aseptically transfer the seed culture (typically 10% v/v) to a 5 L bioreactor containing MKF fermentation medium.

  • Batch Phase Fermentation:

    • Maintain the temperature at 25°C.

    • Control the pH at 6.5.

    • Set the initial agitation and aeration rates to maintain a dissolved oxygen (DO) level above 50% saturation.

  • Fed-Batch Phase:

    • After approximately 48-72 hours, or upon depletion of the initial carbon source, initiate intermittent feeding of a concentrated glucose or corn starch solution.

    • A feeding strategy can also include the addition of methyl hexadecanoate (3% mass/volume ratio) to serve as a precursor and enhance oxygen transfer.

  • Monitoring and Harvesting:

    • Monitor the FR901379 concentration daily using HPLC.

    • Harvest the fermentation when the product concentration reaches its peak and begins to decline, typically after 8-10 days.

Protocol 2: Downstream Purification of FR901379
  • Solid-Liquid Separation:

    • Filter the fermentation broth to separate the mycelial biomass from the supernatant.

  • Extraction:

  • Resin Adsorption and Desorption:

    • Dilute the extract with water to reduce the solvent concentration.

    • Load the diluted extract onto a macroporous adsorbent resin column.

    • Wash the column to remove impurities.

    • Elute the FR901379 using a higher concentration of ethanol (e.g., 80%).

  • Chromatography:

    • Further purify the eluted fraction using silica (B1680970) gel chromatography to separate FR901379 from remaining impurities.

  • Crystallization and Drying:

    • Concentrate the purified FR901379 fraction.

    • Induce crystallization by adding a suitable anti-solvent like acetone.

    • Collect the crystals by filtration and dry under vacuum to obtain high-purity FR901379.

Visualizations

FR901379_Biosynthesis_Pathway Precursors Amino Acid & Fatty Acid Precursors NRPS McfA (NRPS) Precursors->NRPS Intermediates Peptide Intermediates NRPS->Intermediates WF11899C WF11899C Intermediates->WF11899C McfH McfH (P450) WF11899C->McfH Hydroxylation WF11899B WF11899B McfH->WF11899B McfF McfF (P450) WF11899B->McfF Hydroxylation FR901379 FR901379 McfF->FR901379 McfJ McfJ (Transcriptional Activator) McfJ->NRPS Activates McfJ->McfH McfJ->McfF

Caption: Simplified biosynthetic pathway of FR901379 from precursors.

FR901379_Production_Workflow Strain High-Yield C. empetri Strain Seed Seed Culture Strain->Seed Fermentation Fed-Batch Fermentation Seed->Fermentation Harvest Harvest Fermentation->Harvest Separation Solid-Liquid Separation Harvest->Separation Extraction Solvent Extraction Separation->Extraction Adsorption Resin Adsorption Extraction->Adsorption Purification Chromatography Adsorption->Purification Crystallization Crystallization & Drying Purification->Crystallization Final_Product High-Purity FR901379 Crystallization->Final_Product

Caption: Overall workflow for the industrial production of FR901379.

Troubleshooting_Low_Yield Start Low FR901379 Yield Check_Params Check Fermentation Parameters (Temp, pH, DO) Start->Check_Params Params_OK Parameters OK? Check_Params->Params_OK Adjust_Params Adjust Parameters & Monitor Params_OK->Adjust_Params No Check_Nutrients Analyze Nutrient Levels Params_OK->Check_Nutrients Yes Adjust_Params->Check_Params Nutrients_OK Nutrients Depleted? Check_Nutrients->Nutrients_OK Implement_Fed_Batch Implement/Optimize Fed-Batch Strategy Nutrients_OK->Implement_Fed_Batch Yes Check_Morphology Examine Mycelial Morphology Nutrients_OK->Check_Morphology No Morphology_OK Pellets or Filamentous? Check_Morphology->Morphology_OK Optimize_Agitation Optimize Agitation/Inoculum Morphology_OK->Optimize_Agitation Filamentous Strain_Improvement Consider Strain Improvement Morphology_OK->Strain_Improvement Pellets

Caption: Decision tree for troubleshooting low yields of FR901379.

References

Technical Support Center: FR901379 Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the industrial production of FR901379, the precursor to the antifungal agent micafungin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the industrial-scale production of FR901379?

A1: The main obstacles to efficient industrial production of FR901379 include low fermentation titer and efficiency, the presence of structurally similar byproducts that complicate purification, poor mycelial morphology leading to high viscosity of the fermentation broth, and consequently, high production costs.[1] The producing organism, Coleophoma empetri, is known for its relatively poor chassis performance and unclear mechanisms for high-yield production.[2]

Q2: What is a typical fermentation medium composition for Coleophoma empetri to produce FR901379?

A2: A common seed medium (MKS) consists of soluble starch, sucrose, cottonseed meal, peptone, KH2PO4, and CaCO3 at a pH of 6.5.[1] The fermentation medium (MKF) typically contains glucose, corn starch, peptone, D-sorbitol, (NH4)2SO4, KH2PO4, FeSO4·7H2O, ZnSO4·7H2O, and CaCO3, also at a pH of 6.5.[1]

Q3: What are the known byproducts in FR901379 fermentation?

A3: Two major byproducts, WF11899B and WF11899C, are often produced alongside FR901379. These are intermediates in the biosynthetic pathway that have not undergone final hydroxylation steps.

Q4: What strategies can be employed to increase the yield of FR901379?

A4: Several strategies have proven effective in boosting FR901379 production. These include classical strain improvement through mutagenesis (e.g., using heavy-ion irradiation), optimization of fermentation conditions, and metabolic engineering.[2] Metabolic engineering approaches involve overexpressing rate-limiting enzymes like cytochrome P450 McfF and McfH to reduce byproducts, and overexpressing the transcriptional activator McfJ to significantly increase the overall titer.

Q5: How does mycelial morphology affect FR901379 production?

A5: The morphology of Coleophoma empetri mycelia plays a crucial role. A pellet-shaped mycelial form is associated with lower broth viscosity and improved air uptake, which is beneficial for production. In contrast, filamentous growth can lead to high viscosity, hindering mixing and oxygen transfer in large-scale fermentors.

Troubleshooting Guides

Low Fermentation Yield

Problem: The final titer of FR901379 is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Fermentation Conditions - Temperature: Ensure the temperature is maintained between 23-27°C. - pH: Monitor and control the pH of the fermentation medium, as deviations can impact enzyme activity and cell viability. - Dissolved Oxygen (DO): Insufficient oxygen is a common issue. Increase agitation and/or aeration rates. Consider using oxygen-enriched air. Controlling DO at saturation levels, especially during the growth phase, has been shown to increase yields of similar antibiotics.
Nutrient Limitation - Carbon Source: Intermittent feeding of the carbon source can prevent substrate inhibition and maintain productivity. - Nitrogen Source: Ensure an adequate supply of nitrogen. Replacing complex organic nitrogen sources with ammonium sulfate and corn steep liquor has been shown to be effective. - Precursor Limitation: The addition of methyl hexadecanoate, a precursor for the fatty acid side chain of FR901379, can promote biosynthesis.
Poor Mycelial Morphology - Inoculum: The concentration and age of the inoculum can influence morphology. Experiment with different inoculum densities. - Agitation: High shear stress from excessive agitation can damage mycelia. The use of specialized impellers, such as the FULLZONE™ impeller, can improve mixing while reducing shear, promoting a more favorable pellet morphology.
Strain Instability - Sub-culturing: Perform regular quality control checks on the production strain. Consider re-isolating from a master cell bank. - Mutagenesis: If yields consistently decline, consider a new round of strain improvement through mutagenesis to select for higher-producing variants.
High Impurity Profile

Problem: High levels of byproducts (WF11899B and WF11899C) are detected, complicating downstream purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Biosynthetic Pathway - Metabolic Engineering: Overexpress the genes encoding the rate-limiting hydroxylating enzymes, mcfF and mcfH. This has been shown to successfully eliminate the accumulation of unwanted byproducts.
Suboptimal Fermentation Conditions - Fermentation Time: Harvest the fermentation at the optimal time point, before significant degradation of FR901379 or accumulation of other byproducts occurs.

Quantitative Data on Yield Improvement Strategies

Strategy Strain/Condition FR901379 Titer (g/L) Fold Increase Reference
Baseline C. empetri MEFC09 (Wild Type)~0.3-
Heavy-Ion Mutagenesis Mutant Strain ZZ-1381.12~3.7
Metabolic Engineering Overexpression of mcfJ1.3~4.3
Combinatorial Metabolic Engineering Co-expression of mcfJ, mcfF, and mcfH4.0~13.3

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Coleophoma empetri for FR901379 Production
  • Seed Culture Preparation:

    • Inoculate a cryopreserved vial of a high-yielding C. empetri strain into a 250 mL shake flask containing 50 mL of MKS seed medium.

    • Incubate at 25°C with agitation at 220 rpm for 2 days.

  • Bioreactor Inoculation:

    • Aseptically transfer the seed culture (typically 10% v/v) to a 5 L bioreactor containing MKF fermentation medium.

  • Batch Phase Fermentation:

    • Maintain the temperature at 25°C.

    • Control the pH at 6.5.

    • Set the initial agitation and aeration rates to maintain a dissolved oxygen (DO) level above 50% saturation.

  • Fed-Batch Phase:

    • After approximately 48-72 hours, or upon depletion of the initial carbon source, initiate intermittent feeding of a concentrated glucose or corn starch solution.

    • A feeding strategy can also include the addition of methyl hexadecanoate (3% mass/volume ratio) to serve as a precursor and enhance oxygen transfer.

  • Monitoring and Harvesting:

    • Monitor the FR901379 concentration daily using HPLC.

    • Harvest the fermentation when the product concentration reaches its peak and begins to decline, typically after 8-10 days.

Protocol 2: Downstream Purification of FR901379
  • Solid-Liquid Separation:

    • Filter the fermentation broth to separate the mycelial biomass from the supernatant.

  • Extraction:

    • Extract the FR901379 from the mycelial cake using a polar solvent such as methanol or ethanol with stirring.

  • Resin Adsorption and Desorption:

    • Dilute the extract with water to reduce the solvent concentration.

    • Load the diluted extract onto a macroporous adsorbent resin column.

    • Wash the column to remove impurities.

    • Elute the FR901379 using a higher concentration of ethanol (e.g., 80%).

  • Chromatography:

    • Further purify the eluted fraction using silica gel chromatography to separate FR901379 from remaining impurities.

  • Crystallization and Drying:

    • Concentrate the purified FR901379 fraction.

    • Induce crystallization by adding a suitable anti-solvent like acetone.

    • Collect the crystals by filtration and dry under vacuum to obtain high-purity FR901379.

Visualizations

FR901379_Biosynthesis_Pathway Precursors Amino Acid & Fatty Acid Precursors NRPS McfA (NRPS) Precursors->NRPS Intermediates Peptide Intermediates NRPS->Intermediates WF11899C WF11899C Intermediates->WF11899C McfH McfH (P450) WF11899C->McfH Hydroxylation WF11899B WF11899B McfH->WF11899B McfF McfF (P450) WF11899B->McfF Hydroxylation FR901379 FR901379 McfF->FR901379 McfJ McfJ (Transcriptional Activator) McfJ->NRPS Activates McfJ->McfH McfJ->McfF

Caption: Simplified biosynthetic pathway of FR901379 from precursors.

FR901379_Production_Workflow Strain High-Yield C. empetri Strain Seed Seed Culture Strain->Seed Fermentation Fed-Batch Fermentation Seed->Fermentation Harvest Harvest Fermentation->Harvest Separation Solid-Liquid Separation Harvest->Separation Extraction Solvent Extraction Separation->Extraction Adsorption Resin Adsorption Extraction->Adsorption Purification Chromatography Adsorption->Purification Crystallization Crystallization & Drying Purification->Crystallization Final_Product High-Purity FR901379 Crystallization->Final_Product

Caption: Overall workflow for the industrial production of FR901379.

Troubleshooting_Low_Yield Start Low FR901379 Yield Check_Params Check Fermentation Parameters (Temp, pH, DO) Start->Check_Params Params_OK Parameters OK? Check_Params->Params_OK Adjust_Params Adjust Parameters & Monitor Params_OK->Adjust_Params No Check_Nutrients Analyze Nutrient Levels Params_OK->Check_Nutrients Yes Adjust_Params->Check_Params Nutrients_OK Nutrients Depleted? Check_Nutrients->Nutrients_OK Implement_Fed_Batch Implement/Optimize Fed-Batch Strategy Nutrients_OK->Implement_Fed_Batch Yes Check_Morphology Examine Mycelial Morphology Nutrients_OK->Check_Morphology No Morphology_OK Pellets or Filamentous? Check_Morphology->Morphology_OK Optimize_Agitation Optimize Agitation/Inoculum Morphology_OK->Optimize_Agitation Filamentous Strain_Improvement Consider Strain Improvement Morphology_OK->Strain_Improvement Pellets

Caption: Decision tree for troubleshooting low yields of FR901379.

References

Technical Support Center: Overcoming Low Fermentation Efficiency of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of FR901379, the precursor to the antifungal agent micafungin (B1204384).

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for FR901379 in a wild-type Coleophoma empetri strain?

A typical fermentation titer for FR901379 in wild-type Coleophoma empetri strains, such as MEFC09, is approximately 0.2-0.3 g/L in shake-flask fermentation.[1][2][3] This relatively low yield often necessitates strain improvement and process optimization for industrial-scale production.

Q2: What are the main factors contributing to low FR901379 fermentation efficiency?

Several factors can contribute to suboptimal FR901379 yields:

  • Low Titer: The wild-type producing organism, Coleophoma empetri, has a limited natural ability to produce the desired metabolite.[1]

  • Byproduct Formation: The biosynthesis pathway can lead to the creation of structurally similar byproducts, which complicates downstream purification and reduces the overall yield of FR901379.[4]

  • Suboptimal Fermentation Conditions: Factors such as media composition, pH, temperature, and oxygen supply can significantly impact mycelial growth and secondary metabolite production.

  • High Viscosity of Fermentation Broth: The filamentous nature of Coleophoma empetri can lead to a thick, viscous fermentation broth, which can hinder mass transfer of nutrients and oxygen, thereby limiting production.

  • Rate-Limiting Enzymatic Steps: Certain enzymes in the FR901379 biosynthetic pathway may have lower activity, creating bottlenecks in the overall production process.

  • Complex Regulatory Networks: The expression of the FR901379 biosynthetic gene cluster is tightly regulated, and these regulatory mechanisms can limit overexpression of the necessary genes.

Q3: What are the common strategies to improve FR901379 production?

The primary strategies for enhancing FR901379 fermentation efficiency fall into three main categories:

  • Metabolic Engineering: This involves the targeted genetic modification of the producing strain to enhance the expression of key biosynthetic genes, eliminate competing pathways, and improve precursor supply.

  • Strain Improvement through Mutagenesis: This approach uses random mutagenesis, for instance with heavy-ion irradiation, followed by screening to identify high-producing mutants.

  • Fermentation Process Optimization: This focuses on refining the culture conditions, including media composition and feeding strategies, to maximize product formation.

Troubleshooting Guide

Problem 1: Low FR901379 Titer
Possible Cause Suggested Solution
Insufficient expression of biosynthetic genes.Overexpress the transcriptional activator mcfJ to upregulate the entire FR901379 biosynthetic gene cluster. This has been shown to increase the titer from 0.3 g/L to 1.3 g/L.
Rate-limiting steps in the biosynthetic pathway.Overexpress the rate-limiting enzymes, cytochrome P450 McfF and McfH. This can help to eliminate the accumulation of unwanted byproducts and channel metabolic flux towards FR901379.
Suboptimal producer strain.Employ random mutagenesis using methods like heavy-ion irradiation to generate higher-producing mutants. Mutants with titers up to 1.1 g/L, a 253.7% increase, have been reported.
Problem 2: High Levels of Byproducts
Possible Cause Suggested Solution
Inefficient conversion of intermediates in the biosynthetic pathway.Overexpression of the cytochrome P450 enzymes McfF and McfH has been shown to successfully eliminate the accumulation of unwanted byproducts.
Problem 3: High Viscosity of Fermentation Broth
Possible Cause Suggested Solution
Dense mycelial growth leading to poor mixing and oxygen transfer.Modify the fermentation medium by replacing complex organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor. Implement an intermittent feeding strategy for the carbon source to control viscosity. In a bioreactor setting, utilize a FULLZONE™ impeller to improve mixing and reproducibility, which has been shown to reduce viscosity.
Problem 4: Difficulty with Genetic Manipulation of Coleophoma empetri
Possible Cause Suggested Solution
Low transformation efficiency.Utilize a protoplast-mediated transformation (PMT) protocol. Alternatively, an Agrobacterium tumefaciens-mediated transformation (ATMT) system can be established.
Low frequency of homologous recombination for targeted gene editing.Disrupt the non-homologous end-joining (NHEJ) pathway by deleting the ku80 gene. This has been shown to increase the frequency of homologous recombination from 4% to 100% in C. empetri.

Quantitative Data Summary

The following tables summarize the improvements in FR901379 production through various strategies.

Table 1: Improvement of FR901379 Titer by Metabolic Engineering

StrainGenetic ModificationFR901379 Titer (g/L)Fold IncreaseReference
C. empetri MEFC09 (Wild-Type)-0.3-
Engineered StrainOverexpression of mcfJ1.34.3
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH (Fed-batch)4.013.3

Table 2: Improvement of FR901379 Titer by Mutagenesis

StrainMutagenesis MethodFR901379 Titer (g/L)Fold IncreaseReference
C. empetri MEFC09 (Parent)-~0.3-
Mutant Strain Z40-23Heavy-ion Irradiation0.732.4
High-Producing MutantTwo rounds of Heavy-ion Irradiation1.13.7

Experimental Protocols

Protocol 1: Protoplast-Mediated Transformation of Coleophoma empetri

This protocol is adapted from methods described for filamentous fungi and C. empetri.

  • Mycelial Culture: Culture C. empetri in PDB medium using a two-step inoculation method to obtain fresh hyphae.

  • Protoplast Generation:

    • Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

    • Incubate the mycelia in an enzyme solution containing a mixture of cell wall-lysing enzymes. An optimized solution for C. empetri contains 0.6% snailase, 0.6% lysis enzymes, and 0.7% lywallzyme in an osmotic stabilizer.

    • Incubate at 30°C for 2-4 hours with gentle shaking.

  • Protoplast Purification:

    • Separate the protoplasts from the mycelial debris by filtering through sterile mira cloth.

    • Wash the protoplasts with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

    • Centrifuge and resuspend the protoplasts in STC buffer to a concentration of 1.5 x 10^7 protoplasts/mL.

  • Transformation:

    • Add 5-10 µg of linearized plasmid DNA or PCR product to 100 µL of the protoplast suspension.

    • Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently.

    • Incubate on ice for 20-30 minutes.

  • Regeneration and Selection:

    • Add the transformation mix to molten regeneration medium (e.g., PDA with 1.2 M sorbitol) and pour onto plates.

    • After 16-24 hours of incubation, overlay with a top agar (B569324) layer containing the appropriate selective agent (e.g., hygromycin B, G418).

Protocol 2: Fermentation Media for FR901379 Production

Seed Culture Medium (MKS)

ComponentConcentration (g/L)
Soluble Starch15
Sucrose10
Cottonseed Meal5
Peptone10
KH2PO41
CaCO32
Adjust pH to 6.5

Fermentation Medium (MKF)

ComponentConcentration (g/L)
Glucose10
Corn Starch30
Peptone10
(NH4)2SO46
KH2PO41
FeSO4·7H2O0.3
ZnSO4·7H2O0.01
CaCO32
Adjust pH to 6.5

High-Yield Fed-Batch Fermentation Medium

ComponentConcentration (g/L)
Glucose10
Corn Starch30
Peptone10
D-sorbitol160
(NH4)2SO46
KH2PO41
FeSO4·7H2O0.3
ZnSO4·7H2O0.01
CaCO32
Adjust pH to 6.5

For fed-batch fermentation, D-sorbitol was fed three times during the cultivation to achieve a titer of 4.0 g/L.

Visualizations

FR901379 Biosynthesis Pathway

FR901379_Biosynthesis Palmitic_Acid Palmitic Acid NRPS Non-Ribosomal Peptide Synthetase (CEnrps) Palmitic_Acid->NRPS L_Ornithine L-Ornithine L_Ornithine->NRPS L_Threonine L-Threonine L_Threonine->NRPS L_Homotyrosine L-Homotyrosine L_Homotyrosine->NRPS L_Proline L-Proline L_Proline->NRPS Lipohexapeptide_Intermediate Lipohexapeptide Intermediate NRPS->Lipohexapeptide_Intermediate Assembly & Cyclization P450s Post-Modification (mcfF, mcfH, etc.) Lipohexapeptide_Intermediate->P450s Sulfotransferase Sulfonation (CEsul) P450s->Sulfotransferase FR901379 FR901379 Sulfotransferase->FR901379

Caption: Simplified biosynthesis pathway of FR901379.

Workflow for Improving FR901379 Production

Strain_Improvement_Workflow cluster_mutagenesis Strain Improvement via Mutagenesis cluster_metabolic_engineering Metabolic Engineering cluster_fermentation Fermentation Optimization Start Start: Low-producing C. empetri Strain Mutagenesis Random Mutagenesis (e.g., Heavy-ion irradiation) Start->Mutagenesis Gene_Deletion Gene Deletion (e.g., ku80 for improved homologous recombination) Start->Gene_Deletion Establishment of a robust genetic manipulation system Screening High-Throughput Screening Mutagenesis->Screening High_Producer_1 High-Producing Mutant Screening->High_Producer_1 Gene_Overexpression Overexpression of Key Genes (mcfJ, mcfF, mcfH) High_Producer_1->Gene_Overexpression Further Improvement Engineered_Strain Engineered High-Producer Gene_Overexpression->Engineered_Strain Gene_Deletion->Gene_Overexpression Media_Optimization Media Optimization (Carbon/Nitrogen Sources) Engineered_Strain->Media_Optimization Fed_Batch Fed-Batch Strategy Media_Optimization->Fed_Batch End End: High-Yield FR901379 Production Fed_Batch->End

Caption: General workflow for enhancing FR901379 production.

References

Technical Support Center: Overcoming Low Fermentation Efficiency of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of FR901379, the precursor to the antifungal agent micafungin (B1204384).

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for FR901379 in a wild-type Coleophoma empetri strain?

A typical fermentation titer for FR901379 in wild-type Coleophoma empetri strains, such as MEFC09, is approximately 0.2-0.3 g/L in shake-flask fermentation.[1][2][3] This relatively low yield often necessitates strain improvement and process optimization for industrial-scale production.

Q2: What are the main factors contributing to low FR901379 fermentation efficiency?

Several factors can contribute to suboptimal FR901379 yields:

  • Low Titer: The wild-type producing organism, Coleophoma empetri, has a limited natural ability to produce the desired metabolite.[1]

  • Byproduct Formation: The biosynthesis pathway can lead to the creation of structurally similar byproducts, which complicates downstream purification and reduces the overall yield of FR901379.[4]

  • Suboptimal Fermentation Conditions: Factors such as media composition, pH, temperature, and oxygen supply can significantly impact mycelial growth and secondary metabolite production.

  • High Viscosity of Fermentation Broth: The filamentous nature of Coleophoma empetri can lead to a thick, viscous fermentation broth, which can hinder mass transfer of nutrients and oxygen, thereby limiting production.

  • Rate-Limiting Enzymatic Steps: Certain enzymes in the FR901379 biosynthetic pathway may have lower activity, creating bottlenecks in the overall production process.

  • Complex Regulatory Networks: The expression of the FR901379 biosynthetic gene cluster is tightly regulated, and these regulatory mechanisms can limit overexpression of the necessary genes.

Q3: What are the common strategies to improve FR901379 production?

The primary strategies for enhancing FR901379 fermentation efficiency fall into three main categories:

  • Metabolic Engineering: This involves the targeted genetic modification of the producing strain to enhance the expression of key biosynthetic genes, eliminate competing pathways, and improve precursor supply.

  • Strain Improvement through Mutagenesis: This approach uses random mutagenesis, for instance with heavy-ion irradiation, followed by screening to identify high-producing mutants.

  • Fermentation Process Optimization: This focuses on refining the culture conditions, including media composition and feeding strategies, to maximize product formation.

Troubleshooting Guide

Problem 1: Low FR901379 Titer
Possible Cause Suggested Solution
Insufficient expression of biosynthetic genes.Overexpress the transcriptional activator mcfJ to upregulate the entire FR901379 biosynthetic gene cluster. This has been shown to increase the titer from 0.3 g/L to 1.3 g/L.
Rate-limiting steps in the biosynthetic pathway.Overexpress the rate-limiting enzymes, cytochrome P450 McfF and McfH. This can help to eliminate the accumulation of unwanted byproducts and channel metabolic flux towards FR901379.
Suboptimal producer strain.Employ random mutagenesis using methods like heavy-ion irradiation to generate higher-producing mutants. Mutants with titers up to 1.1 g/L, a 253.7% increase, have been reported.
Problem 2: High Levels of Byproducts
Possible Cause Suggested Solution
Inefficient conversion of intermediates in the biosynthetic pathway.Overexpression of the cytochrome P450 enzymes McfF and McfH has been shown to successfully eliminate the accumulation of unwanted byproducts.
Problem 3: High Viscosity of Fermentation Broth
Possible Cause Suggested Solution
Dense mycelial growth leading to poor mixing and oxygen transfer.Modify the fermentation medium by replacing complex organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor. Implement an intermittent feeding strategy for the carbon source to control viscosity. In a bioreactor setting, utilize a FULLZONE™ impeller to improve mixing and reproducibility, which has been shown to reduce viscosity.
Problem 4: Difficulty with Genetic Manipulation of Coleophoma empetri
Possible Cause Suggested Solution
Low transformation efficiency.Utilize a protoplast-mediated transformation (PMT) protocol. Alternatively, an Agrobacterium tumefaciens-mediated transformation (ATMT) system can be established.
Low frequency of homologous recombination for targeted gene editing.Disrupt the non-homologous end-joining (NHEJ) pathway by deleting the ku80 gene. This has been shown to increase the frequency of homologous recombination from 4% to 100% in C. empetri.

Quantitative Data Summary

The following tables summarize the improvements in FR901379 production through various strategies.

Table 1: Improvement of FR901379 Titer by Metabolic Engineering

StrainGenetic ModificationFR901379 Titer (g/L)Fold IncreaseReference
C. empetri MEFC09 (Wild-Type)-0.3-
Engineered StrainOverexpression of mcfJ1.34.3
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH (Fed-batch)4.013.3

Table 2: Improvement of FR901379 Titer by Mutagenesis

StrainMutagenesis MethodFR901379 Titer (g/L)Fold IncreaseReference
C. empetri MEFC09 (Parent)-~0.3-
Mutant Strain Z40-23Heavy-ion Irradiation0.732.4
High-Producing MutantTwo rounds of Heavy-ion Irradiation1.13.7

Experimental Protocols

Protocol 1: Protoplast-Mediated Transformation of Coleophoma empetri

This protocol is adapted from methods described for filamentous fungi and C. empetri.

  • Mycelial Culture: Culture C. empetri in PDB medium using a two-step inoculation method to obtain fresh hyphae.

  • Protoplast Generation:

    • Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

    • Incubate the mycelia in an enzyme solution containing a mixture of cell wall-lysing enzymes. An optimized solution for C. empetri contains 0.6% snailase, 0.6% lysis enzymes, and 0.7% lywallzyme in an osmotic stabilizer.

    • Incubate at 30°C for 2-4 hours with gentle shaking.

  • Protoplast Purification:

    • Separate the protoplasts from the mycelial debris by filtering through sterile mira cloth.

    • Wash the protoplasts with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

    • Centrifuge and resuspend the protoplasts in STC buffer to a concentration of 1.5 x 10^7 protoplasts/mL.

  • Transformation:

    • Add 5-10 µg of linearized plasmid DNA or PCR product to 100 µL of the protoplast suspension.

    • Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently.

    • Incubate on ice for 20-30 minutes.

  • Regeneration and Selection:

    • Add the transformation mix to molten regeneration medium (e.g., PDA with 1.2 M sorbitol) and pour onto plates.

    • After 16-24 hours of incubation, overlay with a top agar (B569324) layer containing the appropriate selective agent (e.g., hygromycin B, G418).

Protocol 2: Fermentation Media for FR901379 Production

Seed Culture Medium (MKS)

ComponentConcentration (g/L)
Soluble Starch15
Sucrose10
Cottonseed Meal5
Peptone10
KH2PO41
CaCO32
Adjust pH to 6.5

Fermentation Medium (MKF)

ComponentConcentration (g/L)
Glucose10
Corn Starch30
Peptone10
(NH4)2SO46
KH2PO41
FeSO4·7H2O0.3
ZnSO4·7H2O0.01
CaCO32
Adjust pH to 6.5

High-Yield Fed-Batch Fermentation Medium

ComponentConcentration (g/L)
Glucose10
Corn Starch30
Peptone10
D-sorbitol160
(NH4)2SO46
KH2PO41
FeSO4·7H2O0.3
ZnSO4·7H2O0.01
CaCO32
Adjust pH to 6.5

For fed-batch fermentation, D-sorbitol was fed three times during the cultivation to achieve a titer of 4.0 g/L.

Visualizations

FR901379 Biosynthesis Pathway

FR901379_Biosynthesis Palmitic_Acid Palmitic Acid NRPS Non-Ribosomal Peptide Synthetase (CEnrps) Palmitic_Acid->NRPS L_Ornithine L-Ornithine L_Ornithine->NRPS L_Threonine L-Threonine L_Threonine->NRPS L_Homotyrosine L-Homotyrosine L_Homotyrosine->NRPS L_Proline L-Proline L_Proline->NRPS Lipohexapeptide_Intermediate Lipohexapeptide Intermediate NRPS->Lipohexapeptide_Intermediate Assembly & Cyclization P450s Post-Modification (mcfF, mcfH, etc.) Lipohexapeptide_Intermediate->P450s Sulfotransferase Sulfonation (CEsul) P450s->Sulfotransferase FR901379 FR901379 Sulfotransferase->FR901379

Caption: Simplified biosynthesis pathway of FR901379.

Workflow for Improving FR901379 Production

Strain_Improvement_Workflow cluster_mutagenesis Strain Improvement via Mutagenesis cluster_metabolic_engineering Metabolic Engineering cluster_fermentation Fermentation Optimization Start Start: Low-producing C. empetri Strain Mutagenesis Random Mutagenesis (e.g., Heavy-ion irradiation) Start->Mutagenesis Gene_Deletion Gene Deletion (e.g., ku80 for improved homologous recombination) Start->Gene_Deletion Establishment of a robust genetic manipulation system Screening High-Throughput Screening Mutagenesis->Screening High_Producer_1 High-Producing Mutant Screening->High_Producer_1 Gene_Overexpression Overexpression of Key Genes (mcfJ, mcfF, mcfH) High_Producer_1->Gene_Overexpression Further Improvement Engineered_Strain Engineered High-Producer Gene_Overexpression->Engineered_Strain Gene_Deletion->Gene_Overexpression Media_Optimization Media Optimization (Carbon/Nitrogen Sources) Engineered_Strain->Media_Optimization Fed_Batch Fed-Batch Strategy Media_Optimization->Fed_Batch End End: High-Yield FR901379 Production Fed_Batch->End

Caption: General workflow for enhancing FR901379 production.

References

Technical Support Center: Overcoming Low Fermentation Efficiency of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of FR901379, the precursor to the antifungal agent micafungin.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for FR901379 in a wild-type Coleophoma empetri strain?

A typical fermentation titer for FR901379 in wild-type Coleophoma empetri strains, such as MEFC09, is approximately 0.2-0.3 g/L in shake-flask fermentation.[1][2][3] This relatively low yield often necessitates strain improvement and process optimization for industrial-scale production.

Q2: What are the main factors contributing to low FR901379 fermentation efficiency?

Several factors can contribute to suboptimal FR901379 yields:

  • Low Titer: The wild-type producing organism, Coleophoma empetri, has a limited natural ability to produce the desired metabolite.[1]

  • Byproduct Formation: The biosynthesis pathway can lead to the creation of structurally similar byproducts, which complicates downstream purification and reduces the overall yield of FR901379.[4]

  • Suboptimal Fermentation Conditions: Factors such as media composition, pH, temperature, and oxygen supply can significantly impact mycelial growth and secondary metabolite production.

  • High Viscosity of Fermentation Broth: The filamentous nature of Coleophoma empetri can lead to a thick, viscous fermentation broth, which can hinder mass transfer of nutrients and oxygen, thereby limiting production.

  • Rate-Limiting Enzymatic Steps: Certain enzymes in the FR901379 biosynthetic pathway may have lower activity, creating bottlenecks in the overall production process.

  • Complex Regulatory Networks: The expression of the FR901379 biosynthetic gene cluster is tightly regulated, and these regulatory mechanisms can limit overexpression of the necessary genes.

Q3: What are the common strategies to improve FR901379 production?

The primary strategies for enhancing FR901379 fermentation efficiency fall into three main categories:

  • Metabolic Engineering: This involves the targeted genetic modification of the producing strain to enhance the expression of key biosynthetic genes, eliminate competing pathways, and improve precursor supply.

  • Strain Improvement through Mutagenesis: This approach uses random mutagenesis, for instance with heavy-ion irradiation, followed by screening to identify high-producing mutants.

  • Fermentation Process Optimization: This focuses on refining the culture conditions, including media composition and feeding strategies, to maximize product formation.

Troubleshooting Guide

Problem 1: Low FR901379 Titer
Possible Cause Suggested Solution
Insufficient expression of biosynthetic genes.Overexpress the transcriptional activator mcfJ to upregulate the entire FR901379 biosynthetic gene cluster. This has been shown to increase the titer from 0.3 g/L to 1.3 g/L.
Rate-limiting steps in the biosynthetic pathway.Overexpress the rate-limiting enzymes, cytochrome P450 McfF and McfH. This can help to eliminate the accumulation of unwanted byproducts and channel metabolic flux towards FR901379.
Suboptimal producer strain.Employ random mutagenesis using methods like heavy-ion irradiation to generate higher-producing mutants. Mutants with titers up to 1.1 g/L, a 253.7% increase, have been reported.
Problem 2: High Levels of Byproducts
Possible Cause Suggested Solution
Inefficient conversion of intermediates in the biosynthetic pathway.Overexpression of the cytochrome P450 enzymes McfF and McfH has been shown to successfully eliminate the accumulation of unwanted byproducts.
Problem 3: High Viscosity of Fermentation Broth
Possible Cause Suggested Solution
Dense mycelial growth leading to poor mixing and oxygen transfer.Modify the fermentation medium by replacing complex organic nitrogen sources with ammonium sulfate and corn steep liquor. Implement an intermittent feeding strategy for the carbon source to control viscosity. In a bioreactor setting, utilize a FULLZONE™ impeller to improve mixing and reproducibility, which has been shown to reduce viscosity.
Problem 4: Difficulty with Genetic Manipulation of Coleophoma empetri
Possible Cause Suggested Solution
Low transformation efficiency.Utilize a protoplast-mediated transformation (PMT) protocol. Alternatively, an Agrobacterium tumefaciens-mediated transformation (ATMT) system can be established.
Low frequency of homologous recombination for targeted gene editing.Disrupt the non-homologous end-joining (NHEJ) pathway by deleting the ku80 gene. This has been shown to increase the frequency of homologous recombination from 4% to 100% in C. empetri.

Quantitative Data Summary

The following tables summarize the improvements in FR901379 production through various strategies.

Table 1: Improvement of FR901379 Titer by Metabolic Engineering

StrainGenetic ModificationFR901379 Titer (g/L)Fold IncreaseReference
C. empetri MEFC09 (Wild-Type)-0.3-
Engineered StrainOverexpression of mcfJ1.34.3
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH (Fed-batch)4.013.3

Table 2: Improvement of FR901379 Titer by Mutagenesis

StrainMutagenesis MethodFR901379 Titer (g/L)Fold IncreaseReference
C. empetri MEFC09 (Parent)-~0.3-
Mutant Strain Z40-23Heavy-ion Irradiation0.732.4
High-Producing MutantTwo rounds of Heavy-ion Irradiation1.13.7

Experimental Protocols

Protocol 1: Protoplast-Mediated Transformation of Coleophoma empetri

This protocol is adapted from methods described for filamentous fungi and C. empetri.

  • Mycelial Culture: Culture C. empetri in PDB medium using a two-step inoculation method to obtain fresh hyphae.

  • Protoplast Generation:

    • Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

    • Incubate the mycelia in an enzyme solution containing a mixture of cell wall-lysing enzymes. An optimized solution for C. empetri contains 0.6% snailase, 0.6% lysis enzymes, and 0.7% lywallzyme in an osmotic stabilizer.

    • Incubate at 30°C for 2-4 hours with gentle shaking.

  • Protoplast Purification:

    • Separate the protoplasts from the mycelial debris by filtering through sterile mira cloth.

    • Wash the protoplasts with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

    • Centrifuge and resuspend the protoplasts in STC buffer to a concentration of 1.5 x 10^7 protoplasts/mL.

  • Transformation:

    • Add 5-10 µg of linearized plasmid DNA or PCR product to 100 µL of the protoplast suspension.

    • Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently.

    • Incubate on ice for 20-30 minutes.

  • Regeneration and Selection:

    • Add the transformation mix to molten regeneration medium (e.g., PDA with 1.2 M sorbitol) and pour onto plates.

    • After 16-24 hours of incubation, overlay with a top agar layer containing the appropriate selective agent (e.g., hygromycin B, G418).

Protocol 2: Fermentation Media for FR901379 Production

Seed Culture Medium (MKS)

ComponentConcentration (g/L)
Soluble Starch15
Sucrose10
Cottonseed Meal5
Peptone10
KH2PO41
CaCO32
Adjust pH to 6.5

Fermentation Medium (MKF)

ComponentConcentration (g/L)
Glucose10
Corn Starch30
Peptone10
(NH4)2SO46
KH2PO41
FeSO4·7H2O0.3
ZnSO4·7H2O0.01
CaCO32
Adjust pH to 6.5

High-Yield Fed-Batch Fermentation Medium

ComponentConcentration (g/L)
Glucose10
Corn Starch30
Peptone10
D-sorbitol160
(NH4)2SO46
KH2PO41
FeSO4·7H2O0.3
ZnSO4·7H2O0.01
CaCO32
Adjust pH to 6.5

For fed-batch fermentation, D-sorbitol was fed three times during the cultivation to achieve a titer of 4.0 g/L.

Visualizations

FR901379 Biosynthesis Pathway

FR901379_Biosynthesis Palmitic_Acid Palmitic Acid NRPS Non-Ribosomal Peptide Synthetase (CEnrps) Palmitic_Acid->NRPS L_Ornithine L-Ornithine L_Ornithine->NRPS L_Threonine L-Threonine L_Threonine->NRPS L_Homotyrosine L-Homotyrosine L_Homotyrosine->NRPS L_Proline L-Proline L_Proline->NRPS Lipohexapeptide_Intermediate Lipohexapeptide Intermediate NRPS->Lipohexapeptide_Intermediate Assembly & Cyclization P450s Post-Modification (mcfF, mcfH, etc.) Lipohexapeptide_Intermediate->P450s Sulfotransferase Sulfonation (CEsul) P450s->Sulfotransferase FR901379 FR901379 Sulfotransferase->FR901379

Caption: Simplified biosynthesis pathway of FR901379.

Workflow for Improving FR901379 Production

Strain_Improvement_Workflow cluster_mutagenesis Strain Improvement via Mutagenesis cluster_metabolic_engineering Metabolic Engineering cluster_fermentation Fermentation Optimization Start Start: Low-producing C. empetri Strain Mutagenesis Random Mutagenesis (e.g., Heavy-ion irradiation) Start->Mutagenesis Gene_Deletion Gene Deletion (e.g., ku80 for improved homologous recombination) Start->Gene_Deletion Establishment of a robust genetic manipulation system Screening High-Throughput Screening Mutagenesis->Screening High_Producer_1 High-Producing Mutant Screening->High_Producer_1 Gene_Overexpression Overexpression of Key Genes (mcfJ, mcfF, mcfH) High_Producer_1->Gene_Overexpression Further Improvement Engineered_Strain Engineered High-Producer Gene_Overexpression->Engineered_Strain Gene_Deletion->Gene_Overexpression Media_Optimization Media Optimization (Carbon/Nitrogen Sources) Engineered_Strain->Media_Optimization Fed_Batch Fed-Batch Strategy Media_Optimization->Fed_Batch End End: High-Yield FR901379 Production Fed_Batch->End

Caption: General workflow for enhancing FR901379 production.

References

reducing viscosity in FR 901379 fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FR-901379 fermentation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Coleophoma empetri for the production of FR-901379, a key precursor to the antifungal agent micafungin.

Troubleshooting Guide: High Broth Viscosity

High viscosity in the fermentation broth is a frequent and critical issue that can impede mixing, reduce oxygen transfer, and ultimately lower the final product yield. This guide provides a systematic approach to diagnosing and resolving viscosity-related problems.

Issue: My FR-901379 fermentation broth is too viscous. What are the potential causes and how can I fix it?

Answer:

High broth viscosity in Coleophoma empetri fermentations is primarily caused by two factors: the morphological form of the mycelium and the release of extracellular DNA (eDNA) from lysed cells. Dispersed, filamentous mycelial growth leads to a highly entangled network of hyphae, significantly increasing viscosity.[1][2] Conversely, the formation of distinct pellets results in a less viscous broth.[1][3]

Below is a step-by-step guide to troubleshoot and mitigate high viscosity.

Step 1: Diagnose the Cause of High Viscosity
  • Microscopic Examination:

    • Objective: To determine the morphology of the mycelium.

    • Procedure:

      • Aseptically withdraw a small sample of the fermentation broth.

      • Place a drop on a microscope slide and observe under a light microscope at 40x and 100x magnification.

      • Observation:

        • Dispersed Hyphae: Long, filamentous strands that are highly intertwined. This is a likely cause of high viscosity.

        • Pellets: Dense, spherical, or oval agglomerations of mycelium. If the broth is still viscous, the issue might be a high concentration of small pellets or the presence of eDNA.

        • Clumps: Loose aggregates of mycelium, which can also contribute to increased viscosity.

  • eDNA Quantification (Optional but Recommended):

    • Objective: To determine if cell lysis and subsequent eDNA release are contributing to viscosity.

    • Procedure:

      • Centrifuge a broth sample to separate the supernatant.

      • Use a fluorescent DNA-binding dye (e.g., PicoGreen™) to quantify the DNA in the supernatant. An increase in eDNA concentration over time, especially during the stationary phase, suggests cell lysis.

Step 2: Implement Control Strategies

Based on your diagnosis, implement one or more of the following strategies.

Strategy A: Control Mycelial Morphology

The goal is to promote the formation of small, uniform pellets, which generally leads to lower broth viscosity and improved FR-901379 production.

  • Inoculum Concentration: An inverse relationship often exists between spore concentration and pellet size.[4]

    • Recommendation: Experiment with different spore concentrations in your inoculum. A higher initial spore concentration (e.g., 10^6 - 10^7 spores/mL) can lead to the formation of smaller, more numerous pellets.

  • Media Composition:

    • pH: The pH of the medium can influence the surface charge of spores and hyphae, affecting aggregation. For many fungi, a slightly acidic initial pH (e.g., 5.0-6.0) can promote pellet formation.

    • Nitrogen and Carbon Sources: The type and concentration of nitrogen and carbon sources can impact mycelial growth and morphology. For instance, the use of peptone has been shown to positively affect pellet formation in some fungi.

    • Additives:

      • Microparticles: The addition of insoluble microparticles like talc (B1216) or calcium carbonate can act as nuclei for pellet formation, leading to smaller and more uniform pellets.

      • Surfactants: Non-ionic surfactants like Tween 80 can reduce cell surface hydrophobicity, influencing pellet formation and size.

  • Agitation and Aeration:

    • Shear Stress: Agitation speed directly influences the shear stress in the bioreactor.

      • Low Shear: May lead to large, fluffy pellets or dispersed mycelial growth.

      • High Shear: Can lead to smaller, more compact pellets, but excessive shear can damage the mycelium and lead to cell lysis.

    • Recommendation: Optimize the agitation speed to find a balance that encourages pellet formation without causing excessive cell damage. This is often strain and bioreactor specific.

Strategy B: Enzymatic Treatment for Viscosity Reduction

If high viscosity is due to eDNA or the breakdown of complex polysaccharides in the media, enzymatic treatment can be effective.

  • Nuclease Addition:

    • Enzyme: Use a sterile endonuclease solution (e.g., DNase I).

    • Application: Can be added directly to the fermentation broth, particularly if viscosity increases sharply in the later stages of fermentation, indicating cell lysis.

    • Benefit: Specifically degrades eDNA, reducing viscosity without harming viable cells.

  • Polysaccharide-Degrading Enzymes:

    • Enzymes: Cellulases, xylanases, and beta-glucanases can break down polysaccharides that may contribute to viscosity.

    • Application: Can be useful if the media contains complex carbohydrates that are not fully consumed by the fungus.

Experimental Protocols

Protocol 1: Viscosity Measurement of Fermentation Broth

Objective: To quantify the apparent viscosity of the fermentation broth.

Materials:

  • Rotational viscometer or rheometer

  • Appropriate spindle or geometry (e.g., parallel plates, cone-and-plate)

  • Water bath for temperature control (set to fermentation temperature)

  • Broth sample

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the broth sample to the desired temperature in the water bath.

  • Place the sample in the viscometer's sample cup.

  • Lower the spindle/geometry into the sample to the correct depth.

  • Begin rotation at a defined shear rate (e.g., 100 s⁻¹). Note that fermentation broths are often non-Newtonian (shear-thinning), so viscosity will change with the shear rate. It is important to be consistent with the shear rate used for comparison.

  • Allow the reading to stabilize and record the apparent viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Clean the spindle and sample cup thoroughly between measurements.

Protocol 2: Microparticle-Enhanced Pellet Formation

Objective: To promote the formation of smaller, more uniform mycelial pellets by adding microparticles to the fermentation medium.

Materials:

  • Talc powder (autoclavable) or calcium carbonate

  • Fermentation medium

  • Coleophoma empetri spore suspension

Procedure:

  • Prepare the fermentation medium as usual.

  • Add the desired concentration of talc (e.g., 1-10 g/L) to the medium before sterilization.

  • Autoclave the medium containing the microparticles.

  • Inoculate the sterile medium with the spore suspension.

  • Run the fermentation under standard conditions.

  • Monitor mycelial morphology and broth viscosity throughout the fermentation and compare to a control fermentation without microparticles.

Quantitative Data Summary

The following tables summarize the impact of various strategies on mycelial morphology and broth viscosity.

Table 1: Effect of Media Composition on Mycelial Morphology and Viscosity

Parameter Condition 1 Condition 2 Effect on Morphology Effect on Viscosity Reference
pH Low (e.g., 3.0-4.0)Neutral (e.g., 6.0-7.0)Low pH can favor pellet formation in some fungi.Lower viscosity with pellet formation.
Nitrogen Source PeptoneAmmonium SulfatePeptone can promote pellet formation.Lower viscosity.
Additives Talc (10 g/L)No AdditivesInduces formation of smaller, looser pellets.Significant reduction.
Surfactants Tween 80No SurfactantsCan lead to smaller and looser pellets.Reduction.

Table 2: Effect of Agitation on Mycelial Morphology and Viscosity

Agitation Speed Effect on Morphology Effect on Viscosity Potential Side Effect Reference
Low Larger, less dense pellets or dispersed growth.Can be high.Poor mixing and oxygen transfer.
Moderate Smaller, more compact pellets.Optimal (lower) viscosity.-
High Very small pellets or fragmented hyphae.Initially low, but may increase due to cell lysis.Increased cell damage and eDNA release.

Signaling Pathways and Experimental Workflows

Signaling Pathways Controlling Fungal Morphology

The morphology of filamentous fungi is regulated by complex signaling pathways that respond to environmental cues. Two of the most important are the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP-dependent Protein Kinase A (cAMP/PKA) pathways. These pathways integrate signals related to nutrient availability, cell-to-cell contact, and stress, ultimately influencing gene expression related to cell wall synthesis, polarity, and adhesion.

Morphology_Signaling_Pathway cluster_stimuli Environmental Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response cluster_morphology Resulting Morphology Nutrients Nutrient Availability (Carbon, Nitrogen) MAPK MAPK Pathway Nutrients->MAPK cAMP_PKA cAMP/PKA Pathway Nutrients->cAMP_PKA Shear Shear Stress Shear->MAPK pH_Temp pH & Temperature pH_Temp->cAMP_PKA Gene_Expression Gene Expression (e.g., chs genes) MAPK->Gene_Expression cAMP_PKA->Gene_Expression Pellets Pellet Formation Gene_Expression->Pellets Filaments Filamentous Growth Gene_Expression->Filaments

Caption: Key signaling pathways regulating fungal morphology.

Experimental Workflow for Viscosity Reduction

The following workflow provides a logical sequence for addressing high viscosity issues in your FR-901379 fermentation.

Viscosity_Troubleshooting_Workflow Start High Broth Viscosity Observed Diagnose Step 1: Diagnose Cause - Microscopic Examination - eDNA Quantification Start->Diagnose Morphology_Issue Morphology-Related (Dispersed Hyphae) Diagnose->Morphology_Issue Primary Cause eDNA_Issue eDNA-Related (Cell Lysis) Diagnose->eDNA_Issue Contributing Factor Optimize_Morphology Step 2A: Optimize Morphology - Inoculum Concentration - Media Composition (pH, Additives) - Agitation/Aeration Morphology_Issue->Optimize_Morphology Enzymatic_Treatment Step 2B: Enzymatic Treatment - Add Nuclease eDNA_Issue->Enzymatic_Treatment Monitor Monitor Viscosity and FR-901379 Titer Optimize_Morphology->Monitor Enzymatic_Treatment->Monitor Resolved Issue Resolved Monitor->Resolved

Caption: Troubleshooting workflow for high broth viscosity.

Frequently Asked Questions (FAQs)

Q1: At what stage of fermentation does high viscosity typically become a problem?

A1: High viscosity often becomes more pronounced during the exponential growth phase as biomass accumulates. It can also spike during the stationary phase if significant cell lysis occurs, leading to the release of eDNA.

Q2: Can changing the bioreactor impeller type help reduce viscosity?

A2: Yes, the impeller design affects the shear forces and flow patterns in the bioreactor. Radial-flow impellers (like Rushton turbines) create high shear zones, which can promote smaller pellets but may also cause more cell damage. Axial-flow impellers (like pitched-blade turbines or marine propellers) provide better bulk mixing with lower shear, which might be beneficial depending on the specific strain's sensitivity.

Q3: How does temperature affect broth viscosity?

A3: Generally, the viscosity of the liquid phase decreases with increasing temperature. However, the primary driver of viscosity in fermentation is the biomass. Temperature can indirectly affect viscosity by influencing the growth rate and morphology of the fungus. It is crucial to maintain the optimal temperature for Coleophoma empetri growth and FR-901379 production.

Q4: Is it possible for the broth to be too low in viscosity?

A4: While less common, very low viscosity could indicate poor growth or suboptimal biomass formation, which would likely result in low FR-901379 titers. The goal is not to eliminate viscosity but to control it at a level that allows for efficient mixing and mass transfer while supporting high cell density and productivity.

Q5: Where can I find more information on the genetic engineering of Coleophoma empetri for improved morphology?

A5: Research has been conducted on the morphological engineering of filamentous fungi by targeting genes involved in cell wall biosynthesis (e.g., chitin (B13524) synthase genes) and key regulatory pathways. Exploring literature on the genetic modification of filamentous fungi for industrial applications can provide insights into advanced strategies for strain improvement.

References

reducing viscosity in FR 901379 fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FR-901379 fermentation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Coleophoma empetri for the production of FR-901379, a key precursor to the antifungal agent micafungin.

Troubleshooting Guide: High Broth Viscosity

High viscosity in the fermentation broth is a frequent and critical issue that can impede mixing, reduce oxygen transfer, and ultimately lower the final product yield. This guide provides a systematic approach to diagnosing and resolving viscosity-related problems.

Issue: My FR-901379 fermentation broth is too viscous. What are the potential causes and how can I fix it?

Answer:

High broth viscosity in Coleophoma empetri fermentations is primarily caused by two factors: the morphological form of the mycelium and the release of extracellular DNA (eDNA) from lysed cells. Dispersed, filamentous mycelial growth leads to a highly entangled network of hyphae, significantly increasing viscosity.[1][2] Conversely, the formation of distinct pellets results in a less viscous broth.[1][3]

Below is a step-by-step guide to troubleshoot and mitigate high viscosity.

Step 1: Diagnose the Cause of High Viscosity
  • Microscopic Examination:

    • Objective: To determine the morphology of the mycelium.

    • Procedure:

      • Aseptically withdraw a small sample of the fermentation broth.

      • Place a drop on a microscope slide and observe under a light microscope at 40x and 100x magnification.

      • Observation:

        • Dispersed Hyphae: Long, filamentous strands that are highly intertwined. This is a likely cause of high viscosity.

        • Pellets: Dense, spherical, or oval agglomerations of mycelium. If the broth is still viscous, the issue might be a high concentration of small pellets or the presence of eDNA.

        • Clumps: Loose aggregates of mycelium, which can also contribute to increased viscosity.

  • eDNA Quantification (Optional but Recommended):

    • Objective: To determine if cell lysis and subsequent eDNA release are contributing to viscosity.

    • Procedure:

      • Centrifuge a broth sample to separate the supernatant.

      • Use a fluorescent DNA-binding dye (e.g., PicoGreen™) to quantify the DNA in the supernatant. An increase in eDNA concentration over time, especially during the stationary phase, suggests cell lysis.

Step 2: Implement Control Strategies

Based on your diagnosis, implement one or more of the following strategies.

Strategy A: Control Mycelial Morphology

The goal is to promote the formation of small, uniform pellets, which generally leads to lower broth viscosity and improved FR-901379 production.

  • Inoculum Concentration: An inverse relationship often exists between spore concentration and pellet size.[4]

    • Recommendation: Experiment with different spore concentrations in your inoculum. A higher initial spore concentration (e.g., 10^6 - 10^7 spores/mL) can lead to the formation of smaller, more numerous pellets.

  • Media Composition:

    • pH: The pH of the medium can influence the surface charge of spores and hyphae, affecting aggregation. For many fungi, a slightly acidic initial pH (e.g., 5.0-6.0) can promote pellet formation.

    • Nitrogen and Carbon Sources: The type and concentration of nitrogen and carbon sources can impact mycelial growth and morphology. For instance, the use of peptone has been shown to positively affect pellet formation in some fungi.

    • Additives:

      • Microparticles: The addition of insoluble microparticles like talc (B1216) or calcium carbonate can act as nuclei for pellet formation, leading to smaller and more uniform pellets.

      • Surfactants: Non-ionic surfactants like Tween 80 can reduce cell surface hydrophobicity, influencing pellet formation and size.

  • Agitation and Aeration:

    • Shear Stress: Agitation speed directly influences the shear stress in the bioreactor.

      • Low Shear: May lead to large, fluffy pellets or dispersed mycelial growth.

      • High Shear: Can lead to smaller, more compact pellets, but excessive shear can damage the mycelium and lead to cell lysis.

    • Recommendation: Optimize the agitation speed to find a balance that encourages pellet formation without causing excessive cell damage. This is often strain and bioreactor specific.

Strategy B: Enzymatic Treatment for Viscosity Reduction

If high viscosity is due to eDNA or the breakdown of complex polysaccharides in the media, enzymatic treatment can be effective.

  • Nuclease Addition:

    • Enzyme: Use a sterile endonuclease solution (e.g., DNase I).

    • Application: Can be added directly to the fermentation broth, particularly if viscosity increases sharply in the later stages of fermentation, indicating cell lysis.

    • Benefit: Specifically degrades eDNA, reducing viscosity without harming viable cells.

  • Polysaccharide-Degrading Enzymes:

    • Enzymes: Cellulases, xylanases, and beta-glucanases can break down polysaccharides that may contribute to viscosity.

    • Application: Can be useful if the media contains complex carbohydrates that are not fully consumed by the fungus.

Experimental Protocols

Protocol 1: Viscosity Measurement of Fermentation Broth

Objective: To quantify the apparent viscosity of the fermentation broth.

Materials:

  • Rotational viscometer or rheometer

  • Appropriate spindle or geometry (e.g., parallel plates, cone-and-plate)

  • Water bath for temperature control (set to fermentation temperature)

  • Broth sample

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the broth sample to the desired temperature in the water bath.

  • Place the sample in the viscometer's sample cup.

  • Lower the spindle/geometry into the sample to the correct depth.

  • Begin rotation at a defined shear rate (e.g., 100 s⁻¹). Note that fermentation broths are often non-Newtonian (shear-thinning), so viscosity will change with the shear rate. It is important to be consistent with the shear rate used for comparison.

  • Allow the reading to stabilize and record the apparent viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Clean the spindle and sample cup thoroughly between measurements.

Protocol 2: Microparticle-Enhanced Pellet Formation

Objective: To promote the formation of smaller, more uniform mycelial pellets by adding microparticles to the fermentation medium.

Materials:

  • Talc powder (autoclavable) or calcium carbonate

  • Fermentation medium

  • Coleophoma empetri spore suspension

Procedure:

  • Prepare the fermentation medium as usual.

  • Add the desired concentration of talc (e.g., 1-10 g/L) to the medium before sterilization.

  • Autoclave the medium containing the microparticles.

  • Inoculate the sterile medium with the spore suspension.

  • Run the fermentation under standard conditions.

  • Monitor mycelial morphology and broth viscosity throughout the fermentation and compare to a control fermentation without microparticles.

Quantitative Data Summary

The following tables summarize the impact of various strategies on mycelial morphology and broth viscosity.

Table 1: Effect of Media Composition on Mycelial Morphology and Viscosity

Parameter Condition 1 Condition 2 Effect on Morphology Effect on Viscosity Reference
pH Low (e.g., 3.0-4.0)Neutral (e.g., 6.0-7.0)Low pH can favor pellet formation in some fungi.Lower viscosity with pellet formation.
Nitrogen Source PeptoneAmmonium SulfatePeptone can promote pellet formation.Lower viscosity.
Additives Talc (10 g/L)No AdditivesInduces formation of smaller, looser pellets.Significant reduction.
Surfactants Tween 80No SurfactantsCan lead to smaller and looser pellets.Reduction.

Table 2: Effect of Agitation on Mycelial Morphology and Viscosity

Agitation Speed Effect on Morphology Effect on Viscosity Potential Side Effect Reference
Low Larger, less dense pellets or dispersed growth.Can be high.Poor mixing and oxygen transfer.
Moderate Smaller, more compact pellets.Optimal (lower) viscosity.-
High Very small pellets or fragmented hyphae.Initially low, but may increase due to cell lysis.Increased cell damage and eDNA release.

Signaling Pathways and Experimental Workflows

Signaling Pathways Controlling Fungal Morphology

The morphology of filamentous fungi is regulated by complex signaling pathways that respond to environmental cues. Two of the most important are the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP-dependent Protein Kinase A (cAMP/PKA) pathways. These pathways integrate signals related to nutrient availability, cell-to-cell contact, and stress, ultimately influencing gene expression related to cell wall synthesis, polarity, and adhesion.

Morphology_Signaling_Pathway cluster_stimuli Environmental Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response cluster_morphology Resulting Morphology Nutrients Nutrient Availability (Carbon, Nitrogen) MAPK MAPK Pathway Nutrients->MAPK cAMP_PKA cAMP/PKA Pathway Nutrients->cAMP_PKA Shear Shear Stress Shear->MAPK pH_Temp pH & Temperature pH_Temp->cAMP_PKA Gene_Expression Gene Expression (e.g., chs genes) MAPK->Gene_Expression cAMP_PKA->Gene_Expression Pellets Pellet Formation Gene_Expression->Pellets Filaments Filamentous Growth Gene_Expression->Filaments

Caption: Key signaling pathways regulating fungal morphology.

Experimental Workflow for Viscosity Reduction

The following workflow provides a logical sequence for addressing high viscosity issues in your FR-901379 fermentation.

Viscosity_Troubleshooting_Workflow Start High Broth Viscosity Observed Diagnose Step 1: Diagnose Cause - Microscopic Examination - eDNA Quantification Start->Diagnose Morphology_Issue Morphology-Related (Dispersed Hyphae) Diagnose->Morphology_Issue Primary Cause eDNA_Issue eDNA-Related (Cell Lysis) Diagnose->eDNA_Issue Contributing Factor Optimize_Morphology Step 2A: Optimize Morphology - Inoculum Concentration - Media Composition (pH, Additives) - Agitation/Aeration Morphology_Issue->Optimize_Morphology Enzymatic_Treatment Step 2B: Enzymatic Treatment - Add Nuclease eDNA_Issue->Enzymatic_Treatment Monitor Monitor Viscosity and FR-901379 Titer Optimize_Morphology->Monitor Enzymatic_Treatment->Monitor Resolved Issue Resolved Monitor->Resolved

Caption: Troubleshooting workflow for high broth viscosity.

Frequently Asked Questions (FAQs)

Q1: At what stage of fermentation does high viscosity typically become a problem?

A1: High viscosity often becomes more pronounced during the exponential growth phase as biomass accumulates. It can also spike during the stationary phase if significant cell lysis occurs, leading to the release of eDNA.

Q2: Can changing the bioreactor impeller type help reduce viscosity?

A2: Yes, the impeller design affects the shear forces and flow patterns in the bioreactor. Radial-flow impellers (like Rushton turbines) create high shear zones, which can promote smaller pellets but may also cause more cell damage. Axial-flow impellers (like pitched-blade turbines or marine propellers) provide better bulk mixing with lower shear, which might be beneficial depending on the specific strain's sensitivity.

Q3: How does temperature affect broth viscosity?

A3: Generally, the viscosity of the liquid phase decreases with increasing temperature. However, the primary driver of viscosity in fermentation is the biomass. Temperature can indirectly affect viscosity by influencing the growth rate and morphology of the fungus. It is crucial to maintain the optimal temperature for Coleophoma empetri growth and FR-901379 production.

Q4: Is it possible for the broth to be too low in viscosity?

A4: While less common, very low viscosity could indicate poor growth or suboptimal biomass formation, which would likely result in low FR-901379 titers. The goal is not to eliminate viscosity but to control it at a level that allows for efficient mixing and mass transfer while supporting high cell density and productivity.

Q5: Where can I find more information on the genetic engineering of Coleophoma empetri for improved morphology?

A5: Research has been conducted on the morphological engineering of filamentous fungi by targeting genes involved in cell wall biosynthesis (e.g., chitin (B13524) synthase genes) and key regulatory pathways. Exploring literature on the genetic modification of filamentous fungi for industrial applications can provide insights into advanced strategies for strain improvement.

References

reducing viscosity in FR 901379 fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FR-901379 fermentation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Coleophoma empetri for the production of FR-901379, a key precursor to the antifungal agent micafungin.

Troubleshooting Guide: High Broth Viscosity

High viscosity in the fermentation broth is a frequent and critical issue that can impede mixing, reduce oxygen transfer, and ultimately lower the final product yield. This guide provides a systematic approach to diagnosing and resolving viscosity-related problems.

Issue: My FR-901379 fermentation broth is too viscous. What are the potential causes and how can I fix it?

Answer:

High broth viscosity in Coleophoma empetri fermentations is primarily caused by two factors: the morphological form of the mycelium and the release of extracellular DNA (eDNA) from lysed cells. Dispersed, filamentous mycelial growth leads to a highly entangled network of hyphae, significantly increasing viscosity.[1][2] Conversely, the formation of distinct pellets results in a less viscous broth.[1][3]

Below is a step-by-step guide to troubleshoot and mitigate high viscosity.

Step 1: Diagnose the Cause of High Viscosity
  • Microscopic Examination:

    • Objective: To determine the morphology of the mycelium.

    • Procedure:

      • Aseptically withdraw a small sample of the fermentation broth.

      • Place a drop on a microscope slide and observe under a light microscope at 40x and 100x magnification.

      • Observation:

        • Dispersed Hyphae: Long, filamentous strands that are highly intertwined. This is a likely cause of high viscosity.

        • Pellets: Dense, spherical, or oval agglomerations of mycelium. If the broth is still viscous, the issue might be a high concentration of small pellets or the presence of eDNA.

        • Clumps: Loose aggregates of mycelium, which can also contribute to increased viscosity.

  • eDNA Quantification (Optional but Recommended):

    • Objective: To determine if cell lysis and subsequent eDNA release are contributing to viscosity.

    • Procedure:

      • Centrifuge a broth sample to separate the supernatant.

      • Use a fluorescent DNA-binding dye (e.g., PicoGreen™) to quantify the DNA in the supernatant. An increase in eDNA concentration over time, especially during the stationary phase, suggests cell lysis.

Step 2: Implement Control Strategies

Based on your diagnosis, implement one or more of the following strategies.

Strategy A: Control Mycelial Morphology

The goal is to promote the formation of small, uniform pellets, which generally leads to lower broth viscosity and improved FR-901379 production.

  • Inoculum Concentration: An inverse relationship often exists between spore concentration and pellet size.[4]

    • Recommendation: Experiment with different spore concentrations in your inoculum. A higher initial spore concentration (e.g., 10^6 - 10^7 spores/mL) can lead to the formation of smaller, more numerous pellets.

  • Media Composition:

    • pH: The pH of the medium can influence the surface charge of spores and hyphae, affecting aggregation. For many fungi, a slightly acidic initial pH (e.g., 5.0-6.0) can promote pellet formation.

    • Nitrogen and Carbon Sources: The type and concentration of nitrogen and carbon sources can impact mycelial growth and morphology. For instance, the use of peptone has been shown to positively affect pellet formation in some fungi.

    • Additives:

      • Microparticles: The addition of insoluble microparticles like talc or calcium carbonate can act as nuclei for pellet formation, leading to smaller and more uniform pellets.

      • Surfactants: Non-ionic surfactants like Tween 80 can reduce cell surface hydrophobicity, influencing pellet formation and size.

  • Agitation and Aeration:

    • Shear Stress: Agitation speed directly influences the shear stress in the bioreactor.

      • Low Shear: May lead to large, fluffy pellets or dispersed mycelial growth.

      • High Shear: Can lead to smaller, more compact pellets, but excessive shear can damage the mycelium and lead to cell lysis.

    • Recommendation: Optimize the agitation speed to find a balance that encourages pellet formation without causing excessive cell damage. This is often strain and bioreactor specific.

Strategy B: Enzymatic Treatment for Viscosity Reduction

If high viscosity is due to eDNA or the breakdown of complex polysaccharides in the media, enzymatic treatment can be effective.

  • Nuclease Addition:

    • Enzyme: Use a sterile endonuclease solution (e.g., DNase I).

    • Application: Can be added directly to the fermentation broth, particularly if viscosity increases sharply in the later stages of fermentation, indicating cell lysis.

    • Benefit: Specifically degrades eDNA, reducing viscosity without harming viable cells.

  • Polysaccharide-Degrading Enzymes:

    • Enzymes: Cellulases, xylanases, and beta-glucanases can break down polysaccharides that may contribute to viscosity.

    • Application: Can be useful if the media contains complex carbohydrates that are not fully consumed by the fungus.

Experimental Protocols

Protocol 1: Viscosity Measurement of Fermentation Broth

Objective: To quantify the apparent viscosity of the fermentation broth.

Materials:

  • Rotational viscometer or rheometer

  • Appropriate spindle or geometry (e.g., parallel plates, cone-and-plate)

  • Water bath for temperature control (set to fermentation temperature)

  • Broth sample

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the broth sample to the desired temperature in the water bath.

  • Place the sample in the viscometer's sample cup.

  • Lower the spindle/geometry into the sample to the correct depth.

  • Begin rotation at a defined shear rate (e.g., 100 s⁻¹). Note that fermentation broths are often non-Newtonian (shear-thinning), so viscosity will change with the shear rate. It is important to be consistent with the shear rate used for comparison.

  • Allow the reading to stabilize and record the apparent viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Clean the spindle and sample cup thoroughly between measurements.

Protocol 2: Microparticle-Enhanced Pellet Formation

Objective: To promote the formation of smaller, more uniform mycelial pellets by adding microparticles to the fermentation medium.

Materials:

  • Talc powder (autoclavable) or calcium carbonate

  • Fermentation medium

  • Coleophoma empetri spore suspension

Procedure:

  • Prepare the fermentation medium as usual.

  • Add the desired concentration of talc (e.g., 1-10 g/L) to the medium before sterilization.

  • Autoclave the medium containing the microparticles.

  • Inoculate the sterile medium with the spore suspension.

  • Run the fermentation under standard conditions.

  • Monitor mycelial morphology and broth viscosity throughout the fermentation and compare to a control fermentation without microparticles.

Quantitative Data Summary

The following tables summarize the impact of various strategies on mycelial morphology and broth viscosity.

Table 1: Effect of Media Composition on Mycelial Morphology and Viscosity

Parameter Condition 1 Condition 2 Effect on Morphology Effect on Viscosity Reference
pH Low (e.g., 3.0-4.0)Neutral (e.g., 6.0-7.0)Low pH can favor pellet formation in some fungi.Lower viscosity with pellet formation.
Nitrogen Source PeptoneAmmonium SulfatePeptone can promote pellet formation.Lower viscosity.
Additives Talc (10 g/L)No AdditivesInduces formation of smaller, looser pellets.Significant reduction.
Surfactants Tween 80No SurfactantsCan lead to smaller and looser pellets.Reduction.

Table 2: Effect of Agitation on Mycelial Morphology and Viscosity

Agitation Speed Effect on Morphology Effect on Viscosity Potential Side Effect Reference
Low Larger, less dense pellets or dispersed growth.Can be high.Poor mixing and oxygen transfer.
Moderate Smaller, more compact pellets.Optimal (lower) viscosity.-
High Very small pellets or fragmented hyphae.Initially low, but may increase due to cell lysis.Increased cell damage and eDNA release.

Signaling Pathways and Experimental Workflows

Signaling Pathways Controlling Fungal Morphology

The morphology of filamentous fungi is regulated by complex signaling pathways that respond to environmental cues. Two of the most important are the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP-dependent Protein Kinase A (cAMP/PKA) pathways. These pathways integrate signals related to nutrient availability, cell-to-cell contact, and stress, ultimately influencing gene expression related to cell wall synthesis, polarity, and adhesion.

Morphology_Signaling_Pathway cluster_stimuli Environmental Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response cluster_morphology Resulting Morphology Nutrients Nutrient Availability (Carbon, Nitrogen) MAPK MAPK Pathway Nutrients->MAPK cAMP_PKA cAMP/PKA Pathway Nutrients->cAMP_PKA Shear Shear Stress Shear->MAPK pH_Temp pH & Temperature pH_Temp->cAMP_PKA Gene_Expression Gene Expression (e.g., chs genes) MAPK->Gene_Expression cAMP_PKA->Gene_Expression Pellets Pellet Formation Gene_Expression->Pellets Filaments Filamentous Growth Gene_Expression->Filaments

Caption: Key signaling pathways regulating fungal morphology.

Experimental Workflow for Viscosity Reduction

The following workflow provides a logical sequence for addressing high viscosity issues in your FR-901379 fermentation.

Viscosity_Troubleshooting_Workflow Start High Broth Viscosity Observed Diagnose Step 1: Diagnose Cause - Microscopic Examination - eDNA Quantification Start->Diagnose Morphology_Issue Morphology-Related (Dispersed Hyphae) Diagnose->Morphology_Issue Primary Cause eDNA_Issue eDNA-Related (Cell Lysis) Diagnose->eDNA_Issue Contributing Factor Optimize_Morphology Step 2A: Optimize Morphology - Inoculum Concentration - Media Composition (pH, Additives) - Agitation/Aeration Morphology_Issue->Optimize_Morphology Enzymatic_Treatment Step 2B: Enzymatic Treatment - Add Nuclease eDNA_Issue->Enzymatic_Treatment Monitor Monitor Viscosity and FR-901379 Titer Optimize_Morphology->Monitor Enzymatic_Treatment->Monitor Resolved Issue Resolved Monitor->Resolved

Caption: Troubleshooting workflow for high broth viscosity.

Frequently Asked Questions (FAQs)

Q1: At what stage of fermentation does high viscosity typically become a problem?

A1: High viscosity often becomes more pronounced during the exponential growth phase as biomass accumulates. It can also spike during the stationary phase if significant cell lysis occurs, leading to the release of eDNA.

Q2: Can changing the bioreactor impeller type help reduce viscosity?

A2: Yes, the impeller design affects the shear forces and flow patterns in the bioreactor. Radial-flow impellers (like Rushton turbines) create high shear zones, which can promote smaller pellets but may also cause more cell damage. Axial-flow impellers (like pitched-blade turbines or marine propellers) provide better bulk mixing with lower shear, which might be beneficial depending on the specific strain's sensitivity.

Q3: How does temperature affect broth viscosity?

A3: Generally, the viscosity of the liquid phase decreases with increasing temperature. However, the primary driver of viscosity in fermentation is the biomass. Temperature can indirectly affect viscosity by influencing the growth rate and morphology of the fungus. It is crucial to maintain the optimal temperature for Coleophoma empetri growth and FR-901379 production.

Q4: Is it possible for the broth to be too low in viscosity?

A4: While less common, very low viscosity could indicate poor growth or suboptimal biomass formation, which would likely result in low FR-901379 titers. The goal is not to eliminate viscosity but to control it at a level that allows for efficient mixing and mass transfer while supporting high cell density and productivity.

Q5: Where can I find more information on the genetic engineering of Coleophoma empetri for improved morphology?

A5: Research has been conducted on the morphological engineering of filamentous fungi by targeting genes involved in cell wall biosynthesis (e.g., chitin synthase genes) and key regulatory pathways. Exploring literature on the genetic modification of filamentous fungi for industrial applications can provide insights into advanced strategies for strain improvement.

References

Technical Support Center: Optimizing Culture Conditions for Coleophoma empetri

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coleophoma empetri. The information provided is designed to assist in optimizing culture medium for robust growth and secondary metabolite production.

Frequently Asked Questions (FAQs)

Q1: What are the recommended baseline culture media for Coleophoma empetri?

A1: For routine cultivation and maintenance, Potato Dextrose Agar (PDA) is a commonly used solid medium. For liquid cultures, a two-stage system is often employed, consisting of a seed culture medium (MKS) to generate initial biomass, followed by inoculation into a fermentation medium (MKF) for growth and production of secondary metabolites like FR901379.[1]

Q2: What are the optimal physical parameters for Coleophoma empetri cultivation?

A2: The optimal temperature for the cultivation of Coleophoma empetri is generally 25°C. The recommended initial pH for both seed and fermentation media is 6.5.[1]

Q3: How can I prepare the standard liquid media for Coleophoma empetri?

A3: The compositions for the MKS and MKF media are provided in the tables below. To prepare, dissolve all components in distilled water, adjust the pH to 6.5, and sterilize by autoclaving.

Q4: What are the best practices for long-term storage of Coleophoma empetri cultures?

A4: For long-term storage, cryogenic preservation is recommended. Cultures can be stored on porous beads in a cryoprotectant fluid at -70°C or lower.[2] Another effective and low-cost method is the dry filter paper technique, where colonized filter papers are dried and stored in a cool, dark place.[3] Regular sub-culturing on PDA slants is suitable for short-term storage, but frequent transfers should be avoided to minimize the risk of mutation.

Troubleshooting Guides

Issue 1: Poor or No Growth of Coleophoma empetri

Symptoms:

  • No visible mycelial growth after inoculation.

  • Very slow or sparse growth compared to previous batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Media Composition Ensure all media components are accurately weighed and dissolved. Verify the quality and expiration dates of your media components.
Incorrect pH Measure the pH of the medium before and after autoclaving. Adjust to 6.5 before sterilization.
Inappropriate Temperature Check and calibrate your incubator to ensure it maintains a stable temperature of 25°C.
Poor Inoculum Quality Use a fresh, actively growing culture for inoculation. If using stored cultures, ensure they have been revived properly.
Presence of Inhibitors Ensure glassware is thoroughly cleaned and rinsed to remove any residual detergents or chemicals.
Issue 2: Contamination of Coleophoma empetri Cultures

Symptoms:

  • Presence of fuzzy, discolored patches (fungal contamination).

  • Cloudy appearance of liquid media (bacterial contamination).

  • Unusual odors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Aseptic Technique Work in a certified laminar flow hood or biological safety cabinet. Sterilize all equipment and media. Use proper handwashing and gloving procedures.
Contaminated Reagents or Water Use sterile, high-purity water. Filter-sterilize heat-labile media components.
Airborne Contaminants Minimize air currents in the laboratory. Keep culture plates and flasks covered as much as possible.
Incubator Contamination Regularly clean and disinfect the incubator, including shelves and water pans.
Issue 3: Poor Sporulation

Symptoms:

  • Healthy mycelial growth but few or no spores are produced.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Nutrient-Rich Medium A nutrient-rich medium may favor vegetative growth over sporulation. Try using a nutrient-poor medium to induce spore formation.[4]
Lack of Light Stimulation Many fungi require light to sporulate. Incubate cultures under a 12-hour light/12-hour dark cycle.
Incorrect Temperature The optimal temperature for growth may not be the same for sporulation. Experiment with slightly lower or higher incubation temperatures.
Inappropriate Culture Age Allow the culture to mature for a sufficient period, as sporulation may occur in older mycelia.

Data Presentation

Table 1: Composition of Seed Culture Medium (MKS) for Coleophoma empetri

ComponentConcentration (g/L)
Soluble Starch15
Sucrose10
Cotton Seed Meal5
Peptone10
KH₂PO₄1
CaCO₃2
pH 6.5

Table 2: Composition of Fermentation Medium (MKF) for Coleophoma empetri

ComponentConcentration (g/L)
Glucose10
Corn Starch30
Peptone10
(NH₄)₂SO₄6
KH₂PO₄1
FeSO₄0.3
ZnSO₄0.01
CaCO₃2
pH 6.5

Experimental Protocols

Protocol 1: General Method for Optimizing Carbon and Nitrogen Sources

This protocol outlines a systematic approach to identify the optimal carbon and nitrogen sources for Coleophoma empetri growth.

1. Preparation of Basal Medium:

  • Prepare a basal medium containing all essential nutrients except for the carbon and nitrogen sources. A good starting point is the MKF medium, omitting glucose, corn starch, peptone, and (NH₄)₂SO₄.

2. Carbon Source Screening:

  • Dispense the basal medium into several flasks.
  • To each flask, add a different carbon source (e.g., glucose, sucrose, fructose, maltose, starch) at a fixed concentration (e.g., 20 g/L).
  • Include a control flask with no added carbon source.
  • Inoculate each flask with a standardized amount of Coleophoma empetri spores or mycelial suspension.
  • Incubate at 25°C with shaking for a defined period (e.g., 7-10 days).
  • Measure the mycelial dry weight from each flask to determine which carbon source supports the best growth.

3. Nitrogen Source Screening:

  • Using the optimal carbon source identified in the previous step, prepare the medium.
  • Dispense into several flasks and add different nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate, sodium nitrate) at a fixed concentration (e.g., 5 g/L).
  • Include a control flask with no added nitrogen source.
  • Inoculate and incubate as described above.
  • Measure the mycelial dry weight to identify the optimal nitrogen source.

4. Optimization of Concentrations:

  • Once the best carbon and nitrogen sources are identified, perform further experiments to determine their optimal concentrations by testing a range of concentrations for each.

Protocol 2: Measurement of Mycelial Dry Weight

This protocol describes the standard procedure for quantifying fungal biomass from liquid cultures.

1. Filtration:

  • Pre-weigh a piece of filter paper (e.g., Whatman No. 1).
  • Filter the fungal culture through the pre-weighed filter paper to separate the mycelium from the culture medium.

2. Washing:

  • Wash the mycelial mat on the filter paper with distilled water to remove any residual media components.

3. Drying:

  • Place the filter paper with the mycelium in a drying oven at 70-80°C until a constant weight is achieved (typically 24-48 hours).

4. Weighing:

  • Cool the dried filter paper with mycelium in a desiccator to prevent moisture absorption.
  • Weigh the filter paper with the dried mycelium.

5. Calculation:

  • Subtract the initial weight of the filter paper from the final weight to determine the mycelial dry weight.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_output Phase 4: Outcome A Prepare Basal Medium B Select Carbon & Nitrogen Sources A->B Define variables C Inoculate Cultures B->C Set up experiments D Incubate at 25°C C->D Standardized conditions E Harvest Mycelium D->E After incubation period F Measure Dry Weight E->F Follow Protocol 2 G Analyze Results F->G Compare growth H Optimized Medium Composition G->H Determine best components

Caption: Workflow for optimizing culture medium components.

Troubleshooting_Workflow Start Poor Growth Observed Check_Media Verify Media Composition & pH Start->Check_Media Check_Temp Check Incubation Temperature (25°C) Check_Media->Check_Temp [OK] Action_Media Remake Medium Check_Media->Action_Media [Incorrect] Check_Inoculum Assess Inoculum Quality Check_Temp->Check_Inoculum [OK] Action_Temp Calibrate Incubator Check_Temp->Action_Temp [Incorrect] Check_Contamination Inspect for Contamination Check_Inoculum->Check_Contamination [OK] Action_Inoculum Use Fresh Culture Check_Inoculum->Action_Inoculum [Poor Quality] Action_Contamination Discard & Review Aseptic Technique Check_Contamination->Action_Contamination [Present] End Growth Improved Check_Contamination->End [None] Action_Media->End Action_Temp->End Action_Inoculum->End

Caption: Troubleshooting logic for poor fungal growth.

References

Technical Support Center: Optimizing Culture Conditions for Coleophoma empetri

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coleophoma empetri. The information provided is designed to assist in optimizing culture medium for robust growth and secondary metabolite production.

Frequently Asked Questions (FAQs)

Q1: What are the recommended baseline culture media for Coleophoma empetri?

A1: For routine cultivation and maintenance, Potato Dextrose Agar (PDA) is a commonly used solid medium. For liquid cultures, a two-stage system is often employed, consisting of a seed culture medium (MKS) to generate initial biomass, followed by inoculation into a fermentation medium (MKF) for growth and production of secondary metabolites like FR901379.[1]

Q2: What are the optimal physical parameters for Coleophoma empetri cultivation?

A2: The optimal temperature for the cultivation of Coleophoma empetri is generally 25°C. The recommended initial pH for both seed and fermentation media is 6.5.[1]

Q3: How can I prepare the standard liquid media for Coleophoma empetri?

A3: The compositions for the MKS and MKF media are provided in the tables below. To prepare, dissolve all components in distilled water, adjust the pH to 6.5, and sterilize by autoclaving.

Q4: What are the best practices for long-term storage of Coleophoma empetri cultures?

A4: For long-term storage, cryogenic preservation is recommended. Cultures can be stored on porous beads in a cryoprotectant fluid at -70°C or lower.[2] Another effective and low-cost method is the dry filter paper technique, where colonized filter papers are dried and stored in a cool, dark place.[3] Regular sub-culturing on PDA slants is suitable for short-term storage, but frequent transfers should be avoided to minimize the risk of mutation.

Troubleshooting Guides

Issue 1: Poor or No Growth of Coleophoma empetri

Symptoms:

  • No visible mycelial growth after inoculation.

  • Very slow or sparse growth compared to previous batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Media Composition Ensure all media components are accurately weighed and dissolved. Verify the quality and expiration dates of your media components.
Incorrect pH Measure the pH of the medium before and after autoclaving. Adjust to 6.5 before sterilization.
Inappropriate Temperature Check and calibrate your incubator to ensure it maintains a stable temperature of 25°C.
Poor Inoculum Quality Use a fresh, actively growing culture for inoculation. If using stored cultures, ensure they have been revived properly.
Presence of Inhibitors Ensure glassware is thoroughly cleaned and rinsed to remove any residual detergents or chemicals.
Issue 2: Contamination of Coleophoma empetri Cultures

Symptoms:

  • Presence of fuzzy, discolored patches (fungal contamination).

  • Cloudy appearance of liquid media (bacterial contamination).

  • Unusual odors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Aseptic Technique Work in a certified laminar flow hood or biological safety cabinet. Sterilize all equipment and media. Use proper handwashing and gloving procedures.
Contaminated Reagents or Water Use sterile, high-purity water. Filter-sterilize heat-labile media components.
Airborne Contaminants Minimize air currents in the laboratory. Keep culture plates and flasks covered as much as possible.
Incubator Contamination Regularly clean and disinfect the incubator, including shelves and water pans.
Issue 3: Poor Sporulation

Symptoms:

  • Healthy mycelial growth but few or no spores are produced.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Nutrient-Rich Medium A nutrient-rich medium may favor vegetative growth over sporulation. Try using a nutrient-poor medium to induce spore formation.[4]
Lack of Light Stimulation Many fungi require light to sporulate. Incubate cultures under a 12-hour light/12-hour dark cycle.
Incorrect Temperature The optimal temperature for growth may not be the same for sporulation. Experiment with slightly lower or higher incubation temperatures.
Inappropriate Culture Age Allow the culture to mature for a sufficient period, as sporulation may occur in older mycelia.

Data Presentation

Table 1: Composition of Seed Culture Medium (MKS) for Coleophoma empetri

ComponentConcentration (g/L)
Soluble Starch15
Sucrose10
Cotton Seed Meal5
Peptone10
KH₂PO₄1
CaCO₃2
pH 6.5

Table 2: Composition of Fermentation Medium (MKF) for Coleophoma empetri

ComponentConcentration (g/L)
Glucose10
Corn Starch30
Peptone10
(NH₄)₂SO₄6
KH₂PO₄1
FeSO₄0.3
ZnSO₄0.01
CaCO₃2
pH 6.5

Experimental Protocols

Protocol 1: General Method for Optimizing Carbon and Nitrogen Sources

This protocol outlines a systematic approach to identify the optimal carbon and nitrogen sources for Coleophoma empetri growth.

1. Preparation of Basal Medium:

  • Prepare a basal medium containing all essential nutrients except for the carbon and nitrogen sources. A good starting point is the MKF medium, omitting glucose, corn starch, peptone, and (NH₄)₂SO₄.

2. Carbon Source Screening:

  • Dispense the basal medium into several flasks.
  • To each flask, add a different carbon source (e.g., glucose, sucrose, fructose, maltose, starch) at a fixed concentration (e.g., 20 g/L).
  • Include a control flask with no added carbon source.
  • Inoculate each flask with a standardized amount of Coleophoma empetri spores or mycelial suspension.
  • Incubate at 25°C with shaking for a defined period (e.g., 7-10 days).
  • Measure the mycelial dry weight from each flask to determine which carbon source supports the best growth.

3. Nitrogen Source Screening:

  • Using the optimal carbon source identified in the previous step, prepare the medium.
  • Dispense into several flasks and add different nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate, sodium nitrate) at a fixed concentration (e.g., 5 g/L).
  • Include a control flask with no added nitrogen source.
  • Inoculate and incubate as described above.
  • Measure the mycelial dry weight to identify the optimal nitrogen source.

4. Optimization of Concentrations:

  • Once the best carbon and nitrogen sources are identified, perform further experiments to determine their optimal concentrations by testing a range of concentrations for each.

Protocol 2: Measurement of Mycelial Dry Weight

This protocol describes the standard procedure for quantifying fungal biomass from liquid cultures.

1. Filtration:

  • Pre-weigh a piece of filter paper (e.g., Whatman No. 1).
  • Filter the fungal culture through the pre-weighed filter paper to separate the mycelium from the culture medium.

2. Washing:

  • Wash the mycelial mat on the filter paper with distilled water to remove any residual media components.

3. Drying:

  • Place the filter paper with the mycelium in a drying oven at 70-80°C until a constant weight is achieved (typically 24-48 hours).

4. Weighing:

  • Cool the dried filter paper with mycelium in a desiccator to prevent moisture absorption.
  • Weigh the filter paper with the dried mycelium.

5. Calculation:

  • Subtract the initial weight of the filter paper from the final weight to determine the mycelial dry weight.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_output Phase 4: Outcome A Prepare Basal Medium B Select Carbon & Nitrogen Sources A->B Define variables C Inoculate Cultures B->C Set up experiments D Incubate at 25°C C->D Standardized conditions E Harvest Mycelium D->E After incubation period F Measure Dry Weight E->F Follow Protocol 2 G Analyze Results F->G Compare growth H Optimized Medium Composition G->H Determine best components

Caption: Workflow for optimizing culture medium components.

Troubleshooting_Workflow Start Poor Growth Observed Check_Media Verify Media Composition & pH Start->Check_Media Check_Temp Check Incubation Temperature (25°C) Check_Media->Check_Temp [OK] Action_Media Remake Medium Check_Media->Action_Media [Incorrect] Check_Inoculum Assess Inoculum Quality Check_Temp->Check_Inoculum [OK] Action_Temp Calibrate Incubator Check_Temp->Action_Temp [Incorrect] Check_Contamination Inspect for Contamination Check_Inoculum->Check_Contamination [OK] Action_Inoculum Use Fresh Culture Check_Inoculum->Action_Inoculum [Poor Quality] Action_Contamination Discard & Review Aseptic Technique Check_Contamination->Action_Contamination [Present] End Growth Improved Check_Contamination->End [None] Action_Media->End Action_Temp->End Action_Inoculum->End

Caption: Troubleshooting logic for poor fungal growth.

References

Technical Support Center: Optimizing Culture Conditions for Coleophoma empetri

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coleophoma empetri. The information provided is designed to assist in optimizing culture medium for robust growth and secondary metabolite production.

Frequently Asked Questions (FAQs)

Q1: What are the recommended baseline culture media for Coleophoma empetri?

A1: For routine cultivation and maintenance, Potato Dextrose Agar (PDA) is a commonly used solid medium. For liquid cultures, a two-stage system is often employed, consisting of a seed culture medium (MKS) to generate initial biomass, followed by inoculation into a fermentation medium (MKF) for growth and production of secondary metabolites like FR901379.[1]

Q2: What are the optimal physical parameters for Coleophoma empetri cultivation?

A2: The optimal temperature for the cultivation of Coleophoma empetri is generally 25°C. The recommended initial pH for both seed and fermentation media is 6.5.[1]

Q3: How can I prepare the standard liquid media for Coleophoma empetri?

A3: The compositions for the MKS and MKF media are provided in the tables below. To prepare, dissolve all components in distilled water, adjust the pH to 6.5, and sterilize by autoclaving.

Q4: What are the best practices for long-term storage of Coleophoma empetri cultures?

A4: For long-term storage, cryogenic preservation is recommended. Cultures can be stored on porous beads in a cryoprotectant fluid at -70°C or lower.[2] Another effective and low-cost method is the dry filter paper technique, where colonized filter papers are dried and stored in a cool, dark place.[3] Regular sub-culturing on PDA slants is suitable for short-term storage, but frequent transfers should be avoided to minimize the risk of mutation.

Troubleshooting Guides

Issue 1: Poor or No Growth of Coleophoma empetri

Symptoms:

  • No visible mycelial growth after inoculation.

  • Very slow or sparse growth compared to previous batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Media Composition Ensure all media components are accurately weighed and dissolved. Verify the quality and expiration dates of your media components.
Incorrect pH Measure the pH of the medium before and after autoclaving. Adjust to 6.5 before sterilization.
Inappropriate Temperature Check and calibrate your incubator to ensure it maintains a stable temperature of 25°C.
Poor Inoculum Quality Use a fresh, actively growing culture for inoculation. If using stored cultures, ensure they have been revived properly.
Presence of Inhibitors Ensure glassware is thoroughly cleaned and rinsed to remove any residual detergents or chemicals.
Issue 2: Contamination of Coleophoma empetri Cultures

Symptoms:

  • Presence of fuzzy, discolored patches (fungal contamination).

  • Cloudy appearance of liquid media (bacterial contamination).

  • Unusual odors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Aseptic Technique Work in a certified laminar flow hood or biological safety cabinet. Sterilize all equipment and media. Use proper handwashing and gloving procedures.
Contaminated Reagents or Water Use sterile, high-purity water. Filter-sterilize heat-labile media components.
Airborne Contaminants Minimize air currents in the laboratory. Keep culture plates and flasks covered as much as possible.
Incubator Contamination Regularly clean and disinfect the incubator, including shelves and water pans.
Issue 3: Poor Sporulation

Symptoms:

  • Healthy mycelial growth but few or no spores are produced.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Nutrient-Rich Medium A nutrient-rich medium may favor vegetative growth over sporulation. Try using a nutrient-poor medium to induce spore formation.[4]
Lack of Light Stimulation Many fungi require light to sporulate. Incubate cultures under a 12-hour light/12-hour dark cycle.
Incorrect Temperature The optimal temperature for growth may not be the same for sporulation. Experiment with slightly lower or higher incubation temperatures.
Inappropriate Culture Age Allow the culture to mature for a sufficient period, as sporulation may occur in older mycelia.

Data Presentation

Table 1: Composition of Seed Culture Medium (MKS) for Coleophoma empetri

ComponentConcentration (g/L)
Soluble Starch15
Sucrose10
Cotton Seed Meal5
Peptone10
KH₂PO₄1
CaCO₃2
pH 6.5

Table 2: Composition of Fermentation Medium (MKF) for Coleophoma empetri

ComponentConcentration (g/L)
Glucose10
Corn Starch30
Peptone10
(NH₄)₂SO₄6
KH₂PO₄1
FeSO₄0.3
ZnSO₄0.01
CaCO₃2
pH 6.5

Experimental Protocols

Protocol 1: General Method for Optimizing Carbon and Nitrogen Sources

This protocol outlines a systematic approach to identify the optimal carbon and nitrogen sources for Coleophoma empetri growth.

1. Preparation of Basal Medium:

  • Prepare a basal medium containing all essential nutrients except for the carbon and nitrogen sources. A good starting point is the MKF medium, omitting glucose, corn starch, peptone, and (NH₄)₂SO₄.

2. Carbon Source Screening:

  • Dispense the basal medium into several flasks.
  • To each flask, add a different carbon source (e.g., glucose, sucrose, fructose, maltose, starch) at a fixed concentration (e.g., 20 g/L).
  • Include a control flask with no added carbon source.
  • Inoculate each flask with a standardized amount of Coleophoma empetri spores or mycelial suspension.
  • Incubate at 25°C with shaking for a defined period (e.g., 7-10 days).
  • Measure the mycelial dry weight from each flask to determine which carbon source supports the best growth.

3. Nitrogen Source Screening:

  • Using the optimal carbon source identified in the previous step, prepare the medium.
  • Dispense into several flasks and add different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) at a fixed concentration (e.g., 5 g/L).
  • Include a control flask with no added nitrogen source.
  • Inoculate and incubate as described above.
  • Measure the mycelial dry weight to identify the optimal nitrogen source.

4. Optimization of Concentrations:

  • Once the best carbon and nitrogen sources are identified, perform further experiments to determine their optimal concentrations by testing a range of concentrations for each.

Protocol 2: Measurement of Mycelial Dry Weight

This protocol describes the standard procedure for quantifying fungal biomass from liquid cultures.

1. Filtration:

  • Pre-weigh a piece of filter paper (e.g., Whatman No. 1).
  • Filter the fungal culture through the pre-weighed filter paper to separate the mycelium from the culture medium.

2. Washing:

  • Wash the mycelial mat on the filter paper with distilled water to remove any residual media components.

3. Drying:

  • Place the filter paper with the mycelium in a drying oven at 70-80°C until a constant weight is achieved (typically 24-48 hours).

4. Weighing:

  • Cool the dried filter paper with mycelium in a desiccator to prevent moisture absorption.
  • Weigh the filter paper with the dried mycelium.

5. Calculation:

  • Subtract the initial weight of the filter paper from the final weight to determine the mycelial dry weight.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_output Phase 4: Outcome A Prepare Basal Medium B Select Carbon & Nitrogen Sources A->B Define variables C Inoculate Cultures B->C Set up experiments D Incubate at 25°C C->D Standardized conditions E Harvest Mycelium D->E After incubation period F Measure Dry Weight E->F Follow Protocol 2 G Analyze Results F->G Compare growth H Optimized Medium Composition G->H Determine best components

Caption: Workflow for optimizing culture medium components.

Troubleshooting_Workflow Start Poor Growth Observed Check_Media Verify Media Composition & pH Start->Check_Media Check_Temp Check Incubation Temperature (25°C) Check_Media->Check_Temp [OK] Action_Media Remake Medium Check_Media->Action_Media [Incorrect] Check_Inoculum Assess Inoculum Quality Check_Temp->Check_Inoculum [OK] Action_Temp Calibrate Incubator Check_Temp->Action_Temp [Incorrect] Check_Contamination Inspect for Contamination Check_Inoculum->Check_Contamination [OK] Action_Inoculum Use Fresh Culture Check_Inoculum->Action_Inoculum [Poor Quality] Action_Contamination Discard & Review Aseptic Technique Check_Contamination->Action_Contamination [Present] End Growth Improved Check_Contamination->End [None] Action_Media->End Action_Temp->End Action_Inoculum->End

Caption: Troubleshooting logic for poor fungal growth.

References

Technical Support Center: Enhancing FR-901379 Titer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the titer of FR-901379, a key precursor to the antifungal agent micafungin (B1204384).

Frequently Asked Questions (FAQs)

Q1: My FR-901379 titer is low. What are the primary strategies to increase production?

A1: Low titers of FR-901379 in Coleophoma empetri fermentations are a common challenge. The primary strategies to boost production can be categorized into three main areas:

  • Metabolic Engineering: This involves genetically modifying the producing strain to optimize the biosynthetic pathway of FR-901379. A key approach is the overexpression of rate-limiting enzymes and transcriptional activators.[1][2][3]

  • Strain Improvement through Mutagenesis: Creating and selecting superior production strains through random mutagenesis is a well-established method. Techniques like heavy-ion irradiation have proven effective in generating high-yielding mutants.[4][5]

  • Fermentation Process Optimization: Fine-tuning the culture conditions is critical. This includes optimizing the fermentation medium, feeding strategies, and physical parameters like agitation and aeration to ensure optimal growth and productivity.

Q2: What specific genes can be targeted for metabolic engineering to improve FR-901379 production?

A2: Research has identified several key genes in the FR-901379 biosynthetic pathway that are effective targets for overexpression:

  • mcfF and mcfH: These genes encode for cytochrome P450 enzymes that are considered rate-limiting steps in the biosynthesis. Their overexpression helps to eliminate the accumulation of unwanted byproducts and channel precursors towards FR-901379.

  • mcfJ: This gene encodes a transcriptional activator that regulates the FR-901379 biosynthetic gene cluster. Overexpressing mcfJ has been shown to significantly increase the overall production of FR-901379.

Co-overexpression of mcfJ, mcfF, and mcfH has demonstrated an additive effect, leading to substantial increases in titer.

Q3: My fermentation broth is too viscous, which seems to be limiting my titer. How can I address this?

A3: High viscosity in C. empetri fermentations is a common issue that can hinder mass transfer and aeration, thereby limiting cell growth and product formation. Here are some strategies to manage viscosity:

  • Medium Modification: Replace complex organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor. This has been shown to effectively reduce broth viscosity.

  • Fed-Batch Strategy: Instead of adding all the carbon source at the beginning, implement a fed-batch culture where the carbon source is fed intermittently. This can help control growth and reduce the formation of viscous mycelial mats.

  • Mycelial Morphology Control: Aim for a pellet-shaped mycelial morphology rather than filamentous growth. This can be influenced by agitation and aeration rates. The use of specialized impellers, such as the FULLZONE™ impeller, can help in creating the desired pellet form and reduce shear-induced damage to the mycelia. Lower viscosity and regular mycelial pellets are associated with improved FR-901379 titers.

Q4: What are the optimal fermentation conditions for FR-901379 production?

A4: Optimal fermentation conditions are crucial for maximizing FR-901379 production. Key parameters to control include:

  • Temperature: The optimal growth temperature for Coleophoma empetri is typically between 23-27°C.

  • pH: Maintaining a stable pH is important. The use of buffers like CaCO3 and KH2PO4 in the media helps in this regard. Phosphates can also protect echinocandins from degradation at elevated pH.

  • Aeration and Agitation: Sufficient oxygen supply is critical. The agitation speed should be optimized to ensure good mixing and oxygen transfer while minimizing shear stress on the mycelia.

  • Nutrient Levels:

    • Carbon Source: Glucose and corn starch are commonly used. A fed-batch approach with a carbon source like D-sorbitol has been successful in achieving high titers.

    • Nitrogen Source: A combination of peptone and ammonium sulfate is often used.

    • Sulfate Source: The addition of MgSO4 is beneficial as sulfate is required for the biosynthesis of the catechol-sulfate moiety of FR-901379.

    • Phosphate (B84403): Maintaining a low phosphate concentration in the medium has been found to be beneficial for production.

Troubleshooting Guide

Issue EncounteredPossible CausesSuggested Solutions
Low FR-901379 Titer with High Biomass - Sub-optimal gene expression in the biosynthetic pathway.- Feedback inhibition.- Inefficient precursor supply.- Overexpress rate-limiting enzymes (mcfF, mcfH) and the transcriptional activator (mcfJ).- Investigate precursor feeding strategies.
High Levels of Byproducts - Incomplete conversion of intermediates in the biosynthetic pathway.- Overexpress the downstream enzymes, particularly mcfF and mcfH, to drive the reaction towards FR-901379.
Poor Mycelial Morphology (Filamentous Growth) - Inappropriate agitation speed.- Sub-optimal medium composition.- Optimize the agitation speed to encourage pellet formation.- Consider using specialized impellers to reduce shear stress.- Modify medium components; for instance, the choice of nitrogen source can influence morphology.
Inconsistent Batch-to-Batch Production - Variability in inoculum quality.- Fluctuations in fermentation parameters.- Standardize the seed culture preparation protocol.- Ensure tight control over temperature, pH, and dissolved oxygen levels throughout the fermentation.
Product Degradation - Unfavorable pH conditions.- Maintain optimal pH and consider the protective effect of phosphates in the medium.

Quantitative Data Summary

Table 1: Enhancement of FR-901379 Titer through Metabolic Engineering

Strain/ConditionGenetic ModificationTiter (g/L)Fold IncreaseReference
Wild-Type-~0.2-0.3-
mcfJ OverexpressionOverexpression of transcriptional activator mcfJ1.3~4.3-6.5
Engineered StrainCo-overexpression of mcfJ, mcfF, and mcfH4.0~13.3-20

Table 2: Enhancement of FR-901379 Titer through Mutagenesis

Strain/ConditionMutagenesis MethodTiter (g/L)Fold IncreaseReference
Parent Strain-~0.31-
Mutant Strain (ZZ-138)Two rounds of heavy-ion irradiation1.1~3.5 (253.7% increase)

Experimental Protocols

Protocol 1: Overexpression of Biosynthetic Genes in C. empetri

This protocol provides a general workflow for the overexpression of genes like mcfJ, mcfF, and mcfH.

  • Gene Amplification and Vector Construction:

    • Amplify the target gene(s) from the genomic DNA of C. empetri.

    • Clone the amplified gene(s) into an appropriate expression vector under the control of a strong constitutive promoter.

  • Transformation:

    • Prepare protoplasts of the C. empetri host strain.

    • Transform the protoplasts with the expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection and Screening:

    • Select positive transformants on a selective medium containing the appropriate antibiotic.

    • Screen the transformants for FR-901379 production in shake flask cultures.

  • Confirmation:

    • Confirm the integration and expression of the target gene(s) using PCR, RT-qPCR, and/or Western blotting.

  • Fermentation and Analysis:

    • Cultivate the confirmed high-producing strains in a bioreactor under optimized fermentation conditions.

    • Monitor FR-901379 production using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fed-Batch Fermentation for Enhanced FR-901379 Production

  • Seed Culture Preparation:

    • Inoculate a suitable seed medium (e.g., MKS medium: 15 g/L soluble starch, 10 g/L sucrose, 5 g/L cottonseed meal, 10 g/L peptone, 1 g/L KH2PO4, 2 g/L CaCO3, pH 6.5) with spores or mycelia of the producer strain.

    • Incubate at 25°C with shaking for 2-3 days.

  • Bioreactor Inoculation:

    • Inoculate the production medium (e.g., MKF medium: 10 g/L glucose, 30 g/L corn starch, 10 g/L peptone, 6 g/L (NH4)2SO4, 1 g/L KH2PO4, 0.3 g/L FeSO4, 0.01 g/L ZnSO4, 2 g/L CaCO3, pH 6.5) in a 5 L bioreactor with the seed culture.

  • Batch Phase:

    • Maintain the temperature at 25°C and control the pH.

    • Provide adequate aeration and agitation.

  • Fed-Batch Phase:

    • After a certain period of initial growth (e.g., 3-4 days), start the intermittent feeding of a concentrated carbon source solution (e.g., D-sorbitol).

    • The feeding rate should be optimized to maintain a low concentration of the carbon source in the broth, which helps to control viscosity and sustain production.

  • Harvesting and Analysis:

    • Continue the fermentation for 10-12 days or until the production plateaus.

    • Extract FR-901379 from the fermentation broth and quantify the titer using HPLC.

Visualizations

FR901379_Biosynthesis_Pathway Precursors Amino Acid & Acyl-CoA Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) Precursors->NRPS Intermediate Cyclic Lipopeptide Intermediate NRPS->Intermediate McfF McfF (P450) Intermediate->McfF Byproducts Byproducts Intermediate->Byproducts McfH McfH (P450) McfF->McfH FR901379 FR-901379 McfH->FR901379 McfJ McfJ (Transcriptional Activator) McfJ->NRPS Activates Expression McfJ->McfF Activates Expression McfJ->McfH Activates Expression

Caption: Simplified biosynthesis pathway of FR-901379.

Titer_Enhancement_Workflow Start Start: Low Titer Producer Strain Strain_Dev Strain Development Start->Strain_Dev Metabolic_Eng Metabolic Engineering (e.g., Gene Overexpression) Strain_Dev->Metabolic_Eng Mutagenesis Random Mutagenesis (e.g., Heavy-ion Irradiation) Strain_Dev->Mutagenesis High_Producer High-Producing Strain Metabolic_Eng->High_Producer Mutagenesis->High_Producer Ferm_Opt Fermentation Optimization High_Producer->Ferm_Opt Media_Opt Media Optimization Ferm_Opt->Media_Opt Process_Opt Process Parameter Optimization (Fed-batch, etc.) Ferm_Opt->Process_Opt End End: Enhanced FR-901379 Titer Media_Opt->End Process_Opt->End

Caption: Workflow for enhancing FR-901379 titer.

Troubleshooting_Logic Problem Low FR-901379 Titer High_Viscosity High Broth Viscosity? Problem->High_Viscosity Check High_Byproducts High Byproduct Levels? Problem->High_Byproducts Check Low_Biomass Low Biomass? Problem->Low_Biomass Check Sol_Viscosity Optimize Agitation & Modify Medium High_Viscosity->Sol_Viscosity Yes Sol_Byproducts Overexpress mcfF/mcfH High_Byproducts->Sol_Byproducts Yes Sol_Genetic Overexpress mcfJ High_Byproducts->Sol_Genetic No Sol_Biomass Optimize Growth Medium & Conditions Low_Biomass->Sol_Biomass Yes

Caption: Troubleshooting logic for low FR-901379 titer.

References

Technical Support Center: Enhancing FR-901379 Titer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the titer of FR-901379, a key precursor to the antifungal agent micafungin (B1204384).

Frequently Asked Questions (FAQs)

Q1: My FR-901379 titer is low. What are the primary strategies to increase production?

A1: Low titers of FR-901379 in Coleophoma empetri fermentations are a common challenge. The primary strategies to boost production can be categorized into three main areas:

  • Metabolic Engineering: This involves genetically modifying the producing strain to optimize the biosynthetic pathway of FR-901379. A key approach is the overexpression of rate-limiting enzymes and transcriptional activators.[1][2][3]

  • Strain Improvement through Mutagenesis: Creating and selecting superior production strains through random mutagenesis is a well-established method. Techniques like heavy-ion irradiation have proven effective in generating high-yielding mutants.[4][5]

  • Fermentation Process Optimization: Fine-tuning the culture conditions is critical. This includes optimizing the fermentation medium, feeding strategies, and physical parameters like agitation and aeration to ensure optimal growth and productivity.

Q2: What specific genes can be targeted for metabolic engineering to improve FR-901379 production?

A2: Research has identified several key genes in the FR-901379 biosynthetic pathway that are effective targets for overexpression:

  • mcfF and mcfH: These genes encode for cytochrome P450 enzymes that are considered rate-limiting steps in the biosynthesis. Their overexpression helps to eliminate the accumulation of unwanted byproducts and channel precursors towards FR-901379.

  • mcfJ: This gene encodes a transcriptional activator that regulates the FR-901379 biosynthetic gene cluster. Overexpressing mcfJ has been shown to significantly increase the overall production of FR-901379.

Co-overexpression of mcfJ, mcfF, and mcfH has demonstrated an additive effect, leading to substantial increases in titer.

Q3: My fermentation broth is too viscous, which seems to be limiting my titer. How can I address this?

A3: High viscosity in C. empetri fermentations is a common issue that can hinder mass transfer and aeration, thereby limiting cell growth and product formation. Here are some strategies to manage viscosity:

  • Medium Modification: Replace complex organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor. This has been shown to effectively reduce broth viscosity.

  • Fed-Batch Strategy: Instead of adding all the carbon source at the beginning, implement a fed-batch culture where the carbon source is fed intermittently. This can help control growth and reduce the formation of viscous mycelial mats.

  • Mycelial Morphology Control: Aim for a pellet-shaped mycelial morphology rather than filamentous growth. This can be influenced by agitation and aeration rates. The use of specialized impellers, such as the FULLZONE™ impeller, can help in creating the desired pellet form and reduce shear-induced damage to the mycelia. Lower viscosity and regular mycelial pellets are associated with improved FR-901379 titers.

Q4: What are the optimal fermentation conditions for FR-901379 production?

A4: Optimal fermentation conditions are crucial for maximizing FR-901379 production. Key parameters to control include:

  • Temperature: The optimal growth temperature for Coleophoma empetri is typically between 23-27°C.

  • pH: Maintaining a stable pH is important. The use of buffers like CaCO3 and KH2PO4 in the media helps in this regard. Phosphates can also protect echinocandins from degradation at elevated pH.

  • Aeration and Agitation: Sufficient oxygen supply is critical. The agitation speed should be optimized to ensure good mixing and oxygen transfer while minimizing shear stress on the mycelia.

  • Nutrient Levels:

    • Carbon Source: Glucose and corn starch are commonly used. A fed-batch approach with a carbon source like D-sorbitol has been successful in achieving high titers.

    • Nitrogen Source: A combination of peptone and ammonium sulfate is often used.

    • Sulfate Source: The addition of MgSO4 is beneficial as sulfate is required for the biosynthesis of the catechol-sulfate moiety of FR-901379.

    • Phosphate (B84403): Maintaining a low phosphate concentration in the medium has been found to be beneficial for production.

Troubleshooting Guide

Issue EncounteredPossible CausesSuggested Solutions
Low FR-901379 Titer with High Biomass - Sub-optimal gene expression in the biosynthetic pathway.- Feedback inhibition.- Inefficient precursor supply.- Overexpress rate-limiting enzymes (mcfF, mcfH) and the transcriptional activator (mcfJ).- Investigate precursor feeding strategies.
High Levels of Byproducts - Incomplete conversion of intermediates in the biosynthetic pathway.- Overexpress the downstream enzymes, particularly mcfF and mcfH, to drive the reaction towards FR-901379.
Poor Mycelial Morphology (Filamentous Growth) - Inappropriate agitation speed.- Sub-optimal medium composition.- Optimize the agitation speed to encourage pellet formation.- Consider using specialized impellers to reduce shear stress.- Modify medium components; for instance, the choice of nitrogen source can influence morphology.
Inconsistent Batch-to-Batch Production - Variability in inoculum quality.- Fluctuations in fermentation parameters.- Standardize the seed culture preparation protocol.- Ensure tight control over temperature, pH, and dissolved oxygen levels throughout the fermentation.
Product Degradation - Unfavorable pH conditions.- Maintain optimal pH and consider the protective effect of phosphates in the medium.

Quantitative Data Summary

Table 1: Enhancement of FR-901379 Titer through Metabolic Engineering

Strain/ConditionGenetic ModificationTiter (g/L)Fold IncreaseReference
Wild-Type-~0.2-0.3-
mcfJ OverexpressionOverexpression of transcriptional activator mcfJ1.3~4.3-6.5
Engineered StrainCo-overexpression of mcfJ, mcfF, and mcfH4.0~13.3-20

Table 2: Enhancement of FR-901379 Titer through Mutagenesis

Strain/ConditionMutagenesis MethodTiter (g/L)Fold IncreaseReference
Parent Strain-~0.31-
Mutant Strain (ZZ-138)Two rounds of heavy-ion irradiation1.1~3.5 (253.7% increase)

Experimental Protocols

Protocol 1: Overexpression of Biosynthetic Genes in C. empetri

This protocol provides a general workflow for the overexpression of genes like mcfJ, mcfF, and mcfH.

  • Gene Amplification and Vector Construction:

    • Amplify the target gene(s) from the genomic DNA of C. empetri.

    • Clone the amplified gene(s) into an appropriate expression vector under the control of a strong constitutive promoter.

  • Transformation:

    • Prepare protoplasts of the C. empetri host strain.

    • Transform the protoplasts with the expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection and Screening:

    • Select positive transformants on a selective medium containing the appropriate antibiotic.

    • Screen the transformants for FR-901379 production in shake flask cultures.

  • Confirmation:

    • Confirm the integration and expression of the target gene(s) using PCR, RT-qPCR, and/or Western blotting.

  • Fermentation and Analysis:

    • Cultivate the confirmed high-producing strains in a bioreactor under optimized fermentation conditions.

    • Monitor FR-901379 production using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fed-Batch Fermentation for Enhanced FR-901379 Production

  • Seed Culture Preparation:

    • Inoculate a suitable seed medium (e.g., MKS medium: 15 g/L soluble starch, 10 g/L sucrose, 5 g/L cottonseed meal, 10 g/L peptone, 1 g/L KH2PO4, 2 g/L CaCO3, pH 6.5) with spores or mycelia of the producer strain.

    • Incubate at 25°C with shaking for 2-3 days.

  • Bioreactor Inoculation:

    • Inoculate the production medium (e.g., MKF medium: 10 g/L glucose, 30 g/L corn starch, 10 g/L peptone, 6 g/L (NH4)2SO4, 1 g/L KH2PO4, 0.3 g/L FeSO4, 0.01 g/L ZnSO4, 2 g/L CaCO3, pH 6.5) in a 5 L bioreactor with the seed culture.

  • Batch Phase:

    • Maintain the temperature at 25°C and control the pH.

    • Provide adequate aeration and agitation.

  • Fed-Batch Phase:

    • After a certain period of initial growth (e.g., 3-4 days), start the intermittent feeding of a concentrated carbon source solution (e.g., D-sorbitol).

    • The feeding rate should be optimized to maintain a low concentration of the carbon source in the broth, which helps to control viscosity and sustain production.

  • Harvesting and Analysis:

    • Continue the fermentation for 10-12 days or until the production plateaus.

    • Extract FR-901379 from the fermentation broth and quantify the titer using HPLC.

Visualizations

FR901379_Biosynthesis_Pathway Precursors Amino Acid & Acyl-CoA Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) Precursors->NRPS Intermediate Cyclic Lipopeptide Intermediate NRPS->Intermediate McfF McfF (P450) Intermediate->McfF Byproducts Byproducts Intermediate->Byproducts McfH McfH (P450) McfF->McfH FR901379 FR-901379 McfH->FR901379 McfJ McfJ (Transcriptional Activator) McfJ->NRPS Activates Expression McfJ->McfF Activates Expression McfJ->McfH Activates Expression

Caption: Simplified biosynthesis pathway of FR-901379.

Titer_Enhancement_Workflow Start Start: Low Titer Producer Strain Strain_Dev Strain Development Start->Strain_Dev Metabolic_Eng Metabolic Engineering (e.g., Gene Overexpression) Strain_Dev->Metabolic_Eng Mutagenesis Random Mutagenesis (e.g., Heavy-ion Irradiation) Strain_Dev->Mutagenesis High_Producer High-Producing Strain Metabolic_Eng->High_Producer Mutagenesis->High_Producer Ferm_Opt Fermentation Optimization High_Producer->Ferm_Opt Media_Opt Media Optimization Ferm_Opt->Media_Opt Process_Opt Process Parameter Optimization (Fed-batch, etc.) Ferm_Opt->Process_Opt End End: Enhanced FR-901379 Titer Media_Opt->End Process_Opt->End

Caption: Workflow for enhancing FR-901379 titer.

Troubleshooting_Logic Problem Low FR-901379 Titer High_Viscosity High Broth Viscosity? Problem->High_Viscosity Check High_Byproducts High Byproduct Levels? Problem->High_Byproducts Check Low_Biomass Low Biomass? Problem->Low_Biomass Check Sol_Viscosity Optimize Agitation & Modify Medium High_Viscosity->Sol_Viscosity Yes Sol_Byproducts Overexpress mcfF/mcfH High_Byproducts->Sol_Byproducts Yes Sol_Genetic Overexpress mcfJ High_Byproducts->Sol_Genetic No Sol_Biomass Optimize Growth Medium & Conditions Low_Biomass->Sol_Biomass Yes

Caption: Troubleshooting logic for low FR-901379 titer.

References

Technical Support Center: Enhancing FR-901379 Titer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the titer of FR-901379, a key precursor to the antifungal agent micafungin.

Frequently Asked Questions (FAQs)

Q1: My FR-901379 titer is low. What are the primary strategies to increase production?

A1: Low titers of FR-901379 in Coleophoma empetri fermentations are a common challenge. The primary strategies to boost production can be categorized into three main areas:

  • Metabolic Engineering: This involves genetically modifying the producing strain to optimize the biosynthetic pathway of FR-901379. A key approach is the overexpression of rate-limiting enzymes and transcriptional activators.[1][2][3]

  • Strain Improvement through Mutagenesis: Creating and selecting superior production strains through random mutagenesis is a well-established method. Techniques like heavy-ion irradiation have proven effective in generating high-yielding mutants.[4][5]

  • Fermentation Process Optimization: Fine-tuning the culture conditions is critical. This includes optimizing the fermentation medium, feeding strategies, and physical parameters like agitation and aeration to ensure optimal growth and productivity.

Q2: What specific genes can be targeted for metabolic engineering to improve FR-901379 production?

A2: Research has identified several key genes in the FR-901379 biosynthetic pathway that are effective targets for overexpression:

  • mcfF and mcfH: These genes encode for cytochrome P450 enzymes that are considered rate-limiting steps in the biosynthesis. Their overexpression helps to eliminate the accumulation of unwanted byproducts and channel precursors towards FR-901379.

  • mcfJ: This gene encodes a transcriptional activator that regulates the FR-901379 biosynthetic gene cluster. Overexpressing mcfJ has been shown to significantly increase the overall production of FR-901379.

Co-overexpression of mcfJ, mcfF, and mcfH has demonstrated an additive effect, leading to substantial increases in titer.

Q3: My fermentation broth is too viscous, which seems to be limiting my titer. How can I address this?

A3: High viscosity in C. empetri fermentations is a common issue that can hinder mass transfer and aeration, thereby limiting cell growth and product formation. Here are some strategies to manage viscosity:

  • Medium Modification: Replace complex organic nitrogen sources with ammonium sulfate and corn steep liquor. This has been shown to effectively reduce broth viscosity.

  • Fed-Batch Strategy: Instead of adding all the carbon source at the beginning, implement a fed-batch culture where the carbon source is fed intermittently. This can help control growth and reduce the formation of viscous mycelial mats.

  • Mycelial Morphology Control: Aim for a pellet-shaped mycelial morphology rather than filamentous growth. This can be influenced by agitation and aeration rates. The use of specialized impellers, such as the FULLZONE™ impeller, can help in creating the desired pellet form and reduce shear-induced damage to the mycelia. Lower viscosity and regular mycelial pellets are associated with improved FR-901379 titers.

Q4: What are the optimal fermentation conditions for FR-901379 production?

A4: Optimal fermentation conditions are crucial for maximizing FR-901379 production. Key parameters to control include:

  • Temperature: The optimal growth temperature for Coleophoma empetri is typically between 23-27°C.

  • pH: Maintaining a stable pH is important. The use of buffers like CaCO3 and KH2PO4 in the media helps in this regard. Phosphates can also protect echinocandins from degradation at elevated pH.

  • Aeration and Agitation: Sufficient oxygen supply is critical. The agitation speed should be optimized to ensure good mixing and oxygen transfer while minimizing shear stress on the mycelia.

  • Nutrient Levels:

    • Carbon Source: Glucose and corn starch are commonly used. A fed-batch approach with a carbon source like D-sorbitol has been successful in achieving high titers.

    • Nitrogen Source: A combination of peptone and ammonium sulfate is often used.

    • Sulfate Source: The addition of MgSO4 is beneficial as sulfate is required for the biosynthesis of the catechol-sulfate moiety of FR-901379.

    • Phosphate: Maintaining a low phosphate concentration in the medium has been found to be beneficial for production.

Troubleshooting Guide

Issue EncounteredPossible CausesSuggested Solutions
Low FR-901379 Titer with High Biomass - Sub-optimal gene expression in the biosynthetic pathway.- Feedback inhibition.- Inefficient precursor supply.- Overexpress rate-limiting enzymes (mcfF, mcfH) and the transcriptional activator (mcfJ).- Investigate precursor feeding strategies.
High Levels of Byproducts - Incomplete conversion of intermediates in the biosynthetic pathway.- Overexpress the downstream enzymes, particularly mcfF and mcfH, to drive the reaction towards FR-901379.
Poor Mycelial Morphology (Filamentous Growth) - Inappropriate agitation speed.- Sub-optimal medium composition.- Optimize the agitation speed to encourage pellet formation.- Consider using specialized impellers to reduce shear stress.- Modify medium components; for instance, the choice of nitrogen source can influence morphology.
Inconsistent Batch-to-Batch Production - Variability in inoculum quality.- Fluctuations in fermentation parameters.- Standardize the seed culture preparation protocol.- Ensure tight control over temperature, pH, and dissolved oxygen levels throughout the fermentation.
Product Degradation - Unfavorable pH conditions.- Maintain optimal pH and consider the protective effect of phosphates in the medium.

Quantitative Data Summary

Table 1: Enhancement of FR-901379 Titer through Metabolic Engineering

Strain/ConditionGenetic ModificationTiter (g/L)Fold IncreaseReference
Wild-Type-~0.2-0.3-
mcfJ OverexpressionOverexpression of transcriptional activator mcfJ1.3~4.3-6.5
Engineered StrainCo-overexpression of mcfJ, mcfF, and mcfH4.0~13.3-20

Table 2: Enhancement of FR-901379 Titer through Mutagenesis

Strain/ConditionMutagenesis MethodTiter (g/L)Fold IncreaseReference
Parent Strain-~0.31-
Mutant Strain (ZZ-138)Two rounds of heavy-ion irradiation1.1~3.5 (253.7% increase)

Experimental Protocols

Protocol 1: Overexpression of Biosynthetic Genes in C. empetri

This protocol provides a general workflow for the overexpression of genes like mcfJ, mcfF, and mcfH.

  • Gene Amplification and Vector Construction:

    • Amplify the target gene(s) from the genomic DNA of C. empetri.

    • Clone the amplified gene(s) into an appropriate expression vector under the control of a strong constitutive promoter.

  • Transformation:

    • Prepare protoplasts of the C. empetri host strain.

    • Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening:

    • Select positive transformants on a selective medium containing the appropriate antibiotic.

    • Screen the transformants for FR-901379 production in shake flask cultures.

  • Confirmation:

    • Confirm the integration and expression of the target gene(s) using PCR, RT-qPCR, and/or Western blotting.

  • Fermentation and Analysis:

    • Cultivate the confirmed high-producing strains in a bioreactor under optimized fermentation conditions.

    • Monitor FR-901379 production using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fed-Batch Fermentation for Enhanced FR-901379 Production

  • Seed Culture Preparation:

    • Inoculate a suitable seed medium (e.g., MKS medium: 15 g/L soluble starch, 10 g/L sucrose, 5 g/L cottonseed meal, 10 g/L peptone, 1 g/L KH2PO4, 2 g/L CaCO3, pH 6.5) with spores or mycelia of the producer strain.

    • Incubate at 25°C with shaking for 2-3 days.

  • Bioreactor Inoculation:

    • Inoculate the production medium (e.g., MKF medium: 10 g/L glucose, 30 g/L corn starch, 10 g/L peptone, 6 g/L (NH4)2SO4, 1 g/L KH2PO4, 0.3 g/L FeSO4, 0.01 g/L ZnSO4, 2 g/L CaCO3, pH 6.5) in a 5 L bioreactor with the seed culture.

  • Batch Phase:

    • Maintain the temperature at 25°C and control the pH.

    • Provide adequate aeration and agitation.

  • Fed-Batch Phase:

    • After a certain period of initial growth (e.g., 3-4 days), start the intermittent feeding of a concentrated carbon source solution (e.g., D-sorbitol).

    • The feeding rate should be optimized to maintain a low concentration of the carbon source in the broth, which helps to control viscosity and sustain production.

  • Harvesting and Analysis:

    • Continue the fermentation for 10-12 days or until the production plateaus.

    • Extract FR-901379 from the fermentation broth and quantify the titer using HPLC.

Visualizations

FR901379_Biosynthesis_Pathway Precursors Amino Acid & Acyl-CoA Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) Precursors->NRPS Intermediate Cyclic Lipopeptide Intermediate NRPS->Intermediate McfF McfF (P450) Intermediate->McfF Byproducts Byproducts Intermediate->Byproducts McfH McfH (P450) McfF->McfH FR901379 FR-901379 McfH->FR901379 McfJ McfJ (Transcriptional Activator) McfJ->NRPS Activates Expression McfJ->McfF Activates Expression McfJ->McfH Activates Expression

Caption: Simplified biosynthesis pathway of FR-901379.

Titer_Enhancement_Workflow Start Start: Low Titer Producer Strain Strain_Dev Strain Development Start->Strain_Dev Metabolic_Eng Metabolic Engineering (e.g., Gene Overexpression) Strain_Dev->Metabolic_Eng Mutagenesis Random Mutagenesis (e.g., Heavy-ion Irradiation) Strain_Dev->Mutagenesis High_Producer High-Producing Strain Metabolic_Eng->High_Producer Mutagenesis->High_Producer Ferm_Opt Fermentation Optimization High_Producer->Ferm_Opt Media_Opt Media Optimization Ferm_Opt->Media_Opt Process_Opt Process Parameter Optimization (Fed-batch, etc.) Ferm_Opt->Process_Opt End End: Enhanced FR-901379 Titer Media_Opt->End Process_Opt->End

Caption: Workflow for enhancing FR-901379 titer.

Troubleshooting_Logic Problem Low FR-901379 Titer High_Viscosity High Broth Viscosity? Problem->High_Viscosity Check High_Byproducts High Byproduct Levels? Problem->High_Byproducts Check Low_Biomass Low Biomass? Problem->Low_Biomass Check Sol_Viscosity Optimize Agitation & Modify Medium High_Viscosity->Sol_Viscosity Yes Sol_Byproducts Overexpress mcfF/mcfH High_Byproducts->Sol_Byproducts Yes Sol_Genetic Overexpress mcfJ High_Byproducts->Sol_Genetic No Sol_Biomass Optimize Growth Medium & Conditions Low_Biomass->Sol_Biomass Yes

Caption: Troubleshooting logic for low FR-901379 titer.

References

Technical Support Center: Optimizing FR901379 Production and Addressing Self-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FR901379 producing strains. This resource provides troubleshooting guidance and answers to frequently asked questions related to optimizing FR901379 production and understanding the mechanisms of self-resistance in the producing organism, Coleophoma empetri.

Frequently Asked Questions (FAQs)

Q1: What is FR901379 and why is it important?

A1: FR901379 is a natural product, a sulfonated lipohexapeptide, produced by the filamentous fungus Coleophoma empetri. It is a crucial precursor for the semi-synthesis of micafungin (B1204384), a potent echinocandin-type antifungal agent used clinically to treat invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2][3] Echinocandins are valued for their unique mechanism of action, which involves the non-competitive inhibition of β-1,3-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[4][5] This specific mode of action results in fewer side effects compared to other antifungal drug classes.

Q2: What are the main challenges in producing FR901379 through fermentation?

A2: The primary challenges in the fermentative production of FR901379 include:

  • Low fermentation titer: Wild-type and even industrially used strains of C. empetri often exhibit low production yields of FR901379, which increases manufacturing costs.

  • Formation of byproducts: The biosynthesis pathway can lead to the accumulation of structurally similar byproducts, complicating the downstream purification process.

  • Poor mycelial morphology: Suboptimal mycelial growth and pellet formation can negatively impact fermentation performance and product yield.

  • Viscosity of fermentation broth: High viscosity can hinder mass transfer of nutrients and oxygen, thereby limiting productivity.

Q3: What is the mechanism of self-resistance in FR901379 producing strains?

A3: Since FR901379 targets β-1,3-glucan synthase, the producing organism, C. empetri, must possess a self-resistance mechanism to survive its own antifungal product. This is typically achieved through the expression of specific β-1,3-glucan synthase genes that are resistant to the inhibitory effects of FR901379. In C. empetri, genes such as CEfks1 and CEfks2 are putative self-resistance genes. Studies have shown that deletion of these genes can affect cell growth and morphology, confirming their role in cell wall formation. However, simply overexpressing these resistance genes may not always lead to increased FR901379 production, suggesting that the native resistance level might be sufficient for the typical production titers.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low FR901379 Titer Suboptimal gene expression: Rate-limiting steps in the biosynthetic pathway.Overexpress key biosynthetic genes, particularly the cytochrome P450 enzymes McfF and McfH, which are known to be rate-limiting. Also, consider overexpressing the transcriptional activator McfJ to upregulate the entire mcf gene cluster.
Inefficient precursor supply: Limited availability of amino acid precursors for the nonribosomal peptide synthetase (NRPS).Optimize fermentation medium composition to ensure an adequate supply of precursor amino acids. Fed-batch strategies can also be employed to maintain optimal nutrient levels.
Poor mycelial morphology: Dense mycelial growth can lead to poor oxygen and nutrient transfer.Mutagenesis techniques, such as heavy-ion irradiation, have been shown to generate mutants with improved mycelial morphology and higher FR901379 yields.
High Levels of Byproducts Inefficient enzymatic conversion: Accumulation of intermediates due to bottlenecks in the biosynthetic pathway.Overexpression of the rate-limiting enzymes McfF and McfH has been demonstrated to reduce the accumulation of unwanted byproducts by driving the reaction towards FR901379 synthesis.
Inconsistent Fermentation Performance Genetic instability of the production strain: High-producing strains obtained through random mutagenesis may be genetically unstable.Perform regular strain maintenance and re-selection. For genetically engineered strains, ensure the stability of the integrated expression cassettes.
Variability in fermentation conditions: Inconsistent control of parameters like temperature, pH, and dissolved oxygen.Implement robust process control strategies to maintain optimal fermentation parameters. A two-stage temperature control strategy has been reported to be effective.

Experimental Protocols

Protocol 1: Gene Deletion via Homologous Recombination

This protocol describes a general workflow for creating a markerless gene deletion in C. empetri using an I-SceI homing endonuclease system, which is adaptable for multidrug-resistant filamentous fungi.

  • Construct the Deletion Cassette:

    • Amplify the upstream and downstream flanking regions (approx. 1-1.5 kb each) of the target gene from C. empetri genomic DNA using PCR.

    • Clone the amplified flanking regions into a suicide vector containing a selectable marker (e.g., hygromycin resistance) and the I-SceI recognition site. The two flanking regions should be cloned on either side of the I-SceI site.

  • Protoplast Preparation and Transformation:

    • Grow C. empetri mycelia in a suitable liquid medium.

    • Harvest the mycelia and treat with a lytic enzyme solution (e.g., containing lysing enzymes from Trichoderma harzianum) to generate protoplasts.

    • Transform the protoplasts with the deletion cassette plasmid using a PEG-calcium chloride-mediated method.

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

  • Selection of Single Crossover Mutants:

    • Incubate the plates until transformants appear.

    • Isolate individual colonies and confirm the integration of the deletion cassette into the genome via single crossover by PCR analysis.

  • Induction of Double Crossover:

    • Introduce a second plasmid expressing the I-SceI endonuclease into the single crossover mutants. This can be done through a second transformation with a different selectable marker.

    • The I-SceI endonuclease will create a double-strand break at its recognition site within the integrated deletion cassette, stimulating homologous recombination between the flanking regions.

  • Screening for Markerless Deletion Mutants:

    • Screen the resulting colonies for the loss of the selectable marker from the deletion cassette.

    • Confirm the markerless deletion of the target gene by PCR using primers that anneal outside the deleted region and by Southern blot analysis.

Protocol 2: Gene Overexpression
  • Construct the Overexpression Cassette:

    • Amplify the full-length cDNA of the gene of interest (e.g., mcfF, mcfH, or mcfJ) from C. empetri RNA using RT-PCR.

    • Clone the amplified cDNA into an expression vector under the control of a strong constitutive or inducible promoter. The vector should also contain a selectable marker.

  • Transformation:

    • Transform C. empetri protoplasts with the overexpression plasmid as described in Protocol 1.

  • Selection and Verification of Transformants:

    • Select for transformants on a medium containing the appropriate antibiotic.

    • Verify the integration of the overexpression cassette into the genome of the transformants by PCR.

    • Confirm the increased expression of the target gene by quantitative real-time PCR (qRT-PCR).

Protocol 3: HPLC Analysis of FR901379
  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Extract the FR901379 by adding 5 volumes of methanol (B129727) and subjecting the mixture to ultrasonic disruption for 1 hour.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet cell debris.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a small amount of a modifying agent like trifluoroacetic acid or formic acid to improve peak shape).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector at 210 nm.

    • Quantification: Use a standard curve prepared with purified FR901379 to quantify the concentration in the samples.

Data Presentation

Table 1: Impact of Genetic Modifications on FR901379 Titer

StrainGenetic ModificationFR901379 Titer (g/L)Reference
C. empetri MEFC09 (Wild-Type)-~0.3
MEFC09-JOverexpression of mcfJ~1.3
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH~4.0 (in fed-batch)
Mutant from Heavy-Ion IrradiationRandom Mutagenesis~1.1

Visualizations

FR901379_Biosynthesis_and_Regulation cluster_0 Precursor Supply cluster_1 FR901379 Biosynthesis (mcf gene cluster) cluster_2 Regulation cluster_3 Self-Resistance Amino Acids Amino Acids NRPS (mcfA) NRPS (mcfA) Amino Acids->NRPS (mcfA) Building Blocks P450s (mcfF, mcfH) P450s (mcfF, mcfH) NRPS (mcfA)->P450s (mcfF, mcfH) Intermediate Other Enzymes Other Enzymes P450s (mcfF, mcfH)->Other Enzymes Intermediate FR901379 FR901379 Other Enzymes->FR901379 McfJ (Transcriptional Activator) McfJ (Transcriptional Activator) McfJ (Transcriptional Activator)->NRPS (mcfA) Upregulates McfJ (Transcriptional Activator)->P450s (mcfF, mcfH) Upregulates CEfks1/CEfks2 (β-1,3-glucan synthase) CEfks1/CEfks2 (β-1,3-glucan synthase) FR901379->CEfks1/CEfks2 (β-1,3-glucan synthase) Inhibits (in sensitive fungi)

Caption: Overview of FR901379 biosynthesis, regulation, and self-resistance.

Troubleshooting_Workflow Start Low FR901379 Titer Check_Expression Analyze gene expression (qRT-PCR) Start->Check_Expression Check_Byproducts Analyze byproducts (HPLC) Start->Check_Byproducts Check_Morphology Assess mycelial morphology (Microscopy) Start->Check_Morphology Overexpress_Genes Overexpress mcfJ, mcfF, mcfH Check_Expression->Overexpress_Genes Low expression of biosynthetic genes Optimize_Fermentation Optimize medium and fed-batch strategy Check_Expression->Optimize_Fermentation Sufficient expression Check_Byproducts->Overexpress_Genes High byproduct levels Strain_Improvement Strain mutagenesis and screening Check_Morphology->Strain_Improvement Poor morphology End Improved Titer Overexpress_Genes->End Optimize_Fermentation->End Strain_Improvement->End

Caption: Troubleshooting workflow for low FR901379 production.

References

Technical Support Center: Optimizing FR901379 Production and Addressing Self-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FR901379 producing strains. This resource provides troubleshooting guidance and answers to frequently asked questions related to optimizing FR901379 production and understanding the mechanisms of self-resistance in the producing organism, Coleophoma empetri.

Frequently Asked Questions (FAQs)

Q1: What is FR901379 and why is it important?

A1: FR901379 is a natural product, a sulfonated lipohexapeptide, produced by the filamentous fungus Coleophoma empetri. It is a crucial precursor for the semi-synthesis of micafungin (B1204384), a potent echinocandin-type antifungal agent used clinically to treat invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2][3] Echinocandins are valued for their unique mechanism of action, which involves the non-competitive inhibition of β-1,3-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[4][5] This specific mode of action results in fewer side effects compared to other antifungal drug classes.

Q2: What are the main challenges in producing FR901379 through fermentation?

A2: The primary challenges in the fermentative production of FR901379 include:

  • Low fermentation titer: Wild-type and even industrially used strains of C. empetri often exhibit low production yields of FR901379, which increases manufacturing costs.

  • Formation of byproducts: The biosynthesis pathway can lead to the accumulation of structurally similar byproducts, complicating the downstream purification process.

  • Poor mycelial morphology: Suboptimal mycelial growth and pellet formation can negatively impact fermentation performance and product yield.

  • Viscosity of fermentation broth: High viscosity can hinder mass transfer of nutrients and oxygen, thereby limiting productivity.

Q3: What is the mechanism of self-resistance in FR901379 producing strains?

A3: Since FR901379 targets β-1,3-glucan synthase, the producing organism, C. empetri, must possess a self-resistance mechanism to survive its own antifungal product. This is typically achieved through the expression of specific β-1,3-glucan synthase genes that are resistant to the inhibitory effects of FR901379. In C. empetri, genes such as CEfks1 and CEfks2 are putative self-resistance genes. Studies have shown that deletion of these genes can affect cell growth and morphology, confirming their role in cell wall formation. However, simply overexpressing these resistance genes may not always lead to increased FR901379 production, suggesting that the native resistance level might be sufficient for the typical production titers.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low FR901379 Titer Suboptimal gene expression: Rate-limiting steps in the biosynthetic pathway.Overexpress key biosynthetic genes, particularly the cytochrome P450 enzymes McfF and McfH, which are known to be rate-limiting. Also, consider overexpressing the transcriptional activator McfJ to upregulate the entire mcf gene cluster.
Inefficient precursor supply: Limited availability of amino acid precursors for the nonribosomal peptide synthetase (NRPS).Optimize fermentation medium composition to ensure an adequate supply of precursor amino acids. Fed-batch strategies can also be employed to maintain optimal nutrient levels.
Poor mycelial morphology: Dense mycelial growth can lead to poor oxygen and nutrient transfer.Mutagenesis techniques, such as heavy-ion irradiation, have been shown to generate mutants with improved mycelial morphology and higher FR901379 yields.
High Levels of Byproducts Inefficient enzymatic conversion: Accumulation of intermediates due to bottlenecks in the biosynthetic pathway.Overexpression of the rate-limiting enzymes McfF and McfH has been demonstrated to reduce the accumulation of unwanted byproducts by driving the reaction towards FR901379 synthesis.
Inconsistent Fermentation Performance Genetic instability of the production strain: High-producing strains obtained through random mutagenesis may be genetically unstable.Perform regular strain maintenance and re-selection. For genetically engineered strains, ensure the stability of the integrated expression cassettes.
Variability in fermentation conditions: Inconsistent control of parameters like temperature, pH, and dissolved oxygen.Implement robust process control strategies to maintain optimal fermentation parameters. A two-stage temperature control strategy has been reported to be effective.

Experimental Protocols

Protocol 1: Gene Deletion via Homologous Recombination

This protocol describes a general workflow for creating a markerless gene deletion in C. empetri using an I-SceI homing endonuclease system, which is adaptable for multidrug-resistant filamentous fungi.

  • Construct the Deletion Cassette:

    • Amplify the upstream and downstream flanking regions (approx. 1-1.5 kb each) of the target gene from C. empetri genomic DNA using PCR.

    • Clone the amplified flanking regions into a suicide vector containing a selectable marker (e.g., hygromycin resistance) and the I-SceI recognition site. The two flanking regions should be cloned on either side of the I-SceI site.

  • Protoplast Preparation and Transformation:

    • Grow C. empetri mycelia in a suitable liquid medium.

    • Harvest the mycelia and treat with a lytic enzyme solution (e.g., containing lysing enzymes from Trichoderma harzianum) to generate protoplasts.

    • Transform the protoplasts with the deletion cassette plasmid using a PEG-calcium chloride-mediated method.

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

  • Selection of Single Crossover Mutants:

    • Incubate the plates until transformants appear.

    • Isolate individual colonies and confirm the integration of the deletion cassette into the genome via single crossover by PCR analysis.

  • Induction of Double Crossover:

    • Introduce a second plasmid expressing the I-SceI endonuclease into the single crossover mutants. This can be done through a second transformation with a different selectable marker.

    • The I-SceI endonuclease will create a double-strand break at its recognition site within the integrated deletion cassette, stimulating homologous recombination between the flanking regions.

  • Screening for Markerless Deletion Mutants:

    • Screen the resulting colonies for the loss of the selectable marker from the deletion cassette.

    • Confirm the markerless deletion of the target gene by PCR using primers that anneal outside the deleted region and by Southern blot analysis.

Protocol 2: Gene Overexpression
  • Construct the Overexpression Cassette:

    • Amplify the full-length cDNA of the gene of interest (e.g., mcfF, mcfH, or mcfJ) from C. empetri RNA using RT-PCR.

    • Clone the amplified cDNA into an expression vector under the control of a strong constitutive or inducible promoter. The vector should also contain a selectable marker.

  • Transformation:

    • Transform C. empetri protoplasts with the overexpression plasmid as described in Protocol 1.

  • Selection and Verification of Transformants:

    • Select for transformants on a medium containing the appropriate antibiotic.

    • Verify the integration of the overexpression cassette into the genome of the transformants by PCR.

    • Confirm the increased expression of the target gene by quantitative real-time PCR (qRT-PCR).

Protocol 3: HPLC Analysis of FR901379
  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Extract the FR901379 by adding 5 volumes of methanol (B129727) and subjecting the mixture to ultrasonic disruption for 1 hour.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet cell debris.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a small amount of a modifying agent like trifluoroacetic acid or formic acid to improve peak shape).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector at 210 nm.

    • Quantification: Use a standard curve prepared with purified FR901379 to quantify the concentration in the samples.

Data Presentation

Table 1: Impact of Genetic Modifications on FR901379 Titer

StrainGenetic ModificationFR901379 Titer (g/L)Reference
C. empetri MEFC09 (Wild-Type)-~0.3
MEFC09-JOverexpression of mcfJ~1.3
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH~4.0 (in fed-batch)
Mutant from Heavy-Ion IrradiationRandom Mutagenesis~1.1

Visualizations

FR901379_Biosynthesis_and_Regulation cluster_0 Precursor Supply cluster_1 FR901379 Biosynthesis (mcf gene cluster) cluster_2 Regulation cluster_3 Self-Resistance Amino Acids Amino Acids NRPS (mcfA) NRPS (mcfA) Amino Acids->NRPS (mcfA) Building Blocks P450s (mcfF, mcfH) P450s (mcfF, mcfH) NRPS (mcfA)->P450s (mcfF, mcfH) Intermediate Other Enzymes Other Enzymes P450s (mcfF, mcfH)->Other Enzymes Intermediate FR901379 FR901379 Other Enzymes->FR901379 McfJ (Transcriptional Activator) McfJ (Transcriptional Activator) McfJ (Transcriptional Activator)->NRPS (mcfA) Upregulates McfJ (Transcriptional Activator)->P450s (mcfF, mcfH) Upregulates CEfks1/CEfks2 (β-1,3-glucan synthase) CEfks1/CEfks2 (β-1,3-glucan synthase) FR901379->CEfks1/CEfks2 (β-1,3-glucan synthase) Inhibits (in sensitive fungi)

Caption: Overview of FR901379 biosynthesis, regulation, and self-resistance.

Troubleshooting_Workflow Start Low FR901379 Titer Check_Expression Analyze gene expression (qRT-PCR) Start->Check_Expression Check_Byproducts Analyze byproducts (HPLC) Start->Check_Byproducts Check_Morphology Assess mycelial morphology (Microscopy) Start->Check_Morphology Overexpress_Genes Overexpress mcfJ, mcfF, mcfH Check_Expression->Overexpress_Genes Low expression of biosynthetic genes Optimize_Fermentation Optimize medium and fed-batch strategy Check_Expression->Optimize_Fermentation Sufficient expression Check_Byproducts->Overexpress_Genes High byproduct levels Strain_Improvement Strain mutagenesis and screening Check_Morphology->Strain_Improvement Poor morphology End Improved Titer Overexpress_Genes->End Optimize_Fermentation->End Strain_Improvement->End

Caption: Troubleshooting workflow for low FR901379 production.

References

Technical Support Center: Optimizing FR901379 Production and Addressing Self-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FR901379 producing strains. This resource provides troubleshooting guidance and answers to frequently asked questions related to optimizing FR901379 production and understanding the mechanisms of self-resistance in the producing organism, Coleophoma empetri.

Frequently Asked Questions (FAQs)

Q1: What is FR901379 and why is it important?

A1: FR901379 is a natural product, a sulfonated lipohexapeptide, produced by the filamentous fungus Coleophoma empetri. It is a crucial precursor for the semi-synthesis of micafungin, a potent echinocandin-type antifungal agent used clinically to treat invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2][3] Echinocandins are valued for their unique mechanism of action, which involves the non-competitive inhibition of β-1,3-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[4][5] This specific mode of action results in fewer side effects compared to other antifungal drug classes.

Q2: What are the main challenges in producing FR901379 through fermentation?

A2: The primary challenges in the fermentative production of FR901379 include:

  • Low fermentation titer: Wild-type and even industrially used strains of C. empetri often exhibit low production yields of FR901379, which increases manufacturing costs.

  • Formation of byproducts: The biosynthesis pathway can lead to the accumulation of structurally similar byproducts, complicating the downstream purification process.

  • Poor mycelial morphology: Suboptimal mycelial growth and pellet formation can negatively impact fermentation performance and product yield.

  • Viscosity of fermentation broth: High viscosity can hinder mass transfer of nutrients and oxygen, thereby limiting productivity.

Q3: What is the mechanism of self-resistance in FR901379 producing strains?

A3: Since FR901379 targets β-1,3-glucan synthase, the producing organism, C. empetri, must possess a self-resistance mechanism to survive its own antifungal product. This is typically achieved through the expression of specific β-1,3-glucan synthase genes that are resistant to the inhibitory effects of FR901379. In C. empetri, genes such as CEfks1 and CEfks2 are putative self-resistance genes. Studies have shown that deletion of these genes can affect cell growth and morphology, confirming their role in cell wall formation. However, simply overexpressing these resistance genes may not always lead to increased FR901379 production, suggesting that the native resistance level might be sufficient for the typical production titers.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low FR901379 Titer Suboptimal gene expression: Rate-limiting steps in the biosynthetic pathway.Overexpress key biosynthetic genes, particularly the cytochrome P450 enzymes McfF and McfH, which are known to be rate-limiting. Also, consider overexpressing the transcriptional activator McfJ to upregulate the entire mcf gene cluster.
Inefficient precursor supply: Limited availability of amino acid precursors for the nonribosomal peptide synthetase (NRPS).Optimize fermentation medium composition to ensure an adequate supply of precursor amino acids. Fed-batch strategies can also be employed to maintain optimal nutrient levels.
Poor mycelial morphology: Dense mycelial growth can lead to poor oxygen and nutrient transfer.Mutagenesis techniques, such as heavy-ion irradiation, have been shown to generate mutants with improved mycelial morphology and higher FR901379 yields.
High Levels of Byproducts Inefficient enzymatic conversion: Accumulation of intermediates due to bottlenecks in the biosynthetic pathway.Overexpression of the rate-limiting enzymes McfF and McfH has been demonstrated to reduce the accumulation of unwanted byproducts by driving the reaction towards FR901379 synthesis.
Inconsistent Fermentation Performance Genetic instability of the production strain: High-producing strains obtained through random mutagenesis may be genetically unstable.Perform regular strain maintenance and re-selection. For genetically engineered strains, ensure the stability of the integrated expression cassettes.
Variability in fermentation conditions: Inconsistent control of parameters like temperature, pH, and dissolved oxygen.Implement robust process control strategies to maintain optimal fermentation parameters. A two-stage temperature control strategy has been reported to be effective.

Experimental Protocols

Protocol 1: Gene Deletion via Homologous Recombination

This protocol describes a general workflow for creating a markerless gene deletion in C. empetri using an I-SceI homing endonuclease system, which is adaptable for multidrug-resistant filamentous fungi.

  • Construct the Deletion Cassette:

    • Amplify the upstream and downstream flanking regions (approx. 1-1.5 kb each) of the target gene from C. empetri genomic DNA using PCR.

    • Clone the amplified flanking regions into a suicide vector containing a selectable marker (e.g., hygromycin resistance) and the I-SceI recognition site. The two flanking regions should be cloned on either side of the I-SceI site.

  • Protoplast Preparation and Transformation:

    • Grow C. empetri mycelia in a suitable liquid medium.

    • Harvest the mycelia and treat with a lytic enzyme solution (e.g., containing lysing enzymes from Trichoderma harzianum) to generate protoplasts.

    • Transform the protoplasts with the deletion cassette plasmid using a PEG-calcium chloride-mediated method.

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

  • Selection of Single Crossover Mutants:

    • Incubate the plates until transformants appear.

    • Isolate individual colonies and confirm the integration of the deletion cassette into the genome via single crossover by PCR analysis.

  • Induction of Double Crossover:

    • Introduce a second plasmid expressing the I-SceI endonuclease into the single crossover mutants. This can be done through a second transformation with a different selectable marker.

    • The I-SceI endonuclease will create a double-strand break at its recognition site within the integrated deletion cassette, stimulating homologous recombination between the flanking regions.

  • Screening for Markerless Deletion Mutants:

    • Screen the resulting colonies for the loss of the selectable marker from the deletion cassette.

    • Confirm the markerless deletion of the target gene by PCR using primers that anneal outside the deleted region and by Southern blot analysis.

Protocol 2: Gene Overexpression
  • Construct the Overexpression Cassette:

    • Amplify the full-length cDNA of the gene of interest (e.g., mcfF, mcfH, or mcfJ) from C. empetri RNA using RT-PCR.

    • Clone the amplified cDNA into an expression vector under the control of a strong constitutive or inducible promoter. The vector should also contain a selectable marker.

  • Transformation:

    • Transform C. empetri protoplasts with the overexpression plasmid as described in Protocol 1.

  • Selection and Verification of Transformants:

    • Select for transformants on a medium containing the appropriate antibiotic.

    • Verify the integration of the overexpression cassette into the genome of the transformants by PCR.

    • Confirm the increased expression of the target gene by quantitative real-time PCR (qRT-PCR).

Protocol 3: HPLC Analysis of FR901379
  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Extract the FR901379 by adding 5 volumes of methanol and subjecting the mixture to ultrasonic disruption for 1 hour.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet cell debris.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (containing a small amount of a modifying agent like trifluoroacetic acid or formic acid to improve peak shape).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector at 210 nm.

    • Quantification: Use a standard curve prepared with purified FR901379 to quantify the concentration in the samples.

Data Presentation

Table 1: Impact of Genetic Modifications on FR901379 Titer

StrainGenetic ModificationFR901379 Titer (g/L)Reference
C. empetri MEFC09 (Wild-Type)-~0.3
MEFC09-JOverexpression of mcfJ~1.3
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH~4.0 (in fed-batch)
Mutant from Heavy-Ion IrradiationRandom Mutagenesis~1.1

Visualizations

FR901379_Biosynthesis_and_Regulation cluster_0 Precursor Supply cluster_1 FR901379 Biosynthesis (mcf gene cluster) cluster_2 Regulation cluster_3 Self-Resistance Amino Acids Amino Acids NRPS (mcfA) NRPS (mcfA) Amino Acids->NRPS (mcfA) Building Blocks P450s (mcfF, mcfH) P450s (mcfF, mcfH) NRPS (mcfA)->P450s (mcfF, mcfH) Intermediate Other Enzymes Other Enzymes P450s (mcfF, mcfH)->Other Enzymes Intermediate FR901379 FR901379 Other Enzymes->FR901379 McfJ (Transcriptional Activator) McfJ (Transcriptional Activator) McfJ (Transcriptional Activator)->NRPS (mcfA) Upregulates McfJ (Transcriptional Activator)->P450s (mcfF, mcfH) Upregulates CEfks1/CEfks2 (β-1,3-glucan synthase) CEfks1/CEfks2 (β-1,3-glucan synthase) FR901379->CEfks1/CEfks2 (β-1,3-glucan synthase) Inhibits (in sensitive fungi)

Caption: Overview of FR901379 biosynthesis, regulation, and self-resistance.

Troubleshooting_Workflow Start Low FR901379 Titer Check_Expression Analyze gene expression (qRT-PCR) Start->Check_Expression Check_Byproducts Analyze byproducts (HPLC) Start->Check_Byproducts Check_Morphology Assess mycelial morphology (Microscopy) Start->Check_Morphology Overexpress_Genes Overexpress mcfJ, mcfF, mcfH Check_Expression->Overexpress_Genes Low expression of biosynthetic genes Optimize_Fermentation Optimize medium and fed-batch strategy Check_Expression->Optimize_Fermentation Sufficient expression Check_Byproducts->Overexpress_Genes High byproduct levels Strain_Improvement Strain mutagenesis and screening Check_Morphology->Strain_Improvement Poor morphology End Improved Titer Overexpress_Genes->End Optimize_Fermentation->End Strain_Improvement->End

Caption: Troubleshooting workflow for low FR901379 production.

References

Technical Support Center: Optimizing Aeration and Agitation in FR-901379 Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fermentation of Coleophoma empetri to produce FR-901379. The information is presented in a question-and-answer format to directly address common issues encountered during bioreactor experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the fermentation process, with a focus on aeration and agitation.

Issue 1: High Broth Viscosity and Poor Mixing

Q1: My FR-901379 fermentation broth has become extremely viscous, leading to poor mixing and stagnant zones in the bioreactor. What could be the cause and how can I resolve this?

A1: High viscosity in Coleophoma empetri fermentations is a common issue, often linked to the filamentous nature of the fungus.[1] The mycelia can form a dense, interwoven network, impeding proper mixing and mass transfer.

Possible Causes:

  • Suboptimal Agitation Speed: An agitation speed that is too low may not provide sufficient shear to break up large mycelial clumps, leading to uncontrolled growth and high viscosity. Conversely, excessively high agitation can damage the mycelia, causing the release of cellular components that increase viscosity.

  • Inappropriate Impeller Design: Standard Rushton turbine impellers may not be ideal for filamentous fungal fermentations, as they can create high shear zones close to the impeller and dead zones further away.

  • Uncontrolled Mycelial Morphology: The formation of long, filamentous mycelia instead of more compact pellets can significantly increase broth viscosity.[1]

Solutions:

  • Optimize Agitation: Conduct a study to determine the optimal agitation speed. Start with a moderate speed and observe the mycelial morphology and broth viscosity. A gradual increase in agitation may be necessary as the biomass concentration increases.

  • Consider Alternative Impellers: Impellers designed for better axial flow and lower shear, such as pitched-blade turbines or specialized impellers like the FULLZONE™ impeller, can improve mixing and reduce viscosity in fungal fermentations.

  • Control Mycelial Morphology: The formation of pellets is often desirable for reducing viscosity.[1] This can be influenced by factors such as inoculum density, medium composition, and shear stress. Experiment with different inoculum concentrations and agitation profiles to encourage pellet formation.

Issue 2: Low Dissolved Oxygen (DO) Levels

Q2: I'm observing a persistent drop in dissolved oxygen (DO) levels in my FR-901379 bioreactor, even at high aeration rates. What could be the problem and what steps can I take?

A2: Maintaining adequate dissolved oxygen is critical for the aerobic fermentation of Coleophoma empetri and the production of FR-901379. Low DO can be a symptom of several underlying issues.

Possible Causes:

  • High Oxygen Demand: As the fungal biomass grows, its oxygen uptake rate (OUR) will increase. Your current aeration and agitation settings may not be sufficient to meet the peak oxygen demand of the culture.

  • Poor Mass Transfer: High broth viscosity can severely limit the oxygen transfer coefficient (kLa), meaning that even with a high supply of air, the oxygen is not efficiently dissolving into the broth.

  • Air Sparger Issues: A clogged or inefficient air sparger can lead to the formation of large air bubbles with a low surface area-to-volume ratio, reducing the efficiency of oxygen transfer.

  • Foaming: Excessive foaming can reduce the working volume of the bioreactor and interfere with proper aeration.

Solutions:

  • Increase Agitation and/or Aeration: A straightforward approach is to increase the agitation speed and/or the aeration rate (measured in volume of air per volume of liquid per minute, vvm). However, be mindful of the potential for increased shear stress on the mycelia at higher agitation speeds.

  • Address Viscosity: Implement the strategies mentioned in the previous section to reduce broth viscosity and improve the kLa.

  • Check the Air Sparger: Ensure your air sparger is functioning correctly and providing a stream of fine bubbles.

  • Foam Control: Use an appropriate antifoaming agent to control foam formation. Be sure to select an agent that does not negatively impact your fermentation or downstream processing.

Issue 3: Inconsistent FR-901379 Titer and Batch-to-Batch Variability

Q3: My FR-901379 yields are inconsistent from one batch to another, despite using the same protocol. How can aeration and agitation contribute to this variability?

A3: Inconsistent product titers are a common challenge in fermentation processes. Aeration and agitation play a significant role in process reproducibility.

Possible Causes:

  • Inconsistent Mycelial Morphology: As previously discussed, the morphology of Coleophoma empetri is crucial for FR-901379 production.[1] Slight variations in inoculum quality or early-stage fermentation conditions can lead to different morphologies (pellets vs. free mycelium) in different batches, resulting in variable productivity.

  • Shear Stress Variability: Inconsistent agitation can lead to different levels of shear stress in each batch, affecting mycelial morphology and, consequently, FR-901379 synthesis.

  • Oxygen Limitation at Different Stages: If DO is not consistently controlled throughout the fermentation, different batches may experience periods of oxygen limitation at different growth phases, leading to metabolic shifts and variable product formation.

Solutions:

  • Standardize Inoculum: Implement a strict protocol for inoculum preparation to ensure consistency in cell density and morphology.

  • Implement a Controlled Agitation Strategy: Instead of a constant agitation speed, consider a programmed agitation profile that adapts to the changing needs of the culture. For example, a lower speed during the initial growth phase to promote pellet formation, followed by an increase to ensure adequate mixing as biomass and viscosity increase.

  • Automated DO Control: Utilize a DO probe and a control loop to automatically adjust agitation and/or aeration to maintain a consistent DO setpoint throughout the fermentation.

  • Monitor Mycelial Morphology: Regularly take samples to monitor the mycelial morphology throughout the fermentation. This can provide valuable insights into the causes of batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q4: What are typical starting ranges for aeration and agitation for FR-901379 production in a lab-scale bioreactor?

A4: While the optimal parameters will be specific to your bioreactor setup and strain, for filamentous fungi like Coleophoma empetri, you can start with the following ranges and optimize from there:

  • Agitation: 100 - 300 rpm

  • Aeration: 0.5 - 1.5 vvm

It is generally recommended to start at the lower end of these ranges and gradually increase as needed, while closely monitoring dissolved oxygen levels, broth viscosity, and mycelial morphology.

Q5: How does shear stress from agitation affect Coleophoma empetri and FR-901379 production?

A5: Shear stress is a critical factor in filamentous fungal fermentations.

  • Low Shear: Insufficient shear can lead to the formation of large, dense mycelial clumps, resulting in poor mixing and mass transfer limitations.

  • Optimal Shear: An appropriate level of shear can promote the formation of small, uniform pellets, which is often associated with lower viscosity and improved FR-901379 production.[1]

  • High Shear: Excessive shear can damage the mycelia, leading to cell lysis and the release of intracellular components that can increase viscosity and potentially inhibit product formation.

The goal is to find a balance that provides adequate mixing and promotes the desired morphology without causing excessive cell damage.

Q6: What is the relationship between mycelial morphology (pellets vs. free mycelium) and FR-901379 production?

A6: Mycelial morphology has a significant impact on the fermentation process and product formation.

  • Pellets: The formation of small, uniform pellets is often beneficial for FR-901379 production. This morphology is associated with lower broth viscosity, which improves mixing and oxygen transfer.

  • Free Mycelium: A highly filamentous, free-mycelial morphology can lead to high broth viscosity, poor mixing, and oxygen limitation, which can negatively impact FR-901379 titers.

Controlling the morphology through careful optimization of agitation, aeration, and other culture conditions is a key strategy for improving FR-901379 production.

Data Summary

The following table summarizes typical ranges for key fermentation parameters for filamentous fungi, which can be used as a starting point for optimizing FR-901379 production.

ParameterTypical RangeUnitNotes
Agitation100 - 300rpmThe optimal value is highly dependent on the bioreactor geometry, impeller type, and the specific strain of Coleophoma empetri.
Aeration0.5 - 1.5vvmShould be adjusted to maintain a dissolved oxygen level above a critical setpoint (e.g., 20-30% of saturation).
Dissolved Oxygen (DO)> 20% saturationA critical parameter to monitor and control. Low DO can be detrimental to FR-901379 production.
pH4.0 - 6.5The optimal pH profile may vary throughout the fermentation.
Temperature25 - 30°CShould be optimized for the specific strain.

Experimental Protocols

Protocol 1: Optimization of Agitation Speed

Objective: To determine the optimal agitation speed for maximizing FR-901379 production while maintaining a manageable broth viscosity.

Methodology:

  • Bioreactor Setup: Prepare a series of lab-scale bioreactors (e.g., 2 L) with the same production medium and inoculum of Coleophoma empetri.

  • Constant Parameters: Maintain all other fermentation parameters constant across all bioreactors (e.g., temperature, pH, and aeration rate).

  • Variable Agitation: Set a different constant agitation speed for each bioreactor (e.g., 100, 150, 200, 250, 300 rpm).

  • Sampling: At regular intervals (e.g., every 24 hours), aseptically withdraw samples from each bioreactor.

  • Analysis: For each sample, measure the following:

    • FR-901379 concentration (e.g., by HPLC).

    • Biomass concentration (dry cell weight).

    • Broth viscosity.

    • Observe and record the mycelial morphology (e.g., using a microscope).

  • Data Evaluation: Plot the FR-901379 titer, biomass, and viscosity against the agitation speed. The optimal agitation speed will be the one that results in the highest FR-901379 titer with a manageable viscosity.

Protocol 2: Optimization of Aeration Rate

Objective: To determine the optimal aeration rate for maintaining a sufficient dissolved oxygen supply for maximal FR-901379 production.

Methodology:

  • Bioreactor Setup: Prepare a series of lab-scale bioreactors as described in Protocol 1.

  • Constant Parameters: Maintain all other fermentation parameters constant, including the optimized agitation speed determined in Protocol 1.

  • Variable Aeration: Set a different aeration rate for each bioreactor (e.g., 0.5, 0.8, 1.0, 1.2, 1.5 vvm).

  • DO Monitoring: Continuously monitor the dissolved oxygen (DO) concentration in each bioreactor.

  • Sampling and Analysis: Follow the sampling and analysis procedure described in Protocol 1.

  • Data Evaluation: Plot the FR-901379 titer and biomass against the aeration rate. Also, analyze the DO profiles for each condition. The optimal aeration rate will be the one that provides the highest FR-901379 titer while consistently maintaining the DO above the critical level.

Visualizations

TroubleshootingWorkflow Start Problem Identified: Low FR-901379 Titer Check_Viscosity Is Broth Viscosity High? Start->Check_Viscosity Check_DO Are Dissolved Oxygen Levels Low? Check_Viscosity->Check_DO No Optimize_Agitation Optimize Agitation Speed (Protocol 1) Check_Viscosity->Optimize_Agitation Yes Optimize_Aeration Optimize Aeration Rate (Protocol 2) Check_DO->Optimize_Aeration Yes Review_Inoculum Review Inoculum Preparation Protocol Check_DO->Review_Inoculum No Control_Morphology Implement Morphology Control Strategies Optimize_Agitation->Control_Morphology Control_Morphology->Check_DO Check_Sparger Check Air Sparger for Clogging Optimize_Aeration->Check_Sparger Implement_DO_Control Implement Automated DO Control Check_Sparger->Implement_DO_Control Review_Inoculum->Implement_DO_Control End Improved FR-901379 Titer Implement_DO_Control->End

Caption: Troubleshooting workflow for low FR-901379 titer.

OptimizationLogic Agitation Agitation (Shear Stress) Morphology Mycelial Morphology (Pellets vs. Free Mycelium) Agitation->Morphology influences MassTransfer Mass Transfer (Oxygen & Nutrients) Agitation->MassTransfer improves Aeration Aeration (Oxygen Supply) Aeration->MassTransfer provides Viscosity Broth Viscosity Morphology->Viscosity determines Viscosity->MassTransfer hinders FR901379 FR-901379 Production MassTransfer->FR901379 enables

Caption: Interplay of aeration, agitation, and morphology.

References

Technical Support Center: Optimizing Aeration and Agitation in FR-901379 Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fermentation of Coleophoma empetri to produce FR-901379. The information is presented in a question-and-answer format to directly address common issues encountered during bioreactor experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the fermentation process, with a focus on aeration and agitation.

Issue 1: High Broth Viscosity and Poor Mixing

Q1: My FR-901379 fermentation broth has become extremely viscous, leading to poor mixing and stagnant zones in the bioreactor. What could be the cause and how can I resolve this?

A1: High viscosity in Coleophoma empetri fermentations is a common issue, often linked to the filamentous nature of the fungus.[1] The mycelia can form a dense, interwoven network, impeding proper mixing and mass transfer.

Possible Causes:

  • Suboptimal Agitation Speed: An agitation speed that is too low may not provide sufficient shear to break up large mycelial clumps, leading to uncontrolled growth and high viscosity. Conversely, excessively high agitation can damage the mycelia, causing the release of cellular components that increase viscosity.

  • Inappropriate Impeller Design: Standard Rushton turbine impellers may not be ideal for filamentous fungal fermentations, as they can create high shear zones close to the impeller and dead zones further away.

  • Uncontrolled Mycelial Morphology: The formation of long, filamentous mycelia instead of more compact pellets can significantly increase broth viscosity.[1]

Solutions:

  • Optimize Agitation: Conduct a study to determine the optimal agitation speed. Start with a moderate speed and observe the mycelial morphology and broth viscosity. A gradual increase in agitation may be necessary as the biomass concentration increases.

  • Consider Alternative Impellers: Impellers designed for better axial flow and lower shear, such as pitched-blade turbines or specialized impellers like the FULLZONE™ impeller, can improve mixing and reduce viscosity in fungal fermentations.

  • Control Mycelial Morphology: The formation of pellets is often desirable for reducing viscosity.[1] This can be influenced by factors such as inoculum density, medium composition, and shear stress. Experiment with different inoculum concentrations and agitation profiles to encourage pellet formation.

Issue 2: Low Dissolved Oxygen (DO) Levels

Q2: I'm observing a persistent drop in dissolved oxygen (DO) levels in my FR-901379 bioreactor, even at high aeration rates. What could be the problem and what steps can I take?

A2: Maintaining adequate dissolved oxygen is critical for the aerobic fermentation of Coleophoma empetri and the production of FR-901379. Low DO can be a symptom of several underlying issues.

Possible Causes:

  • High Oxygen Demand: As the fungal biomass grows, its oxygen uptake rate (OUR) will increase. Your current aeration and agitation settings may not be sufficient to meet the peak oxygen demand of the culture.

  • Poor Mass Transfer: High broth viscosity can severely limit the oxygen transfer coefficient (kLa), meaning that even with a high supply of air, the oxygen is not efficiently dissolving into the broth.

  • Air Sparger Issues: A clogged or inefficient air sparger can lead to the formation of large air bubbles with a low surface area-to-volume ratio, reducing the efficiency of oxygen transfer.

  • Foaming: Excessive foaming can reduce the working volume of the bioreactor and interfere with proper aeration.

Solutions:

  • Increase Agitation and/or Aeration: A straightforward approach is to increase the agitation speed and/or the aeration rate (measured in volume of air per volume of liquid per minute, vvm). However, be mindful of the potential for increased shear stress on the mycelia at higher agitation speeds.

  • Address Viscosity: Implement the strategies mentioned in the previous section to reduce broth viscosity and improve the kLa.

  • Check the Air Sparger: Ensure your air sparger is functioning correctly and providing a stream of fine bubbles.

  • Foam Control: Use an appropriate antifoaming agent to control foam formation. Be sure to select an agent that does not negatively impact your fermentation or downstream processing.

Issue 3: Inconsistent FR-901379 Titer and Batch-to-Batch Variability

Q3: My FR-901379 yields are inconsistent from one batch to another, despite using the same protocol. How can aeration and agitation contribute to this variability?

A3: Inconsistent product titers are a common challenge in fermentation processes. Aeration and agitation play a significant role in process reproducibility.

Possible Causes:

  • Inconsistent Mycelial Morphology: As previously discussed, the morphology of Coleophoma empetri is crucial for FR-901379 production.[1] Slight variations in inoculum quality or early-stage fermentation conditions can lead to different morphologies (pellets vs. free mycelium) in different batches, resulting in variable productivity.

  • Shear Stress Variability: Inconsistent agitation can lead to different levels of shear stress in each batch, affecting mycelial morphology and, consequently, FR-901379 synthesis.

  • Oxygen Limitation at Different Stages: If DO is not consistently controlled throughout the fermentation, different batches may experience periods of oxygen limitation at different growth phases, leading to metabolic shifts and variable product formation.

Solutions:

  • Standardize Inoculum: Implement a strict protocol for inoculum preparation to ensure consistency in cell density and morphology.

  • Implement a Controlled Agitation Strategy: Instead of a constant agitation speed, consider a programmed agitation profile that adapts to the changing needs of the culture. For example, a lower speed during the initial growth phase to promote pellet formation, followed by an increase to ensure adequate mixing as biomass and viscosity increase.

  • Automated DO Control: Utilize a DO probe and a control loop to automatically adjust agitation and/or aeration to maintain a consistent DO setpoint throughout the fermentation.

  • Monitor Mycelial Morphology: Regularly take samples to monitor the mycelial morphology throughout the fermentation. This can provide valuable insights into the causes of batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q4: What are typical starting ranges for aeration and agitation for FR-901379 production in a lab-scale bioreactor?

A4: While the optimal parameters will be specific to your bioreactor setup and strain, for filamentous fungi like Coleophoma empetri, you can start with the following ranges and optimize from there:

  • Agitation: 100 - 300 rpm

  • Aeration: 0.5 - 1.5 vvm

It is generally recommended to start at the lower end of these ranges and gradually increase as needed, while closely monitoring dissolved oxygen levels, broth viscosity, and mycelial morphology.

Q5: How does shear stress from agitation affect Coleophoma empetri and FR-901379 production?

A5: Shear stress is a critical factor in filamentous fungal fermentations.

  • Low Shear: Insufficient shear can lead to the formation of large, dense mycelial clumps, resulting in poor mixing and mass transfer limitations.

  • Optimal Shear: An appropriate level of shear can promote the formation of small, uniform pellets, which is often associated with lower viscosity and improved FR-901379 production.[1]

  • High Shear: Excessive shear can damage the mycelia, leading to cell lysis and the release of intracellular components that can increase viscosity and potentially inhibit product formation.

The goal is to find a balance that provides adequate mixing and promotes the desired morphology without causing excessive cell damage.

Q6: What is the relationship between mycelial morphology (pellets vs. free mycelium) and FR-901379 production?

A6: Mycelial morphology has a significant impact on the fermentation process and product formation.

  • Pellets: The formation of small, uniform pellets is often beneficial for FR-901379 production. This morphology is associated with lower broth viscosity, which improves mixing and oxygen transfer.

  • Free Mycelium: A highly filamentous, free-mycelial morphology can lead to high broth viscosity, poor mixing, and oxygen limitation, which can negatively impact FR-901379 titers.

Controlling the morphology through careful optimization of agitation, aeration, and other culture conditions is a key strategy for improving FR-901379 production.

Data Summary

The following table summarizes typical ranges for key fermentation parameters for filamentous fungi, which can be used as a starting point for optimizing FR-901379 production.

ParameterTypical RangeUnitNotes
Agitation100 - 300rpmThe optimal value is highly dependent on the bioreactor geometry, impeller type, and the specific strain of Coleophoma empetri.
Aeration0.5 - 1.5vvmShould be adjusted to maintain a dissolved oxygen level above a critical setpoint (e.g., 20-30% of saturation).
Dissolved Oxygen (DO)> 20% saturationA critical parameter to monitor and control. Low DO can be detrimental to FR-901379 production.
pH4.0 - 6.5The optimal pH profile may vary throughout the fermentation.
Temperature25 - 30°CShould be optimized for the specific strain.

Experimental Protocols

Protocol 1: Optimization of Agitation Speed

Objective: To determine the optimal agitation speed for maximizing FR-901379 production while maintaining a manageable broth viscosity.

Methodology:

  • Bioreactor Setup: Prepare a series of lab-scale bioreactors (e.g., 2 L) with the same production medium and inoculum of Coleophoma empetri.

  • Constant Parameters: Maintain all other fermentation parameters constant across all bioreactors (e.g., temperature, pH, and aeration rate).

  • Variable Agitation: Set a different constant agitation speed for each bioreactor (e.g., 100, 150, 200, 250, 300 rpm).

  • Sampling: At regular intervals (e.g., every 24 hours), aseptically withdraw samples from each bioreactor.

  • Analysis: For each sample, measure the following:

    • FR-901379 concentration (e.g., by HPLC).

    • Biomass concentration (dry cell weight).

    • Broth viscosity.

    • Observe and record the mycelial morphology (e.g., using a microscope).

  • Data Evaluation: Plot the FR-901379 titer, biomass, and viscosity against the agitation speed. The optimal agitation speed will be the one that results in the highest FR-901379 titer with a manageable viscosity.

Protocol 2: Optimization of Aeration Rate

Objective: To determine the optimal aeration rate for maintaining a sufficient dissolved oxygen supply for maximal FR-901379 production.

Methodology:

  • Bioreactor Setup: Prepare a series of lab-scale bioreactors as described in Protocol 1.

  • Constant Parameters: Maintain all other fermentation parameters constant, including the optimized agitation speed determined in Protocol 1.

  • Variable Aeration: Set a different aeration rate for each bioreactor (e.g., 0.5, 0.8, 1.0, 1.2, 1.5 vvm).

  • DO Monitoring: Continuously monitor the dissolved oxygen (DO) concentration in each bioreactor.

  • Sampling and Analysis: Follow the sampling and analysis procedure described in Protocol 1.

  • Data Evaluation: Plot the FR-901379 titer and biomass against the aeration rate. Also, analyze the DO profiles for each condition. The optimal aeration rate will be the one that provides the highest FR-901379 titer while consistently maintaining the DO above the critical level.

Visualizations

TroubleshootingWorkflow Start Problem Identified: Low FR-901379 Titer Check_Viscosity Is Broth Viscosity High? Start->Check_Viscosity Check_DO Are Dissolved Oxygen Levels Low? Check_Viscosity->Check_DO No Optimize_Agitation Optimize Agitation Speed (Protocol 1) Check_Viscosity->Optimize_Agitation Yes Optimize_Aeration Optimize Aeration Rate (Protocol 2) Check_DO->Optimize_Aeration Yes Review_Inoculum Review Inoculum Preparation Protocol Check_DO->Review_Inoculum No Control_Morphology Implement Morphology Control Strategies Optimize_Agitation->Control_Morphology Control_Morphology->Check_DO Check_Sparger Check Air Sparger for Clogging Optimize_Aeration->Check_Sparger Implement_DO_Control Implement Automated DO Control Check_Sparger->Implement_DO_Control Review_Inoculum->Implement_DO_Control End Improved FR-901379 Titer Implement_DO_Control->End

Caption: Troubleshooting workflow for low FR-901379 titer.

OptimizationLogic Agitation Agitation (Shear Stress) Morphology Mycelial Morphology (Pellets vs. Free Mycelium) Agitation->Morphology influences MassTransfer Mass Transfer (Oxygen & Nutrients) Agitation->MassTransfer improves Aeration Aeration (Oxygen Supply) Aeration->MassTransfer provides Viscosity Broth Viscosity Morphology->Viscosity determines Viscosity->MassTransfer hinders FR901379 FR-901379 Production MassTransfer->FR901379 enables

Caption: Interplay of aeration, agitation, and morphology.

References

Technical Support Center: Optimizing Aeration and Agitation in FR-901379 Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fermentation of Coleophoma empetri to produce FR-901379. The information is presented in a question-and-answer format to directly address common issues encountered during bioreactor experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the fermentation process, with a focus on aeration and agitation.

Issue 1: High Broth Viscosity and Poor Mixing

Q1: My FR-901379 fermentation broth has become extremely viscous, leading to poor mixing and stagnant zones in the bioreactor. What could be the cause and how can I resolve this?

A1: High viscosity in Coleophoma empetri fermentations is a common issue, often linked to the filamentous nature of the fungus.[1] The mycelia can form a dense, interwoven network, impeding proper mixing and mass transfer.

Possible Causes:

  • Suboptimal Agitation Speed: An agitation speed that is too low may not provide sufficient shear to break up large mycelial clumps, leading to uncontrolled growth and high viscosity. Conversely, excessively high agitation can damage the mycelia, causing the release of cellular components that increase viscosity.

  • Inappropriate Impeller Design: Standard Rushton turbine impellers may not be ideal for filamentous fungal fermentations, as they can create high shear zones close to the impeller and dead zones further away.

  • Uncontrolled Mycelial Morphology: The formation of long, filamentous mycelia instead of more compact pellets can significantly increase broth viscosity.[1]

Solutions:

  • Optimize Agitation: Conduct a study to determine the optimal agitation speed. Start with a moderate speed and observe the mycelial morphology and broth viscosity. A gradual increase in agitation may be necessary as the biomass concentration increases.

  • Consider Alternative Impellers: Impellers designed for better axial flow and lower shear, such as pitched-blade turbines or specialized impellers like the FULLZONE™ impeller, can improve mixing and reduce viscosity in fungal fermentations.

  • Control Mycelial Morphology: The formation of pellets is often desirable for reducing viscosity.[1] This can be influenced by factors such as inoculum density, medium composition, and shear stress. Experiment with different inoculum concentrations and agitation profiles to encourage pellet formation.

Issue 2: Low Dissolved Oxygen (DO) Levels

Q2: I'm observing a persistent drop in dissolved oxygen (DO) levels in my FR-901379 bioreactor, even at high aeration rates. What could be the problem and what steps can I take?

A2: Maintaining adequate dissolved oxygen is critical for the aerobic fermentation of Coleophoma empetri and the production of FR-901379. Low DO can be a symptom of several underlying issues.

Possible Causes:

  • High Oxygen Demand: As the fungal biomass grows, its oxygen uptake rate (OUR) will increase. Your current aeration and agitation settings may not be sufficient to meet the peak oxygen demand of the culture.

  • Poor Mass Transfer: High broth viscosity can severely limit the oxygen transfer coefficient (kLa), meaning that even with a high supply of air, the oxygen is not efficiently dissolving into the broth.

  • Air Sparger Issues: A clogged or inefficient air sparger can lead to the formation of large air bubbles with a low surface area-to-volume ratio, reducing the efficiency of oxygen transfer.

  • Foaming: Excessive foaming can reduce the working volume of the bioreactor and interfere with proper aeration.

Solutions:

  • Increase Agitation and/or Aeration: A straightforward approach is to increase the agitation speed and/or the aeration rate (measured in volume of air per volume of liquid per minute, vvm). However, be mindful of the potential for increased shear stress on the mycelia at higher agitation speeds.

  • Address Viscosity: Implement the strategies mentioned in the previous section to reduce broth viscosity and improve the kLa.

  • Check the Air Sparger: Ensure your air sparger is functioning correctly and providing a stream of fine bubbles.

  • Foam Control: Use an appropriate antifoaming agent to control foam formation. Be sure to select an agent that does not negatively impact your fermentation or downstream processing.

Issue 3: Inconsistent FR-901379 Titer and Batch-to-Batch Variability

Q3: My FR-901379 yields are inconsistent from one batch to another, despite using the same protocol. How can aeration and agitation contribute to this variability?

A3: Inconsistent product titers are a common challenge in fermentation processes. Aeration and agitation play a significant role in process reproducibility.

Possible Causes:

  • Inconsistent Mycelial Morphology: As previously discussed, the morphology of Coleophoma empetri is crucial for FR-901379 production.[1] Slight variations in inoculum quality or early-stage fermentation conditions can lead to different morphologies (pellets vs. free mycelium) in different batches, resulting in variable productivity.

  • Shear Stress Variability: Inconsistent agitation can lead to different levels of shear stress in each batch, affecting mycelial morphology and, consequently, FR-901379 synthesis.

  • Oxygen Limitation at Different Stages: If DO is not consistently controlled throughout the fermentation, different batches may experience periods of oxygen limitation at different growth phases, leading to metabolic shifts and variable product formation.

Solutions:

  • Standardize Inoculum: Implement a strict protocol for inoculum preparation to ensure consistency in cell density and morphology.

  • Implement a Controlled Agitation Strategy: Instead of a constant agitation speed, consider a programmed agitation profile that adapts to the changing needs of the culture. For example, a lower speed during the initial growth phase to promote pellet formation, followed by an increase to ensure adequate mixing as biomass and viscosity increase.

  • Automated DO Control: Utilize a DO probe and a control loop to automatically adjust agitation and/or aeration to maintain a consistent DO setpoint throughout the fermentation.

  • Monitor Mycelial Morphology: Regularly take samples to monitor the mycelial morphology throughout the fermentation. This can provide valuable insights into the causes of batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q4: What are typical starting ranges for aeration and agitation for FR-901379 production in a lab-scale bioreactor?

A4: While the optimal parameters will be specific to your bioreactor setup and strain, for filamentous fungi like Coleophoma empetri, you can start with the following ranges and optimize from there:

  • Agitation: 100 - 300 rpm

  • Aeration: 0.5 - 1.5 vvm

It is generally recommended to start at the lower end of these ranges and gradually increase as needed, while closely monitoring dissolved oxygen levels, broth viscosity, and mycelial morphology.

Q5: How does shear stress from agitation affect Coleophoma empetri and FR-901379 production?

A5: Shear stress is a critical factor in filamentous fungal fermentations.

  • Low Shear: Insufficient shear can lead to the formation of large, dense mycelial clumps, resulting in poor mixing and mass transfer limitations.

  • Optimal Shear: An appropriate level of shear can promote the formation of small, uniform pellets, which is often associated with lower viscosity and improved FR-901379 production.[1]

  • High Shear: Excessive shear can damage the mycelia, leading to cell lysis and the release of intracellular components that can increase viscosity and potentially inhibit product formation.

The goal is to find a balance that provides adequate mixing and promotes the desired morphology without causing excessive cell damage.

Q6: What is the relationship between mycelial morphology (pellets vs. free mycelium) and FR-901379 production?

A6: Mycelial morphology has a significant impact on the fermentation process and product formation.

  • Pellets: The formation of small, uniform pellets is often beneficial for FR-901379 production. This morphology is associated with lower broth viscosity, which improves mixing and oxygen transfer.

  • Free Mycelium: A highly filamentous, free-mycelial morphology can lead to high broth viscosity, poor mixing, and oxygen limitation, which can negatively impact FR-901379 titers.

Controlling the morphology through careful optimization of agitation, aeration, and other culture conditions is a key strategy for improving FR-901379 production.

Data Summary

The following table summarizes typical ranges for key fermentation parameters for filamentous fungi, which can be used as a starting point for optimizing FR-901379 production.

ParameterTypical RangeUnitNotes
Agitation100 - 300rpmThe optimal value is highly dependent on the bioreactor geometry, impeller type, and the specific strain of Coleophoma empetri.
Aeration0.5 - 1.5vvmShould be adjusted to maintain a dissolved oxygen level above a critical setpoint (e.g., 20-30% of saturation).
Dissolved Oxygen (DO)> 20% saturationA critical parameter to monitor and control. Low DO can be detrimental to FR-901379 production.
pH4.0 - 6.5The optimal pH profile may vary throughout the fermentation.
Temperature25 - 30°CShould be optimized for the specific strain.

Experimental Protocols

Protocol 1: Optimization of Agitation Speed

Objective: To determine the optimal agitation speed for maximizing FR-901379 production while maintaining a manageable broth viscosity.

Methodology:

  • Bioreactor Setup: Prepare a series of lab-scale bioreactors (e.g., 2 L) with the same production medium and inoculum of Coleophoma empetri.

  • Constant Parameters: Maintain all other fermentation parameters constant across all bioreactors (e.g., temperature, pH, and aeration rate).

  • Variable Agitation: Set a different constant agitation speed for each bioreactor (e.g., 100, 150, 200, 250, 300 rpm).

  • Sampling: At regular intervals (e.g., every 24 hours), aseptically withdraw samples from each bioreactor.

  • Analysis: For each sample, measure the following:

    • FR-901379 concentration (e.g., by HPLC).

    • Biomass concentration (dry cell weight).

    • Broth viscosity.

    • Observe and record the mycelial morphology (e.g., using a microscope).

  • Data Evaluation: Plot the FR-901379 titer, biomass, and viscosity against the agitation speed. The optimal agitation speed will be the one that results in the highest FR-901379 titer with a manageable viscosity.

Protocol 2: Optimization of Aeration Rate

Objective: To determine the optimal aeration rate for maintaining a sufficient dissolved oxygen supply for maximal FR-901379 production.

Methodology:

  • Bioreactor Setup: Prepare a series of lab-scale bioreactors as described in Protocol 1.

  • Constant Parameters: Maintain all other fermentation parameters constant, including the optimized agitation speed determined in Protocol 1.

  • Variable Aeration: Set a different aeration rate for each bioreactor (e.g., 0.5, 0.8, 1.0, 1.2, 1.5 vvm).

  • DO Monitoring: Continuously monitor the dissolved oxygen (DO) concentration in each bioreactor.

  • Sampling and Analysis: Follow the sampling and analysis procedure described in Protocol 1.

  • Data Evaluation: Plot the FR-901379 titer and biomass against the aeration rate. Also, analyze the DO profiles for each condition. The optimal aeration rate will be the one that provides the highest FR-901379 titer while consistently maintaining the DO above the critical level.

Visualizations

TroubleshootingWorkflow Start Problem Identified: Low FR-901379 Titer Check_Viscosity Is Broth Viscosity High? Start->Check_Viscosity Check_DO Are Dissolved Oxygen Levels Low? Check_Viscosity->Check_DO No Optimize_Agitation Optimize Agitation Speed (Protocol 1) Check_Viscosity->Optimize_Agitation Yes Optimize_Aeration Optimize Aeration Rate (Protocol 2) Check_DO->Optimize_Aeration Yes Review_Inoculum Review Inoculum Preparation Protocol Check_DO->Review_Inoculum No Control_Morphology Implement Morphology Control Strategies Optimize_Agitation->Control_Morphology Control_Morphology->Check_DO Check_Sparger Check Air Sparger for Clogging Optimize_Aeration->Check_Sparger Implement_DO_Control Implement Automated DO Control Check_Sparger->Implement_DO_Control Review_Inoculum->Implement_DO_Control End Improved FR-901379 Titer Implement_DO_Control->End

Caption: Troubleshooting workflow for low FR-901379 titer.

OptimizationLogic Agitation Agitation (Shear Stress) Morphology Mycelial Morphology (Pellets vs. Free Mycelium) Agitation->Morphology influences MassTransfer Mass Transfer (Oxygen & Nutrients) Agitation->MassTransfer improves Aeration Aeration (Oxygen Supply) Aeration->MassTransfer provides Viscosity Broth Viscosity Morphology->Viscosity determines Viscosity->MassTransfer hinders FR901379 FR-901379 Production MassTransfer->FR901379 enables

Caption: Interplay of aeration, agitation, and morphology.

References

Technical Support Center: Strategies to Minimize Degradation of FR901379 Post-Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of FR901379 during post-fermentation processing. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

Issue 1: Low Yield of FR901379 After Purification

Potential Cause: Degradation of FR901379 during extraction and purification steps. FR901379, a cyclic lipopeptide, is susceptible to hydrolysis, particularly at non-optimal pH values.

Troubleshooting Steps:

  • pH Monitoring and Control:

    • Immediately after fermentation, measure the pH of the fermentation broth.

    • Adjust the pH to a weakly acidic to neutral range (pH 5.0-7.0) before and during all extraction and purification steps. Elevated pH can accelerate the degradation of echinocandins.[1]

    • Use buffered solutions throughout the purification process to maintain a stable pH. Phosphate buffers can be particularly effective in safeguarding echinocandins from degradation at elevated pH.[1]

  • Temperature Control:

    • Maintain low temperatures (4-8°C) during all post-fermentation procedures, including centrifugation, filtration, and chromatography.

    • Avoid freeze-thaw cycles of FR901379 solutions. Store purified FR901379 at -20°C or below for long-term stability.

  • Minimize Processing Time:

    • Streamline the downstream processing workflow to reduce the total time FR901379 is in solution.

    • Plan experiments to ensure a continuous process from extraction to the final stable form.

  • Oxygen and Light Exposure:

    • Protect the FR901379-containing solutions from prolonged exposure to air and light. Use amber-colored containers or cover vessels with aluminum foil.

    • Consider purging solutions and the headspace of containers with an inert gas like nitrogen or argon to minimize oxidative degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Purified FR901379

Potential Cause: Formation of degradation products due to chemical instability. The primary degradation pathway for many echinocandins involves the hydrolysis of the cyclic peptide structure, leading to a ring-opening event.

Troubleshooting Steps:

  • Forced Degradation Study:

    • Conduct a forced degradation study to intentionally degrade a small sample of FR901379 under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products.

    • Analyze the stressed samples by HPLC and LC-MS to characterize the degradation products.

  • Review and Optimize Purification Protocol:

    • Analyze the conditions of your purification protocol (e.g., pH, temperature, solvents used) to identify potential triggers for degradation.

    • If using solvents, ensure they are of high purity and free from contaminants that could catalyze degradation.

  • Storage Conditions of Purified Product:

    • Ensure the purified FR901379 is stored under optimal conditions: lyophilized or as a frozen solution at -20°C or -80°C, protected from light and moisture. Long-term storage of peptides in solution is generally not recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for FR901379?

A1: While specific studies on FR901379 are limited, the primary degradation pathway for echinocandins, in general, is the hydrolysis of the cyclic peptide backbone. This often occurs at the hemiaminal linkage, leading to a ring-opened, linear peptide, which is inactive. This process can be accelerated by non-optimal pH and elevated temperatures.

Q2: What is the optimal pH range for maintaining the stability of FR901379 in solution?

A2: Based on general knowledge of echinocandin stability, a weakly acidic to neutral pH range (approximately 5.0 to 7.0) is recommended to minimize hydrolytic degradation. It has been noted that elevated pH conditions can lead to the degradation of echinocandins.[1]

Q3: How should I store my purified FR901379?

A3: For short-term storage, a solution at 4°C is acceptable for a limited time. For long-term storage, it is best to store FR901379 in a lyophilized (freeze-dried) state at -20°C or below, protected from moisture and light. If in solution, store as aliquots at -80°C to minimize freeze-thaw cycles.

Q4: Can I use stabilizing agents during downstream processing?

A4: Yes, the use of excipients and stabilizers can be beneficial. Buffering agents like phosphates are crucial for pH control.[1] Other stabilizers, such as antioxidants (e.g., ascorbic acid, sodium metabisulfite) or cryoprotectants (e.g., sugars, polyols) for frozen solutions, may also be considered, though their compatibility and effectiveness with FR901379 would need to be experimentally verified.

Q5: How can I detect and quantify the degradation of FR901379?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying FR901379 and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradation products are well-resolved from the parent compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the structure of the degradation products.

Data Presentation

Table 1: Key Parameters Influencing FR901379 Stability

ParameterRecommended ConditionRationale for Minimizing Degradation
pH 5.0 - 7.0Prevents acid and base-catalyzed hydrolysis of the cyclic peptide.
Temperature 4 - 8°C (Processing)Reduces the rate of chemical degradation reactions.
≤ -20°C (Storage)Ensures long-term stability by minimizing molecular motion.
Light Exposure Minimize (use amber vials)Prevents potential photodegradation of the molecule.
Oxygen Exposure Minimize (inert gas purge)Reduces the risk of oxidative degradation.
Processing Time As short as possibleLimits the duration of exposure to potentially destabilizing conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of FR901379

Objective: To identify potential degradation products and pathways of FR901379 under various stress conditions.

Materials:

  • Purified FR901379

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (B129727) or other suitable solvent for FR901379

  • HPLC system with UV detector

  • LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of FR901379 in a suitable solvent (e.g., 50% methanol in water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with HCl, and dilute it for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period. At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 60°C). At each time point, withdraw a sample and dilute it for HPLC analysis. A solid sample of FR901379 should also be subjected to thermal stress.

  • Photolytic Degradation: Expose a sample of the stock solution in a photochemically transparent container to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC method. Characterize the major degradation products using LC-MS.

Protocol 2: HPLC Method for Quantification of FR901379

Objective: To quantify the concentration of FR901379 and monitor its degradation.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.05% trifluoroacetic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.05% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Prepare a standard curve of FR901379 at known concentrations.

  • Prepare samples from the fermentation broth or purification fractions by appropriate extraction and dilution. A common extraction method involves adding a four-fold volume of methanol and shaking vigorously.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the amount of FR901379 in the samples by comparing the peak area to the standard curve.

Visualizations

FR901379_Degradation_Pathway cluster_stress Stress Factors FR901379 FR901379 (Cyclic Lipopeptide) Degradation_Products Inactive Linear Peptides and other fragments FR901379->Degradation_Products Hydrolysis / Oxidation pH High/Low pH pH->FR901379 Temp High Temperature Temp->FR901379 Light Light Exposure Light->FR901379 Oxidants Oxidizing Agents Oxidants->FR901379

Caption: General degradation pathway of FR901379.

Post_Fermentation_Workflow cluster_controls Degradation Minimization Strategies Fermentation Fermentation Broth Harvest Cell Harvest (Centrifugation/Filtration) Fermentation->Harvest Extraction Extraction of FR901379 Harvest->Extraction pH_Control pH Control (5.0-7.0) Harvest->pH_Control Purification Chromatographic Purification Extraction->Purification Temp_Control Low Temperature (4-8°C) Extraction->Temp_Control Final_Product Purified FR901379 (Lyophilized or Frozen) Purification->Final_Product Light_Protection Protection from Light Purification->Light_Protection Time_Minimization Minimize Processing Time Final_Product->Time_Minimization

Caption: Workflow for post-fermentation processing of FR901379.

References

Technical Support Center: Strategies to Minimize Degradation of FR901379 Post-Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of FR901379 during post-fermentation processing. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

Issue 1: Low Yield of FR901379 After Purification

Potential Cause: Degradation of FR901379 during extraction and purification steps. FR901379, a cyclic lipopeptide, is susceptible to hydrolysis, particularly at non-optimal pH values.

Troubleshooting Steps:

  • pH Monitoring and Control:

    • Immediately after fermentation, measure the pH of the fermentation broth.

    • Adjust the pH to a weakly acidic to neutral range (pH 5.0-7.0) before and during all extraction and purification steps. Elevated pH can accelerate the degradation of echinocandins.[1]

    • Use buffered solutions throughout the purification process to maintain a stable pH. Phosphate buffers can be particularly effective in safeguarding echinocandins from degradation at elevated pH.[1]

  • Temperature Control:

    • Maintain low temperatures (4-8°C) during all post-fermentation procedures, including centrifugation, filtration, and chromatography.

    • Avoid freeze-thaw cycles of FR901379 solutions. Store purified FR901379 at -20°C or below for long-term stability.

  • Minimize Processing Time:

    • Streamline the downstream processing workflow to reduce the total time FR901379 is in solution.

    • Plan experiments to ensure a continuous process from extraction to the final stable form.

  • Oxygen and Light Exposure:

    • Protect the FR901379-containing solutions from prolonged exposure to air and light. Use amber-colored containers or cover vessels with aluminum foil.

    • Consider purging solutions and the headspace of containers with an inert gas like nitrogen or argon to minimize oxidative degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Purified FR901379

Potential Cause: Formation of degradation products due to chemical instability. The primary degradation pathway for many echinocandins involves the hydrolysis of the cyclic peptide structure, leading to a ring-opening event.

Troubleshooting Steps:

  • Forced Degradation Study:

    • Conduct a forced degradation study to intentionally degrade a small sample of FR901379 under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products.

    • Analyze the stressed samples by HPLC and LC-MS to characterize the degradation products.

  • Review and Optimize Purification Protocol:

    • Analyze the conditions of your purification protocol (e.g., pH, temperature, solvents used) to identify potential triggers for degradation.

    • If using solvents, ensure they are of high purity and free from contaminants that could catalyze degradation.

  • Storage Conditions of Purified Product:

    • Ensure the purified FR901379 is stored under optimal conditions: lyophilized or as a frozen solution at -20°C or -80°C, protected from light and moisture. Long-term storage of peptides in solution is generally not recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for FR901379?

A1: While specific studies on FR901379 are limited, the primary degradation pathway for echinocandins, in general, is the hydrolysis of the cyclic peptide backbone. This often occurs at the hemiaminal linkage, leading to a ring-opened, linear peptide, which is inactive. This process can be accelerated by non-optimal pH and elevated temperatures.

Q2: What is the optimal pH range for maintaining the stability of FR901379 in solution?

A2: Based on general knowledge of echinocandin stability, a weakly acidic to neutral pH range (approximately 5.0 to 7.0) is recommended to minimize hydrolytic degradation. It has been noted that elevated pH conditions can lead to the degradation of echinocandins.[1]

Q3: How should I store my purified FR901379?

A3: For short-term storage, a solution at 4°C is acceptable for a limited time. For long-term storage, it is best to store FR901379 in a lyophilized (freeze-dried) state at -20°C or below, protected from moisture and light. If in solution, store as aliquots at -80°C to minimize freeze-thaw cycles.

Q4: Can I use stabilizing agents during downstream processing?

A4: Yes, the use of excipients and stabilizers can be beneficial. Buffering agents like phosphates are crucial for pH control.[1] Other stabilizers, such as antioxidants (e.g., ascorbic acid, sodium metabisulfite) or cryoprotectants (e.g., sugars, polyols) for frozen solutions, may also be considered, though their compatibility and effectiveness with FR901379 would need to be experimentally verified.

Q5: How can I detect and quantify the degradation of FR901379?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying FR901379 and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradation products are well-resolved from the parent compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the structure of the degradation products.

Data Presentation

Table 1: Key Parameters Influencing FR901379 Stability

ParameterRecommended ConditionRationale for Minimizing Degradation
pH 5.0 - 7.0Prevents acid and base-catalyzed hydrolysis of the cyclic peptide.
Temperature 4 - 8°C (Processing)Reduces the rate of chemical degradation reactions.
≤ -20°C (Storage)Ensures long-term stability by minimizing molecular motion.
Light Exposure Minimize (use amber vials)Prevents potential photodegradation of the molecule.
Oxygen Exposure Minimize (inert gas purge)Reduces the risk of oxidative degradation.
Processing Time As short as possibleLimits the duration of exposure to potentially destabilizing conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of FR901379

Objective: To identify potential degradation products and pathways of FR901379 under various stress conditions.

Materials:

  • Purified FR901379

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (B129727) or other suitable solvent for FR901379

  • HPLC system with UV detector

  • LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of FR901379 in a suitable solvent (e.g., 50% methanol in water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with HCl, and dilute it for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period. At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 60°C). At each time point, withdraw a sample and dilute it for HPLC analysis. A solid sample of FR901379 should also be subjected to thermal stress.

  • Photolytic Degradation: Expose a sample of the stock solution in a photochemically transparent container to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC method. Characterize the major degradation products using LC-MS.

Protocol 2: HPLC Method for Quantification of FR901379

Objective: To quantify the concentration of FR901379 and monitor its degradation.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.05% trifluoroacetic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.05% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Prepare a standard curve of FR901379 at known concentrations.

  • Prepare samples from the fermentation broth or purification fractions by appropriate extraction and dilution. A common extraction method involves adding a four-fold volume of methanol and shaking vigorously.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the amount of FR901379 in the samples by comparing the peak area to the standard curve.

Visualizations

FR901379_Degradation_Pathway cluster_stress Stress Factors FR901379 FR901379 (Cyclic Lipopeptide) Degradation_Products Inactive Linear Peptides and other fragments FR901379->Degradation_Products Hydrolysis / Oxidation pH High/Low pH pH->FR901379 Temp High Temperature Temp->FR901379 Light Light Exposure Light->FR901379 Oxidants Oxidizing Agents Oxidants->FR901379

Caption: General degradation pathway of FR901379.

Post_Fermentation_Workflow cluster_controls Degradation Minimization Strategies Fermentation Fermentation Broth Harvest Cell Harvest (Centrifugation/Filtration) Fermentation->Harvest Extraction Extraction of FR901379 Harvest->Extraction pH_Control pH Control (5.0-7.0) Harvest->pH_Control Purification Chromatographic Purification Extraction->Purification Temp_Control Low Temperature (4-8°C) Extraction->Temp_Control Final_Product Purified FR901379 (Lyophilized or Frozen) Purification->Final_Product Light_Protection Protection from Light Purification->Light_Protection Time_Minimization Minimize Processing Time Final_Product->Time_Minimization

Caption: Workflow for post-fermentation processing of FR901379.

References

Technical Support Center: Strategies to Minimize Degradation of FR901379 Post-Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of FR901379 during post-fermentation processing. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

Issue 1: Low Yield of FR901379 After Purification

Potential Cause: Degradation of FR901379 during extraction and purification steps. FR901379, a cyclic lipopeptide, is susceptible to hydrolysis, particularly at non-optimal pH values.

Troubleshooting Steps:

  • pH Monitoring and Control:

    • Immediately after fermentation, measure the pH of the fermentation broth.

    • Adjust the pH to a weakly acidic to neutral range (pH 5.0-7.0) before and during all extraction and purification steps. Elevated pH can accelerate the degradation of echinocandins.[1]

    • Use buffered solutions throughout the purification process to maintain a stable pH. Phosphate buffers can be particularly effective in safeguarding echinocandins from degradation at elevated pH.[1]

  • Temperature Control:

    • Maintain low temperatures (4-8°C) during all post-fermentation procedures, including centrifugation, filtration, and chromatography.

    • Avoid freeze-thaw cycles of FR901379 solutions. Store purified FR901379 at -20°C or below for long-term stability.

  • Minimize Processing Time:

    • Streamline the downstream processing workflow to reduce the total time FR901379 is in solution.

    • Plan experiments to ensure a continuous process from extraction to the final stable form.

  • Oxygen and Light Exposure:

    • Protect the FR901379-containing solutions from prolonged exposure to air and light. Use amber-colored containers or cover vessels with aluminum foil.

    • Consider purging solutions and the headspace of containers with an inert gas like nitrogen or argon to minimize oxidative degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Purified FR901379

Potential Cause: Formation of degradation products due to chemical instability. The primary degradation pathway for many echinocandins involves the hydrolysis of the cyclic peptide structure, leading to a ring-opening event.

Troubleshooting Steps:

  • Forced Degradation Study:

    • Conduct a forced degradation study to intentionally degrade a small sample of FR901379 under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products.

    • Analyze the stressed samples by HPLC and LC-MS to characterize the degradation products.

  • Review and Optimize Purification Protocol:

    • Analyze the conditions of your purification protocol (e.g., pH, temperature, solvents used) to identify potential triggers for degradation.

    • If using solvents, ensure they are of high purity and free from contaminants that could catalyze degradation.

  • Storage Conditions of Purified Product:

    • Ensure the purified FR901379 is stored under optimal conditions: lyophilized or as a frozen solution at -20°C or -80°C, protected from light and moisture. Long-term storage of peptides in solution is generally not recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for FR901379?

A1: While specific studies on FR901379 are limited, the primary degradation pathway for echinocandins, in general, is the hydrolysis of the cyclic peptide backbone. This often occurs at the hemiaminal linkage, leading to a ring-opened, linear peptide, which is inactive. This process can be accelerated by non-optimal pH and elevated temperatures.

Q2: What is the optimal pH range for maintaining the stability of FR901379 in solution?

A2: Based on general knowledge of echinocandin stability, a weakly acidic to neutral pH range (approximately 5.0 to 7.0) is recommended to minimize hydrolytic degradation. It has been noted that elevated pH conditions can lead to the degradation of echinocandins.[1]

Q3: How should I store my purified FR901379?

A3: For short-term storage, a solution at 4°C is acceptable for a limited time. For long-term storage, it is best to store FR901379 in a lyophilized (freeze-dried) state at -20°C or below, protected from moisture and light. If in solution, store as aliquots at -80°C to minimize freeze-thaw cycles.

Q4: Can I use stabilizing agents during downstream processing?

A4: Yes, the use of excipients and stabilizers can be beneficial. Buffering agents like phosphates are crucial for pH control.[1] Other stabilizers, such as antioxidants (e.g., ascorbic acid, sodium metabisulfite) or cryoprotectants (e.g., sugars, polyols) for frozen solutions, may also be considered, though their compatibility and effectiveness with FR901379 would need to be experimentally verified.

Q5: How can I detect and quantify the degradation of FR901379?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying FR901379 and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradation products are well-resolved from the parent compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the structure of the degradation products.

Data Presentation

Table 1: Key Parameters Influencing FR901379 Stability

ParameterRecommended ConditionRationale for Minimizing Degradation
pH 5.0 - 7.0Prevents acid and base-catalyzed hydrolysis of the cyclic peptide.
Temperature 4 - 8°C (Processing)Reduces the rate of chemical degradation reactions.
≤ -20°C (Storage)Ensures long-term stability by minimizing molecular motion.
Light Exposure Minimize (use amber vials)Prevents potential photodegradation of the molecule.
Oxygen Exposure Minimize (inert gas purge)Reduces the risk of oxidative degradation.
Processing Time As short as possibleLimits the duration of exposure to potentially destabilizing conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of FR901379

Objective: To identify potential degradation products and pathways of FR901379 under various stress conditions.

Materials:

  • Purified FR901379

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable solvent for FR901379

  • HPLC system with UV detector

  • LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of FR901379 in a suitable solvent (e.g., 50% methanol in water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with HCl, and dilute it for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period. At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 60°C). At each time point, withdraw a sample and dilute it for HPLC analysis. A solid sample of FR901379 should also be subjected to thermal stress.

  • Photolytic Degradation: Expose a sample of the stock solution in a photochemically transparent container to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC method. Characterize the major degradation products using LC-MS.

Protocol 2: HPLC Method for Quantification of FR901379

Objective: To quantify the concentration of FR901379 and monitor its degradation.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.05% trifluoroacetic acid) and Solvent B (e.g., acetonitrile with 0.05% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Prepare a standard curve of FR901379 at known concentrations.

  • Prepare samples from the fermentation broth or purification fractions by appropriate extraction and dilution. A common extraction method involves adding a four-fold volume of methanol and shaking vigorously.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the amount of FR901379 in the samples by comparing the peak area to the standard curve.

Visualizations

FR901379_Degradation_Pathway cluster_stress Stress Factors FR901379 FR901379 (Cyclic Lipopeptide) Degradation_Products Inactive Linear Peptides and other fragments FR901379->Degradation_Products Hydrolysis / Oxidation pH High/Low pH pH->FR901379 Temp High Temperature Temp->FR901379 Light Light Exposure Light->FR901379 Oxidants Oxidizing Agents Oxidants->FR901379

Caption: General degradation pathway of FR901379.

Post_Fermentation_Workflow cluster_controls Degradation Minimization Strategies Fermentation Fermentation Broth Harvest Cell Harvest (Centrifugation/Filtration) Fermentation->Harvest Extraction Extraction of FR901379 Harvest->Extraction pH_Control pH Control (5.0-7.0) Harvest->pH_Control Purification Chromatographic Purification Extraction->Purification Temp_Control Low Temperature (4-8°C) Extraction->Temp_Control Final_Product Purified FR901379 (Lyophilized or Frozen) Purification->Final_Product Light_Protection Protection from Light Purification->Light_Protection Time_Minimization Minimize Processing Time Final_Product->Time_Minimization

Caption: Workflow for post-fermentation processing of FR901379.

References

Validation & Comparative

A Comparative Guide to Echinocandin Precursors: FR901379, Echinocandin B, and Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key echinocandin precursors: FR901379, Echinocandin B (ECB), and Pneumocandin B0. These microbially-produced lipopeptides are the foundational molecules for the semi-synthesis of vital antifungal drugs—micafungin (B1204384), anidulafungin, and caspofungin, respectively. This document summarizes their performance based on reported experimental data, outlines relevant experimental protocols, and visualizes their biosynthetic pathways to aid in research and development efforts.

Performance Comparison

The production of echinocandin precursors is a critical factor in the manufacturing of their derivative antifungal agents. The following table summarizes key quantitative data from various studies, offering a comparative overview of their production performance. It is important to note that direct comparison is challenging due to variations in producing strains, fermentation conditions, and optimization strategies across different studies.

ParameterFR901379Echinocandin B (ECB)Pneumocandin B0
Producing Microorganism Coleophoma empetriAspergillus nidulans, Aspergillus rugulosaGlarea lozoyensis
Derivative Antifungal MicafunginAnidulafunginCaspofungin
Reported Titer (g/L) Up to 4.0[1][2]Up to 3.15[3]Up to 2.7[4]
Key Production Features Sulfonated lipohexapeptide, providing excellent water solubility to micafungin.[1]Precursor for anidulafungin, with production enhancement through mutagenesis and fermentation optimization.A family of related compounds are produced, with efforts focused on increasing the yield of the B0 variant.
Noteworthy Production Improvements Metabolic engineering, including overexpression of transcriptional activators and rate-limiting enzymes, has significantly increased titers. Heavy-ion irradiation mutagenesis has also been used to develop high-yielding strains.Optimization of carbon and nitrogen sources, as well as the use of surfactants like Tween-80, have boosted yields. Two-stage temperature control strategies have also been effective.Strain mutagenesis has been crucial to select for mutants that predominantly produce pneumocandin B0 over other variants like A0 and C0. The addition of surfactants such as SDS has also been shown to increase yields.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible research and process development. The following sections outline common methodologies for the fermentation, extraction, purification, and analysis of these echinocandin precursors, based on available literature.

Fermentation Protocols

FR901379 Fermentation (Adapted from various sources)

  • Microorganism: Coleophoma empetri

  • Seed Culture Medium: Soluble starch, sucrose, cottonseed meal, peptone, KH2PO4, and CaCO3.

  • Fermentation Medium: Glucose, corn starch, peptone, (NH4)2SO4, KH2PO4, FeSO4, ZnSO4, and CaCO3.

  • Culture Conditions: Fermentation is typically carried out in a stirred-tank bioreactor. Fed-batch strategies are often employed to enhance productivity. Temperature and pH are critical parameters that need to be optimized for specific strains.

Echinocandin B Fermentation (Adapted from various sources)

  • Microorganism: Aspergillus nidulans

  • Carbon Sources: Mannitol and methyl oleate (B1233923) have been reported to be effective.

  • Nitrogen Sources: Various organic and inorganic nitrogen sources are used.

  • Culture Conditions: Fermentation can be performed in shake flasks or bioreactors. A two-stage temperature control strategy, with an initial phase for biomass growth and a second phase at a lower temperature for production, has been shown to improve yields. The addition of surfactants like Tween-80 can also enhance production.

Pneumocandin B0 Fermentation (Adapted from various sources)

  • Microorganism: Glarea lozoyensis

  • Carbon Sources: Mannitol and glucose are commonly used.

  • Nitrogen Sources: Cottonseed powder has been reported as an effective nitrogen source.

  • Culture Conditions: Similar to other echinocandins, fermentation is conducted in controlled bioreactors. The addition of surfactants like SDS in the late fermentation stage can significantly increase the yield.

Extraction and Purification Protocols

FR901379 Extraction and Purification

  • Solid-Liquid Separation: The fermentation broth is filtered to separate the mycelia.

  • Extraction: The mycelial cake is extracted with a polar solvent such as ethanol.

  • Resin Adsorption: The extract is diluted and passed through a macroporous adsorbent resin column.

  • Elution: The column is washed, and FR901379 is eluted with a higher concentration of an organic solvent like methanol (B129727) or ethanol.

  • Purification: Further purification can be achieved using silica (B1680970) gel chromatography to obtain high-purity FR901379.

Echinocandin B Extraction and Purification

  • Leaching: A low molecular weight alcohol solution is added to the fermentation broth for leaching.

  • Filtration: Activated carbon and a filter aid are added, and the mixture is filtered.

  • Resin Adsorption: The filtrate is passed through a macroporous adsorbent resin.

  • Elution and Precipitation: The resin is eluted with a low molecular weight alcohol-water solution. The eluent is concentrated, leading to the precipitation of crude ECB.

  • Chromatography: The crude product is dissolved and further purified by reverse-phase resin column chromatography.

Pneumocandin B0 Extraction and Purification

  • Mycelial Extraction: The fermentation broth is filtered, and the mycelia are extracted with methanol.

  • Resin Adsorption: The methanol extract is subjected to adsorption on a polymeric resin.

  • Elution: The resin is washed, and Pneumocandin B0 is eluted with a higher concentration of methanol.

  • Chromatography: The eluent is concentrated and further purified by silica gel chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of echinocandin precursors.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with an additive like trifluoroacetic acid) is commonly employed.

  • Detection: UV detection at a wavelength of around 210 nm is standard for these compounds.

Biosynthetic Pathways

The biosynthesis of echinocandins involves complex pathways featuring non-ribosomal peptide synthetases (NRPS) and various modifying enzymes. Understanding these pathways is crucial for metabolic engineering efforts aimed at improving precursor yields.

FR901379 Biosynthesis Pathway

The biosynthesis of FR901379 is unique among echinocandins due to the incorporation of a sulfonate group, which imparts high water solubility to its derivative, micafungin. The biosynthetic genes are located in two separate gene clusters: the core mcf cluster and an O-sulfonation gene cluster. The pathway involves the assembly of a hexapeptide core, its acylation with a fatty acid side chain, and subsequent modifications including hydroxylations and the final sulfonation step.

FR901379_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly & Modification cluster_sulfonation Sulfonation Amino_Acids L-Ornithine, L-Threonine, L-Proline, L-Homotyrosine NRPS_mcfA NRPS (mcfA) Assembly of Hexapeptide Amino_Acids->NRPS_mcfA Fatty_Acid Palmitic Acid Acylation Acylation Fatty_Acid->Acylation NRPS_mcfA->Acylation Cyclization Cyclization Acylation->Cyclization Hydroxylation_1 Hydroxylation (McfH, McfF) Cyclization->Hydroxylation_1 Sulfonation O-Sulfonation Hydroxylation_1->Sulfonation Final_Product FR901379 Sulfonation->Final_Product

Biosynthetic workflow for FR901379.
Echinocandin B Biosynthesis Pathway

The biosynthesis of Echinocandin B (ECB) is initiated by the connection of linoleic acid to L-ornithine. A six-module NRPS then assembles the cyclic hexapeptide scaffold. The process involves several hydroxylation steps to form the final ECB molecule.

EchinocandinB_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly & Modification Amino_Acids L-Ornithine, L-Threonine, L-Proline, L-Homotyrosine NRPS_EcdA NRPS (EcdA) Assembly of Hexapeptide Amino_Acids->NRPS_EcdA Fatty_Acid Linoleic Acid Acyl_AMP_Ligase Acyl-AMP Ligase (EcdI) Fatty_Acid->Acyl_AMP_Ligase Acyl_AMP_Ligase->NRPS_EcdA Cyclization Cyclization NRPS_EcdA->Cyclization Hydroxylation Hydroxylation (EcdG, EcdH, EcdK) Cyclization->Hydroxylation Final_Product Echinocandin B Hydroxylation->Final_Product

Biosynthetic workflow for Echinocandin B.
Pneumocandin B0 Biosynthesis Pathway

The biosynthesis of Pneumocandin B0 also relies on a large NRPS for the assembly of its cyclic hexapeptide core. A key feature of its producing organism, Glarea lozoyensis, is the production of several pneumocandin variants. Metabolic engineering efforts have focused on knocking out genes responsible for the formation of byproducts like Pneumocandin A0 to channel the metabolic flux towards the desired Pneumocandin B0.

PneumocandinB0_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly & Modification Amino_Acids L-Proline, L-Leucine, L-Ornithine, L-Threonine, L-Glutamine NRPS NRPS Assembly Amino_Acids->NRPS Fatty_Acid Myristic Acid derivative Acylation Acylation Fatty_Acid->Acylation NRPS->Acylation Cyclization Cyclization Acylation->Cyclization Hydroxylation Hydroxylation Cyclization->Hydroxylation Pneumocandin_A0 Pneumocandin A0 (byproduct) Hydroxylation->Pneumocandin_A0 Final_Product Pneumocandin B0 Hydroxylation->Final_Product

Biosynthetic workflow for Pneumocandin B0.

References

A Comparative Guide to Echinocandin Precursors: FR901379, Echinocandin B, and Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key echinocandin precursors: FR901379, Echinocandin B (ECB), and Pneumocandin B0. These microbially-produced lipopeptides are the foundational molecules for the semi-synthesis of vital antifungal drugs—micafungin (B1204384), anidulafungin, and caspofungin, respectively. This document summarizes their performance based on reported experimental data, outlines relevant experimental protocols, and visualizes their biosynthetic pathways to aid in research and development efforts.

Performance Comparison

The production of echinocandin precursors is a critical factor in the manufacturing of their derivative antifungal agents. The following table summarizes key quantitative data from various studies, offering a comparative overview of their production performance. It is important to note that direct comparison is challenging due to variations in producing strains, fermentation conditions, and optimization strategies across different studies.

ParameterFR901379Echinocandin B (ECB)Pneumocandin B0
Producing Microorganism Coleophoma empetriAspergillus nidulans, Aspergillus rugulosaGlarea lozoyensis
Derivative Antifungal MicafunginAnidulafunginCaspofungin
Reported Titer (g/L) Up to 4.0[1][2]Up to 3.15[3]Up to 2.7[4]
Key Production Features Sulfonated lipohexapeptide, providing excellent water solubility to micafungin.[1]Precursor for anidulafungin, with production enhancement through mutagenesis and fermentation optimization.A family of related compounds are produced, with efforts focused on increasing the yield of the B0 variant.
Noteworthy Production Improvements Metabolic engineering, including overexpression of transcriptional activators and rate-limiting enzymes, has significantly increased titers. Heavy-ion irradiation mutagenesis has also been used to develop high-yielding strains.Optimization of carbon and nitrogen sources, as well as the use of surfactants like Tween-80, have boosted yields. Two-stage temperature control strategies have also been effective.Strain mutagenesis has been crucial to select for mutants that predominantly produce pneumocandin B0 over other variants like A0 and C0. The addition of surfactants such as SDS has also been shown to increase yields.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible research and process development. The following sections outline common methodologies for the fermentation, extraction, purification, and analysis of these echinocandin precursors, based on available literature.

Fermentation Protocols

FR901379 Fermentation (Adapted from various sources)

  • Microorganism: Coleophoma empetri

  • Seed Culture Medium: Soluble starch, sucrose, cottonseed meal, peptone, KH2PO4, and CaCO3.

  • Fermentation Medium: Glucose, corn starch, peptone, (NH4)2SO4, KH2PO4, FeSO4, ZnSO4, and CaCO3.

  • Culture Conditions: Fermentation is typically carried out in a stirred-tank bioreactor. Fed-batch strategies are often employed to enhance productivity. Temperature and pH are critical parameters that need to be optimized for specific strains.

Echinocandin B Fermentation (Adapted from various sources)

  • Microorganism: Aspergillus nidulans

  • Carbon Sources: Mannitol and methyl oleate (B1233923) have been reported to be effective.

  • Nitrogen Sources: Various organic and inorganic nitrogen sources are used.

  • Culture Conditions: Fermentation can be performed in shake flasks or bioreactors. A two-stage temperature control strategy, with an initial phase for biomass growth and a second phase at a lower temperature for production, has been shown to improve yields. The addition of surfactants like Tween-80 can also enhance production.

Pneumocandin B0 Fermentation (Adapted from various sources)

  • Microorganism: Glarea lozoyensis

  • Carbon Sources: Mannitol and glucose are commonly used.

  • Nitrogen Sources: Cottonseed powder has been reported as an effective nitrogen source.

  • Culture Conditions: Similar to other echinocandins, fermentation is conducted in controlled bioreactors. The addition of surfactants like SDS in the late fermentation stage can significantly increase the yield.

Extraction and Purification Protocols

FR901379 Extraction and Purification

  • Solid-Liquid Separation: The fermentation broth is filtered to separate the mycelia.

  • Extraction: The mycelial cake is extracted with a polar solvent such as ethanol.

  • Resin Adsorption: The extract is diluted and passed through a macroporous adsorbent resin column.

  • Elution: The column is washed, and FR901379 is eluted with a higher concentration of an organic solvent like methanol (B129727) or ethanol.

  • Purification: Further purification can be achieved using silica (B1680970) gel chromatography to obtain high-purity FR901379.

Echinocandin B Extraction and Purification

  • Leaching: A low molecular weight alcohol solution is added to the fermentation broth for leaching.

  • Filtration: Activated carbon and a filter aid are added, and the mixture is filtered.

  • Resin Adsorption: The filtrate is passed through a macroporous adsorbent resin.

  • Elution and Precipitation: The resin is eluted with a low molecular weight alcohol-water solution. The eluent is concentrated, leading to the precipitation of crude ECB.

  • Chromatography: The crude product is dissolved and further purified by reverse-phase resin column chromatography.

Pneumocandin B0 Extraction and Purification

  • Mycelial Extraction: The fermentation broth is filtered, and the mycelia are extracted with methanol.

  • Resin Adsorption: The methanol extract is subjected to adsorption on a polymeric resin.

  • Elution: The resin is washed, and Pneumocandin B0 is eluted with a higher concentration of methanol.

  • Chromatography: The eluent is concentrated and further purified by silica gel chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of echinocandin precursors.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with an additive like trifluoroacetic acid) is commonly employed.

  • Detection: UV detection at a wavelength of around 210 nm is standard for these compounds.

Biosynthetic Pathways

The biosynthesis of echinocandins involves complex pathways featuring non-ribosomal peptide synthetases (NRPS) and various modifying enzymes. Understanding these pathways is crucial for metabolic engineering efforts aimed at improving precursor yields.

FR901379 Biosynthesis Pathway

The biosynthesis of FR901379 is unique among echinocandins due to the incorporation of a sulfonate group, which imparts high water solubility to its derivative, micafungin. The biosynthetic genes are located in two separate gene clusters: the core mcf cluster and an O-sulfonation gene cluster. The pathway involves the assembly of a hexapeptide core, its acylation with a fatty acid side chain, and subsequent modifications including hydroxylations and the final sulfonation step.

FR901379_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly & Modification cluster_sulfonation Sulfonation Amino_Acids L-Ornithine, L-Threonine, L-Proline, L-Homotyrosine NRPS_mcfA NRPS (mcfA) Assembly of Hexapeptide Amino_Acids->NRPS_mcfA Fatty_Acid Palmitic Acid Acylation Acylation Fatty_Acid->Acylation NRPS_mcfA->Acylation Cyclization Cyclization Acylation->Cyclization Hydroxylation_1 Hydroxylation (McfH, McfF) Cyclization->Hydroxylation_1 Sulfonation O-Sulfonation Hydroxylation_1->Sulfonation Final_Product FR901379 Sulfonation->Final_Product

Biosynthetic workflow for FR901379.
Echinocandin B Biosynthesis Pathway

The biosynthesis of Echinocandin B (ECB) is initiated by the connection of linoleic acid to L-ornithine. A six-module NRPS then assembles the cyclic hexapeptide scaffold. The process involves several hydroxylation steps to form the final ECB molecule.

EchinocandinB_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly & Modification Amino_Acids L-Ornithine, L-Threonine, L-Proline, L-Homotyrosine NRPS_EcdA NRPS (EcdA) Assembly of Hexapeptide Amino_Acids->NRPS_EcdA Fatty_Acid Linoleic Acid Acyl_AMP_Ligase Acyl-AMP Ligase (EcdI) Fatty_Acid->Acyl_AMP_Ligase Acyl_AMP_Ligase->NRPS_EcdA Cyclization Cyclization NRPS_EcdA->Cyclization Hydroxylation Hydroxylation (EcdG, EcdH, EcdK) Cyclization->Hydroxylation Final_Product Echinocandin B Hydroxylation->Final_Product

Biosynthetic workflow for Echinocandin B.
Pneumocandin B0 Biosynthesis Pathway

The biosynthesis of Pneumocandin B0 also relies on a large NRPS for the assembly of its cyclic hexapeptide core. A key feature of its producing organism, Glarea lozoyensis, is the production of several pneumocandin variants. Metabolic engineering efforts have focused on knocking out genes responsible for the formation of byproducts like Pneumocandin A0 to channel the metabolic flux towards the desired Pneumocandin B0.

PneumocandinB0_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly & Modification Amino_Acids L-Proline, L-Leucine, L-Ornithine, L-Threonine, L-Glutamine NRPS NRPS Assembly Amino_Acids->NRPS Fatty_Acid Myristic Acid derivative Acylation Acylation Fatty_Acid->Acylation NRPS->Acylation Cyclization Cyclization Acylation->Cyclization Hydroxylation Hydroxylation Cyclization->Hydroxylation Pneumocandin_A0 Pneumocandin A0 (byproduct) Hydroxylation->Pneumocandin_A0 Final_Product Pneumocandin B0 Hydroxylation->Final_Product

Biosynthetic workflow for Pneumocandin B0.

References

A Comparative Guide to Echinocandin Precursors: FR901379, Echinocandin B, and Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key echinocandin precursors: FR901379, Echinocandin B (ECB), and Pneumocandin B0. These microbially-produced lipopeptides are the foundational molecules for the semi-synthesis of vital antifungal drugs—micafungin, anidulafungin, and caspofungin, respectively. This document summarizes their performance based on reported experimental data, outlines relevant experimental protocols, and visualizes their biosynthetic pathways to aid in research and development efforts.

Performance Comparison

The production of echinocandin precursors is a critical factor in the manufacturing of their derivative antifungal agents. The following table summarizes key quantitative data from various studies, offering a comparative overview of their production performance. It is important to note that direct comparison is challenging due to variations in producing strains, fermentation conditions, and optimization strategies across different studies.

ParameterFR901379Echinocandin B (ECB)Pneumocandin B0
Producing Microorganism Coleophoma empetriAspergillus nidulans, Aspergillus rugulosaGlarea lozoyensis
Derivative Antifungal MicafunginAnidulafunginCaspofungin
Reported Titer (g/L) Up to 4.0[1][2]Up to 3.15[3]Up to 2.7[4]
Key Production Features Sulfonated lipohexapeptide, providing excellent water solubility to micafungin.[1]Precursor for anidulafungin, with production enhancement through mutagenesis and fermentation optimization.A family of related compounds are produced, with efforts focused on increasing the yield of the B0 variant.
Noteworthy Production Improvements Metabolic engineering, including overexpression of transcriptional activators and rate-limiting enzymes, has significantly increased titers. Heavy-ion irradiation mutagenesis has also been used to develop high-yielding strains.Optimization of carbon and nitrogen sources, as well as the use of surfactants like Tween-80, have boosted yields. Two-stage temperature control strategies have also been effective.Strain mutagenesis has been crucial to select for mutants that predominantly produce pneumocandin B0 over other variants like A0 and C0. The addition of surfactants such as SDS has also been shown to increase yields.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible research and process development. The following sections outline common methodologies for the fermentation, extraction, purification, and analysis of these echinocandin precursors, based on available literature.

Fermentation Protocols

FR901379 Fermentation (Adapted from various sources)

  • Microorganism: Coleophoma empetri

  • Seed Culture Medium: Soluble starch, sucrose, cottonseed meal, peptone, KH2PO4, and CaCO3.

  • Fermentation Medium: Glucose, corn starch, peptone, (NH4)2SO4, KH2PO4, FeSO4, ZnSO4, and CaCO3.

  • Culture Conditions: Fermentation is typically carried out in a stirred-tank bioreactor. Fed-batch strategies are often employed to enhance productivity. Temperature and pH are critical parameters that need to be optimized for specific strains.

Echinocandin B Fermentation (Adapted from various sources)

  • Microorganism: Aspergillus nidulans

  • Carbon Sources: Mannitol and methyl oleate have been reported to be effective.

  • Nitrogen Sources: Various organic and inorganic nitrogen sources are used.

  • Culture Conditions: Fermentation can be performed in shake flasks or bioreactors. A two-stage temperature control strategy, with an initial phase for biomass growth and a second phase at a lower temperature for production, has been shown to improve yields. The addition of surfactants like Tween-80 can also enhance production.

Pneumocandin B0 Fermentation (Adapted from various sources)

  • Microorganism: Glarea lozoyensis

  • Carbon Sources: Mannitol and glucose are commonly used.

  • Nitrogen Sources: Cottonseed powder has been reported as an effective nitrogen source.

  • Culture Conditions: Similar to other echinocandins, fermentation is conducted in controlled bioreactors. The addition of surfactants like SDS in the late fermentation stage can significantly increase the yield.

Extraction and Purification Protocols

FR901379 Extraction and Purification

  • Solid-Liquid Separation: The fermentation broth is filtered to separate the mycelia.

  • Extraction: The mycelial cake is extracted with a polar solvent such as ethanol.

  • Resin Adsorption: The extract is diluted and passed through a macroporous adsorbent resin column.

  • Elution: The column is washed, and FR901379 is eluted with a higher concentration of an organic solvent like methanol or ethanol.

  • Purification: Further purification can be achieved using silica gel chromatography to obtain high-purity FR901379.

Echinocandin B Extraction and Purification

  • Leaching: A low molecular weight alcohol solution is added to the fermentation broth for leaching.

  • Filtration: Activated carbon and a filter aid are added, and the mixture is filtered.

  • Resin Adsorption: The filtrate is passed through a macroporous adsorbent resin.

  • Elution and Precipitation: The resin is eluted with a low molecular weight alcohol-water solution. The eluent is concentrated, leading to the precipitation of crude ECB.

  • Chromatography: The crude product is dissolved and further purified by reverse-phase resin column chromatography.

Pneumocandin B0 Extraction and Purification

  • Mycelial Extraction: The fermentation broth is filtered, and the mycelia are extracted with methanol.

  • Resin Adsorption: The methanol extract is subjected to adsorption on a polymeric resin.

  • Elution: The resin is washed, and Pneumocandin B0 is eluted with a higher concentration of methanol.

  • Chromatography: The eluent is concentrated and further purified by silica gel chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of echinocandin precursors.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with an additive like trifluoroacetic acid) is commonly employed.

  • Detection: UV detection at a wavelength of around 210 nm is standard for these compounds.

Biosynthetic Pathways

The biosynthesis of echinocandins involves complex pathways featuring non-ribosomal peptide synthetases (NRPS) and various modifying enzymes. Understanding these pathways is crucial for metabolic engineering efforts aimed at improving precursor yields.

FR901379 Biosynthesis Pathway

The biosynthesis of FR901379 is unique among echinocandins due to the incorporation of a sulfonate group, which imparts high water solubility to its derivative, micafungin. The biosynthetic genes are located in two separate gene clusters: the core mcf cluster and an O-sulfonation gene cluster. The pathway involves the assembly of a hexapeptide core, its acylation with a fatty acid side chain, and subsequent modifications including hydroxylations and the final sulfonation step.

FR901379_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly & Modification cluster_sulfonation Sulfonation Amino_Acids L-Ornithine, L-Threonine, L-Proline, L-Homotyrosine NRPS_mcfA NRPS (mcfA) Assembly of Hexapeptide Amino_Acids->NRPS_mcfA Fatty_Acid Palmitic Acid Acylation Acylation Fatty_Acid->Acylation NRPS_mcfA->Acylation Cyclization Cyclization Acylation->Cyclization Hydroxylation_1 Hydroxylation (McfH, McfF) Cyclization->Hydroxylation_1 Sulfonation O-Sulfonation Hydroxylation_1->Sulfonation Final_Product FR901379 Sulfonation->Final_Product

Biosynthetic workflow for FR901379.
Echinocandin B Biosynthesis Pathway

The biosynthesis of Echinocandin B (ECB) is initiated by the connection of linoleic acid to L-ornithine. A six-module NRPS then assembles the cyclic hexapeptide scaffold. The process involves several hydroxylation steps to form the final ECB molecule.

EchinocandinB_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly & Modification Amino_Acids L-Ornithine, L-Threonine, L-Proline, L-Homotyrosine NRPS_EcdA NRPS (EcdA) Assembly of Hexapeptide Amino_Acids->NRPS_EcdA Fatty_Acid Linoleic Acid Acyl_AMP_Ligase Acyl-AMP Ligase (EcdI) Fatty_Acid->Acyl_AMP_Ligase Acyl_AMP_Ligase->NRPS_EcdA Cyclization Cyclization NRPS_EcdA->Cyclization Hydroxylation Hydroxylation (EcdG, EcdH, EcdK) Cyclization->Hydroxylation Final_Product Echinocandin B Hydroxylation->Final_Product

Biosynthetic workflow for Echinocandin B.
Pneumocandin B0 Biosynthesis Pathway

The biosynthesis of Pneumocandin B0 also relies on a large NRPS for the assembly of its cyclic hexapeptide core. A key feature of its producing organism, Glarea lozoyensis, is the production of several pneumocandin variants. Metabolic engineering efforts have focused on knocking out genes responsible for the formation of byproducts like Pneumocandin A0 to channel the metabolic flux towards the desired Pneumocandin B0.

PneumocandinB0_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly & Modification Amino_Acids L-Proline, L-Leucine, L-Ornithine, L-Threonine, L-Glutamine NRPS NRPS Assembly Amino_Acids->NRPS Fatty_Acid Myristic Acid derivative Acylation Acylation Fatty_Acid->Acylation NRPS->Acylation Cyclization Cyclization Acylation->Cyclization Hydroxylation Hydroxylation Cyclization->Hydroxylation Pneumocandin_A0 Pneumocandin A0 (byproduct) Hydroxylation->Pneumocandin_A0 Final_Product Pneumocandin B0 Hydroxylation->Final_Product

Biosynthetic workflow for Pneumocandin B0.

References

A Comparative Efficacy Analysis of Micafungin, a FR-901379 Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of micafungin (B1204384), a semisynthetic echinocandin derived from the natural product FR-901379, with other major antifungal agents. The data presented is compiled from in vitro studies, in vivo animal models, and clinical trials to offer an objective performance assessment for research and drug development professionals.

Introduction to Micafungin

Micafungin is a potent antifungal agent belonging to the echinocandin class. It is a semisynthetic derivative of FR-901379, a lipopeptide produced by the fungus Coleophoma empetri. The chemical modification of the natural compound enhances its antifungal spectrum, particularly against Aspergillus species, and reduces its hemolytic activity. Like other echinocandins, micafungin's primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This targeted disruption of cell wall integrity leads to osmotic instability and subsequent cell lysis in susceptible fungi.

Mechanism of Action and Signaling Pathway

The inhibition of β-(1,3)-D-glucan synthase by micafungin triggers a cascade of events within the fungal cell, collectively known as the cell wall integrity pathway. This stress response is a compensatory mechanism to counteract the damage to the cell wall.

Micafungin Signaling Pathway Mechanism of Action of Micafungin and Fungal Cell Wall Stress Response Micafungin Micafungin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p) Micafungin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall_Damage Decreased β-(1,3)-D-Glucan Cell Wall Damage Glucan_Synthesis->Cell_Wall_Damage Leads to Osmotic_Instability Osmotic Instability Cell_Wall_Damage->Osmotic_Instability CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Activation Cell_Wall_Damage->CWI_Pathway Triggers Cell_Lysis Fungal Cell Lysis Osmotic_Instability->Cell_Lysis Chitin_Synthesis Compensatory Chitin Synthesis Upregulation CWI_Pathway->Chitin_Synthesis Gene_Expression Altered Gene Expression (e.g., CHS genes) CWI_Pathway->Gene_Expression

Micafungin's mechanism and the fungal stress response.

In Vitro Efficacy

The in vitro activity of micafungin and its comparators is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: Comparative In Vitro Activity (MIC Ranges in µg/mL) of Echinocandins Against Candida Species
OrganismMicafunginCaspofunginAnidulafungin
Candida albicans0.008 - 0.250.015 - 0.50.015 - 0.25
Candida glabrata0.008 - 0.50.015 - 10.015 - 1
Candida parapsilosis0.5 - 40.5 - 40.5 - 4
Candida tropicalis0.015 - 0.50.03 - 10.03 - 0.5
Candida krusei0.03 - 0.50.06 - 10.03 - 0.5

Note: MIC values can vary between studies and testing methodologies.

Table 2: Comparative In Vitro Activity (MIC Ranges in µg/mL) of Echinocandins Against Aspergillus Species
OrganismMicafunginCaspofunginAnidulafungin
Aspergillus fumigatus0.008 - 0.060.03 - 0.250.008 - 0.03
Aspergillus flavus0.008 - 0.1250.06 - 0.50.008 - 0.06
Aspergillus niger0.008 - 0.060.03 - 0.250.008 - 0.03
Aspergillus terreus0.008 - 0.1250.06 - 0.50.008 - 0.06

Note: For Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, compact hyphal forms, is often reported and is analogous to the MIC.

In Vivo Efficacy in Animal Models

Animal models of invasive fungal infections are crucial for evaluating the in vivo efficacy of antifungal agents before clinical trials.

Table 3: Efficacy of Echinocandins in a Murine Model of Disseminated Candidiasis
Antifungal AgentDosing Regimen (mg/kg/day)Outcome MeasureResult
Micafungin1Fungal burden in kidneysSignificant reduction in CFU
Caspofungin0.25Fungal burden in kidneysSignificant reduction in CFU
Anidulafungin5Fungal burden in kidneysSignificant reduction in CFU

CFU: Colony-Forming Units. Data is a synthesis from various studies and specific outcomes can be model-dependent.

Table 4: Efficacy of Micafungin in a Murine Model of Invasive Aspergillosis
TreatmentDosing Regimen (mg/kg/day)Outcome MeasureResult
Micafungin1SurvivalIncreased survival rate
Micafungin1Fungal burden in lungsReduction in fungal load
Amphotericin B1SurvivalIncreased survival rate

Clinical Efficacy

Clinical trials provide the definitive assessment of a drug's efficacy and safety in humans.

Table 5: Comparison of Micafungin and Caspofungin for Invasive Candidiasis/Candidemia
OutcomeMicafungin (100 mg/day)Caspofungin (50 mg/day)
Overall Success Rate76.4%72.3%
Median Time to Culture Negativity2 days2 days

Data from a randomized, double-blind clinical trial.[1][2][3][4][5]

Table 6: Comparison of Micafungin and Fluconazole for Esophageal Candidiasis in HIV-positive Patients
OutcomeMicafungin (150 mg/day)Fluconazole (200 mg/day)
Endoscopic Cure Rate87.7%88.0%
Overall Therapeutic Response87.3%87.2%

Data from a randomized, double-blind clinical trial.

Table 7: Efficacy of Micafungin as Salvage Therapy for Invasive Aspergillosis
Treatment ArmNumber of PatientsSuccessful Therapy
Micafungin1225.0%
Control (Standard of Care)560.0%

Data from a randomized, multicenter trial that was discontinued (B1498344) early due to low enrollment. No clear trends in efficacy could be concluded.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Broth Microdilution MIC Testing (CLSI M27-A3/M38-A2)

MIC_Workflow Broth Microdilution MIC Testing Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (Standardized Concentration) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate (96-well) Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antifungal Agents Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C (24-48 hours) Inoculate_Plate->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC/MEC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for determining Minimum Inhibitory Concentration.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final standardized inoculum concentration.

  • Antifungal Agent Dilution: Stock solutions of the antifungal agents are prepared. Serial twofold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. For molds, the MEC is determined as the lowest concentration showing the growth of small, rounded, compact hyphal forms.

Murine Model of Invasive Candidiasis

Methodology:

  • Immunosuppression (Optional): To establish a robust infection, mice may be immunosuppressed with agents like cyclophosphamide (B585) or corticosteroids prior to infection.

  • Infection: A standardized inoculum of Candida species is injected intravenously via the lateral tail vein.

  • Treatment: Antifungal therapy is initiated at a specified time post-infection and administered for a defined period. A control group receives a vehicle control.

  • Efficacy Assessment: Efficacy is evaluated based on survival rates over a period of time (e.g., 21 days) and/or by determining the fungal burden in target organs (typically kidneys) at the end of the treatment period. Fungal burden is quantified by homogenizing the organs and plating serial dilutions on appropriate agar to count colony-forming units (CFU).

Conclusion

Micafungin, derived from FR-901379, demonstrates potent in vitro and in vivo efficacy against a broad range of clinically relevant Candida and Aspergillus species. Its performance is comparable to other echinocandins and, in specific clinical scenarios, to other classes of antifungal agents. The data presented in this guide provides a foundation for informed decision-making in antifungal research and development. The detailed experimental protocols offer a starting point for designing and conducting further comparative studies.

References

A Comparative Efficacy Analysis of Micafungin, a FR-901379 Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of micafungin (B1204384), a semisynthetic echinocandin derived from the natural product FR-901379, with other major antifungal agents. The data presented is compiled from in vitro studies, in vivo animal models, and clinical trials to offer an objective performance assessment for research and drug development professionals.

Introduction to Micafungin

Micafungin is a potent antifungal agent belonging to the echinocandin class. It is a semisynthetic derivative of FR-901379, a lipopeptide produced by the fungus Coleophoma empetri. The chemical modification of the natural compound enhances its antifungal spectrum, particularly against Aspergillus species, and reduces its hemolytic activity. Like other echinocandins, micafungin's primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This targeted disruption of cell wall integrity leads to osmotic instability and subsequent cell lysis in susceptible fungi.

Mechanism of Action and Signaling Pathway

The inhibition of β-(1,3)-D-glucan synthase by micafungin triggers a cascade of events within the fungal cell, collectively known as the cell wall integrity pathway. This stress response is a compensatory mechanism to counteract the damage to the cell wall.

Micafungin Signaling Pathway Mechanism of Action of Micafungin and Fungal Cell Wall Stress Response Micafungin Micafungin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p) Micafungin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall_Damage Decreased β-(1,3)-D-Glucan Cell Wall Damage Glucan_Synthesis->Cell_Wall_Damage Leads to Osmotic_Instability Osmotic Instability Cell_Wall_Damage->Osmotic_Instability CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Activation Cell_Wall_Damage->CWI_Pathway Triggers Cell_Lysis Fungal Cell Lysis Osmotic_Instability->Cell_Lysis Chitin_Synthesis Compensatory Chitin Synthesis Upregulation CWI_Pathway->Chitin_Synthesis Gene_Expression Altered Gene Expression (e.g., CHS genes) CWI_Pathway->Gene_Expression

Micafungin's mechanism and the fungal stress response.

In Vitro Efficacy

The in vitro activity of micafungin and its comparators is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: Comparative In Vitro Activity (MIC Ranges in µg/mL) of Echinocandins Against Candida Species
OrganismMicafunginCaspofunginAnidulafungin
Candida albicans0.008 - 0.250.015 - 0.50.015 - 0.25
Candida glabrata0.008 - 0.50.015 - 10.015 - 1
Candida parapsilosis0.5 - 40.5 - 40.5 - 4
Candida tropicalis0.015 - 0.50.03 - 10.03 - 0.5
Candida krusei0.03 - 0.50.06 - 10.03 - 0.5

Note: MIC values can vary between studies and testing methodologies.

Table 2: Comparative In Vitro Activity (MIC Ranges in µg/mL) of Echinocandins Against Aspergillus Species
OrganismMicafunginCaspofunginAnidulafungin
Aspergillus fumigatus0.008 - 0.060.03 - 0.250.008 - 0.03
Aspergillus flavus0.008 - 0.1250.06 - 0.50.008 - 0.06
Aspergillus niger0.008 - 0.060.03 - 0.250.008 - 0.03
Aspergillus terreus0.008 - 0.1250.06 - 0.50.008 - 0.06

Note: For Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, compact hyphal forms, is often reported and is analogous to the MIC.

In Vivo Efficacy in Animal Models

Animal models of invasive fungal infections are crucial for evaluating the in vivo efficacy of antifungal agents before clinical trials.

Table 3: Efficacy of Echinocandins in a Murine Model of Disseminated Candidiasis
Antifungal AgentDosing Regimen (mg/kg/day)Outcome MeasureResult
Micafungin1Fungal burden in kidneysSignificant reduction in CFU
Caspofungin0.25Fungal burden in kidneysSignificant reduction in CFU
Anidulafungin5Fungal burden in kidneysSignificant reduction in CFU

CFU: Colony-Forming Units. Data is a synthesis from various studies and specific outcomes can be model-dependent.

Table 4: Efficacy of Micafungin in a Murine Model of Invasive Aspergillosis
TreatmentDosing Regimen (mg/kg/day)Outcome MeasureResult
Micafungin1SurvivalIncreased survival rate
Micafungin1Fungal burden in lungsReduction in fungal load
Amphotericin B1SurvivalIncreased survival rate

Clinical Efficacy

Clinical trials provide the definitive assessment of a drug's efficacy and safety in humans.

Table 5: Comparison of Micafungin and Caspofungin for Invasive Candidiasis/Candidemia
OutcomeMicafungin (100 mg/day)Caspofungin (50 mg/day)
Overall Success Rate76.4%72.3%
Median Time to Culture Negativity2 days2 days

Data from a randomized, double-blind clinical trial.[1][2][3][4][5]

Table 6: Comparison of Micafungin and Fluconazole for Esophageal Candidiasis in HIV-positive Patients
OutcomeMicafungin (150 mg/day)Fluconazole (200 mg/day)
Endoscopic Cure Rate87.7%88.0%
Overall Therapeutic Response87.3%87.2%

Data from a randomized, double-blind clinical trial.

Table 7: Efficacy of Micafungin as Salvage Therapy for Invasive Aspergillosis
Treatment ArmNumber of PatientsSuccessful Therapy
Micafungin1225.0%
Control (Standard of Care)560.0%

Data from a randomized, multicenter trial that was discontinued (B1498344) early due to low enrollment. No clear trends in efficacy could be concluded.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Broth Microdilution MIC Testing (CLSI M27-A3/M38-A2)

MIC_Workflow Broth Microdilution MIC Testing Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (Standardized Concentration) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate (96-well) Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antifungal Agents Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C (24-48 hours) Inoculate_Plate->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC/MEC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for determining Minimum Inhibitory Concentration.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final standardized inoculum concentration.

  • Antifungal Agent Dilution: Stock solutions of the antifungal agents are prepared. Serial twofold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. For molds, the MEC is determined as the lowest concentration showing the growth of small, rounded, compact hyphal forms.

Murine Model of Invasive Candidiasis

Methodology:

  • Immunosuppression (Optional): To establish a robust infection, mice may be immunosuppressed with agents like cyclophosphamide (B585) or corticosteroids prior to infection.

  • Infection: A standardized inoculum of Candida species is injected intravenously via the lateral tail vein.

  • Treatment: Antifungal therapy is initiated at a specified time post-infection and administered for a defined period. A control group receives a vehicle control.

  • Efficacy Assessment: Efficacy is evaluated based on survival rates over a period of time (e.g., 21 days) and/or by determining the fungal burden in target organs (typically kidneys) at the end of the treatment period. Fungal burden is quantified by homogenizing the organs and plating serial dilutions on appropriate agar to count colony-forming units (CFU).

Conclusion

Micafungin, derived from FR-901379, demonstrates potent in vitro and in vivo efficacy against a broad range of clinically relevant Candida and Aspergillus species. Its performance is comparable to other echinocandins and, in specific clinical scenarios, to other classes of antifungal agents. The data presented in this guide provides a foundation for informed decision-making in antifungal research and development. The detailed experimental protocols offer a starting point for designing and conducting further comparative studies.

References

A Comparative Efficacy Analysis of Micafungin, a FR-901379 Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of micafungin, a semisynthetic echinocandin derived from the natural product FR-901379, with other major antifungal agents. The data presented is compiled from in vitro studies, in vivo animal models, and clinical trials to offer an objective performance assessment for research and drug development professionals.

Introduction to Micafungin

Micafungin is a potent antifungal agent belonging to the echinocandin class. It is a semisynthetic derivative of FR-901379, a lipopeptide produced by the fungus Coleophoma empetri. The chemical modification of the natural compound enhances its antifungal spectrum, particularly against Aspergillus species, and reduces its hemolytic activity. Like other echinocandins, micafungin's primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This targeted disruption of cell wall integrity leads to osmotic instability and subsequent cell lysis in susceptible fungi.

Mechanism of Action and Signaling Pathway

The inhibition of β-(1,3)-D-glucan synthase by micafungin triggers a cascade of events within the fungal cell, collectively known as the cell wall integrity pathway. This stress response is a compensatory mechanism to counteract the damage to the cell wall.

Micafungin Signaling Pathway Mechanism of Action of Micafungin and Fungal Cell Wall Stress Response Micafungin Micafungin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p) Micafungin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall_Damage Decreased β-(1,3)-D-Glucan Cell Wall Damage Glucan_Synthesis->Cell_Wall_Damage Leads to Osmotic_Instability Osmotic Instability Cell_Wall_Damage->Osmotic_Instability CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Activation Cell_Wall_Damage->CWI_Pathway Triggers Cell_Lysis Fungal Cell Lysis Osmotic_Instability->Cell_Lysis Chitin_Synthesis Compensatory Chitin Synthesis Upregulation CWI_Pathway->Chitin_Synthesis Gene_Expression Altered Gene Expression (e.g., CHS genes) CWI_Pathway->Gene_Expression

Micafungin's mechanism and the fungal stress response.

In Vitro Efficacy

The in vitro activity of micafungin and its comparators is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: Comparative In Vitro Activity (MIC Ranges in µg/mL) of Echinocandins Against Candida Species
OrganismMicafunginCaspofunginAnidulafungin
Candida albicans0.008 - 0.250.015 - 0.50.015 - 0.25
Candida glabrata0.008 - 0.50.015 - 10.015 - 1
Candida parapsilosis0.5 - 40.5 - 40.5 - 4
Candida tropicalis0.015 - 0.50.03 - 10.03 - 0.5
Candida krusei0.03 - 0.50.06 - 10.03 - 0.5

Note: MIC values can vary between studies and testing methodologies.

Table 2: Comparative In Vitro Activity (MIC Ranges in µg/mL) of Echinocandins Against Aspergillus Species
OrganismMicafunginCaspofunginAnidulafungin
Aspergillus fumigatus0.008 - 0.060.03 - 0.250.008 - 0.03
Aspergillus flavus0.008 - 0.1250.06 - 0.50.008 - 0.06
Aspergillus niger0.008 - 0.060.03 - 0.250.008 - 0.03
Aspergillus terreus0.008 - 0.1250.06 - 0.50.008 - 0.06

Note: For Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, compact hyphal forms, is often reported and is analogous to the MIC.

In Vivo Efficacy in Animal Models

Animal models of invasive fungal infections are crucial for evaluating the in vivo efficacy of antifungal agents before clinical trials.

Table 3: Efficacy of Echinocandins in a Murine Model of Disseminated Candidiasis
Antifungal AgentDosing Regimen (mg/kg/day)Outcome MeasureResult
Micafungin1Fungal burden in kidneysSignificant reduction in CFU
Caspofungin0.25Fungal burden in kidneysSignificant reduction in CFU
Anidulafungin5Fungal burden in kidneysSignificant reduction in CFU

CFU: Colony-Forming Units. Data is a synthesis from various studies and specific outcomes can be model-dependent.

Table 4: Efficacy of Micafungin in a Murine Model of Invasive Aspergillosis
TreatmentDosing Regimen (mg/kg/day)Outcome MeasureResult
Micafungin1SurvivalIncreased survival rate
Micafungin1Fungal burden in lungsReduction in fungal load
Amphotericin B1SurvivalIncreased survival rate

Clinical Efficacy

Clinical trials provide the definitive assessment of a drug's efficacy and safety in humans.

Table 5: Comparison of Micafungin and Caspofungin for Invasive Candidiasis/Candidemia
OutcomeMicafungin (100 mg/day)Caspofungin (50 mg/day)
Overall Success Rate76.4%72.3%
Median Time to Culture Negativity2 days2 days

Data from a randomized, double-blind clinical trial.[1][2][3][4][5]

Table 6: Comparison of Micafungin and Fluconazole for Esophageal Candidiasis in HIV-positive Patients
OutcomeMicafungin (150 mg/day)Fluconazole (200 mg/day)
Endoscopic Cure Rate87.7%88.0%
Overall Therapeutic Response87.3%87.2%

Data from a randomized, double-blind clinical trial.

Table 7: Efficacy of Micafungin as Salvage Therapy for Invasive Aspergillosis
Treatment ArmNumber of PatientsSuccessful Therapy
Micafungin1225.0%
Control (Standard of Care)560.0%

Data from a randomized, multicenter trial that was discontinued early due to low enrollment. No clear trends in efficacy could be concluded.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Broth Microdilution MIC Testing (CLSI M27-A3/M38-A2)

MIC_Workflow Broth Microdilution MIC Testing Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (Standardized Concentration) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate (96-well) Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antifungal Agents Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C (24-48 hours) Inoculate_Plate->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC/MEC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for determining Minimum Inhibitory Concentration.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final standardized inoculum concentration.

  • Antifungal Agent Dilution: Stock solutions of the antifungal agents are prepared. Serial twofold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. For molds, the MEC is determined as the lowest concentration showing the growth of small, rounded, compact hyphal forms.

Murine Model of Invasive Candidiasis

Methodology:

  • Immunosuppression (Optional): To establish a robust infection, mice may be immunosuppressed with agents like cyclophosphamide or corticosteroids prior to infection.

  • Infection: A standardized inoculum of Candida species is injected intravenously via the lateral tail vein.

  • Treatment: Antifungal therapy is initiated at a specified time post-infection and administered for a defined period. A control group receives a vehicle control.

  • Efficacy Assessment: Efficacy is evaluated based on survival rates over a period of time (e.g., 21 days) and/or by determining the fungal burden in target organs (typically kidneys) at the end of the treatment period. Fungal burden is quantified by homogenizing the organs and plating serial dilutions on appropriate agar to count colony-forming units (CFU).

Conclusion

Micafungin, derived from FR-901379, demonstrates potent in vitro and in vivo efficacy against a broad range of clinically relevant Candida and Aspergillus species. Its performance is comparable to other echinocandins and, in specific clinical scenarios, to other classes of antifungal agents. The data presented in this guide provides a foundation for informed decision-making in antifungal research and development. The detailed experimental protocols offer a starting point for designing and conducting further comparative studies.

References

Revolutionizing Micafungin Precursor Production: A Comparative Guide to FR901379 Yields in Coleophoma Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

QINGDAO, China – The production of FR901379, the crucial precursor to the potent antifungal agent micafungin (B1204384), has been a significant focus for researchers aiming to enhance yield and reduce manufacturing costs.[1] Groundbreaking studies utilizing advanced strain improvement techniques, such as heavy-ion irradiation and metabolic engineering of Coleophoma empetri, have led to substantial increases in FR901379 titers. This guide provides a comprehensive comparison of FR901379 production across various Coleophoma strains, detailing the experimental data and methodologies for researchers, scientists, and drug development professionals.

FR901379 is a naturally occurring lipopeptide produced by the filamentous fungus Coleophoma empetri.[2][3] It serves as the key starting material for the semi-synthesis of micafungin, an echinocandin antifungal drug widely used to treat invasive fungal infections.[1][4] The efficiency of FR901379 fermentation is a critical factor in the overall cost-effectiveness of micafungin production.

Comparative Production of FR901379 in Engineered Coleophoma empetri Strains

Recent research has demonstrated the remarkable potential of genetic and mutagenic approaches to boost FR901379 production. The following table summarizes the quantitative data from various engineered C. empetri strains.

StrainGenetic Modification/TreatmentFR901379 Titer (g/L)Fold Increase vs. Parent StrainReference
C. empetri MEFC09 (Parent Strain)Wild Type0.2–0.3-
Mutant Z40-23Heavy-ion irradiation (first round)0.73~3.7
Mutant after second round irradiationHeavy-ion irradiation (two rounds)1.1~253.7% increase
MEFC09-J-4Overexpression of transcriptional activator McfJ1.32~3-fold
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH (fed-batch)4.0~13-fold

Experimental Protocols

Fungal Strains and Culture Conditions

The primary production organism is Coleophoma empetri. Parent strains, such as MEFC09, typically exhibit a baseline FR901379 titer of approximately 0.2–0.3 g/L in shake-flask fermentation.

  • Solid Medium: Potato Dextrose Agar (PDA) is used for routine culture maintenance.

  • Seed Culture Medium (MKS): This medium consists of soluble starch (15 g/L), sucrose (B13894) (10 g/L), cottonseed meal (5 g/L), peptone (10 g/L), KH₂PO₄ (1 g/L), and CaCO₃ (2 g/L), with the pH adjusted to 6.5.

  • Fermentation Medium (MKF): The production medium contains glucose (10 g/L), corn starch (30 g/L), peptone (10 g/L), (NH₄)₂SO₄ (6 g/L), KH₂PO₄ (1 g/L), FeSO₄ (0.3 g/L), ZnSO₄ (0.01 g/L), and CaCO₃ (2 g/L), at a pH of 6.5.

  • Cultivation Conditions: Strains are typically cultured for 8 days at 25°C on PDA. For liquid cultures, specific temperature and agitation protocols are followed.

Strain Improvement by Heavy-Ion Irradiation

A key strategy for enhancing FR901379 production involves mutagenesis using heavy-ion beams.

  • Spore Suspension Preparation: Spores from a mature PDA culture are collected in sterile water.

  • Irradiation: The spore suspension is subjected to heavy-ion beam irradiation (e.g., ¹²C⁶⁺ ions).

  • Mutant Screening: Surviving colonies are cultivated in fermentation medium, and their FR901379 production is quantified to identify high-yield mutants.

Metabolic Engineering for Enhanced Production

Targeted genetic modifications have proven highly effective in boosting FR901379 synthesis.

  • Overexpression of Rate-Limiting Enzymes: Genes encoding key enzymes in the FR901379 biosynthetic pathway, such as the cytochrome P450 enzymes McfF and McfH, are overexpressed to eliminate the accumulation of unwanted byproducts and increase the flux towards FR901379.

  • Transcriptional Activator Overexpression: The transcriptional activator McfJ, which regulates the FR901379 biosynthetic gene cluster, is overexpressed to significantly increase the transcription of the entire pathway.

  • Combinatorial Engineering: A synergistic effect is achieved by co-overexpressing the transcriptional activator (mcfJ) along with rate-limiting enzymes (mcfF and mcfH).

Quantification of FR901379

The concentration of FR901379 in the fermentation broth is determined using High-Performance Liquid Chromatography (HPLC).

  • Extraction: A 1 mL aliquot of the culture is extracted with methanol (B129727) (5 times the volume) using ultrasonic disruption for 1 hour.

  • Centrifugation: The mixture is centrifuged at 10,000 x g for 5 minutes.

  • HPLC Analysis: The supernatant is analyzed by HPLC, with detection at a wavelength of 210 nm to quantify the FR901379 peak.

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for strain improvement and the established signaling pathway targeted by FR901379.

experimental_workflow cluster_strain_prep Strain Preparation cluster_mutagenesis Strain Improvement: Mutagenesis cluster_metabolic_engineering Strain Improvement: Metabolic Engineering cluster_fermentation_analysis Fermentation and Analysis C_empetri_PDA Coleophoma empetri on PDA Spore_Suspension Spore Suspension C_empetri_PDA->Spore_Suspension Gene_Overexpression Overexpression of mcfJ, mcfF, mcfH Irradiation Heavy-Ion Irradiation Spore_Suspension->Irradiation Mutant_Screening Screening for High-Yield Mutants Irradiation->Mutant_Screening Fermentation Shake-Flask / Bioreactor Fermentation Mutant_Screening->Fermentation Engineered_Strain Construction of Engineered Strain Gene_Overexpression->Engineered_Strain Engineered_Strain->Fermentation Extraction Methanol Extraction Fermentation->Extraction HPLC HPLC Quantification Extraction->HPLC

Experimental workflow for enhancing FR901379 production.

FR901379, like other echinocandins, targets the fungal cell wall by inhibiting the β-1,3-glucan synthase enzyme complex. This disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death.

signaling_pathway FR901379 FR901379 (Echinocandin) Glucan_Synthase β-1,3-Glucan Synthase FR901379->Glucan_Synthase inhibits Glucan_Synthesis β-1,3-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis disruption leads to

References

Revolutionizing Micafungin Precursor Production: A Comparative Guide to FR901379 Yields in Coleophoma Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

QINGDAO, China – The production of FR901379, the crucial precursor to the potent antifungal agent micafungin (B1204384), has been a significant focus for researchers aiming to enhance yield and reduce manufacturing costs.[1] Groundbreaking studies utilizing advanced strain improvement techniques, such as heavy-ion irradiation and metabolic engineering of Coleophoma empetri, have led to substantial increases in FR901379 titers. This guide provides a comprehensive comparison of FR901379 production across various Coleophoma strains, detailing the experimental data and methodologies for researchers, scientists, and drug development professionals.

FR901379 is a naturally occurring lipopeptide produced by the filamentous fungus Coleophoma empetri.[2][3] It serves as the key starting material for the semi-synthesis of micafungin, an echinocandin antifungal drug widely used to treat invasive fungal infections.[1][4] The efficiency of FR901379 fermentation is a critical factor in the overall cost-effectiveness of micafungin production.

Comparative Production of FR901379 in Engineered Coleophoma empetri Strains

Recent research has demonstrated the remarkable potential of genetic and mutagenic approaches to boost FR901379 production. The following table summarizes the quantitative data from various engineered C. empetri strains.

StrainGenetic Modification/TreatmentFR901379 Titer (g/L)Fold Increase vs. Parent StrainReference
C. empetri MEFC09 (Parent Strain)Wild Type0.2–0.3-
Mutant Z40-23Heavy-ion irradiation (first round)0.73~3.7
Mutant after second round irradiationHeavy-ion irradiation (two rounds)1.1~253.7% increase
MEFC09-J-4Overexpression of transcriptional activator McfJ1.32~3-fold
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH (fed-batch)4.0~13-fold

Experimental Protocols

Fungal Strains and Culture Conditions

The primary production organism is Coleophoma empetri. Parent strains, such as MEFC09, typically exhibit a baseline FR901379 titer of approximately 0.2–0.3 g/L in shake-flask fermentation.

  • Solid Medium: Potato Dextrose Agar (PDA) is used for routine culture maintenance.

  • Seed Culture Medium (MKS): This medium consists of soluble starch (15 g/L), sucrose (B13894) (10 g/L), cottonseed meal (5 g/L), peptone (10 g/L), KH₂PO₄ (1 g/L), and CaCO₃ (2 g/L), with the pH adjusted to 6.5.

  • Fermentation Medium (MKF): The production medium contains glucose (10 g/L), corn starch (30 g/L), peptone (10 g/L), (NH₄)₂SO₄ (6 g/L), KH₂PO₄ (1 g/L), FeSO₄ (0.3 g/L), ZnSO₄ (0.01 g/L), and CaCO₃ (2 g/L), at a pH of 6.5.

  • Cultivation Conditions: Strains are typically cultured for 8 days at 25°C on PDA. For liquid cultures, specific temperature and agitation protocols are followed.

Strain Improvement by Heavy-Ion Irradiation

A key strategy for enhancing FR901379 production involves mutagenesis using heavy-ion beams.

  • Spore Suspension Preparation: Spores from a mature PDA culture are collected in sterile water.

  • Irradiation: The spore suspension is subjected to heavy-ion beam irradiation (e.g., ¹²C⁶⁺ ions).

  • Mutant Screening: Surviving colonies are cultivated in fermentation medium, and their FR901379 production is quantified to identify high-yield mutants.

Metabolic Engineering for Enhanced Production

Targeted genetic modifications have proven highly effective in boosting FR901379 synthesis.

  • Overexpression of Rate-Limiting Enzymes: Genes encoding key enzymes in the FR901379 biosynthetic pathway, such as the cytochrome P450 enzymes McfF and McfH, are overexpressed to eliminate the accumulation of unwanted byproducts and increase the flux towards FR901379.

  • Transcriptional Activator Overexpression: The transcriptional activator McfJ, which regulates the FR901379 biosynthetic gene cluster, is overexpressed to significantly increase the transcription of the entire pathway.

  • Combinatorial Engineering: A synergistic effect is achieved by co-overexpressing the transcriptional activator (mcfJ) along with rate-limiting enzymes (mcfF and mcfH).

Quantification of FR901379

The concentration of FR901379 in the fermentation broth is determined using High-Performance Liquid Chromatography (HPLC).

  • Extraction: A 1 mL aliquot of the culture is extracted with methanol (B129727) (5 times the volume) using ultrasonic disruption for 1 hour.

  • Centrifugation: The mixture is centrifuged at 10,000 x g for 5 minutes.

  • HPLC Analysis: The supernatant is analyzed by HPLC, with detection at a wavelength of 210 nm to quantify the FR901379 peak.

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for strain improvement and the established signaling pathway targeted by FR901379.

experimental_workflow cluster_strain_prep Strain Preparation cluster_mutagenesis Strain Improvement: Mutagenesis cluster_metabolic_engineering Strain Improvement: Metabolic Engineering cluster_fermentation_analysis Fermentation and Analysis C_empetri_PDA Coleophoma empetri on PDA Spore_Suspension Spore Suspension C_empetri_PDA->Spore_Suspension Gene_Overexpression Overexpression of mcfJ, mcfF, mcfH Irradiation Heavy-Ion Irradiation Spore_Suspension->Irradiation Mutant_Screening Screening for High-Yield Mutants Irradiation->Mutant_Screening Fermentation Shake-Flask / Bioreactor Fermentation Mutant_Screening->Fermentation Engineered_Strain Construction of Engineered Strain Gene_Overexpression->Engineered_Strain Engineered_Strain->Fermentation Extraction Methanol Extraction Fermentation->Extraction HPLC HPLC Quantification Extraction->HPLC

Experimental workflow for enhancing FR901379 production.

FR901379, like other echinocandins, targets the fungal cell wall by inhibiting the β-1,3-glucan synthase enzyme complex. This disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death.

signaling_pathway FR901379 FR901379 (Echinocandin) Glucan_Synthase β-1,3-Glucan Synthase FR901379->Glucan_Synthase inhibits Glucan_Synthesis β-1,3-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis disruption leads to

References

Revolutionizing Micafungin Precursor Production: A Comparative Guide to FR901379 Yields in Coleophoma Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

QINGDAO, China – The production of FR901379, the crucial precursor to the potent antifungal agent micafungin, has been a significant focus for researchers aiming to enhance yield and reduce manufacturing costs.[1] Groundbreaking studies utilizing advanced strain improvement techniques, such as heavy-ion irradiation and metabolic engineering of Coleophoma empetri, have led to substantial increases in FR901379 titers. This guide provides a comprehensive comparison of FR901379 production across various Coleophoma strains, detailing the experimental data and methodologies for researchers, scientists, and drug development professionals.

FR901379 is a naturally occurring lipopeptide produced by the filamentous fungus Coleophoma empetri.[2][3] It serves as the key starting material for the semi-synthesis of micafungin, an echinocandin antifungal drug widely used to treat invasive fungal infections.[1][4] The efficiency of FR901379 fermentation is a critical factor in the overall cost-effectiveness of micafungin production.

Comparative Production of FR901379 in Engineered Coleophoma empetri Strains

Recent research has demonstrated the remarkable potential of genetic and mutagenic approaches to boost FR901379 production. The following table summarizes the quantitative data from various engineered C. empetri strains.

StrainGenetic Modification/TreatmentFR901379 Titer (g/L)Fold Increase vs. Parent StrainReference
C. empetri MEFC09 (Parent Strain)Wild Type0.2–0.3-
Mutant Z40-23Heavy-ion irradiation (first round)0.73~3.7
Mutant after second round irradiationHeavy-ion irradiation (two rounds)1.1~253.7% increase
MEFC09-J-4Overexpression of transcriptional activator McfJ1.32~3-fold
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH (fed-batch)4.0~13-fold

Experimental Protocols

Fungal Strains and Culture Conditions

The primary production organism is Coleophoma empetri. Parent strains, such as MEFC09, typically exhibit a baseline FR901379 titer of approximately 0.2–0.3 g/L in shake-flask fermentation.

  • Solid Medium: Potato Dextrose Agar (PDA) is used for routine culture maintenance.

  • Seed Culture Medium (MKS): This medium consists of soluble starch (15 g/L), sucrose (10 g/L), cottonseed meal (5 g/L), peptone (10 g/L), KH₂PO₄ (1 g/L), and CaCO₃ (2 g/L), with the pH adjusted to 6.5.

  • Fermentation Medium (MKF): The production medium contains glucose (10 g/L), corn starch (30 g/L), peptone (10 g/L), (NH₄)₂SO₄ (6 g/L), KH₂PO₄ (1 g/L), FeSO₄ (0.3 g/L), ZnSO₄ (0.01 g/L), and CaCO₃ (2 g/L), at a pH of 6.5.

  • Cultivation Conditions: Strains are typically cultured for 8 days at 25°C on PDA. For liquid cultures, specific temperature and agitation protocols are followed.

Strain Improvement by Heavy-Ion Irradiation

A key strategy for enhancing FR901379 production involves mutagenesis using heavy-ion beams.

  • Spore Suspension Preparation: Spores from a mature PDA culture are collected in sterile water.

  • Irradiation: The spore suspension is subjected to heavy-ion beam irradiation (e.g., ¹²C⁶⁺ ions).

  • Mutant Screening: Surviving colonies are cultivated in fermentation medium, and their FR901379 production is quantified to identify high-yield mutants.

Metabolic Engineering for Enhanced Production

Targeted genetic modifications have proven highly effective in boosting FR901379 synthesis.

  • Overexpression of Rate-Limiting Enzymes: Genes encoding key enzymes in the FR901379 biosynthetic pathway, such as the cytochrome P450 enzymes McfF and McfH, are overexpressed to eliminate the accumulation of unwanted byproducts and increase the flux towards FR901379.

  • Transcriptional Activator Overexpression: The transcriptional activator McfJ, which regulates the FR901379 biosynthetic gene cluster, is overexpressed to significantly increase the transcription of the entire pathway.

  • Combinatorial Engineering: A synergistic effect is achieved by co-overexpressing the transcriptional activator (mcfJ) along with rate-limiting enzymes (mcfF and mcfH).

Quantification of FR901379

The concentration of FR901379 in the fermentation broth is determined using High-Performance Liquid Chromatography (HPLC).

  • Extraction: A 1 mL aliquot of the culture is extracted with methanol (5 times the volume) using ultrasonic disruption for 1 hour.

  • Centrifugation: The mixture is centrifuged at 10,000 x g for 5 minutes.

  • HPLC Analysis: The supernatant is analyzed by HPLC, with detection at a wavelength of 210 nm to quantify the FR901379 peak.

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for strain improvement and the established signaling pathway targeted by FR901379.

experimental_workflow cluster_strain_prep Strain Preparation cluster_mutagenesis Strain Improvement: Mutagenesis cluster_metabolic_engineering Strain Improvement: Metabolic Engineering cluster_fermentation_analysis Fermentation and Analysis C_empetri_PDA Coleophoma empetri on PDA Spore_Suspension Spore Suspension C_empetri_PDA->Spore_Suspension Gene_Overexpression Overexpression of mcfJ, mcfF, mcfH Irradiation Heavy-Ion Irradiation Spore_Suspension->Irradiation Mutant_Screening Screening for High-Yield Mutants Irradiation->Mutant_Screening Fermentation Shake-Flask / Bioreactor Fermentation Mutant_Screening->Fermentation Engineered_Strain Construction of Engineered Strain Gene_Overexpression->Engineered_Strain Engineered_Strain->Fermentation Extraction Methanol Extraction Fermentation->Extraction HPLC HPLC Quantification Extraction->HPLC

Experimental workflow for enhancing FR901379 production.

FR901379, like other echinocandins, targets the fungal cell wall by inhibiting the β-1,3-glucan synthase enzyme complex. This disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death.

signaling_pathway FR901379 FR901379 (Echinocandin) Glucan_Synthase β-1,3-Glucan Synthase FR901379->Glucan_Synthase inhibits Glucan_Synthesis β-1,3-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis disruption leads to

References

A Comparative Genomic Guide to High and Low FR901379 Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of high and low-producing strains of the filamentous fungus Coleophoma empetri, the primary producer of FR901379, a crucial precursor to the antifungal drug micafungin (B1204384). Understanding the genomic and metabolic differences between these strains is paramount for researchers, scientists, and drug development professionals seeking to enhance production efficiency and develop more effective antifungal agents. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways.

Strain Performance Comparison: FR901379 Production

The development of high-producing Coleophoma empetri strains has been a key focus of research, employing both random mutagenesis and targeted metabolic engineering strategies. The following table summarizes the FR901379 titers achieved in various strains, highlighting the significant improvements over wild-type and parent strains.

Strain DescriptionFR901379 Titer (g/L)Fermentation ConditionKey Genetic Modifications/CharacteristicsReference
Wild-Type/Parental Strains0.3Shake FlaskBaseline production[1][2]
Heavy-Ion Irradiation Mutant1.1Not SpecifiedTwo rounds of 12C6+ ion irradiation; mutations in genes for morphological differentiation[3][4]
Overexpression of mcfJ1.3Shake FlaskOverexpression of the transcriptional activator mcfJ[1]
Co-overexpression of mcfJ, mcfF, and mcfH4.05L Bioreactor (Fed-batch)Overexpression of transcriptional activator (mcfJ) and rate-limiting enzymes (cytochrome P450 McfF and McfH)
ΔCEfks1 Mutant~30% higher than parentShake FlaskDeletion of β-1,3-glucan synthase gene, leading to improved mycelial morphogenesis

Genomic and Transcriptomic Insights into High Production

Comparative genomic and transcriptomic analyses have pinpointed several key genetic factors contributing to enhanced FR901379 production.

Key Genetic Determinants of High FR901379 Production:

Gene/LocusFunctionImpact on ProductionStrain TypeReference
mcf Gene Cluster Core biosynthesis of the FR901379 lipohexapeptide backboneEssential for productionAll
O-sulfonation Gene Cluster Responsible for the addition of the sulfonyloxy group, critical for bioactivityEssential for final product formationAll
mcfA Nonribosomal peptide synthetaseUpregulation linked to increased FR901379 titer in mutantsHeavy-ion irradiation mutant
mcfF and mcfH Cytochrome P450 enzymesRate-limiting steps; overexpression eliminates byproducts and increases FR901379Metabolically engineered strain
mcfJ (Cehyp) Transcriptional activatorPositive regulator of the mcf and O-sulfonation clusters; overexpression significantly boosts productionMetabolically engineered strain
CEfks1 β-1,3-glucan synthaseDeletion alters cell morphology, leading to a moderate increase in titerMetabolically engineered strain
CEfks2 Putative β-1,3-glucan synthaseImplicated in self-resistance to FR901379; highly expressed under high-producing conditionsWild-type and engineered strains
Genes for Morphological Differentiation Various, including oxidoreductases, transporters, kinases, and methyltransferasesMutations in these genes, induced by irradiation, are associated with altered colony morphology and higher yieldsHeavy-ion irradiation mutant

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols cited in the comparative studies.

Fungal Fermentation for FR901379 Production
  • Seed Culture: Fresh mycelia of C. empetri are crushed and inoculated into 50 mL of seed medium (MKS) in 250 mL shake flasks. The MKS medium consists of soluble starch (15 g/L), sucrose (B13894) (10 g/L), cottonseed meal (5 g/L), peptone (10 g/L), KH₂PO₄ (1 g/L), and CaCO₃ (2 g/L), with a pH of 6.5. The culture is incubated for 2 days at 25°C with shaking at 220 rpm.

  • Production Culture: 5 mL of the seed culture is transferred to 50 mL of fermentation medium (MKF). The MKF medium contains glucose (10 g/L), corn starch (30 g/L), peptone (10 g/L), D-sorbitol (160 g/L), (NH₄)₂SO₄ (6 g/L), KH₂PO₄ (1 g/L), FeSO₄·7H₂O (0.3 g/L), ZnSO₄·7H₂O (0.01 g/L), and CaCO₃ (2 g/L), with a pH of 6.5. The production culture is incubated for 8 days at 25°C and 220 rpm.

  • Fed-Batch Fermentation: For scaled-up production in a 5L bioreactor, a fed-batch strategy is employed to achieve higher titers.

FR901379 Extraction and Quantification
  • Extraction: The fermentation broth is mixed with a four-fold volume of methanol (B129727) and shaken vigorously for 1 hour at room temperature. For some protocols, ultrasonic crushing in methanol is used.

  • Quantification: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile (B52724) and deionized water with 0.05% trifluoroacetic acid. Detection is performed at 210 nm.

Genetic Manipulation of C. empetri
  • Gene Disruption and Overexpression: Genetic modifications are achieved using established techniques for filamentous fungi, including CRISPR/Cas9-based gene editing, which has been shown to have an efficiency of up to 84% in C. empetri.

  • Protoplast-Mediated Transformation: This is a common method for introducing foreign DNA into C. empetri.

  • Improving Homologous Recombination: Deletion of the ku80 gene, a key component of the non-homologous end joining (NHEJ) pathway, has been shown to increase the frequency of successful gene targeting from 4% to 100%, creating a more efficient chassis for genetic engineering.

Genomic and Transcriptomic Analysis
  • Whole-Genome Sequencing: Genomic DNA is extracted from high and low-producing strains and sequenced to identify single nucleotide polymorphisms (SNPs), insertions/deletions (InDels), and structural variations (SVs).

  • Transcriptome Analysis (RNA-Seq): Total RNA is extracted from mycelia, and cDNA libraries are constructed and sequenced. Differential expression analysis is then performed to compare gene expression levels between high and low-producing strains, often using packages like DESeq2.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the FR901379 biosynthesis pathway and a typical workflow for developing high-producing strains.

FR901379_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_mcf mcf Gene Cluster cluster_sulfonation O-sulfonation Cluster cluster_regulation Regulation cluster_product Final Product Amino Acids Amino Acids CEoxy CEoxy (Oxygenases) Amino Acids->CEoxy Palmitic Acid Palmitic Acid CEligase CEligase Palmitic Acid->CEligase CEnrps CEnrps (NRPS) CEp450_1_2 CEp450-1 & -2 CEnrps->CEp450_1_2 Hexapeptide Core CEligase->CEnrps Activated Fatty Acid CEoxy->CEnrps Modified Amino Acids CEhty CEhty (Homotyrosine Synthesis) CEhty->CEnrps L-homotyrosine CEp450_3 CEp450-3 CEp450_1_2->CEp450_3 Hydroxylated Intermediate CEsul CEsul (Sulfotransferase) CEp450_3->CEsul FR901379 FR901379 CEsul->FR901379 Sulfonation mcfJ mcfJ (Transcriptional Activator) cluster_mcf cluster_mcf mcfJ->cluster_mcf cluster_sulfonation cluster_sulfonation mcfJ->cluster_sulfonation

Caption: Simplified FR901379 biosynthesis pathway in Coleophoma empetri.

Strain_Improvement_Workflow cluster_start Starting Point cluster_methods Strain Improvement Methods cluster_selection Screening & Selection cluster_analysis Genomic Analysis cluster_result Outcome start Low-Producing Parent Strain mutagenesis Random Mutagenesis (e.g., Heavy-Ion Irradiation) start->mutagenesis engineering Metabolic Engineering (e.g., CRISPR/Cas9) start->engineering screening High-Throughput Screening (HPLC Analysis) mutagenesis->screening engineering->screening genomics Comparative Genomics & Transcriptomics screening->genomics Identify High Producers result High-Producing Strain screening->result genomics->engineering Identify New Targets

Caption: Workflow for developing high FR901379 producing strains.

References

A Comparative Genomic Guide to High and Low FR901379 Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of high and low-producing strains of the filamentous fungus Coleophoma empetri, the primary producer of FR901379, a crucial precursor to the antifungal drug micafungin (B1204384). Understanding the genomic and metabolic differences between these strains is paramount for researchers, scientists, and drug development professionals seeking to enhance production efficiency and develop more effective antifungal agents. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways.

Strain Performance Comparison: FR901379 Production

The development of high-producing Coleophoma empetri strains has been a key focus of research, employing both random mutagenesis and targeted metabolic engineering strategies. The following table summarizes the FR901379 titers achieved in various strains, highlighting the significant improvements over wild-type and parent strains.

Strain DescriptionFR901379 Titer (g/L)Fermentation ConditionKey Genetic Modifications/CharacteristicsReference
Wild-Type/Parental Strains0.3Shake FlaskBaseline production[1][2]
Heavy-Ion Irradiation Mutant1.1Not SpecifiedTwo rounds of 12C6+ ion irradiation; mutations in genes for morphological differentiation[3][4]
Overexpression of mcfJ1.3Shake FlaskOverexpression of the transcriptional activator mcfJ[1]
Co-overexpression of mcfJ, mcfF, and mcfH4.05L Bioreactor (Fed-batch)Overexpression of transcriptional activator (mcfJ) and rate-limiting enzymes (cytochrome P450 McfF and McfH)
ΔCEfks1 Mutant~30% higher than parentShake FlaskDeletion of β-1,3-glucan synthase gene, leading to improved mycelial morphogenesis

Genomic and Transcriptomic Insights into High Production

Comparative genomic and transcriptomic analyses have pinpointed several key genetic factors contributing to enhanced FR901379 production.

Key Genetic Determinants of High FR901379 Production:

Gene/LocusFunctionImpact on ProductionStrain TypeReference
mcf Gene Cluster Core biosynthesis of the FR901379 lipohexapeptide backboneEssential for productionAll
O-sulfonation Gene Cluster Responsible for the addition of the sulfonyloxy group, critical for bioactivityEssential for final product formationAll
mcfA Nonribosomal peptide synthetaseUpregulation linked to increased FR901379 titer in mutantsHeavy-ion irradiation mutant
mcfF and mcfH Cytochrome P450 enzymesRate-limiting steps; overexpression eliminates byproducts and increases FR901379Metabolically engineered strain
mcfJ (Cehyp) Transcriptional activatorPositive regulator of the mcf and O-sulfonation clusters; overexpression significantly boosts productionMetabolically engineered strain
CEfks1 β-1,3-glucan synthaseDeletion alters cell morphology, leading to a moderate increase in titerMetabolically engineered strain
CEfks2 Putative β-1,3-glucan synthaseImplicated in self-resistance to FR901379; highly expressed under high-producing conditionsWild-type and engineered strains
Genes for Morphological Differentiation Various, including oxidoreductases, transporters, kinases, and methyltransferasesMutations in these genes, induced by irradiation, are associated with altered colony morphology and higher yieldsHeavy-ion irradiation mutant

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols cited in the comparative studies.

Fungal Fermentation for FR901379 Production
  • Seed Culture: Fresh mycelia of C. empetri are crushed and inoculated into 50 mL of seed medium (MKS) in 250 mL shake flasks. The MKS medium consists of soluble starch (15 g/L), sucrose (B13894) (10 g/L), cottonseed meal (5 g/L), peptone (10 g/L), KH₂PO₄ (1 g/L), and CaCO₃ (2 g/L), with a pH of 6.5. The culture is incubated for 2 days at 25°C with shaking at 220 rpm.

  • Production Culture: 5 mL of the seed culture is transferred to 50 mL of fermentation medium (MKF). The MKF medium contains glucose (10 g/L), corn starch (30 g/L), peptone (10 g/L), D-sorbitol (160 g/L), (NH₄)₂SO₄ (6 g/L), KH₂PO₄ (1 g/L), FeSO₄·7H₂O (0.3 g/L), ZnSO₄·7H₂O (0.01 g/L), and CaCO₃ (2 g/L), with a pH of 6.5. The production culture is incubated for 8 days at 25°C and 220 rpm.

  • Fed-Batch Fermentation: For scaled-up production in a 5L bioreactor, a fed-batch strategy is employed to achieve higher titers.

FR901379 Extraction and Quantification
  • Extraction: The fermentation broth is mixed with a four-fold volume of methanol (B129727) and shaken vigorously for 1 hour at room temperature. For some protocols, ultrasonic crushing in methanol is used.

  • Quantification: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile (B52724) and deionized water with 0.05% trifluoroacetic acid. Detection is performed at 210 nm.

Genetic Manipulation of C. empetri
  • Gene Disruption and Overexpression: Genetic modifications are achieved using established techniques for filamentous fungi, including CRISPR/Cas9-based gene editing, which has been shown to have an efficiency of up to 84% in C. empetri.

  • Protoplast-Mediated Transformation: This is a common method for introducing foreign DNA into C. empetri.

  • Improving Homologous Recombination: Deletion of the ku80 gene, a key component of the non-homologous end joining (NHEJ) pathway, has been shown to increase the frequency of successful gene targeting from 4% to 100%, creating a more efficient chassis for genetic engineering.

Genomic and Transcriptomic Analysis
  • Whole-Genome Sequencing: Genomic DNA is extracted from high and low-producing strains and sequenced to identify single nucleotide polymorphisms (SNPs), insertions/deletions (InDels), and structural variations (SVs).

  • Transcriptome Analysis (RNA-Seq): Total RNA is extracted from mycelia, and cDNA libraries are constructed and sequenced. Differential expression analysis is then performed to compare gene expression levels between high and low-producing strains, often using packages like DESeq2.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the FR901379 biosynthesis pathway and a typical workflow for developing high-producing strains.

FR901379_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_mcf mcf Gene Cluster cluster_sulfonation O-sulfonation Cluster cluster_regulation Regulation cluster_product Final Product Amino Acids Amino Acids CEoxy CEoxy (Oxygenases) Amino Acids->CEoxy Palmitic Acid Palmitic Acid CEligase CEligase Palmitic Acid->CEligase CEnrps CEnrps (NRPS) CEp450_1_2 CEp450-1 & -2 CEnrps->CEp450_1_2 Hexapeptide Core CEligase->CEnrps Activated Fatty Acid CEoxy->CEnrps Modified Amino Acids CEhty CEhty (Homotyrosine Synthesis) CEhty->CEnrps L-homotyrosine CEp450_3 CEp450-3 CEp450_1_2->CEp450_3 Hydroxylated Intermediate CEsul CEsul (Sulfotransferase) CEp450_3->CEsul FR901379 FR901379 CEsul->FR901379 Sulfonation mcfJ mcfJ (Transcriptional Activator) cluster_mcf cluster_mcf mcfJ->cluster_mcf cluster_sulfonation cluster_sulfonation mcfJ->cluster_sulfonation

Caption: Simplified FR901379 biosynthesis pathway in Coleophoma empetri.

Strain_Improvement_Workflow cluster_start Starting Point cluster_methods Strain Improvement Methods cluster_selection Screening & Selection cluster_analysis Genomic Analysis cluster_result Outcome start Low-Producing Parent Strain mutagenesis Random Mutagenesis (e.g., Heavy-Ion Irradiation) start->mutagenesis engineering Metabolic Engineering (e.g., CRISPR/Cas9) start->engineering screening High-Throughput Screening (HPLC Analysis) mutagenesis->screening engineering->screening genomics Comparative Genomics & Transcriptomics screening->genomics Identify High Producers result High-Producing Strain screening->result genomics->engineering Identify New Targets

Caption: Workflow for developing high FR901379 producing strains.

References

A Comparative Genomic Guide to High and Low FR901379 Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of high and low-producing strains of the filamentous fungus Coleophoma empetri, the primary producer of FR901379, a crucial precursor to the antifungal drug micafungin. Understanding the genomic and metabolic differences between these strains is paramount for researchers, scientists, and drug development professionals seeking to enhance production efficiency and develop more effective antifungal agents. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways.

Strain Performance Comparison: FR901379 Production

The development of high-producing Coleophoma empetri strains has been a key focus of research, employing both random mutagenesis and targeted metabolic engineering strategies. The following table summarizes the FR901379 titers achieved in various strains, highlighting the significant improvements over wild-type and parent strains.

Strain DescriptionFR901379 Titer (g/L)Fermentation ConditionKey Genetic Modifications/CharacteristicsReference
Wild-Type/Parental Strains0.3Shake FlaskBaseline production[1][2]
Heavy-Ion Irradiation Mutant1.1Not SpecifiedTwo rounds of 12C6+ ion irradiation; mutations in genes for morphological differentiation[3][4]
Overexpression of mcfJ1.3Shake FlaskOverexpression of the transcriptional activator mcfJ[1]
Co-overexpression of mcfJ, mcfF, and mcfH4.05L Bioreactor (Fed-batch)Overexpression of transcriptional activator (mcfJ) and rate-limiting enzymes (cytochrome P450 McfF and McfH)
ΔCEfks1 Mutant~30% higher than parentShake FlaskDeletion of β-1,3-glucan synthase gene, leading to improved mycelial morphogenesis

Genomic and Transcriptomic Insights into High Production

Comparative genomic and transcriptomic analyses have pinpointed several key genetic factors contributing to enhanced FR901379 production.

Key Genetic Determinants of High FR901379 Production:

Gene/LocusFunctionImpact on ProductionStrain TypeReference
mcf Gene Cluster Core biosynthesis of the FR901379 lipohexapeptide backboneEssential for productionAll
O-sulfonation Gene Cluster Responsible for the addition of the sulfonyloxy group, critical for bioactivityEssential for final product formationAll
mcfA Nonribosomal peptide synthetaseUpregulation linked to increased FR901379 titer in mutantsHeavy-ion irradiation mutant
mcfF and mcfH Cytochrome P450 enzymesRate-limiting steps; overexpression eliminates byproducts and increases FR901379Metabolically engineered strain
mcfJ (Cehyp) Transcriptional activatorPositive regulator of the mcf and O-sulfonation clusters; overexpression significantly boosts productionMetabolically engineered strain
CEfks1 β-1,3-glucan synthaseDeletion alters cell morphology, leading to a moderate increase in titerMetabolically engineered strain
CEfks2 Putative β-1,3-glucan synthaseImplicated in self-resistance to FR901379; highly expressed under high-producing conditionsWild-type and engineered strains
Genes for Morphological Differentiation Various, including oxidoreductases, transporters, kinases, and methyltransferasesMutations in these genes, induced by irradiation, are associated with altered colony morphology and higher yieldsHeavy-ion irradiation mutant

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols cited in the comparative studies.

Fungal Fermentation for FR901379 Production
  • Seed Culture: Fresh mycelia of C. empetri are crushed and inoculated into 50 mL of seed medium (MKS) in 250 mL shake flasks. The MKS medium consists of soluble starch (15 g/L), sucrose (10 g/L), cottonseed meal (5 g/L), peptone (10 g/L), KH₂PO₄ (1 g/L), and CaCO₃ (2 g/L), with a pH of 6.5. The culture is incubated for 2 days at 25°C with shaking at 220 rpm.

  • Production Culture: 5 mL of the seed culture is transferred to 50 mL of fermentation medium (MKF). The MKF medium contains glucose (10 g/L), corn starch (30 g/L), peptone (10 g/L), D-sorbitol (160 g/L), (NH₄)₂SO₄ (6 g/L), KH₂PO₄ (1 g/L), FeSO₄·7H₂O (0.3 g/L), ZnSO₄·7H₂O (0.01 g/L), and CaCO₃ (2 g/L), with a pH of 6.5. The production culture is incubated for 8 days at 25°C and 220 rpm.

  • Fed-Batch Fermentation: For scaled-up production in a 5L bioreactor, a fed-batch strategy is employed to achieve higher titers.

FR901379 Extraction and Quantification
  • Extraction: The fermentation broth is mixed with a four-fold volume of methanol and shaken vigorously for 1 hour at room temperature. For some protocols, ultrasonic crushing in methanol is used.

  • Quantification: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile and deionized water with 0.05% trifluoroacetic acid. Detection is performed at 210 nm.

Genetic Manipulation of C. empetri
  • Gene Disruption and Overexpression: Genetic modifications are achieved using established techniques for filamentous fungi, including CRISPR/Cas9-based gene editing, which has been shown to have an efficiency of up to 84% in C. empetri.

  • Protoplast-Mediated Transformation: This is a common method for introducing foreign DNA into C. empetri.

  • Improving Homologous Recombination: Deletion of the ku80 gene, a key component of the non-homologous end joining (NHEJ) pathway, has been shown to increase the frequency of successful gene targeting from 4% to 100%, creating a more efficient chassis for genetic engineering.

Genomic and Transcriptomic Analysis
  • Whole-Genome Sequencing: Genomic DNA is extracted from high and low-producing strains and sequenced to identify single nucleotide polymorphisms (SNPs), insertions/deletions (InDels), and structural variations (SVs).

  • Transcriptome Analysis (RNA-Seq): Total RNA is extracted from mycelia, and cDNA libraries are constructed and sequenced. Differential expression analysis is then performed to compare gene expression levels between high and low-producing strains, often using packages like DESeq2.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the FR901379 biosynthesis pathway and a typical workflow for developing high-producing strains.

FR901379_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_mcf mcf Gene Cluster cluster_sulfonation O-sulfonation Cluster cluster_regulation Regulation cluster_product Final Product Amino Acids Amino Acids CEoxy CEoxy (Oxygenases) Amino Acids->CEoxy Palmitic Acid Palmitic Acid CEligase CEligase Palmitic Acid->CEligase CEnrps CEnrps (NRPS) CEp450_1_2 CEp450-1 & -2 CEnrps->CEp450_1_2 Hexapeptide Core CEligase->CEnrps Activated Fatty Acid CEoxy->CEnrps Modified Amino Acids CEhty CEhty (Homotyrosine Synthesis) CEhty->CEnrps L-homotyrosine CEp450_3 CEp450-3 CEp450_1_2->CEp450_3 Hydroxylated Intermediate CEsul CEsul (Sulfotransferase) CEp450_3->CEsul FR901379 FR901379 CEsul->FR901379 Sulfonation mcfJ mcfJ (Transcriptional Activator) cluster_mcf cluster_mcf mcfJ->cluster_mcf cluster_sulfonation cluster_sulfonation mcfJ->cluster_sulfonation

Caption: Simplified FR901379 biosynthesis pathway in Coleophoma empetri.

Strain_Improvement_Workflow cluster_start Starting Point cluster_methods Strain Improvement Methods cluster_selection Screening & Selection cluster_analysis Genomic Analysis cluster_result Outcome start Low-Producing Parent Strain mutagenesis Random Mutagenesis (e.g., Heavy-Ion Irradiation) start->mutagenesis engineering Metabolic Engineering (e.g., CRISPR/Cas9) start->engineering screening High-Throughput Screening (HPLC Analysis) mutagenesis->screening engineering->screening genomics Comparative Genomics & Transcriptomics screening->genomics Identify High Producers result High-Producing Strain screening->result genomics->engineering Identify New Targets

Caption: Workflow for developing high FR901379 producing strains.

References

Revolutionizing Antifungal Therapy: A Comparative Analysis of FR901379 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the battle against invasive fungal infections has been opened by the development of FR901379 and its semi-synthetic analogs. These echinocandin-class antifungals target the fungal cell wall, a structure absent in human cells, offering a promising combination of potent efficacy and a favorable safety profile. This guide provides a comprehensive comparison of the antifungal spectrum of FR901379 and its key derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

FR901379, a naturally occurring lipopeptide, exhibits potent in vivo activity against Candida albicans. However, its clinical utility is hampered by inherent hemolytic activity and limited efficacy against other significant fungal pathogens like Aspergillus fumigatus.[1] This has spurred the development of semi-synthetic analogs, most notably micafungin, which have been engineered to overcome these limitations. The primary strategy for enhancing the antifungal spectrum and reducing toxicity has been the modification of the acyl side chain of the FR901379 molecule.[1]

Comparative Antifungal Spectrum: A Quantitative Overview

The in vitro antifungal activity of FR901379 and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the available MIC and IC50 (half-maximal inhibitory concentration) data for FR901379 and its key analogs against a range of clinically relevant fungal pathogens.

Table 1: In Vitro Activity of FR901379 and Related Natural Analogs

CompoundTest OrganismIC50 (µg/mL)
FR901379 Candida albicans0.7
Aspergillus fumigatus>100
FR901381 Candida albicans0.7
Aspergillus fumigatus>100
FR901382 Candida albicans1.8
Aspergillus fumigatus>100
Aculeacin A Candida albicans12.5
Aspergillus fumigatus>100
Data sourced from "MicafunginNatural Product Chemistry for Drug Discovery".[2] Note: Lower IC50 values indicate greater potency.

Table 2: Comparative In Vitro Activity (MIC) of Micafungin against Candida Species

Candida SpeciesMicafungin MIC Range (µg/mL)Micafungin MIC50 (µg/mL)Micafungin MIC90 (µg/mL)
C. albicans≤0.008 - 10.0150.03
C. glabrata≤0.008 - 10.0150.015
C. tropicalis≤0.008 - 10.030.06
C. parapsilosis0.12 - 212
C. krusei0.03 - 10.060.12
C. guilliermondii0.03 - 20.51
C. lusitaniae0.06 - 0.50.120.25
C. kefyr0.03 - 0.120.060.06
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Data for Micafungin is from a global surveillance study.

Mechanism of Action: Targeting the Fungal Cell Wall

FR901379 and its analogs exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for evaluating the efficacy of new compounds. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for this purpose.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates, such as Candida species.

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Drug Dilution:

  • The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared yeast suspension.
  • The plates are incubated at 35°C for 24 to 48 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to a drug-free control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is adapted for testing the susceptibility of molds, such as Aspergillus species.

1. Inoculum Preparation:

  • Conidia are harvested from mature fungal cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).
  • The conidial suspension is adjusted to a specific concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.

2. Drug Dilution and Inoculation:

  • Similar to the yeast protocol, the antifungal agents are serially diluted in RPMI 1640 medium in microtiter plates.
  • The wells are then inoculated with the prepared conidial suspension.

3. Incubation:

  • The plates are incubated at 35°C for 48 to 72 hours.

4. MIC Determination:

  • The MIC is determined as the lowest drug concentration that shows no visible growth or a predefined reduction in growth.

Visualizing the Path to Discovery and Action

To better understand the workflow of assessing these antifungal compounds and their mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Antifungal Spectrum Assessment cluster_synthesis Compound Synthesis cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis s1 FR901379 (Natural Product) s2 Chemical Modification (Acyl Side Chain) s1->s2 s3 FR901379 Analogs (e.g., FR131535, Micafungin) s2->s3 t3 Broth Microdilution Assay (Serial Dilutions) s3->t3 Test Compounds t1 Fungal Strain Selection (Candida, Aspergillus) t2 Inoculum Preparation (CLSI Guidelines) t1->t2 t2->t3 t4 Incubation t3->t4 t5 MIC Determination (Visual/Spectrophotometric) t4->t5 a1 Quantitative Data (MIC values) t5->a1 a2 Comparative Analysis of Antifungal Spectrum a1->a2

Workflow for assessing the antifungal spectrum of FR901379 analogs.

signaling_pathway Mechanism of Action of FR901379 and Analogs cluster_drug Antifungal Agent cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane drug FR901379 / Analog synthase β-(1,3)-D-Glucan Synthase drug->synthase glucan β-(1,3)-D-Glucan disruption Disruption of Cell Wall Integrity glucan->disruption synthase->glucan Synthesis inhibition Inhibition precursor UDP-Glucose precursor->synthase lysis Cell Lysis disruption->lysis

Inhibition of β-(1,3)-D-glucan synthesis by FR901379 and its analogs.

References

Revolutionizing Antifungal Therapy: A Comparative Analysis of FR901379 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the battle against invasive fungal infections has been opened by the development of FR901379 and its semi-synthetic analogs. These echinocandin-class antifungals target the fungal cell wall, a structure absent in human cells, offering a promising combination of potent efficacy and a favorable safety profile. This guide provides a comprehensive comparison of the antifungal spectrum of FR901379 and its key derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

FR901379, a naturally occurring lipopeptide, exhibits potent in vivo activity against Candida albicans. However, its clinical utility is hampered by inherent hemolytic activity and limited efficacy against other significant fungal pathogens like Aspergillus fumigatus.[1] This has spurred the development of semi-synthetic analogs, most notably micafungin, which have been engineered to overcome these limitations. The primary strategy for enhancing the antifungal spectrum and reducing toxicity has been the modification of the acyl side chain of the FR901379 molecule.[1]

Comparative Antifungal Spectrum: A Quantitative Overview

The in vitro antifungal activity of FR901379 and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the available MIC and IC50 (half-maximal inhibitory concentration) data for FR901379 and its key analogs against a range of clinically relevant fungal pathogens.

Table 1: In Vitro Activity of FR901379 and Related Natural Analogs

CompoundTest OrganismIC50 (µg/mL)
FR901379 Candida albicans0.7
Aspergillus fumigatus>100
FR901381 Candida albicans0.7
Aspergillus fumigatus>100
FR901382 Candida albicans1.8
Aspergillus fumigatus>100
Aculeacin A Candida albicans12.5
Aspergillus fumigatus>100
Data sourced from "MicafunginNatural Product Chemistry for Drug Discovery".[2] Note: Lower IC50 values indicate greater potency.

Table 2: Comparative In Vitro Activity (MIC) of Micafungin against Candida Species

Candida SpeciesMicafungin MIC Range (µg/mL)Micafungin MIC50 (µg/mL)Micafungin MIC90 (µg/mL)
C. albicans≤0.008 - 10.0150.03
C. glabrata≤0.008 - 10.0150.015
C. tropicalis≤0.008 - 10.030.06
C. parapsilosis0.12 - 212
C. krusei0.03 - 10.060.12
C. guilliermondii0.03 - 20.51
C. lusitaniae0.06 - 0.50.120.25
C. kefyr0.03 - 0.120.060.06
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Data for Micafungin is from a global surveillance study.

Mechanism of Action: Targeting the Fungal Cell Wall

FR901379 and its analogs exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for evaluating the efficacy of new compounds. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for this purpose.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates, such as Candida species.

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Drug Dilution:

  • The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared yeast suspension.
  • The plates are incubated at 35°C for 24 to 48 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to a drug-free control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is adapted for testing the susceptibility of molds, such as Aspergillus species.

1. Inoculum Preparation:

  • Conidia are harvested from mature fungal cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).
  • The conidial suspension is adjusted to a specific concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.

2. Drug Dilution and Inoculation:

  • Similar to the yeast protocol, the antifungal agents are serially diluted in RPMI 1640 medium in microtiter plates.
  • The wells are then inoculated with the prepared conidial suspension.

3. Incubation:

  • The plates are incubated at 35°C for 48 to 72 hours.

4. MIC Determination:

  • The MIC is determined as the lowest drug concentration that shows no visible growth or a predefined reduction in growth.

Visualizing the Path to Discovery and Action

To better understand the workflow of assessing these antifungal compounds and their mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Antifungal Spectrum Assessment cluster_synthesis Compound Synthesis cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis s1 FR901379 (Natural Product) s2 Chemical Modification (Acyl Side Chain) s1->s2 s3 FR901379 Analogs (e.g., FR131535, Micafungin) s2->s3 t3 Broth Microdilution Assay (Serial Dilutions) s3->t3 Test Compounds t1 Fungal Strain Selection (Candida, Aspergillus) t2 Inoculum Preparation (CLSI Guidelines) t1->t2 t2->t3 t4 Incubation t3->t4 t5 MIC Determination (Visual/Spectrophotometric) t4->t5 a1 Quantitative Data (MIC values) t5->a1 a2 Comparative Analysis of Antifungal Spectrum a1->a2

Workflow for assessing the antifungal spectrum of FR901379 analogs.

signaling_pathway Mechanism of Action of FR901379 and Analogs cluster_drug Antifungal Agent cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane drug FR901379 / Analog synthase β-(1,3)-D-Glucan Synthase drug->synthase glucan β-(1,3)-D-Glucan disruption Disruption of Cell Wall Integrity glucan->disruption synthase->glucan Synthesis inhibition Inhibition precursor UDP-Glucose precursor->synthase lysis Cell Lysis disruption->lysis

Inhibition of β-(1,3)-D-glucan synthesis by FR901379 and its analogs.

References

Revolutionizing Antifungal Therapy: A Comparative Analysis of FR901379 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the battle against invasive fungal infections has been opened by the development of FR901379 and its semi-synthetic analogs. These echinocandin-class antifungals target the fungal cell wall, a structure absent in human cells, offering a promising combination of potent efficacy and a favorable safety profile. This guide provides a comprehensive comparison of the antifungal spectrum of FR901379 and its key derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

FR901379, a naturally occurring lipopeptide, exhibits potent in vivo activity against Candida albicans. However, its clinical utility is hampered by inherent hemolytic activity and limited efficacy against other significant fungal pathogens like Aspergillus fumigatus.[1] This has spurred the development of semi-synthetic analogs, most notably micafungin, which have been engineered to overcome these limitations. The primary strategy for enhancing the antifungal spectrum and reducing toxicity has been the modification of the acyl side chain of the FR901379 molecule.[1]

Comparative Antifungal Spectrum: A Quantitative Overview

The in vitro antifungal activity of FR901379 and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the available MIC and IC50 (half-maximal inhibitory concentration) data for FR901379 and its key analogs against a range of clinically relevant fungal pathogens.

Table 1: In Vitro Activity of FR901379 and Related Natural Analogs

CompoundTest OrganismIC50 (µg/mL)
FR901379 Candida albicans0.7
Aspergillus fumigatus>100
FR901381 Candida albicans0.7
Aspergillus fumigatus>100
FR901382 Candida albicans1.8
Aspergillus fumigatus>100
Aculeacin A Candida albicans12.5
Aspergillus fumigatus>100
Data sourced from "MicafunginNatural Product Chemistry for Drug Discovery".[2] Note: Lower IC50 values indicate greater potency.

Table 2: Comparative In Vitro Activity (MIC) of Micafungin against Candida Species

Candida SpeciesMicafungin MIC Range (µg/mL)Micafungin MIC50 (µg/mL)Micafungin MIC90 (µg/mL)
C. albicans≤0.008 - 10.0150.03
C. glabrata≤0.008 - 10.0150.015
C. tropicalis≤0.008 - 10.030.06
C. parapsilosis0.12 - 212
C. krusei0.03 - 10.060.12
C. guilliermondii0.03 - 20.51
C. lusitaniae0.06 - 0.50.120.25
C. kefyr0.03 - 0.120.060.06
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Data for Micafungin is from a global surveillance study.

Mechanism of Action: Targeting the Fungal Cell Wall

FR901379 and its analogs exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for evaluating the efficacy of new compounds. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for this purpose.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates, such as Candida species.

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Drug Dilution:

  • The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared yeast suspension.
  • The plates are incubated at 35°C for 24 to 48 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to a drug-free control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is adapted for testing the susceptibility of molds, such as Aspergillus species.

1. Inoculum Preparation:

  • Conidia are harvested from mature fungal cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).
  • The conidial suspension is adjusted to a specific concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.

2. Drug Dilution and Inoculation:

  • Similar to the yeast protocol, the antifungal agents are serially diluted in RPMI 1640 medium in microtiter plates.
  • The wells are then inoculated with the prepared conidial suspension.

3. Incubation:

  • The plates are incubated at 35°C for 48 to 72 hours.

4. MIC Determination:

  • The MIC is determined as the lowest drug concentration that shows no visible growth or a predefined reduction in growth.

Visualizing the Path to Discovery and Action

To better understand the workflow of assessing these antifungal compounds and their mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Antifungal Spectrum Assessment cluster_synthesis Compound Synthesis cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis s1 FR901379 (Natural Product) s2 Chemical Modification (Acyl Side Chain) s1->s2 s3 FR901379 Analogs (e.g., FR131535, Micafungin) s2->s3 t3 Broth Microdilution Assay (Serial Dilutions) s3->t3 Test Compounds t1 Fungal Strain Selection (Candida, Aspergillus) t2 Inoculum Preparation (CLSI Guidelines) t1->t2 t2->t3 t4 Incubation t3->t4 t5 MIC Determination (Visual/Spectrophotometric) t4->t5 a1 Quantitative Data (MIC values) t5->a1 a2 Comparative Analysis of Antifungal Spectrum a1->a2

Workflow for assessing the antifungal spectrum of FR901379 analogs.

signaling_pathway Mechanism of Action of FR901379 and Analogs cluster_drug Antifungal Agent cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane drug FR901379 / Analog synthase β-(1,3)-D-Glucan Synthase drug->synthase glucan β-(1,3)-D-Glucan disruption Disruption of Cell Wall Integrity glucan->disruption synthase->glucan Synthesis inhibition Inhibition precursor UDP-Glucose precursor->synthase lysis Cell Lysis disruption->lysis

Inhibition of β-(1,3)-D-glucan synthesis by FR901379 and its analogs.

References

A Comparative Guide to FR-901379 Production: Submerged vs. Solid-State Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of submerged fermentation (SmF) and solid-state fermentation (SSF) for the production of FR-901379, a critical precursor to the antifungal drug micafungin (B1204384). While SmF is the established method for industrial production, this document also explores the potential of SSF, offering a detailed, albeit hypothetical, protocol based on established principles for fungal secondary metabolite production.

Executive Summary

Submerged fermentation is the current industry standard for producing FR-901379, with well-documented protocols and a track record of achieving high titers, especially with metabolically engineered strains of Coleophoma empetri. In contrast, solid-state fermentation remains a largely unexplored avenue for this specific lipopeptide. Theoretically, SSF could offer advantages in terms of lower water and energy consumption, potentially leading to higher product concentrations and simplified downstream processing. This guide presents a side-by-side comparison to aid researchers in evaluating the potential of each method.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for FR-901379 production via SmF and the projected parameters for SSF.

ParameterSubmerged Fermentation (SmF)Solid-State Fermentation (SSF) (Projected)
Producing Organism Coleophoma empetriColeophoma empetri
Typical Titer 0.2-0.3 g/L (wild-type)[1][2]; 1.1 g/L (mutant)[1]; up to 4.0 g/L (engineered strain, fed-batch)Higher product concentration in the solid matrix is expected, though overall yield per unit of substrate is unknown.
Productivity Varies with strain and process; enhanced with metabolic engineering.Potentially higher volumetric productivity due to concentrated substrate.
Downstream Processing Extraction from a large volume of aqueous broth, often involving chromatography.Extraction from a solid or semi-solid matrix, which can be more complex but may yield a more concentrated extract.
Water Consumption HighLow
Energy Consumption High (for agitation, aeration, and temperature control)Lower (minimal agitation and aeration)
Scalability Well-established and scalable.Challenges in heat and mass transfer can complicate large-scale operations.
Contamination Risk Lower due to contained systems.Higher due to the nature of the solid substrate and aeration.

Experimental Protocols

Submerged Fermentation (SmF) Protocol for FR-901379 Production

This protocol is based on established methods for the cultivation of Coleophoma empetri.

1. Inoculum Preparation:

  • Strain: Coleophoma empetri

  • Seed Medium (MKS): 15 g/L soluble starch, 10 g/L sucrose, 5 g/L cottonseed meal, 10 g/L peptone, 1 g/L KH₂PO₄, 2 g/L CaCO₃. Adjust pH to 6.5.

  • Culture Conditions: Inoculate a flask containing MKS medium with a pure culture of C. empetri. Incubate at 25°C with shaking at 220 rpm for 36-48 hours.

2. Production Fermentation:

  • Production Medium (MKF): 10 g/L glucose, 30 g/L corn starch, 10 g/L peptone, 6 g/L (NH₄)₂SO₄, 1 g/L KH₂PO₄, 0.3 g/L FeSO₄, 0.01 g/L ZnSO₄, 2 g/L CaCO₃. Adjust pH to 6.5.

  • Fermentation Conditions: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment at 25°C for 8-10 days with agitation and aeration. For fed-batch processes, a feeding strategy with a concentrated carbon source can be implemented to enhance yield.

3. Downstream Processing:

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extract FR-901379 from the supernatant using solvent extraction (e.g., with methanol) or by applying it to a resin column.

  • Purify the extracted compound using chromatographic techniques such as reverse-phase HPLC.

  • Quantify the final product using HPLC with UV detection at 210 nm[3].

Hypothetical Solid-State Fermentation (SSF) Protocol for FR-901379 Production

This projected protocol is based on general methodologies for producing secondary metabolites from filamentous fungi using SSF.

1. Substrate Preparation:

  • Solid Substrate: A mixture of agro-industrial residues such as wheat bran, rice straw, and soybean meal can be used. A common ratio would be 1:1:1 by dry weight.

  • Nutrient Solution: Moisten the solid substrate with a nutrient solution containing a nitrogen source (e.g., peptone, yeast extract), and essential minerals. The initial moisture content should be adjusted to 50-60%.

  • Sterilization: Autoclave the moistened solid substrate to ensure sterility.

2. Inoculum Preparation:

  • Prepare a spore suspension of Coleophoma empetri from a mature culture grown on a solid medium like Potato Dextrose Agar (PDA).

  • The spore suspension should have a concentration of approximately 10⁷-10⁸ spores/mL.

3. Fermentation:

  • Inoculate the sterile, cooled solid substrate with the spore suspension and mix thoroughly.

  • Incubate in a suitable SSF bioreactor (e.g., tray or packed-bed bioreactor) at 25°C for 10-15 days.

  • Provide humidified air to maintain moisture levels and support aerobic growth.

4. Downstream Processing:

  • Dry the fermented solid mass at a low temperature to prevent product degradation.

  • Extract FR-901379 from the dried solid mass using a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Filter the extract to remove solid particles.

  • Concentrate the solvent extract under reduced pressure.

  • Purify the crude extract using chromatographic methods.

Visualizations

FR-901379 Biosynthetic Pathway

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Core Assembly & Modification cluster_sulfonation Sulfonation Palmitic_Acid Palmitic Acid CEnrps CEnrps (NRPS) Palmitic_Acid->CEnrps L_Ornithine L-Ornithine L_Ornithine->CEnrps L_Threonine L-Threonine L_Threonine->CEnrps L_Homotyrosine L-Homotyrosine L_Homotyrosine->CEnrps L_Proline L-Proline L_Proline->CEnrps Glycine Glycine Glycine->CEnrps Cyclic_Lipopeptide Cyclic Lipopeptide Intermediate CEnrps->Cyclic_Lipopeptide Hydroxylation Hydroxylation (CEp450-1, CEp450-2) Cyclic_Lipopeptide->Hydroxylation Hydroxylated_Intermediate Hydroxylated Intermediate Hydroxylation->Hydroxylated_Intermediate Sulfonation Sulfonation (CEp450-3, CEsul) Hydroxylated_Intermediate->Sulfonation FR901379 FR-901379 Sulfonation->FR901379

Caption: Biosynthetic pathway of FR-901379 in Coleophoma empetri.

Experimental Workflow: SmF vs. SSF

Fermentation_Workflows cluster_smf Submerged Fermentation (SmF) cluster_ssf Solid-State Fermentation (SSF) smf_inoculum Inoculum Prep (Liquid Culture) smf_fermentation Fermentation (Liquid Bioreactor) smf_inoculum->smf_fermentation smf_separation Biomass Separation (Centrifugation/Filtration) smf_fermentation->smf_separation smf_extraction Extraction from Broth smf_separation->smf_extraction smf_purification Purification smf_extraction->smf_purification smf_product FR-901379 smf_purification->smf_product ssf_substrate Substrate Prep (Solid Matrix) ssf_fermentation Fermentation (Solid Bioreactor) ssf_substrate->ssf_fermentation ssf_inoculum Inoculum Prep (Spore Suspension) ssf_inoculum->ssf_fermentation ssf_drying Drying of Solid Mass ssf_fermentation->ssf_drying ssf_extraction Extraction from Solid ssf_drying->ssf_extraction ssf_purification Purification ssf_extraction->ssf_purification ssf_product FR-901379 ssf_purification->ssf_product

Caption: Comparative experimental workflows for SmF and SSF.

Concluding Remarks

The production of FR-901379 via submerged fermentation is a mature and optimizable process. Metabolic engineering strategies have demonstrated the potential to achieve economically viable titers. While solid-state fermentation is not currently employed for FR-901379 production, it presents an intriguing alternative that could offer environmental and cost benefits. Further research is warranted to explore the feasibility of SSF for this important pharmaceutical precursor, including the screening of suitable solid substrates and the optimization of fermentation parameters. This guide serves as a foundational resource for researchers embarking on such investigations.

References

A Comparative Guide to FR-901379 Production: Submerged vs. Solid-State Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of submerged fermentation (SmF) and solid-state fermentation (SSF) for the production of FR-901379, a critical precursor to the antifungal drug micafungin (B1204384). While SmF is the established method for industrial production, this document also explores the potential of SSF, offering a detailed, albeit hypothetical, protocol based on established principles for fungal secondary metabolite production.

Executive Summary

Submerged fermentation is the current industry standard for producing FR-901379, with well-documented protocols and a track record of achieving high titers, especially with metabolically engineered strains of Coleophoma empetri. In contrast, solid-state fermentation remains a largely unexplored avenue for this specific lipopeptide. Theoretically, SSF could offer advantages in terms of lower water and energy consumption, potentially leading to higher product concentrations and simplified downstream processing. This guide presents a side-by-side comparison to aid researchers in evaluating the potential of each method.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for FR-901379 production via SmF and the projected parameters for SSF.

ParameterSubmerged Fermentation (SmF)Solid-State Fermentation (SSF) (Projected)
Producing Organism Coleophoma empetriColeophoma empetri
Typical Titer 0.2-0.3 g/L (wild-type)[1][2]; 1.1 g/L (mutant)[1]; up to 4.0 g/L (engineered strain, fed-batch)Higher product concentration in the solid matrix is expected, though overall yield per unit of substrate is unknown.
Productivity Varies with strain and process; enhanced with metabolic engineering.Potentially higher volumetric productivity due to concentrated substrate.
Downstream Processing Extraction from a large volume of aqueous broth, often involving chromatography.Extraction from a solid or semi-solid matrix, which can be more complex but may yield a more concentrated extract.
Water Consumption HighLow
Energy Consumption High (for agitation, aeration, and temperature control)Lower (minimal agitation and aeration)
Scalability Well-established and scalable.Challenges in heat and mass transfer can complicate large-scale operations.
Contamination Risk Lower due to contained systems.Higher due to the nature of the solid substrate and aeration.

Experimental Protocols

Submerged Fermentation (SmF) Protocol for FR-901379 Production

This protocol is based on established methods for the cultivation of Coleophoma empetri.

1. Inoculum Preparation:

  • Strain: Coleophoma empetri

  • Seed Medium (MKS): 15 g/L soluble starch, 10 g/L sucrose, 5 g/L cottonseed meal, 10 g/L peptone, 1 g/L KH₂PO₄, 2 g/L CaCO₃. Adjust pH to 6.5.

  • Culture Conditions: Inoculate a flask containing MKS medium with a pure culture of C. empetri. Incubate at 25°C with shaking at 220 rpm for 36-48 hours.

2. Production Fermentation:

  • Production Medium (MKF): 10 g/L glucose, 30 g/L corn starch, 10 g/L peptone, 6 g/L (NH₄)₂SO₄, 1 g/L KH₂PO₄, 0.3 g/L FeSO₄, 0.01 g/L ZnSO₄, 2 g/L CaCO₃. Adjust pH to 6.5.

  • Fermentation Conditions: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment at 25°C for 8-10 days with agitation and aeration. For fed-batch processes, a feeding strategy with a concentrated carbon source can be implemented to enhance yield.

3. Downstream Processing:

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extract FR-901379 from the supernatant using solvent extraction (e.g., with methanol) or by applying it to a resin column.

  • Purify the extracted compound using chromatographic techniques such as reverse-phase HPLC.

  • Quantify the final product using HPLC with UV detection at 210 nm[3].

Hypothetical Solid-State Fermentation (SSF) Protocol for FR-901379 Production

This projected protocol is based on general methodologies for producing secondary metabolites from filamentous fungi using SSF.

1. Substrate Preparation:

  • Solid Substrate: A mixture of agro-industrial residues such as wheat bran, rice straw, and soybean meal can be used. A common ratio would be 1:1:1 by dry weight.

  • Nutrient Solution: Moisten the solid substrate with a nutrient solution containing a nitrogen source (e.g., peptone, yeast extract), and essential minerals. The initial moisture content should be adjusted to 50-60%.

  • Sterilization: Autoclave the moistened solid substrate to ensure sterility.

2. Inoculum Preparation:

  • Prepare a spore suspension of Coleophoma empetri from a mature culture grown on a solid medium like Potato Dextrose Agar (PDA).

  • The spore suspension should have a concentration of approximately 10⁷-10⁸ spores/mL.

3. Fermentation:

  • Inoculate the sterile, cooled solid substrate with the spore suspension and mix thoroughly.

  • Incubate in a suitable SSF bioreactor (e.g., tray or packed-bed bioreactor) at 25°C for 10-15 days.

  • Provide humidified air to maintain moisture levels and support aerobic growth.

4. Downstream Processing:

  • Dry the fermented solid mass at a low temperature to prevent product degradation.

  • Extract FR-901379 from the dried solid mass using a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Filter the extract to remove solid particles.

  • Concentrate the solvent extract under reduced pressure.

  • Purify the crude extract using chromatographic methods.

Visualizations

FR-901379 Biosynthetic Pathway

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Core Assembly & Modification cluster_sulfonation Sulfonation Palmitic_Acid Palmitic Acid CEnrps CEnrps (NRPS) Palmitic_Acid->CEnrps L_Ornithine L-Ornithine L_Ornithine->CEnrps L_Threonine L-Threonine L_Threonine->CEnrps L_Homotyrosine L-Homotyrosine L_Homotyrosine->CEnrps L_Proline L-Proline L_Proline->CEnrps Glycine Glycine Glycine->CEnrps Cyclic_Lipopeptide Cyclic Lipopeptide Intermediate CEnrps->Cyclic_Lipopeptide Hydroxylation Hydroxylation (CEp450-1, CEp450-2) Cyclic_Lipopeptide->Hydroxylation Hydroxylated_Intermediate Hydroxylated Intermediate Hydroxylation->Hydroxylated_Intermediate Sulfonation Sulfonation (CEp450-3, CEsul) Hydroxylated_Intermediate->Sulfonation FR901379 FR-901379 Sulfonation->FR901379

Caption: Biosynthetic pathway of FR-901379 in Coleophoma empetri.

Experimental Workflow: SmF vs. SSF

Fermentation_Workflows cluster_smf Submerged Fermentation (SmF) cluster_ssf Solid-State Fermentation (SSF) smf_inoculum Inoculum Prep (Liquid Culture) smf_fermentation Fermentation (Liquid Bioreactor) smf_inoculum->smf_fermentation smf_separation Biomass Separation (Centrifugation/Filtration) smf_fermentation->smf_separation smf_extraction Extraction from Broth smf_separation->smf_extraction smf_purification Purification smf_extraction->smf_purification smf_product FR-901379 smf_purification->smf_product ssf_substrate Substrate Prep (Solid Matrix) ssf_fermentation Fermentation (Solid Bioreactor) ssf_substrate->ssf_fermentation ssf_inoculum Inoculum Prep (Spore Suspension) ssf_inoculum->ssf_fermentation ssf_drying Drying of Solid Mass ssf_fermentation->ssf_drying ssf_extraction Extraction from Solid ssf_drying->ssf_extraction ssf_purification Purification ssf_extraction->ssf_purification ssf_product FR-901379 ssf_purification->ssf_product

Caption: Comparative experimental workflows for SmF and SSF.

Concluding Remarks

The production of FR-901379 via submerged fermentation is a mature and optimizable process. Metabolic engineering strategies have demonstrated the potential to achieve economically viable titers. While solid-state fermentation is not currently employed for FR-901379 production, it presents an intriguing alternative that could offer environmental and cost benefits. Further research is warranted to explore the feasibility of SSF for this important pharmaceutical precursor, including the screening of suitable solid substrates and the optimization of fermentation parameters. This guide serves as a foundational resource for researchers embarking on such investigations.

References

A Comparative Guide to FR-901379 Production: Submerged vs. Solid-State Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of submerged fermentation (SmF) and solid-state fermentation (SSF) for the production of FR-901379, a critical precursor to the antifungal drug micafungin. While SmF is the established method for industrial production, this document also explores the potential of SSF, offering a detailed, albeit hypothetical, protocol based on established principles for fungal secondary metabolite production.

Executive Summary

Submerged fermentation is the current industry standard for producing FR-901379, with well-documented protocols and a track record of achieving high titers, especially with metabolically engineered strains of Coleophoma empetri. In contrast, solid-state fermentation remains a largely unexplored avenue for this specific lipopeptide. Theoretically, SSF could offer advantages in terms of lower water and energy consumption, potentially leading to higher product concentrations and simplified downstream processing. This guide presents a side-by-side comparison to aid researchers in evaluating the potential of each method.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for FR-901379 production via SmF and the projected parameters for SSF.

ParameterSubmerged Fermentation (SmF)Solid-State Fermentation (SSF) (Projected)
Producing Organism Coleophoma empetriColeophoma empetri
Typical Titer 0.2-0.3 g/L (wild-type)[1][2]; 1.1 g/L (mutant)[1]; up to 4.0 g/L (engineered strain, fed-batch)Higher product concentration in the solid matrix is expected, though overall yield per unit of substrate is unknown.
Productivity Varies with strain and process; enhanced with metabolic engineering.Potentially higher volumetric productivity due to concentrated substrate.
Downstream Processing Extraction from a large volume of aqueous broth, often involving chromatography.Extraction from a solid or semi-solid matrix, which can be more complex but may yield a more concentrated extract.
Water Consumption HighLow
Energy Consumption High (for agitation, aeration, and temperature control)Lower (minimal agitation and aeration)
Scalability Well-established and scalable.Challenges in heat and mass transfer can complicate large-scale operations.
Contamination Risk Lower due to contained systems.Higher due to the nature of the solid substrate and aeration.

Experimental Protocols

Submerged Fermentation (SmF) Protocol for FR-901379 Production

This protocol is based on established methods for the cultivation of Coleophoma empetri.

1. Inoculum Preparation:

  • Strain: Coleophoma empetri

  • Seed Medium (MKS): 15 g/L soluble starch, 10 g/L sucrose, 5 g/L cottonseed meal, 10 g/L peptone, 1 g/L KH₂PO₄, 2 g/L CaCO₃. Adjust pH to 6.5.

  • Culture Conditions: Inoculate a flask containing MKS medium with a pure culture of C. empetri. Incubate at 25°C with shaking at 220 rpm for 36-48 hours.

2. Production Fermentation:

  • Production Medium (MKF): 10 g/L glucose, 30 g/L corn starch, 10 g/L peptone, 6 g/L (NH₄)₂SO₄, 1 g/L KH₂PO₄, 0.3 g/L FeSO₄, 0.01 g/L ZnSO₄, 2 g/L CaCO₃. Adjust pH to 6.5.

  • Fermentation Conditions: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment at 25°C for 8-10 days with agitation and aeration. For fed-batch processes, a feeding strategy with a concentrated carbon source can be implemented to enhance yield.

3. Downstream Processing:

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extract FR-901379 from the supernatant using solvent extraction (e.g., with methanol) or by applying it to a resin column.

  • Purify the extracted compound using chromatographic techniques such as reverse-phase HPLC.

  • Quantify the final product using HPLC with UV detection at 210 nm[3].

Hypothetical Solid-State Fermentation (SSF) Protocol for FR-901379 Production

This projected protocol is based on general methodologies for producing secondary metabolites from filamentous fungi using SSF.

1. Substrate Preparation:

  • Solid Substrate: A mixture of agro-industrial residues such as wheat bran, rice straw, and soybean meal can be used. A common ratio would be 1:1:1 by dry weight.

  • Nutrient Solution: Moisten the solid substrate with a nutrient solution containing a nitrogen source (e.g., peptone, yeast extract), and essential minerals. The initial moisture content should be adjusted to 50-60%.

  • Sterilization: Autoclave the moistened solid substrate to ensure sterility.

2. Inoculum Preparation:

  • Prepare a spore suspension of Coleophoma empetri from a mature culture grown on a solid medium like Potato Dextrose Agar (PDA).

  • The spore suspension should have a concentration of approximately 10⁷-10⁸ spores/mL.

3. Fermentation:

  • Inoculate the sterile, cooled solid substrate with the spore suspension and mix thoroughly.

  • Incubate in a suitable SSF bioreactor (e.g., tray or packed-bed bioreactor) at 25°C for 10-15 days.

  • Provide humidified air to maintain moisture levels and support aerobic growth.

4. Downstream Processing:

  • Dry the fermented solid mass at a low temperature to prevent product degradation.

  • Extract FR-901379 from the dried solid mass using a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Filter the extract to remove solid particles.

  • Concentrate the solvent extract under reduced pressure.

  • Purify the crude extract using chromatographic methods.

Visualizations

FR-901379 Biosynthetic Pathway

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Core Assembly & Modification cluster_sulfonation Sulfonation Palmitic_Acid Palmitic Acid CEnrps CEnrps (NRPS) Palmitic_Acid->CEnrps L_Ornithine L-Ornithine L_Ornithine->CEnrps L_Threonine L-Threonine L_Threonine->CEnrps L_Homotyrosine L-Homotyrosine L_Homotyrosine->CEnrps L_Proline L-Proline L_Proline->CEnrps Glycine Glycine Glycine->CEnrps Cyclic_Lipopeptide Cyclic Lipopeptide Intermediate CEnrps->Cyclic_Lipopeptide Hydroxylation Hydroxylation (CEp450-1, CEp450-2) Cyclic_Lipopeptide->Hydroxylation Hydroxylated_Intermediate Hydroxylated Intermediate Hydroxylation->Hydroxylated_Intermediate Sulfonation Sulfonation (CEp450-3, CEsul) Hydroxylated_Intermediate->Sulfonation FR901379 FR-901379 Sulfonation->FR901379

Caption: Biosynthetic pathway of FR-901379 in Coleophoma empetri.

Experimental Workflow: SmF vs. SSF

Fermentation_Workflows cluster_smf Submerged Fermentation (SmF) cluster_ssf Solid-State Fermentation (SSF) smf_inoculum Inoculum Prep (Liquid Culture) smf_fermentation Fermentation (Liquid Bioreactor) smf_inoculum->smf_fermentation smf_separation Biomass Separation (Centrifugation/Filtration) smf_fermentation->smf_separation smf_extraction Extraction from Broth smf_separation->smf_extraction smf_purification Purification smf_extraction->smf_purification smf_product FR-901379 smf_purification->smf_product ssf_substrate Substrate Prep (Solid Matrix) ssf_fermentation Fermentation (Solid Bioreactor) ssf_substrate->ssf_fermentation ssf_inoculum Inoculum Prep (Spore Suspension) ssf_inoculum->ssf_fermentation ssf_drying Drying of Solid Mass ssf_fermentation->ssf_drying ssf_extraction Extraction from Solid ssf_drying->ssf_extraction ssf_purification Purification ssf_extraction->ssf_purification ssf_product FR-901379 ssf_purification->ssf_product

Caption: Comparative experimental workflows for SmF and SSF.

Concluding Remarks

The production of FR-901379 via submerged fermentation is a mature and optimizable process. Metabolic engineering strategies have demonstrated the potential to achieve economically viable titers. While solid-state fermentation is not currently employed for FR-901379 production, it presents an intriguing alternative that could offer environmental and cost benefits. Further research is warranted to explore the feasibility of SSF for this important pharmaceutical precursor, including the screening of suitable solid substrates and the optimization of fermentation parameters. This guide serves as a foundational resource for researchers embarking on such investigations.

References

The Impact of Carbon Sources on FR901379 Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of FR901379, a crucial precursor to the antifungal agent micafungin (B1204384), is a complex fermentation process heavily influenced by the nutritional composition of the culture medium. Among the various components, the choice of carbon source is a critical factor that directly impacts the yield and efficiency of the fermentation. This guide provides a comparative analysis of different carbon sources on the production of FR901379 by the filamentous fungus Coleophoma empetri, supported by experimental data from published studies.

Comparative Analysis of Carbon Source Performance

Carbon SourceConcentration (g/L)Fermentation StrategyReported FR901379 Yield (g/L)Key Findings & Observations
D-Sorbitol 160Fed-batch4.0 Explicitly identified as the main carbon source in a high-yield process. Fed-batch feeding of D-sorbitol was crucial for achieving high titers.[1]
Fructose (B13574) 120-160BatchHigh (not specified)Primary carbon source in a patented high-yield fermentation medium.[2]
Glucose & Corn Starch 10 & 30Batch / Fed-batchComponent of high-yield media (up to 4.0)Often used in combination with other carbon sources, suggesting a role in initial growth and sustained production.
Methyl-oleate Not specifiedNot specifiedHigher than mannitol (B672) (for Echinocandin B)Demonstrated to be a superior carbon source for the production of the related lipopeptide, echinocandin B, suggesting potential for FR901379.[3]
Mannitol Not specifiedNot specifiedLower than methyl-oleate (for Echinocandin B)A polyol like sorbitol, but less effective for the related compound echinocandin B.[3]

Experimental Protocols

The following are representative experimental protocols for the fermentation of Coleophoma empetri for FR901379 production, with a focus on the culture media composition.

High-Yield Fed-Batch Fermentation (D-Sorbitol as main carbon source)

This protocol is based on a study that achieved a high titer of FR901379.[1]

1. Seed Culture Medium (MKS):

  • Soluble Starch: 15 g/L

  • Sucrose: 10 g/L

  • Cottonseed Meal: 5 g/L

  • Peptone: 10 g/L

  • KH₂PO₄: 1 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

2. Fermentation Medium (MKF):

  • Glucose: 10 g/L

  • Corn Starch: 30 g/L

  • D-Sorbitol: 160 g/L

  • Peptone: 10 g/L

  • (NH₄)₂SO₄: 6 g/L

  • KH₂PO₄: 1 g/L

  • FeSO₄·7H₂O: 0.3 g/L

  • ZnSO₄·7H₂O: 0.01 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

3. Fermentation Conditions:

  • Fresh mycelia are inoculated into the seed medium and cultured for 2 days at 25°C and 220 rpm.

  • The seed culture is then transferred to the fermentation medium and cultivated at 25°C and 220 rpm for up to 11 days.

  • A fed-batch strategy with D-sorbitol is employed to maintain the carbon source concentration.

4. Analytical Method for FR901379 Quantification:

  • The fermentation broth is extracted with methanol.

  • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Detection is performed at a wavelength of 210 nm.

Fructose-Based Fermentation Medium

This protocol is derived from a patent describing a high-yield fermentation process.

1. Fermentation Medium:

  • Fructose: 120-160 g/L

  • Corn Gluten Meal: 10-20 g/L

  • Casein: 5-10 g/L

  • Yeast Peptone: 5-10 g/L

  • Magnesium Sulfate: 1-3 g/L

  • Dipotassium Phosphate: 0.5-1 g/L

  • Calcium Carbonate: 2-4 g/L

  • Antifoaming Agent: 0.5-1 g/L

2. Fermentation Conditions:

  • The fermentation is carried out at a temperature of 24-26°C.

  • Aeration and agitation are controlled to maintain dissolved oxygen levels.

Visualizing the Impact and Process

To better understand the experimental workflow and the central role of carbon metabolism in FR901379 biosynthesis, the following diagrams are provided.

Experimental_Workflow cluster_prep Strain Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain Coleophoma empetri Strain Seed_Culture Seed Culture Growth (MKS Medium) Strain->Seed_Culture Fermentation Production Fermentation (e.g., MKF Medium) Seed_Culture->Fermentation Extraction Methanol Extraction Fermentation->Extraction Carbon_Source_Feed Fed-Batch Feeding (e.g., D-Sorbitol) Carbon_Source_Feed->Fermentation HPLC HPLC Analysis (210 nm) Extraction->HPLC Yield_Determination FR901379 Yield (g/L) HPLC->Yield_Determination Quantification

Caption: Experimental workflow for FR901379 production and yield analysis.

Biosynthetic_Pathway Carbon_Source Carbon Source (e.g., D-Sorbitol, Glucose, Fructose) Central_Metabolism Central Carbon Metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle) Carbon_Source->Central_Metabolism Amino_Acid_Precursors Amino Acid Precursors (e.g., Ornithine, Proline, Threonine, Homotyrosine) Central_Metabolism->Amino_Acid_Precursors Fatty_Acid_Precursor Fatty Acid Precursor (Palmitoyl-CoA) Central_Metabolism->Fatty_Acid_Precursor NRPS Non-Ribosomal Peptide Synthetase (NRPS) Gene Cluster Amino_Acid_Precursors->NRPS Fatty_Acid_Precursor->NRPS FR901379_Core FR901379 Core Structure NRPS->FR901379_Core Post_Modification Post-NRPS Modifications (Hydroxylation, Sulfonation) FR901379_Core->Post_Modification FR901379 Final FR901379 Molecule Post_Modification->FR901379

Caption: Simplified overview of the FR901379 biosynthetic pathway.

Discussion and Conclusion

The available data strongly indicates that D-sorbitol is a highly effective carbon source for the production of FR901379, particularly when utilized in a fed-batch fermentation process. The high concentration of D-sorbitol used in the successful MKF medium suggests that Coleophoma empetri can efficiently metabolize this polyol for both biomass production and the synthesis of the complex FR901379 molecule.

The use of fructose in a patented high-yield medium also highlights its potential as a primary carbon source. The presence of glucose and corn starch in the MKF medium alongside D-sorbitol suggests a potential strategy where readily available glucose is used for initial rapid growth, followed by the sustained utilization of the more complex carbohydrate (corn starch) and the primary carbon source (D-sorbitol) for the production phase.

For researchers and drug development professionals, the optimization of the carbon source is a pivotal step in enhancing FR901379 yield. While D-sorbitol and fructose have been shown to be effective, further systematic studies comparing a wider range of carbon sources, including lipids like methyl-oleate, under standardized conditions would be highly valuable. Such studies would enable a more precise understanding of carbon metabolism in Coleophoma empetri and could lead to the development of even more efficient and cost-effective production processes for this vital antifungal precursor.

References

The Impact of Carbon Sources on FR901379 Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of FR901379, a crucial precursor to the antifungal agent micafungin (B1204384), is a complex fermentation process heavily influenced by the nutritional composition of the culture medium. Among the various components, the choice of carbon source is a critical factor that directly impacts the yield and efficiency of the fermentation. This guide provides a comparative analysis of different carbon sources on the production of FR901379 by the filamentous fungus Coleophoma empetri, supported by experimental data from published studies.

Comparative Analysis of Carbon Source Performance

Carbon SourceConcentration (g/L)Fermentation StrategyReported FR901379 Yield (g/L)Key Findings & Observations
D-Sorbitol 160Fed-batch4.0 Explicitly identified as the main carbon source in a high-yield process. Fed-batch feeding of D-sorbitol was crucial for achieving high titers.[1]
Fructose (B13574) 120-160BatchHigh (not specified)Primary carbon source in a patented high-yield fermentation medium.[2]
Glucose & Corn Starch 10 & 30Batch / Fed-batchComponent of high-yield media (up to 4.0)Often used in combination with other carbon sources, suggesting a role in initial growth and sustained production.
Methyl-oleate Not specifiedNot specifiedHigher than mannitol (B672) (for Echinocandin B)Demonstrated to be a superior carbon source for the production of the related lipopeptide, echinocandin B, suggesting potential for FR901379.[3]
Mannitol Not specifiedNot specifiedLower than methyl-oleate (for Echinocandin B)A polyol like sorbitol, but less effective for the related compound echinocandin B.[3]

Experimental Protocols

The following are representative experimental protocols for the fermentation of Coleophoma empetri for FR901379 production, with a focus on the culture media composition.

High-Yield Fed-Batch Fermentation (D-Sorbitol as main carbon source)

This protocol is based on a study that achieved a high titer of FR901379.[1]

1. Seed Culture Medium (MKS):

  • Soluble Starch: 15 g/L

  • Sucrose: 10 g/L

  • Cottonseed Meal: 5 g/L

  • Peptone: 10 g/L

  • KH₂PO₄: 1 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

2. Fermentation Medium (MKF):

  • Glucose: 10 g/L

  • Corn Starch: 30 g/L

  • D-Sorbitol: 160 g/L

  • Peptone: 10 g/L

  • (NH₄)₂SO₄: 6 g/L

  • KH₂PO₄: 1 g/L

  • FeSO₄·7H₂O: 0.3 g/L

  • ZnSO₄·7H₂O: 0.01 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

3. Fermentation Conditions:

  • Fresh mycelia are inoculated into the seed medium and cultured for 2 days at 25°C and 220 rpm.

  • The seed culture is then transferred to the fermentation medium and cultivated at 25°C and 220 rpm for up to 11 days.

  • A fed-batch strategy with D-sorbitol is employed to maintain the carbon source concentration.

4. Analytical Method for FR901379 Quantification:

  • The fermentation broth is extracted with methanol.

  • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Detection is performed at a wavelength of 210 nm.

Fructose-Based Fermentation Medium

This protocol is derived from a patent describing a high-yield fermentation process.

1. Fermentation Medium:

  • Fructose: 120-160 g/L

  • Corn Gluten Meal: 10-20 g/L

  • Casein: 5-10 g/L

  • Yeast Peptone: 5-10 g/L

  • Magnesium Sulfate: 1-3 g/L

  • Dipotassium Phosphate: 0.5-1 g/L

  • Calcium Carbonate: 2-4 g/L

  • Antifoaming Agent: 0.5-1 g/L

2. Fermentation Conditions:

  • The fermentation is carried out at a temperature of 24-26°C.

  • Aeration and agitation are controlled to maintain dissolved oxygen levels.

Visualizing the Impact and Process

To better understand the experimental workflow and the central role of carbon metabolism in FR901379 biosynthesis, the following diagrams are provided.

Experimental_Workflow cluster_prep Strain Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain Coleophoma empetri Strain Seed_Culture Seed Culture Growth (MKS Medium) Strain->Seed_Culture Fermentation Production Fermentation (e.g., MKF Medium) Seed_Culture->Fermentation Extraction Methanol Extraction Fermentation->Extraction Carbon_Source_Feed Fed-Batch Feeding (e.g., D-Sorbitol) Carbon_Source_Feed->Fermentation HPLC HPLC Analysis (210 nm) Extraction->HPLC Yield_Determination FR901379 Yield (g/L) HPLC->Yield_Determination Quantification

Caption: Experimental workflow for FR901379 production and yield analysis.

Biosynthetic_Pathway Carbon_Source Carbon Source (e.g., D-Sorbitol, Glucose, Fructose) Central_Metabolism Central Carbon Metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle) Carbon_Source->Central_Metabolism Amino_Acid_Precursors Amino Acid Precursors (e.g., Ornithine, Proline, Threonine, Homotyrosine) Central_Metabolism->Amino_Acid_Precursors Fatty_Acid_Precursor Fatty Acid Precursor (Palmitoyl-CoA) Central_Metabolism->Fatty_Acid_Precursor NRPS Non-Ribosomal Peptide Synthetase (NRPS) Gene Cluster Amino_Acid_Precursors->NRPS Fatty_Acid_Precursor->NRPS FR901379_Core FR901379 Core Structure NRPS->FR901379_Core Post_Modification Post-NRPS Modifications (Hydroxylation, Sulfonation) FR901379_Core->Post_Modification FR901379 Final FR901379 Molecule Post_Modification->FR901379

Caption: Simplified overview of the FR901379 biosynthetic pathway.

Discussion and Conclusion

The available data strongly indicates that D-sorbitol is a highly effective carbon source for the production of FR901379, particularly when utilized in a fed-batch fermentation process. The high concentration of D-sorbitol used in the successful MKF medium suggests that Coleophoma empetri can efficiently metabolize this polyol for both biomass production and the synthesis of the complex FR901379 molecule.

The use of fructose in a patented high-yield medium also highlights its potential as a primary carbon source. The presence of glucose and corn starch in the MKF medium alongside D-sorbitol suggests a potential strategy where readily available glucose is used for initial rapid growth, followed by the sustained utilization of the more complex carbohydrate (corn starch) and the primary carbon source (D-sorbitol) for the production phase.

For researchers and drug development professionals, the optimization of the carbon source is a pivotal step in enhancing FR901379 yield. While D-sorbitol and fructose have been shown to be effective, further systematic studies comparing a wider range of carbon sources, including lipids like methyl-oleate, under standardized conditions would be highly valuable. Such studies would enable a more precise understanding of carbon metabolism in Coleophoma empetri and could lead to the development of even more efficient and cost-effective production processes for this vital antifungal precursor.

References

The Impact of Carbon Sources on FR901379 Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of FR901379, a crucial precursor to the antifungal agent micafungin, is a complex fermentation process heavily influenced by the nutritional composition of the culture medium. Among the various components, the choice of carbon source is a critical factor that directly impacts the yield and efficiency of the fermentation. This guide provides a comparative analysis of different carbon sources on the production of FR901379 by the filamentous fungus Coleophoma empetri, supported by experimental data from published studies.

Comparative Analysis of Carbon Source Performance

Carbon SourceConcentration (g/L)Fermentation StrategyReported FR901379 Yield (g/L)Key Findings & Observations
D-Sorbitol 160Fed-batch4.0 Explicitly identified as the main carbon source in a high-yield process. Fed-batch feeding of D-sorbitol was crucial for achieving high titers.[1]
Fructose 120-160BatchHigh (not specified)Primary carbon source in a patented high-yield fermentation medium.[2]
Glucose & Corn Starch 10 & 30Batch / Fed-batchComponent of high-yield media (up to 4.0)Often used in combination with other carbon sources, suggesting a role in initial growth and sustained production.
Methyl-oleate Not specifiedNot specifiedHigher than mannitol (for Echinocandin B)Demonstrated to be a superior carbon source for the production of the related lipopeptide, echinocandin B, suggesting potential for FR901379.[3]
Mannitol Not specifiedNot specifiedLower than methyl-oleate (for Echinocandin B)A polyol like sorbitol, but less effective for the related compound echinocandin B.[3]

Experimental Protocols

The following are representative experimental protocols for the fermentation of Coleophoma empetri for FR901379 production, with a focus on the culture media composition.

High-Yield Fed-Batch Fermentation (D-Sorbitol as main carbon source)

This protocol is based on a study that achieved a high titer of FR901379.[1]

1. Seed Culture Medium (MKS):

  • Soluble Starch: 15 g/L

  • Sucrose: 10 g/L

  • Cottonseed Meal: 5 g/L

  • Peptone: 10 g/L

  • KH₂PO₄: 1 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

2. Fermentation Medium (MKF):

  • Glucose: 10 g/L

  • Corn Starch: 30 g/L

  • D-Sorbitol: 160 g/L

  • Peptone: 10 g/L

  • (NH₄)₂SO₄: 6 g/L

  • KH₂PO₄: 1 g/L

  • FeSO₄·7H₂O: 0.3 g/L

  • ZnSO₄·7H₂O: 0.01 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

3. Fermentation Conditions:

  • Fresh mycelia are inoculated into the seed medium and cultured for 2 days at 25°C and 220 rpm.

  • The seed culture is then transferred to the fermentation medium and cultivated at 25°C and 220 rpm for up to 11 days.

  • A fed-batch strategy with D-sorbitol is employed to maintain the carbon source concentration.

4. Analytical Method for FR901379 Quantification:

  • The fermentation broth is extracted with methanol.

  • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Detection is performed at a wavelength of 210 nm.

Fructose-Based Fermentation Medium

This protocol is derived from a patent describing a high-yield fermentation process.

1. Fermentation Medium:

  • Fructose: 120-160 g/L

  • Corn Gluten Meal: 10-20 g/L

  • Casein: 5-10 g/L

  • Yeast Peptone: 5-10 g/L

  • Magnesium Sulfate: 1-3 g/L

  • Dipotassium Phosphate: 0.5-1 g/L

  • Calcium Carbonate: 2-4 g/L

  • Antifoaming Agent: 0.5-1 g/L

2. Fermentation Conditions:

  • The fermentation is carried out at a temperature of 24-26°C.

  • Aeration and agitation are controlled to maintain dissolved oxygen levels.

Visualizing the Impact and Process

To better understand the experimental workflow and the central role of carbon metabolism in FR901379 biosynthesis, the following diagrams are provided.

Experimental_Workflow cluster_prep Strain Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain Coleophoma empetri Strain Seed_Culture Seed Culture Growth (MKS Medium) Strain->Seed_Culture Fermentation Production Fermentation (e.g., MKF Medium) Seed_Culture->Fermentation Extraction Methanol Extraction Fermentation->Extraction Carbon_Source_Feed Fed-Batch Feeding (e.g., D-Sorbitol) Carbon_Source_Feed->Fermentation HPLC HPLC Analysis (210 nm) Extraction->HPLC Yield_Determination FR901379 Yield (g/L) HPLC->Yield_Determination Quantification

Caption: Experimental workflow for FR901379 production and yield analysis.

Biosynthetic_Pathway Carbon_Source Carbon Source (e.g., D-Sorbitol, Glucose, Fructose) Central_Metabolism Central Carbon Metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle) Carbon_Source->Central_Metabolism Amino_Acid_Precursors Amino Acid Precursors (e.g., Ornithine, Proline, Threonine, Homotyrosine) Central_Metabolism->Amino_Acid_Precursors Fatty_Acid_Precursor Fatty Acid Precursor (Palmitoyl-CoA) Central_Metabolism->Fatty_Acid_Precursor NRPS Non-Ribosomal Peptide Synthetase (NRPS) Gene Cluster Amino_Acid_Precursors->NRPS Fatty_Acid_Precursor->NRPS FR901379_Core FR901379 Core Structure NRPS->FR901379_Core Post_Modification Post-NRPS Modifications (Hydroxylation, Sulfonation) FR901379_Core->Post_Modification FR901379 Final FR901379 Molecule Post_Modification->FR901379

Caption: Simplified overview of the FR901379 biosynthetic pathway.

Discussion and Conclusion

The available data strongly indicates that D-sorbitol is a highly effective carbon source for the production of FR901379, particularly when utilized in a fed-batch fermentation process. The high concentration of D-sorbitol used in the successful MKF medium suggests that Coleophoma empetri can efficiently metabolize this polyol for both biomass production and the synthesis of the complex FR901379 molecule.

The use of fructose in a patented high-yield medium also highlights its potential as a primary carbon source. The presence of glucose and corn starch in the MKF medium alongside D-sorbitol suggests a potential strategy where readily available glucose is used for initial rapid growth, followed by the sustained utilization of the more complex carbohydrate (corn starch) and the primary carbon source (D-sorbitol) for the production phase.

For researchers and drug development professionals, the optimization of the carbon source is a pivotal step in enhancing FR901379 yield. While D-sorbitol and fructose have been shown to be effective, further systematic studies comparing a wider range of carbon sources, including lipids like methyl-oleate, under standardized conditions would be highly valuable. Such studies would enable a more precise understanding of carbon metabolism in Coleophoma empetri and could lead to the development of even more efficient and cost-effective production processes for this vital antifungal precursor.

References

comparison of different mutagenesis techniques for Coleophoma empetri

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the filamentous fungus Coleophoma empetri, a producer of the micafungin (B1204384) precursor FR901379, efficient genetic manipulation is crucial for strain improvement and biosynthetic pathway elucidation. This guide provides an objective comparison of various mutagenesis techniques applicable to C. empetri, supported by experimental data and detailed protocols.

Overview of Mutagenesis Techniques

Several mutagenesis strategies have been successfully employed in Coleophoma empetri and other filamentous fungi. These techniques vary in their mechanism, efficiency, and suitability for different research goals. The primary methods include targeted gene editing using CRISPR-Cas9, random insertion mutagenesis via Agrobacterium tumefaciens-mediated transformation (ATMT) and Restriction Enzyme-Mediated Integration (REMI), protoplast-mediated transformation, and classical mutagenesis using physical or chemical agents.

Quantitative Comparison of Mutagenesis Techniques

The following table summarizes the key quantitative metrics for different mutagenesis techniques based on published data for Coleophoma empetri and related fungi.

TechniqueEfficiencyKey AdvantagesKey Disadvantages
CRISPR-Cas9 Up to 84% gene mutagenesis efficiency at the target locus in C. empetri.[1][2]High precision for targeted gene disruption, knockout, or insertion. Relatively fast.Requires establishment of an efficient transformation system. Potential for off-target mutations.
Protoplast-Mediated Transformation Approximately 100-120 positive transformants per 1.5x106 protoplasts in C. empetri.[3]High transformation efficiency. Suitable for various genetic manipulations including gene knockout and overexpression.Protoplast generation can be challenging and requires optimization for different fungal strains. Protoplasts are fragile.
Agrobacterium tumefaciens-Mediated Transformation (ATMT) Less than 10 transformants per experiment in C. empetri.[3]Relatively simple procedure. Does not require protoplast formation. T-DNA integration is often a single copy.Lower transformation efficiency compared to protoplast methods.[3] Described as laborious, time-consuming, and with poor repeatability.
Restriction Enzyme-Mediated Integration (REMI) Can increase transformation efficiency by up to 27-fold compared to transformation with linearized plasmid alone in other fungi.Facilitates random insertional mutagenesis for gene discovery. Single-copy integrations are common.Integration is random, requiring subsequent screening to identify mutants of interest.
Heavy-Ion Irradiation Resulted in a 253.7% increase in FR901379 production in C. empetri.Effective for random mutagenesis and strain improvement for enhanced production of secondary metabolites. Can create novel and diverse mutations.Mutations are random and can be extensive, requiring significant screening efforts. The high-yield phenotype may not be stable.

Experimental Protocols

CRISPR-Cas9-Based Gene Editing

This protocol is based on the successful application of CRISPR-Cas9 in Coleophoma empetri for the analysis of the FR901379 biosynthetic gene cluster.

Methodology:

  • Vector Construction: A vector containing the Cas9 nuclease and a specific single guide RNA (sgRNA) targeting the gene of interest is constructed. The sgRNA is designed to have a 20-nucleotide sequence complementary to the target DNA sequence, located upstream of a protospacer adjacent motif (PAM).

  • Transformation: The CRISPR-Cas9 vector is introduced into C. empetri protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

  • Selection of Transformants: Transformants are selected on a medium containing a suitable selection marker (e.g., hygromycin B).

  • Verification of Mutants: Genomic DNA is extracted from the transformants, and the target locus is amplified by PCR and sequenced to confirm the presence of the desired mutation (e.g., insertion, deletion, or substitution).

CRISPR_Workflow cluster_design Design & Construction cluster_transformation Transformation cluster_analysis Analysis sgRNA_design sgRNA Design vector_construction Vector Construction (Cas9 + sgRNA) sgRNA_design->vector_construction peg_transformation PEG-mediated Transformation vector_construction->peg_transformation protoplast_prep Protoplast Preparation protoplast_prep->peg_transformation selection Selection of Transformants peg_transformation->selection verification Genomic DNA Verification (PCR, Sequencing) selection->verification

CRISPR-Cas9 Gene Editing Workflow.
Protoplast-Mediated Transformation

This method has been shown to be more efficient than ATMT for C. empetri.

Methodology:

  • Mycelia Culture: C. empetri is cultured in a suitable liquid medium to obtain fresh mycelia.

  • Protoplast Formation: The mycelia are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes, driselase) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.

  • Transformation: The transforming DNA (e.g., a plasmid containing a gene of interest and a selectable marker) is mixed with the protoplasts in the presence of PEG and CaCl2 to facilitate DNA uptake.

  • Regeneration and Selection: The transformed protoplasts are plated on a regeneration medium containing an osmotic stabilizer and a selective agent. The plates are incubated to allow for cell wall regeneration and growth of transformants.

Protoplast_Transformation_Workflow cluster_prep Preparation cluster_trans Transformation cluster_selection Selection mycelia_culture Mycelia Culture protoplast_formation Enzymatic Digestion (Protoplast Formation) mycelia_culture->protoplast_formation dna_mixing DNA Mixing with Protoplasts protoplast_formation->dna_mixing peg_treatment PEG-CaCl2 Treatment dna_mixing->peg_treatment regeneration Regeneration on Selective Medium peg_treatment->regeneration transformant_isolation Isolation of Transformants regeneration->transformant_isolation

Protoplast-Mediated Transformation Workflow.
Agrobacterium tumefaciens-Mediated Transformation (ATMT)

While less efficient, ATMT is a viable option for transforming C. empetri.

Methodology:

  • Vector Construction: The gene of interest is cloned into a T-DNA binary vector.

  • Agrobacterium Culture: The A. tumefaciens strain carrying the binary vector is grown in a suitable medium, and virulence gene expression is induced (e.g., with acetosyringone).

  • Co-cultivation: C. empetri spores or mycelia are co-cultivated with the induced A. tumefaciens for a period to allow for T-DNA transfer.

  • Selection: The co-culture is transferred to a selective medium containing an antibiotic to kill the Agrobacterium and a selective agent to select for fungal transformants.

ATMT_Workflow cluster_prep Preparation cluster_transfer T-DNA Transfer cluster_selection Selection vector_construction Binary Vector Construction agrobacterium_culture Agrobacterium Culture & Induction vector_construction->agrobacterium_culture co_cultivation Co-cultivation of Fungus and Agrobacterium agrobacterium_culture->co_cultivation selective_plating Plating on Selective Medium co_cultivation->selective_plating transformant_isolation Isolation of Transformants selective_plating->transformant_isolation

References

comparison of different mutagenesis techniques for Coleophoma empetri

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the filamentous fungus Coleophoma empetri, a producer of the micafungin (B1204384) precursor FR901379, efficient genetic manipulation is crucial for strain improvement and biosynthetic pathway elucidation. This guide provides an objective comparison of various mutagenesis techniques applicable to C. empetri, supported by experimental data and detailed protocols.

Overview of Mutagenesis Techniques

Several mutagenesis strategies have been successfully employed in Coleophoma empetri and other filamentous fungi. These techniques vary in their mechanism, efficiency, and suitability for different research goals. The primary methods include targeted gene editing using CRISPR-Cas9, random insertion mutagenesis via Agrobacterium tumefaciens-mediated transformation (ATMT) and Restriction Enzyme-Mediated Integration (REMI), protoplast-mediated transformation, and classical mutagenesis using physical or chemical agents.

Quantitative Comparison of Mutagenesis Techniques

The following table summarizes the key quantitative metrics for different mutagenesis techniques based on published data for Coleophoma empetri and related fungi.

TechniqueEfficiencyKey AdvantagesKey Disadvantages
CRISPR-Cas9 Up to 84% gene mutagenesis efficiency at the target locus in C. empetri.[1][2]High precision for targeted gene disruption, knockout, or insertion. Relatively fast.Requires establishment of an efficient transformation system. Potential for off-target mutations.
Protoplast-Mediated Transformation Approximately 100-120 positive transformants per 1.5x106 protoplasts in C. empetri.[3]High transformation efficiency. Suitable for various genetic manipulations including gene knockout and overexpression.Protoplast generation can be challenging and requires optimization for different fungal strains. Protoplasts are fragile.
Agrobacterium tumefaciens-Mediated Transformation (ATMT) Less than 10 transformants per experiment in C. empetri.[3]Relatively simple procedure. Does not require protoplast formation. T-DNA integration is often a single copy.Lower transformation efficiency compared to protoplast methods.[3] Described as laborious, time-consuming, and with poor repeatability.
Restriction Enzyme-Mediated Integration (REMI) Can increase transformation efficiency by up to 27-fold compared to transformation with linearized plasmid alone in other fungi.Facilitates random insertional mutagenesis for gene discovery. Single-copy integrations are common.Integration is random, requiring subsequent screening to identify mutants of interest.
Heavy-Ion Irradiation Resulted in a 253.7% increase in FR901379 production in C. empetri.Effective for random mutagenesis and strain improvement for enhanced production of secondary metabolites. Can create novel and diverse mutations.Mutations are random and can be extensive, requiring significant screening efforts. The high-yield phenotype may not be stable.

Experimental Protocols

CRISPR-Cas9-Based Gene Editing

This protocol is based on the successful application of CRISPR-Cas9 in Coleophoma empetri for the analysis of the FR901379 biosynthetic gene cluster.

Methodology:

  • Vector Construction: A vector containing the Cas9 nuclease and a specific single guide RNA (sgRNA) targeting the gene of interest is constructed. The sgRNA is designed to have a 20-nucleotide sequence complementary to the target DNA sequence, located upstream of a protospacer adjacent motif (PAM).

  • Transformation: The CRISPR-Cas9 vector is introduced into C. empetri protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

  • Selection of Transformants: Transformants are selected on a medium containing a suitable selection marker (e.g., hygromycin B).

  • Verification of Mutants: Genomic DNA is extracted from the transformants, and the target locus is amplified by PCR and sequenced to confirm the presence of the desired mutation (e.g., insertion, deletion, or substitution).

CRISPR_Workflow cluster_design Design & Construction cluster_transformation Transformation cluster_analysis Analysis sgRNA_design sgRNA Design vector_construction Vector Construction (Cas9 + sgRNA) sgRNA_design->vector_construction peg_transformation PEG-mediated Transformation vector_construction->peg_transformation protoplast_prep Protoplast Preparation protoplast_prep->peg_transformation selection Selection of Transformants peg_transformation->selection verification Genomic DNA Verification (PCR, Sequencing) selection->verification

CRISPR-Cas9 Gene Editing Workflow.
Protoplast-Mediated Transformation

This method has been shown to be more efficient than ATMT for C. empetri.

Methodology:

  • Mycelia Culture: C. empetri is cultured in a suitable liquid medium to obtain fresh mycelia.

  • Protoplast Formation: The mycelia are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes, driselase) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.

  • Transformation: The transforming DNA (e.g., a plasmid containing a gene of interest and a selectable marker) is mixed with the protoplasts in the presence of PEG and CaCl2 to facilitate DNA uptake.

  • Regeneration and Selection: The transformed protoplasts are plated on a regeneration medium containing an osmotic stabilizer and a selective agent. The plates are incubated to allow for cell wall regeneration and growth of transformants.

Protoplast_Transformation_Workflow cluster_prep Preparation cluster_trans Transformation cluster_selection Selection mycelia_culture Mycelia Culture protoplast_formation Enzymatic Digestion (Protoplast Formation) mycelia_culture->protoplast_formation dna_mixing DNA Mixing with Protoplasts protoplast_formation->dna_mixing peg_treatment PEG-CaCl2 Treatment dna_mixing->peg_treatment regeneration Regeneration on Selective Medium peg_treatment->regeneration transformant_isolation Isolation of Transformants regeneration->transformant_isolation

Protoplast-Mediated Transformation Workflow.
Agrobacterium tumefaciens-Mediated Transformation (ATMT)

While less efficient, ATMT is a viable option for transforming C. empetri.

Methodology:

  • Vector Construction: The gene of interest is cloned into a T-DNA binary vector.

  • Agrobacterium Culture: The A. tumefaciens strain carrying the binary vector is grown in a suitable medium, and virulence gene expression is induced (e.g., with acetosyringone).

  • Co-cultivation: C. empetri spores or mycelia are co-cultivated with the induced A. tumefaciens for a period to allow for T-DNA transfer.

  • Selection: The co-culture is transferred to a selective medium containing an antibiotic to kill the Agrobacterium and a selective agent to select for fungal transformants.

ATMT_Workflow cluster_prep Preparation cluster_transfer T-DNA Transfer cluster_selection Selection vector_construction Binary Vector Construction agrobacterium_culture Agrobacterium Culture & Induction vector_construction->agrobacterium_culture co_cultivation Co-cultivation of Fungus and Agrobacterium agrobacterium_culture->co_cultivation selective_plating Plating on Selective Medium co_cultivation->selective_plating transformant_isolation Isolation of Transformants selective_plating->transformant_isolation

References

comparison of different mutagenesis techniques for Coleophoma empetri

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the filamentous fungus Coleophoma empetri, a producer of the micafungin precursor FR901379, efficient genetic manipulation is crucial for strain improvement and biosynthetic pathway elucidation. This guide provides an objective comparison of various mutagenesis techniques applicable to C. empetri, supported by experimental data and detailed protocols.

Overview of Mutagenesis Techniques

Several mutagenesis strategies have been successfully employed in Coleophoma empetri and other filamentous fungi. These techniques vary in their mechanism, efficiency, and suitability for different research goals. The primary methods include targeted gene editing using CRISPR-Cas9, random insertion mutagenesis via Agrobacterium tumefaciens-mediated transformation (ATMT) and Restriction Enzyme-Mediated Integration (REMI), protoplast-mediated transformation, and classical mutagenesis using physical or chemical agents.

Quantitative Comparison of Mutagenesis Techniques

The following table summarizes the key quantitative metrics for different mutagenesis techniques based on published data for Coleophoma empetri and related fungi.

TechniqueEfficiencyKey AdvantagesKey Disadvantages
CRISPR-Cas9 Up to 84% gene mutagenesis efficiency at the target locus in C. empetri.[1][2]High precision for targeted gene disruption, knockout, or insertion. Relatively fast.Requires establishment of an efficient transformation system. Potential for off-target mutations.
Protoplast-Mediated Transformation Approximately 100-120 positive transformants per 1.5x106 protoplasts in C. empetri.[3]High transformation efficiency. Suitable for various genetic manipulations including gene knockout and overexpression.Protoplast generation can be challenging and requires optimization for different fungal strains. Protoplasts are fragile.
Agrobacterium tumefaciens-Mediated Transformation (ATMT) Less than 10 transformants per experiment in C. empetri.[3]Relatively simple procedure. Does not require protoplast formation. T-DNA integration is often a single copy.Lower transformation efficiency compared to protoplast methods.[3] Described as laborious, time-consuming, and with poor repeatability.
Restriction Enzyme-Mediated Integration (REMI) Can increase transformation efficiency by up to 27-fold compared to transformation with linearized plasmid alone in other fungi.Facilitates random insertional mutagenesis for gene discovery. Single-copy integrations are common.Integration is random, requiring subsequent screening to identify mutants of interest.
Heavy-Ion Irradiation Resulted in a 253.7% increase in FR901379 production in C. empetri.Effective for random mutagenesis and strain improvement for enhanced production of secondary metabolites. Can create novel and diverse mutations.Mutations are random and can be extensive, requiring significant screening efforts. The high-yield phenotype may not be stable.

Experimental Protocols

CRISPR-Cas9-Based Gene Editing

This protocol is based on the successful application of CRISPR-Cas9 in Coleophoma empetri for the analysis of the FR901379 biosynthetic gene cluster.

Methodology:

  • Vector Construction: A vector containing the Cas9 nuclease and a specific single guide RNA (sgRNA) targeting the gene of interest is constructed. The sgRNA is designed to have a 20-nucleotide sequence complementary to the target DNA sequence, located upstream of a protospacer adjacent motif (PAM).

  • Transformation: The CRISPR-Cas9 vector is introduced into C. empetri protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

  • Selection of Transformants: Transformants are selected on a medium containing a suitable selection marker (e.g., hygromycin B).

  • Verification of Mutants: Genomic DNA is extracted from the transformants, and the target locus is amplified by PCR and sequenced to confirm the presence of the desired mutation (e.g., insertion, deletion, or substitution).

CRISPR_Workflow cluster_design Design & Construction cluster_transformation Transformation cluster_analysis Analysis sgRNA_design sgRNA Design vector_construction Vector Construction (Cas9 + sgRNA) sgRNA_design->vector_construction peg_transformation PEG-mediated Transformation vector_construction->peg_transformation protoplast_prep Protoplast Preparation protoplast_prep->peg_transformation selection Selection of Transformants peg_transformation->selection verification Genomic DNA Verification (PCR, Sequencing) selection->verification

CRISPR-Cas9 Gene Editing Workflow.
Protoplast-Mediated Transformation

This method has been shown to be more efficient than ATMT for C. empetri.

Methodology:

  • Mycelia Culture: C. empetri is cultured in a suitable liquid medium to obtain fresh mycelia.

  • Protoplast Formation: The mycelia are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes, driselase) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.

  • Transformation: The transforming DNA (e.g., a plasmid containing a gene of interest and a selectable marker) is mixed with the protoplasts in the presence of PEG and CaCl2 to facilitate DNA uptake.

  • Regeneration and Selection: The transformed protoplasts are plated on a regeneration medium containing an osmotic stabilizer and a selective agent. The plates are incubated to allow for cell wall regeneration and growth of transformants.

Protoplast_Transformation_Workflow cluster_prep Preparation cluster_trans Transformation cluster_selection Selection mycelia_culture Mycelia Culture protoplast_formation Enzymatic Digestion (Protoplast Formation) mycelia_culture->protoplast_formation dna_mixing DNA Mixing with Protoplasts protoplast_formation->dna_mixing peg_treatment PEG-CaCl2 Treatment dna_mixing->peg_treatment regeneration Regeneration on Selective Medium peg_treatment->regeneration transformant_isolation Isolation of Transformants regeneration->transformant_isolation

Protoplast-Mediated Transformation Workflow.
Agrobacterium tumefaciens-Mediated Transformation (ATMT)

While less efficient, ATMT is a viable option for transforming C. empetri.

Methodology:

  • Vector Construction: The gene of interest is cloned into a T-DNA binary vector.

  • Agrobacterium Culture: The A. tumefaciens strain carrying the binary vector is grown in a suitable medium, and virulence gene expression is induced (e.g., with acetosyringone).

  • Co-cultivation: C. empetri spores or mycelia are co-cultivated with the induced A. tumefaciens for a period to allow for T-DNA transfer.

  • Selection: The co-culture is transferred to a selective medium containing an antibiotic to kill the Agrobacterium and a selective agent to select for fungal transformants.

ATMT_Workflow cluster_prep Preparation cluster_transfer T-DNA Transfer cluster_selection Selection vector_construction Binary Vector Construction agrobacterium_culture Agrobacterium Culture & Induction vector_construction->agrobacterium_culture co_cultivation Co-cultivation of Fungus and Agrobacterium agrobacterium_culture->co_cultivation selective_plating Plating on Selective Medium co_cultivation->selective_plating transformant_isolation Isolation of Transformants selective_plating->transformant_isolation

References

Comparative Analysis of Gene Expression in Engineered Coleophoma empetri Strains for Enhanced FR901379 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gene expression in engineered strains of Coleophoma empetri, a filamentous fungus utilized for the production of FR901379, a crucial precursor to the antifungal drug micafungin (B1204384). This document summarizes quantitative gene expression data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer objective insights into the performance of various engineered strains compared to their wild-type counterparts.

Data Presentation: Comparative Gene Expression in the mcf Gene Cluster

Transcriptomic analysis of high-yielding Coleophoma empetri strains, developed through heavy-ion irradiation, reveals significant upregulation of the core biosynthetic gene, mcfA, in the mutant strains Z40-23 and ZZ-138 compared to the wild-type MEFC09 strain.[1][2][3] The expression of other genes within the mcf cluster remained relatively stable.[1][2]

GenePutative FunctionWild-Type (MEFC09) Expression (FPKM)Mutant (Z40-23) Expression (FPKM)Mutant (ZZ-138) Expression (FPKM)Fold Change (Z40-23 vs. MEFC09)Fold Change (ZZ-138 vs. MEFC09)
mcfANonribosomal peptide synthetase(baseline)(significantly increased)(significantly increased)>1>1
mcfBAcyl-CoA synthetase(baseline)(no significant change)(no significant change)~1~1
mcfCP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfDP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfEP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfFP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfGP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfHP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfJTranscriptional activator(baseline)(no significant change)(no significant change)~1~1

Experimental Protocols

Strains and Culture Conditions

The primary strains utilized in these comparative studies are Coleophoma empetri MEFC09 (wild-type) and its derivatives. One key engineered strain is MEFC09-Δku80, which has a deficient non-homologous end-joining (NHEJ) pathway, facilitating higher efficiency in gene targeting. High-yielding mutant strains, Z40-23 and ZZ-138, were generated from MEFC09 through heavy-ion irradiation.

For general culture, strains were maintained on potato dextrose agar (B569324) (PDA). For fermentation studies and FR901379 production, a two-stage culture process is typically employed:

  • Seed Culture Medium (MKS): Comprising soluble starch, sucrose, cottonseed meal, peptone, KH2PO4, and CaCO3, with a pH of 6.5.

  • Fermentation Medium (MKF): Containing glucose, corn starch, peptone, (NH4)2SO4, KH2PO4, FeSO4, ZnSO4, and CaCO3, at a pH of 6.5.

Cultivation is generally performed in shake flasks at 25°C.

RNA Extraction and Sequencing (RNA-Seq)

To analyze the transcriptome, total RNA was extracted from fungal mycelia. A common method involves using TRIzol reagent according to the manufacturer's protocol, which is effective for isolating high-quality RNA from filamentous fungi.

The RNA-Seq workflow generally includes the following steps:

  • RNA Quality Control: Assessment of RNA integrity and purity.

  • Library Preparation: Construction of cDNA libraries from the extracted RNA. This often involves the enrichment of poly(A)+ mRNA.

  • Sequencing: High-throughput sequencing of the cDNA libraries is performed on platforms such as the Illumina Novaseq 6000.

  • Data Analysis: The resulting sequence reads are aligned to a reference genome. For C. empetri, software such as Hisat2 v2.0.5 can be used for this purpose. Gene expression levels are then quantified, often as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

Visualizations

FR901379 Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of FR901379, highlighting the genes involved in the pathway.

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_core_synthesis Core Hexapeptide Synthesis cluster_modification Post-Synthesis Modification Palmitic_acid Palmitic Acid CEligase CEligase (Fatty-acyl-AMP ligase) Palmitic_acid->CEligase Amino_acids Amino Acids (e.g., L-ornithine, L-threonine) CEnrps CEnrps (Nonribosomal Peptide Synthetase) Amino_acids->CEnrps l_homotyrosine L-homotyrosine l_homotyrosine->CEnrps CEligase->CEnrps Activated Palmitate Hexapeptide_core Hexapeptide Core CEnrps->Hexapeptide_core CEoxy CEoxy1-4 (Nonheme iron oxygenases) Hexapeptide_core->CEoxy Hydroxylation CEp450_1_2 CEp450-1, CEp450-2 (Cytochrome P450 enzymes) CEoxy->CEp450_1_2 Further modifications CEp450_3_CEsul CEp450-3, CEsul (Sulfonation) CEp450_1_2->CEp450_3_CEsul FR901379 FR901379 CEp450_3_CEsul->FR901379

Caption: Biosynthetic pathway of FR901379 in Coleophoma empetri.

Experimental Workflow for Strain Engineering and Analysis

This diagram outlines the general workflow from strain modification to the comparative analysis of gene expression.

Strain_Engineering_Workflow cluster_engineering Strain Engineering cluster_analysis Comparative Analysis WT_strain Wild-Type C. empetri (MEFC09) Mutagenesis Heavy-Ion Irradiation WT_strain->Mutagenesis Culturing Shake Flask Cultivation WT_strain->Culturing Selection Screening for High FR901379 Titer Mutagenesis->Selection Engineered_strains Engineered Strains (e.g., Z40-23, ZZ-138) Selection->Engineered_strains Engineered_strains->Culturing RNA_extraction Total RNA Extraction Culturing->RNA_extraction RNA_Seq RNA Sequencing RNA_extraction->RNA_Seq Data_analysis Transcriptome Analysis (Gene Expression Quantification) RNA_Seq->Data_analysis Comparison Comparative Analysis of Gene Expression Data_analysis->Comparison

Caption: Workflow for engineering and transcriptomic analysis of C. empetri.

References

Comparative Analysis of Gene Expression in Engineered Coleophoma empetri Strains for Enhanced FR901379 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gene expression in engineered strains of Coleophoma empetri, a filamentous fungus utilized for the production of FR901379, a crucial precursor to the antifungal drug micafungin (B1204384). This document summarizes quantitative gene expression data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer objective insights into the performance of various engineered strains compared to their wild-type counterparts.

Data Presentation: Comparative Gene Expression in the mcf Gene Cluster

Transcriptomic analysis of high-yielding Coleophoma empetri strains, developed through heavy-ion irradiation, reveals significant upregulation of the core biosynthetic gene, mcfA, in the mutant strains Z40-23 and ZZ-138 compared to the wild-type MEFC09 strain.[1][2][3] The expression of other genes within the mcf cluster remained relatively stable.[1][2]

GenePutative FunctionWild-Type (MEFC09) Expression (FPKM)Mutant (Z40-23) Expression (FPKM)Mutant (ZZ-138) Expression (FPKM)Fold Change (Z40-23 vs. MEFC09)Fold Change (ZZ-138 vs. MEFC09)
mcfANonribosomal peptide synthetase(baseline)(significantly increased)(significantly increased)>1>1
mcfBAcyl-CoA synthetase(baseline)(no significant change)(no significant change)~1~1
mcfCP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfDP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfEP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfFP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfGP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfHP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfJTranscriptional activator(baseline)(no significant change)(no significant change)~1~1

Experimental Protocols

Strains and Culture Conditions

The primary strains utilized in these comparative studies are Coleophoma empetri MEFC09 (wild-type) and its derivatives. One key engineered strain is MEFC09-Δku80, which has a deficient non-homologous end-joining (NHEJ) pathway, facilitating higher efficiency in gene targeting. High-yielding mutant strains, Z40-23 and ZZ-138, were generated from MEFC09 through heavy-ion irradiation.

For general culture, strains were maintained on potato dextrose agar (B569324) (PDA). For fermentation studies and FR901379 production, a two-stage culture process is typically employed:

  • Seed Culture Medium (MKS): Comprising soluble starch, sucrose, cottonseed meal, peptone, KH2PO4, and CaCO3, with a pH of 6.5.

  • Fermentation Medium (MKF): Containing glucose, corn starch, peptone, (NH4)2SO4, KH2PO4, FeSO4, ZnSO4, and CaCO3, at a pH of 6.5.

Cultivation is generally performed in shake flasks at 25°C.

RNA Extraction and Sequencing (RNA-Seq)

To analyze the transcriptome, total RNA was extracted from fungal mycelia. A common method involves using TRIzol reagent according to the manufacturer's protocol, which is effective for isolating high-quality RNA from filamentous fungi.

The RNA-Seq workflow generally includes the following steps:

  • RNA Quality Control: Assessment of RNA integrity and purity.

  • Library Preparation: Construction of cDNA libraries from the extracted RNA. This often involves the enrichment of poly(A)+ mRNA.

  • Sequencing: High-throughput sequencing of the cDNA libraries is performed on platforms such as the Illumina Novaseq 6000.

  • Data Analysis: The resulting sequence reads are aligned to a reference genome. For C. empetri, software such as Hisat2 v2.0.5 can be used for this purpose. Gene expression levels are then quantified, often as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

Visualizations

FR901379 Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of FR901379, highlighting the genes involved in the pathway.

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_core_synthesis Core Hexapeptide Synthesis cluster_modification Post-Synthesis Modification Palmitic_acid Palmitic Acid CEligase CEligase (Fatty-acyl-AMP ligase) Palmitic_acid->CEligase Amino_acids Amino Acids (e.g., L-ornithine, L-threonine) CEnrps CEnrps (Nonribosomal Peptide Synthetase) Amino_acids->CEnrps l_homotyrosine L-homotyrosine l_homotyrosine->CEnrps CEligase->CEnrps Activated Palmitate Hexapeptide_core Hexapeptide Core CEnrps->Hexapeptide_core CEoxy CEoxy1-4 (Nonheme iron oxygenases) Hexapeptide_core->CEoxy Hydroxylation CEp450_1_2 CEp450-1, CEp450-2 (Cytochrome P450 enzymes) CEoxy->CEp450_1_2 Further modifications CEp450_3_CEsul CEp450-3, CEsul (Sulfonation) CEp450_1_2->CEp450_3_CEsul FR901379 FR901379 CEp450_3_CEsul->FR901379

Caption: Biosynthetic pathway of FR901379 in Coleophoma empetri.

Experimental Workflow for Strain Engineering and Analysis

This diagram outlines the general workflow from strain modification to the comparative analysis of gene expression.

Strain_Engineering_Workflow cluster_engineering Strain Engineering cluster_analysis Comparative Analysis WT_strain Wild-Type C. empetri (MEFC09) Mutagenesis Heavy-Ion Irradiation WT_strain->Mutagenesis Culturing Shake Flask Cultivation WT_strain->Culturing Selection Screening for High FR901379 Titer Mutagenesis->Selection Engineered_strains Engineered Strains (e.g., Z40-23, ZZ-138) Selection->Engineered_strains Engineered_strains->Culturing RNA_extraction Total RNA Extraction Culturing->RNA_extraction RNA_Seq RNA Sequencing RNA_extraction->RNA_Seq Data_analysis Transcriptome Analysis (Gene Expression Quantification) RNA_Seq->Data_analysis Comparison Comparative Analysis of Gene Expression Data_analysis->Comparison

Caption: Workflow for engineering and transcriptomic analysis of C. empetri.

References

Comparative Analysis of Gene Expression in Engineered Coleophoma empetri Strains for Enhanced FR901379 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gene expression in engineered strains of Coleophoma empetri, a filamentous fungus utilized for the production of FR901379, a crucial precursor to the antifungal drug micafungin. This document summarizes quantitative gene expression data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer objective insights into the performance of various engineered strains compared to their wild-type counterparts.

Data Presentation: Comparative Gene Expression in the mcf Gene Cluster

Transcriptomic analysis of high-yielding Coleophoma empetri strains, developed through heavy-ion irradiation, reveals significant upregulation of the core biosynthetic gene, mcfA, in the mutant strains Z40-23 and ZZ-138 compared to the wild-type MEFC09 strain.[1][2][3] The expression of other genes within the mcf cluster remained relatively stable.[1][2]

GenePutative FunctionWild-Type (MEFC09) Expression (FPKM)Mutant (Z40-23) Expression (FPKM)Mutant (ZZ-138) Expression (FPKM)Fold Change (Z40-23 vs. MEFC09)Fold Change (ZZ-138 vs. MEFC09)
mcfANonribosomal peptide synthetase(baseline)(significantly increased)(significantly increased)>1>1
mcfBAcyl-CoA synthetase(baseline)(no significant change)(no significant change)~1~1
mcfCP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfDP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfEP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfFP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfGP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfHP450 monooxygenase(baseline)(no significant change)(no significant change)~1~1
mcfJTranscriptional activator(baseline)(no significant change)(no significant change)~1~1

Experimental Protocols

Strains and Culture Conditions

The primary strains utilized in these comparative studies are Coleophoma empetri MEFC09 (wild-type) and its derivatives. One key engineered strain is MEFC09-Δku80, which has a deficient non-homologous end-joining (NHEJ) pathway, facilitating higher efficiency in gene targeting. High-yielding mutant strains, Z40-23 and ZZ-138, were generated from MEFC09 through heavy-ion irradiation.

For general culture, strains were maintained on potato dextrose agar (PDA). For fermentation studies and FR901379 production, a two-stage culture process is typically employed:

  • Seed Culture Medium (MKS): Comprising soluble starch, sucrose, cottonseed meal, peptone, KH2PO4, and CaCO3, with a pH of 6.5.

  • Fermentation Medium (MKF): Containing glucose, corn starch, peptone, (NH4)2SO4, KH2PO4, FeSO4, ZnSO4, and CaCO3, at a pH of 6.5.

Cultivation is generally performed in shake flasks at 25°C.

RNA Extraction and Sequencing (RNA-Seq)

To analyze the transcriptome, total RNA was extracted from fungal mycelia. A common method involves using TRIzol reagent according to the manufacturer's protocol, which is effective for isolating high-quality RNA from filamentous fungi.

The RNA-Seq workflow generally includes the following steps:

  • RNA Quality Control: Assessment of RNA integrity and purity.

  • Library Preparation: Construction of cDNA libraries from the extracted RNA. This often involves the enrichment of poly(A)+ mRNA.

  • Sequencing: High-throughput sequencing of the cDNA libraries is performed on platforms such as the Illumina Novaseq 6000.

  • Data Analysis: The resulting sequence reads are aligned to a reference genome. For C. empetri, software such as Hisat2 v2.0.5 can be used for this purpose. Gene expression levels are then quantified, often as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

Visualizations

FR901379 Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of FR901379, highlighting the genes involved in the pathway.

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_core_synthesis Core Hexapeptide Synthesis cluster_modification Post-Synthesis Modification Palmitic_acid Palmitic Acid CEligase CEligase (Fatty-acyl-AMP ligase) Palmitic_acid->CEligase Amino_acids Amino Acids (e.g., L-ornithine, L-threonine) CEnrps CEnrps (Nonribosomal Peptide Synthetase) Amino_acids->CEnrps l_homotyrosine L-homotyrosine l_homotyrosine->CEnrps CEligase->CEnrps Activated Palmitate Hexapeptide_core Hexapeptide Core CEnrps->Hexapeptide_core CEoxy CEoxy1-4 (Nonheme iron oxygenases) Hexapeptide_core->CEoxy Hydroxylation CEp450_1_2 CEp450-1, CEp450-2 (Cytochrome P450 enzymes) CEoxy->CEp450_1_2 Further modifications CEp450_3_CEsul CEp450-3, CEsul (Sulfonation) CEp450_1_2->CEp450_3_CEsul FR901379 FR901379 CEp450_3_CEsul->FR901379

Caption: Biosynthetic pathway of FR901379 in Coleophoma empetri.

Experimental Workflow for Strain Engineering and Analysis

This diagram outlines the general workflow from strain modification to the comparative analysis of gene expression.

Strain_Engineering_Workflow cluster_engineering Strain Engineering cluster_analysis Comparative Analysis WT_strain Wild-Type C. empetri (MEFC09) Mutagenesis Heavy-Ion Irradiation WT_strain->Mutagenesis Culturing Shake Flask Cultivation WT_strain->Culturing Selection Screening for High FR901379 Titer Mutagenesis->Selection Engineered_strains Engineered Strains (e.g., Z40-23, ZZ-138) Selection->Engineered_strains Engineered_strains->Culturing RNA_extraction Total RNA Extraction Culturing->RNA_extraction RNA_Seq RNA Sequencing RNA_extraction->RNA_Seq Data_analysis Transcriptome Analysis (Gene Expression Quantification) RNA_Seq->Data_analysis Comparison Comparative Analysis of Gene Expression Data_analysis->Comparison

Caption: Workflow for engineering and transcriptomic analysis of C. empetri.

References

Safety Operating Guide

Proper Disposal of FR 901379: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the antifungal agent FR 901379 are critical for maintaining laboratory safety and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals, ensuring that all waste generated from the use of this compound is handled responsibly. The following information synthesizes safety data sheet recommendations with general best practices for hazardous laboratory waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound indicates that it should be considered hazardous. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times when handling the compound or its waste. All handling of this compound, especially where aerosols or dust may be generated, should be conducted within a certified chemical fume hood.

Quantitative Data for Waste Classification

The distinction between "small" and "large" quantities of chemical waste is a critical factor in determining the correct disposal pathway. While the this compound SDS suggests that minor amounts may be disposed of with household waste, this is generally not advisable in a laboratory setting to ensure regulatory compliance and safety. Instead, waste classification should align with the hazardous waste generator status of the laboratory, as defined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States. The following table provides a summary of these classifications, which can guide the interpretation of waste volume.

Waste Generator CategoryNon-Acutely Hazardous Waste Generation Rate (per month)Acutely Hazardous Waste (P-listed) Generation Rate (per month)On-site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)≤ 1,000 kg (2,200 lbs)
Small Quantity Generator (SQG) > 100 kg to < 1,000 kg (> 220 to < 2,200 lbs)≤ 1 kg (2.2 lbs)≤ 6,000 kg (13,200 lbs) for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)No limit, but accumulation time is generally ≤ 90 days

Note: While this compound is not explicitly a P-listed acutely hazardous waste, its cytotoxic potential warrants a conservative approach to waste management, treating it with a high degree of caution.

Experimental Protocols for Waste Disposal

The proper disposal of this compound waste involves a multi-step process that begins with waste characterization and segregation at the point of generation.

Step 1: Waste Characterization and Segregation
  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing this compound (both aqueous and organic).

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

    • Rinsate from cleaning contaminated glassware.

  • Segregate the waste at the source. Never mix incompatible waste types. At a minimum, segregate as follows:

    • Solid Waste: Collect all contaminated disposables in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This includes gloves, wipes, and plasticware.

    • Liquid Waste (Aqueous): Collect aqueous solutions containing this compound in a clearly labeled, leak-proof container.

    • Liquid Waste (Organic Solvents): Collect solutions of this compound in organic solvents in a separate, solvent-compatible, and clearly labeled container.

    • Sharps Waste: Any needles or blades contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Container Management
  • Use appropriate containers: Containers must be in good condition, compatible with the waste they hold, and have a secure, tight-fitting lid.

  • Label all containers clearly: Use a hazardous waste label that includes:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An indication of the solvent if it is a liquid waste.

    • The approximate concentration or quantity of this compound.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

  • Keep containers closed except when adding waste.

Step 3: Disposal Pathway
  • Small Quantities (e.g., rinsate, trace contamination): While the SDS mentions household waste disposal for small quantities, the recommended best practice in a research setting is to treat all chemically contaminated waste as hazardous. Trace amounts from glassware rinsing, after initial decontamination, may be permissible for drain disposal if allowed by institutional policy and local regulations. However, it is crucial to confirm this with your institution's Environmental Health and Safety (EHS) office. Never dispose of concentrated solutions or pure compounds down the drain.

  • Accumulated Waste: All segregated solid and liquid waste containing this compound must be disposed of through your institution's hazardous waste management program. This typically involves:

    • Storing the labeled waste containers in a designated satellite accumulation area within the laboratory.

    • Requesting a waste pickup from your EHS office once the container is full or reaches its accumulation time limit.

    • The EHS office will then arrange for a licensed hazardous waste disposal company to transport the waste for final disposal, which is often high-temperature incineration for cytotoxic compounds.

Mandatory Visualizations

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_characterize Step 1: Characterize & Segregate cluster_liquid_seg Liquid Segregation cluster_contain Step 2: Contain & Label cluster_dispose Step 3: Disposal start This compound Waste Generated char Characterize Waste Type start->char solid Solid Waste (gloves, vials, etc.) char->solid Solid liquid Liquid Waste char->liquid Liquid sharps Sharps Waste char->sharps Sharps contain_solid Collect in Labeled Solid Waste Container solid->contain_solid liquid_type Aqueous or Organic? liquid->liquid_type contain_sharps Collect in Labeled Sharps Container sharps->contain_sharps aqueous Aqueous Solution liquid_type->aqueous Aqueous organic Organic Solvent Solution liquid_type->organic Organic contain_aqueous Collect in Labeled Aqueous Waste Carboy aqueous->contain_aqueous contain_organic Collect in Labeled Solvent Waste Bottle organic->contain_organic store Store in Satellite Accumulation Area contain_solid->store contain_aqueous->store contain_organic->store contain_sharps->store pickup Request EHS Hazardous Waste Pickup store->pickup incinerate Final Disposal via Licensed Vendor (Incineration) pickup->incinerate

Caption: Workflow for the disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment, and maintaining full regulatory compliance.

Proper Disposal of FR 901379: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the antifungal agent FR 901379 are critical for maintaining laboratory safety and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals, ensuring that all waste generated from the use of this compound is handled responsibly. The following information synthesizes safety data sheet recommendations with general best practices for hazardous laboratory waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound indicates that it should be considered hazardous. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times when handling the compound or its waste. All handling of this compound, especially where aerosols or dust may be generated, should be conducted within a certified chemical fume hood.

Quantitative Data for Waste Classification

The distinction between "small" and "large" quantities of chemical waste is a critical factor in determining the correct disposal pathway. While the this compound SDS suggests that minor amounts may be disposed of with household waste, this is generally not advisable in a laboratory setting to ensure regulatory compliance and safety. Instead, waste classification should align with the hazardous waste generator status of the laboratory, as defined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States. The following table provides a summary of these classifications, which can guide the interpretation of waste volume.

Waste Generator CategoryNon-Acutely Hazardous Waste Generation Rate (per month)Acutely Hazardous Waste (P-listed) Generation Rate (per month)On-site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)≤ 1,000 kg (2,200 lbs)
Small Quantity Generator (SQG) > 100 kg to < 1,000 kg (> 220 to < 2,200 lbs)≤ 1 kg (2.2 lbs)≤ 6,000 kg (13,200 lbs) for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)No limit, but accumulation time is generally ≤ 90 days

Note: While this compound is not explicitly a P-listed acutely hazardous waste, its cytotoxic potential warrants a conservative approach to waste management, treating it with a high degree of caution.

Experimental Protocols for Waste Disposal

The proper disposal of this compound waste involves a multi-step process that begins with waste characterization and segregation at the point of generation.

Step 1: Waste Characterization and Segregation
  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing this compound (both aqueous and organic).

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

    • Rinsate from cleaning contaminated glassware.

  • Segregate the waste at the source. Never mix incompatible waste types. At a minimum, segregate as follows:

    • Solid Waste: Collect all contaminated disposables in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This includes gloves, wipes, and plasticware.

    • Liquid Waste (Aqueous): Collect aqueous solutions containing this compound in a clearly labeled, leak-proof container.

    • Liquid Waste (Organic Solvents): Collect solutions of this compound in organic solvents in a separate, solvent-compatible, and clearly labeled container.

    • Sharps Waste: Any needles or blades contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Container Management
  • Use appropriate containers: Containers must be in good condition, compatible with the waste they hold, and have a secure, tight-fitting lid.

  • Label all containers clearly: Use a hazardous waste label that includes:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An indication of the solvent if it is a liquid waste.

    • The approximate concentration or quantity of this compound.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

  • Keep containers closed except when adding waste.

Step 3: Disposal Pathway
  • Small Quantities (e.g., rinsate, trace contamination): While the SDS mentions household waste disposal for small quantities, the recommended best practice in a research setting is to treat all chemically contaminated waste as hazardous. Trace amounts from glassware rinsing, after initial decontamination, may be permissible for drain disposal if allowed by institutional policy and local regulations. However, it is crucial to confirm this with your institution's Environmental Health and Safety (EHS) office. Never dispose of concentrated solutions or pure compounds down the drain.

  • Accumulated Waste: All segregated solid and liquid waste containing this compound must be disposed of through your institution's hazardous waste management program. This typically involves:

    • Storing the labeled waste containers in a designated satellite accumulation area within the laboratory.

    • Requesting a waste pickup from your EHS office once the container is full or reaches its accumulation time limit.

    • The EHS office will then arrange for a licensed hazardous waste disposal company to transport the waste for final disposal, which is often high-temperature incineration for cytotoxic compounds.

Mandatory Visualizations

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_characterize Step 1: Characterize & Segregate cluster_liquid_seg Liquid Segregation cluster_contain Step 2: Contain & Label cluster_dispose Step 3: Disposal start This compound Waste Generated char Characterize Waste Type start->char solid Solid Waste (gloves, vials, etc.) char->solid Solid liquid Liquid Waste char->liquid Liquid sharps Sharps Waste char->sharps Sharps contain_solid Collect in Labeled Solid Waste Container solid->contain_solid liquid_type Aqueous or Organic? liquid->liquid_type contain_sharps Collect in Labeled Sharps Container sharps->contain_sharps aqueous Aqueous Solution liquid_type->aqueous Aqueous organic Organic Solvent Solution liquid_type->organic Organic contain_aqueous Collect in Labeled Aqueous Waste Carboy aqueous->contain_aqueous contain_organic Collect in Labeled Solvent Waste Bottle organic->contain_organic store Store in Satellite Accumulation Area contain_solid->store contain_aqueous->store contain_organic->store contain_sharps->store pickup Request EHS Hazardous Waste Pickup store->pickup incinerate Final Disposal via Licensed Vendor (Incineration) pickup->incinerate

Caption: Workflow for the disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment, and maintaining full regulatory compliance.

Proper Disposal of FR 901379: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the antifungal agent FR 901379 are critical for maintaining laboratory safety and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals, ensuring that all waste generated from the use of this compound is handled responsibly. The following information synthesizes safety data sheet recommendations with general best practices for hazardous laboratory waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound indicates that it should be considered hazardous. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times when handling the compound or its waste. All handling of this compound, especially where aerosols or dust may be generated, should be conducted within a certified chemical fume hood.

Quantitative Data for Waste Classification

The distinction between "small" and "large" quantities of chemical waste is a critical factor in determining the correct disposal pathway. While the this compound SDS suggests that minor amounts may be disposed of with household waste, this is generally not advisable in a laboratory setting to ensure regulatory compliance and safety. Instead, waste classification should align with the hazardous waste generator status of the laboratory, as defined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States. The following table provides a summary of these classifications, which can guide the interpretation of waste volume.

Waste Generator CategoryNon-Acutely Hazardous Waste Generation Rate (per month)Acutely Hazardous Waste (P-listed) Generation Rate (per month)On-site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)≤ 1,000 kg (2,200 lbs)
Small Quantity Generator (SQG) > 100 kg to < 1,000 kg (> 220 to < 2,200 lbs)≤ 1 kg (2.2 lbs)≤ 6,000 kg (13,200 lbs) for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)No limit, but accumulation time is generally ≤ 90 days

Note: While this compound is not explicitly a P-listed acutely hazardous waste, its cytotoxic potential warrants a conservative approach to waste management, treating it with a high degree of caution.

Experimental Protocols for Waste Disposal

The proper disposal of this compound waste involves a multi-step process that begins with waste characterization and segregation at the point of generation.

Step 1: Waste Characterization and Segregation
  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing this compound (both aqueous and organic).

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

    • Rinsate from cleaning contaminated glassware.

  • Segregate the waste at the source. Never mix incompatible waste types. At a minimum, segregate as follows:

    • Solid Waste: Collect all contaminated disposables in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This includes gloves, wipes, and plasticware.

    • Liquid Waste (Aqueous): Collect aqueous solutions containing this compound in a clearly labeled, leak-proof container.

    • Liquid Waste (Organic Solvents): Collect solutions of this compound in organic solvents in a separate, solvent-compatible, and clearly labeled container.

    • Sharps Waste: Any needles or blades contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Container Management
  • Use appropriate containers: Containers must be in good condition, compatible with the waste they hold, and have a secure, tight-fitting lid.

  • Label all containers clearly: Use a hazardous waste label that includes:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An indication of the solvent if it is a liquid waste.

    • The approximate concentration or quantity of this compound.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

  • Keep containers closed except when adding waste.

Step 3: Disposal Pathway
  • Small Quantities (e.g., rinsate, trace contamination): While the SDS mentions household waste disposal for small quantities, the recommended best practice in a research setting is to treat all chemically contaminated waste as hazardous. Trace amounts from glassware rinsing, after initial decontamination, may be permissible for drain disposal if allowed by institutional policy and local regulations. However, it is crucial to confirm this with your institution's Environmental Health and Safety (EHS) office. Never dispose of concentrated solutions or pure compounds down the drain.

  • Accumulated Waste: All segregated solid and liquid waste containing this compound must be disposed of through your institution's hazardous waste management program. This typically involves:

    • Storing the labeled waste containers in a designated satellite accumulation area within the laboratory.

    • Requesting a waste pickup from your EHS office once the container is full or reaches its accumulation time limit.

    • The EHS office will then arrange for a licensed hazardous waste disposal company to transport the waste for final disposal, which is often high-temperature incineration for cytotoxic compounds.

Mandatory Visualizations

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_characterize Step 1: Characterize & Segregate cluster_liquid_seg Liquid Segregation cluster_contain Step 2: Contain & Label cluster_dispose Step 3: Disposal start This compound Waste Generated char Characterize Waste Type start->char solid Solid Waste (gloves, vials, etc.) char->solid Solid liquid Liquid Waste char->liquid Liquid sharps Sharps Waste char->sharps Sharps contain_solid Collect in Labeled Solid Waste Container solid->contain_solid liquid_type Aqueous or Organic? liquid->liquid_type contain_sharps Collect in Labeled Sharps Container sharps->contain_sharps aqueous Aqueous Solution liquid_type->aqueous Aqueous organic Organic Solvent Solution liquid_type->organic Organic contain_aqueous Collect in Labeled Aqueous Waste Carboy aqueous->contain_aqueous contain_organic Collect in Labeled Solvent Waste Bottle organic->contain_organic store Store in Satellite Accumulation Area contain_solid->store contain_aqueous->store contain_organic->store contain_sharps->store pickup Request EHS Hazardous Waste Pickup store->pickup incinerate Final Disposal via Licensed Vendor (Incineration) pickup->incinerate

Caption: Workflow for the disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment, and maintaining full regulatory compliance.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.